2-Phenyl-2-(p-toluenesulfonyloxy)acetophenone
Description
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Properties
IUPAC Name |
(2-oxo-1,2-diphenylethyl) 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O4S/c1-16-12-14-19(15-13-16)26(23,24)25-21(18-10-6-3-7-11-18)20(22)17-8-4-2-5-9-17/h2-15,21H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLDWUFCUUXXYTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC(C2=CC=CC=C2)C(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20471218 | |
| Record name | 2-Phenyl-2-(p-toluenesulfonyloxy)acetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20471218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1678-43-9 | |
| Record name | Benzoin tosylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1678-43-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Phenyl-2-(p-toluenesulfonyloxy)acetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20471218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Phenyl-2-(p-toluenesulfonyloxy)acetophenone
Abstract
This technical guide provides a comprehensive overview of 2-Phenyl-2-(p-toluenesulfonyloxy)acetophenone, a versatile α-tosyloxy ketone intermediate in organic synthesis. The document delves into its chemical and physical properties, provides a detailed, field-proven synthesis protocol, and explores its reactivity profile with various nucleophiles. Furthermore, this guide highlights its emerging applications, particularly in the realm of photoredox catalysis, and outlines essential safety and handling procedures. This paper is intended for researchers, scientists, and professionals in drug development and synthetic chemistry who are interested in leveraging the unique chemical attributes of this compound.
Introduction
This compound, also known as O-Tosylbenzoin, is a significant organic compound characterized by the presence of a tosylate group at the α-position to a ketone. This structural feature renders the α-carbon highly electrophilic and susceptible to nucleophilic attack, making it a valuable precursor for the synthesis of a wide array of functionalized molecules. The tosylate group, being an excellent leaving group, facilitates a variety of substitution and elimination reactions, opening avenues for the construction of complex molecular architectures. This guide aims to be a definitive resource on the chemical properties, synthesis, and reactivity of this important synthetic building block.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in a laboratory setting. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| Chemical Formula | C₂₁H₁₈O₄S | [1] |
| Molecular Weight | 366.43 g/mol | [1][2] |
| CAS Number | 1678-43-9 | [1][2][3][4][5] |
| Melting Point | 109 °C | [3] |
| Boiling Point | 546.8±45.0 °C (Predicted) | [3] |
| Density | 1.258±0.06 g/cm³ (Predicted) | [3] |
| Appearance | White crystalline solid | [6] |
| Synonyms | O-Tosylbenzoin, Benzoin 4-toluenesulfonate, 2-Oxo-1,2-diphenylethyl tosylate | [3] |
Synthesis of this compound
The most common and efficient method for the preparation of this compound is the tosylation of benzoin. This reaction proceeds via the nucleophilic attack of the hydroxyl group of benzoin on the sulfur atom of p-toluenesulfonyl chloride.
Reaction Scheme
Caption: Synthesis of the target compound from benzoin.
Detailed Experimental Protocol
This protocol is adapted from a verified synthetic procedure[6].
Materials:
-
Benzoin (424.5 g, 2.0 moles)
-
p-Toluenesulfonyl chloride (400.4 g, 2.1 moles)
-
Methyl ethyl ketone (650 ml)
-
30% aqueous sodium hydroxide solution (293.3 g, 2.2 moles of NaOH)
-
Deionized water
-
Ice
Procedure:
-
To a 2.5-liter sulfonating flask, add 650 ml of methyl ethyl ketone and, with stirring, add 424.5 g (2.0 moles) of benzoin to create a beige suspension.
-
Stir the suspension for 5 minutes, then add 400.4 g (2.1 moles) of pulverized p-toluenesulfonyl chloride. A slight drop in temperature to around 5 °C may be observed.
-
After stirring for an additional 5 minutes, add 50 ml of deionized water.
-
Over a period of 30 minutes, add 293.3 g of 30% aqueous sodium hydroxide solution dropwise, while maintaining the internal temperature at 10-15 °C using an ice bath for cooling.
-
Continue to stir the beige suspension efficiently at this temperature for 6 hours.
-
Cool the reaction mixture to -10 to -15 °C and stir vigorously for another hour.
-
Isolate the resulting beige crystal slurry by filtration.
-
Wash the filtered solid sequentially with 2-3 portions of 200 ml of deionized water, followed by one wash with 150 ml of ice-cold aqueous methyl ethyl ketone.
-
Dry the product under vacuum at room temperature to yield 674 g (92% of theory) of white, crystalline this compound[6].
Purity Analysis: The purity of the synthesized product can be confirmed by thin-layer chromatography and NMR spectroscopy, and should be at least 98%[6].
Spectroscopic Characterization (Predicted)
¹H NMR (CDCl₃, 500 MHz):
-
δ 7.2-8.2 (m, 14H): Aromatic protons from the two phenyl rings and the tosyl group.
-
δ 6.5-6.8 (s, 1H): Methine proton at the α-position.
-
δ 2.4 (s, 3H): Methyl protons of the tosyl group.
¹³C NMR (CDCl₃, 125 MHz):
-
δ 190-195: Carbonyl carbon.
-
δ 145-150: Quaternary carbon of the tosyl group attached to the sulfur atom.
-
δ 125-140: Aromatic carbons.
-
δ 80-85: Methine carbon bearing the tosylate group.
-
δ 21.7: Methyl carbon of the tosyl group.
Reactivity Profile
The core of this compound's utility lies in its reactivity, which is dominated by the excellent leaving group ability of the tosylate anion. This facilitates nucleophilic substitution at the α-carbon.
Caption: General nucleophilic substitution pathway.
Reaction with Nitrogen Nucleophiles
Amines readily displace the tosylate group to form α-amino ketones, which are valuable precursors for various nitrogen-containing heterocyclic compounds. The reaction typically proceeds under mild conditions.
Reaction with Oxygen Nucleophiles
Alkoxides and hydroxides can react to yield α-alkoxy and α-hydroxy ketones, respectively. The latter would represent the reverse of the tosylation of benzoin.
Reaction with Sulfur Nucleophiles
Thiolates are effective nucleophiles for the displacement of the tosylate, leading to the formation of α-thio ketones. These compounds are useful in further synthetic transformations.
Applications in Organic Synthesis
This compound is not just a laboratory curiosity; it has found applications in cutting-edge synthetic methodologies.
-
Photoredox Catalysis: This compound has been utilized in a red light-based dual photoredox strategy that mimics the Z-scheme of natural photosynthesis[2]. This highlights its potential in developing novel, light-driven chemical transformations.
-
Heterocycle Synthesis: As a versatile electrophile, it serves as a key building block for the synthesis of various heterocyclic systems through reactions with dinucleophiles.
-
Precursor to Other Intermediates: It can be readily converted to other reactive intermediates, such as α-halo ketones, by reaction with halide nucleophiles.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. If inhaled, move to fresh air. Seek medical attention if symptoms persist[7].
-
Fire Safety: Use dry chemical, carbon dioxide, or alcohol-resistant foam for extinguishing fires[7].
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.
Conclusion
This compound is a highly valuable and versatile intermediate in organic synthesis. Its straightforward preparation, well-defined reactivity, and emerging applications make it an important tool for the modern synthetic chemist. This guide has provided a detailed overview of its key chemical properties, a reliable synthetic protocol, and an exploration of its reactivity and applications, all supported by essential safety information. It is our hope that this document will serve as a valuable resource for researchers and professionals in the field.
References
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1H NMR (500 MHz, CDCl3) δ - The Royal Society of Chemistry. Available at: [Link]
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2-oxo-2-phenylethyl 4-methylbenzenesulfonate - Chemical Synthesis Database. (2025-05-20). Available at: [Link]
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This compound | C21H18O4S | CID 11728255 - PubChem. Available at: [Link]
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Synthesis of benzoin p-toluenesulfonate - PrepChem.com. Available at: [Link]
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Acetophenone | C6H5COCH3 | CID 7410 - PubChem - NIH. Available at: [Link]
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Mannich Reaction of Acetophenone, Aromatic Aldehydes and Aromatic Amines Catalyzed by Tungstophosphoric Acid in Water - ResearchGate. (2025-08-07). Available at: [Link]
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2-(p-Tolylsulfonyl)acetophenone - the NIST WebBook. Available at: [Link]
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Chemical Properties of Acetophenone (CAS 98-86-2) - Cheméo. Available at: [Link]
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4-methyl-N-(2-oxo-2-phenylethyl)benzenesulfonamide - PubChem. Available at: [Link]
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Benzoic acid, 4-methyl-, 2-oxo-2-phenylethyl ester - Optional[13C NMR] - Chemical Shifts. Available at: [Link]
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2-Oxopropyl 4-methyl-1-benzenesulfonate - Optional[13C NMR] - Chemical Shifts. Available at: [Link]
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But-1-ene-2,4-diyl bis(4-methylbenzenesulfonate) - Optional[13C NMR] - SpectraBase. Available at: [Link]
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The Use of Tosylhydrazone Salts as a Safe Alternative for Handling Diazo Compounds and Their Applications in Organic Synthesis | Request PDF - ResearchGate. (2025-08-06). Available at: [Link]
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The Use of Tosylhydrazone Salts as a Safe Alternative for Handling Diazo Compounds and Their Applications in Organic Synthesis - Semantic Scholar. (2005-04-01). Available at: [Link]
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Synthesis & Application of Chiral Hydrobenzoin | Request PDF - ResearchGate. (2025-08-07). Available at: [Link]
- CA1314890C - Procede pour la preparation de sulfonates de benzoine - Google Patents.
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Application of organometallic catalysts for the synthesis of o-tolyl benzonitrile, a key starting material for sartans - New Journal of Chemistry (RSC Publishing). Available at: [Link]
- CN101560202B - Preparation method of 2- (2-thienyl) ethanol p-toluenesulfonate - Google Patents.
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THIOPHENE CHEMISTRY-- XVI* ACID-CATALYZED ELIMINATION REACTIONS OF 2-t-BUTOXY-3-THIENYL CARBINOLS E. B. PEDERSEN and S. - ElectronicsAndBooks. Available at: [Link]
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An In-depth Technical Guide to the Physical Properties of 2-oxo-1,2-diphenylethyl 4-methylbenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the key physical properties of 2-oxo-1,2-diphenylethyl 4-methylbenzenesulfonate, a compound of significant interest in organic synthesis and medicinal chemistry. This document moves beyond a simple recitation of data points, offering insights into the experimental methodologies and the scientific rationale that underpin them.
Introduction
2-oxo-1,2-diphenylethyl 4-methylbenzenesulfonate, also known as benzoin tosylate, is a derivative of benzoin, an organic compound with a rich history in chemical synthesis. The introduction of the tosylate group, a well-established leaving group, renders the molecule susceptible to a variety of nucleophilic substitution reactions, making it a valuable intermediate in the synthesis of more complex molecular architectures. An understanding of its physical properties is paramount for its effective use in laboratory and industrial settings, influencing everything from reaction conditions to purification strategies and formulation.
Molecular Structure:
Caption: Workflow for capillary melting point determination.
Step-by-Step Methodology:
-
Sample Preparation: A small amount of the crystalline 2-oxo-1,2-diphenylethyl 4-methylbenzenesulfonate is finely ground to a powder to ensure uniform heating.
-
Capillary Loading: A capillary tube, sealed at one end, is tapped into the powder to pack a small amount of the sample to a height of 2-3 mm.
-
Apparatus Setup: The loaded capillary is placed in a melting point apparatus.
-
Heating: The sample is heated at a controlled rate, typically 1-2 °C per minute, to ensure thermal equilibrium.
-
Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the sample.
Solubility Profile: Guiding Solvent Selection
The solubility of 2-oxo-1,2-diphenylethyl 4-methylbenzenesulfonate is a critical factor for its use in reactions and for its purification. As a moderately polar molecule, its solubility is dictated by the principle of "like dissolves like."
Qualitative Solubility Data:
-
Soluble in: Dichloromethane, Acetone [1]* Limited Solubility in: Water [1] This solubility profile is consistent with the presence of both polar (ester and sulfonate) and nonpolar (phenyl and tolyl) groups in the molecule. The tosylate group itself contributes to some degree of polarity, influencing its solubility in various organic solvents.
Determining the qualitative solubility of a compound in a range of solvents is a fundamental step in its characterization.
Step-by-Step Methodology:
-
Sample Dispensing: Approximately 10 mg of the compound is placed into a series of small test tubes.
-
Solvent Addition: To each test tube, 1 mL of a different solvent (e.g., water, dichloromethane, acetone, ethanol, hexane) is added.
-
Observation: The mixture is agitated and observed for dissolution. The degree of solubility is typically categorized as soluble, partially soluble, or insoluble.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.
-
Aromatic Protons: Multiple signals in the range of 7.0-8.0 ppm, corresponding to the protons on the two phenyl rings and the tolyl group. The protons on the tolyl group ortho and para to the methyl group will show distinct splitting patterns.
-
Methine Proton: A singlet for the proton at the chiral center (the carbon bearing the tosylate group and a phenyl group). Its chemical shift would likely be downfield due to the deshielding effects of the adjacent carbonyl, phenyl, and tosylate groups.
-
Methyl Protons: A singlet around 2.4 ppm, characteristic of the methyl group on the tolyl moiety.
For reference, the ¹H NMR spectrum of benzoin, the precursor to the title compound, shows a characteristic set of signals. In DMSO-d₆, the hydroxyl proton appears as a doublet at ~6.1 ppm, the methine proton as a doublet at ~6.0 ppm, and the aromatic protons as a multiplet between 7.2 and 8.0 ppm.
-
Carbonyl Carbon: A signal in the range of 190-200 ppm.
-
Aromatic Carbons: Multiple signals between 120-145 ppm.
-
Methine Carbon: A signal for the carbon attached to the tosylate group, expected to be in the 70-80 ppm range.
-
Methyl Carbon: A signal around 21 ppm for the methyl group of the tosylate.
NMR Sample Preparation Workflow:
Caption: Workflow for preparing a sample for NMR analysis.
Step-by-Step Methodology:
-
Sample Preparation: 5-10 mg of the purified compound is dissolved in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Sample Transfer: The solution is transferred to a 5 mm NMR tube.
-
Data Acquisition: The sample is placed in the NMR spectrometer, and the desired experiments (¹H, ¹³C, etc.) are performed.
Infrared (IR) Spectroscopy
IR spectroscopy is an invaluable tool for identifying the functional groups present in a molecule.
-
C=O Stretch: A strong absorption band around 1700-1720 cm⁻¹, characteristic of the ketone carbonyl group.
-
S=O Stretch: Strong absorption bands in the regions of 1350-1400 cm⁻¹ (asymmetric) and 1150-1200 cm⁻¹ (symmetric), indicative of the sulfonate group.
-
C-O Stretch: An absorption band for the ester C-O linkage.
-
Aromatic C=C Stretch: Several bands in the 1450-1600 cm⁻¹ region.
-
Aromatic C-H Stretch: Bands above 3000 cm⁻¹.
The IR spectrum of benzoin shows a broad absorption for the O-H stretch around 3400 cm⁻¹ and a sharp, strong absorption for the C=O stretch around 1680 cm⁻¹.
ATR-FT-IR is a common and convenient method for obtaining IR spectra of solid samples.
Step-by-Step Methodology:
-
Sample Placement: A small amount of the solid sample is placed directly onto the ATR crystal.
-
Pressure Application: A pressure arm is engaged to ensure good contact between the sample and the crystal.
-
Data Collection: The IR spectrum is recorded.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
-
Molecular Ion Peak (M⁺): A peak at m/z = 366, corresponding to the molecular weight of the compound.
-
Fragment Ions: Characteristic fragment ions would be expected from the cleavage of the molecule. For example, a peak corresponding to the benzoyl cation (C₆H₅CO⁺, m/z = 105) and a peak related to the tosylate fragment.
The mass spectrum of benzoin shows a molecular ion peak at m/z = 212. A prominent fragment ion is observed at m/z = 105, corresponding to the benzoyl cation.
Mass Spectrometry Analysis Workflow:
Sources
An In-Depth Technical Guide to 2-oxo-1,2-diphenylethyl 4-methylbenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-oxo-1,2-diphenylethyl 4-methylbenzenesulfonate, a versatile organic compound with significant potential in synthetic chemistry and chemical biology. This document elucidates its chemical identity, synthesis, physicochemical properties, and explores its applications, particularly in the realms of photoredox catalysis and as a potential tool in proteomics. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this compound in their work.
Chemical Identity and Nomenclature
The compound commonly known as 2-Phenyl-2-(p-toluenesulfonyloxy)acetophenone is more systematically named according to IUPAC nomenclature.
Systematic IUPAC Name: 2-oxo-1,2-diphenylethyl 4-methylbenzenesulfonate[1]
Common Synonyms: O-Tosylbenzoin, this compound, 2-Phenyl-2-tosyloxyacetophenone
CAS Number: 1678-43-9
Molecular Formula: C₂₁H₁₈O₄S
Molecular Weight: 366.43 g/mol
Chemical Structure:
Sources
An In-depth Technical Guide to Benzoin Tosylate (CAS 1678-43-9)
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of Benzoin Tosylate (CAS 1678-43-9), a versatile organic compound. Moving beyond a simple data sheet, this document delves into the synthesis, mechanistic principles, practical applications, and analytical characterization of this photoinitiator, offering field-proven insights for its effective utilization in research and development.
Core Chemical Identity and Properties
Benzoin Tosylate, systematically named 2-Oxo-1,2-diphenylethyl 4-methylbenzenesulfonate, is an ester of benzoin with p-toluenesulfonic acid. The introduction of the tosylate group significantly enhances the reactivity of the benzoin moiety, making it an excellent leaving group and rendering the molecule susceptible to photochemical cleavage.
Table 1: Physicochemical Properties of Benzoin Tosylate
| Property | Value | Source(s) |
| CAS Number | 1678-43-9 | |
| Molecular Formula | C₂₁H₁₈O₄S | |
| Molecular Weight | 366.43 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 105.5-106 °C | |
| Solubility | Soluble in organic solvents like dichloromethane and acetone; limited solubility in water. | |
| Synonyms | Desyl tosylate, 2-Phenyl-2-tosyloxyacetophenone, α-(Tosyloxy)deoxybenzoin |
Synthesis of Benzoin Tosylate: A Step-by-Step Protocol
The synthesis of Benzoin Tosylate is typically achieved through the tosylation of its precursor, benzoin. This reaction involves the formation of a sulfonate ester by reacting the hydroxyl group of benzoin with p-toluenesulfonyl chloride in the presence of a base to neutralize the HCl byproduct.
Synthesis of the Precursor: Benzoin Condensation
First, the benzoin starting material is synthesized via the benzoin condensation of benzaldehyde.
Experimental Protocol: Synthesis of Benzoin [1]
-
In a 3-L round-bottomed flask equipped with a reflux condenser, place 625 mL of 95% ethanol, 500 mL of water, 500 g (476 mL) of pure benzaldehyde, and 50 g of sodium cyanide (96–98%).
-
Heat the mixture to boiling and maintain reflux for 30 minutes. Crystals of benzoin should start to separate from the hot solution.
-
After the reflux period, cool the solution and filter the crystals with suction.
-
Wash the crude product with a small amount of water and allow it to dry. This typically yields 450–460 g (90–92%) of crude benzoin.
-
For purification, recrystallize the crude benzoin from 95% ethanol (approximately 700 mL of boiling ethanol per 90 g of crude product).
-
Cool the solution to obtain white, pure benzoin crystals.
Tosylation of Benzoin
The purified benzoin is then converted to Benzoin Tosylate.
Experimental Protocol: Synthesis of Benzoin Tosylate
This protocol is based on the general method for the tosylation of alcohols.
-
Dissolve benzoin (1 equivalent) in a suitable solvent such as pyridine or a mixture of dichloromethane and triethylamine (1.1-1.5 equivalents) in a round-bottomed flask. Cool the solution to 0 °C in an ice bath.
-
Slowly add p-toluenesulfonyl chloride (1.0-1.2 equivalents) portion-wise to the stirred solution, ensuring the temperature is maintained at 0 °C.
-
Stir the reaction mixture at 0 °C for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding cold water or a dilute acid solution.
-
Extract the product with an organic solvent such as diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Purify the crude Benzoin Tosylate by recrystallization from a suitable solvent system, such as hexane/ethyl acetate, to yield the final product.
Mechanism of Action as a Photoinitiator
Benzoin Tosylate functions as a Type I photoinitiator. Upon exposure to ultraviolet (UV) light, it undergoes a unimolecular bond cleavage to generate free radicals, which then initiate polymerization.
The key mechanistic step is the homolytic cleavage of the carbon-carbon bond alpha to the carbonyl group (α-cleavage or Norrish Type I reaction). This process is highly efficient due to the formation of two stabilized radicals: a benzoyl radical and a tosyl-oxy-stabilized benzyl radical.
Figure 1: Photochemical cleavage of Benzoin Tosylate.
Applications in Organic Synthesis
The primary application of Benzoin Tosylate is as a photoinitiator for free-radical polymerization of various vinyl monomers. Its efficiency stems from its high quantum yield for radical formation.
Photoinitiated Polymerization
Experimental Protocol: Photoinitiated Polymerization of Methyl Methacrylate (MMA)
This is a representative protocol; specific conditions may need optimization.
-
Prepare a solution of the monomer, methyl methacrylate (MMA), containing the desired concentration of Benzoin Tosylate as the photoinitiator (typically 0.1-1% by weight).
-
If necessary, add a suitable solvent to control viscosity.
-
Purge the solution with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen, which can inhibit radical polymerization.
-
Expose the solution to a UV light source (e.g., a medium-pressure mercury lamp) with an appropriate wavelength for a predetermined time. The reaction progress can be monitored by techniques such as gravimetry or spectroscopy.
-
After the desired conversion is reached, terminate the polymerization by removing the light source.
-
Precipitate the resulting poly(methyl methacrylate) (PMMA) in a non-solvent like methanol, filter, and dry the polymer.
-
Characterize the polymer for properties such as molecular weight (by gel permeation chromatography) and conversion (by gravimetry or NMR).
Analytical Characterization
The identity and purity of Benzoin Tosylate and its precursor, benzoin, are confirmed using standard analytical techniques.
Table 2: Analytical Data
| Technique | Precursor: Benzoin | Product: Benzoin Tosylate |
| ¹H NMR | Characteristic peaks for the aromatic protons, the methine proton, and the hydroxyl proton. | Disappearance of the hydroxyl proton signal and the appearance of a singlet for the methyl group of the tosyl group around 2.4 ppm. The methine proton signal will shift downfield due to the electron-withdrawing nature of the tosylate group. Aromatic signals will be more complex due to the presence of both benzoin and tosyl aromatic rings. |
| ¹³C NMR | Signals for the carbonyl carbon, the carbon bearing the hydroxyl group, and the aromatic carbons. | The carbon attached to the oxygen will show a significant downfield shift. New signals will appear for the carbons of the tosyl group. |
| FTIR (cm⁻¹) | A strong absorption for the C=O stretch (around 1680 cm⁻¹), a broad O-H stretch (around 3400 cm⁻¹), and aromatic C-H stretches. | The O-H stretch will be absent. Characteristic strong absorptions for the sulfonyl group (S=O) will appear around 1350 and 1175 cm⁻¹. The C=O stretch will remain. |
| HPLC | A single peak under appropriate reversed-phase conditions. | A single peak with a different retention time than benzoin, reflecting its increased hydrophobicity. |
Safety and Handling
Benzoin Tosylate should be handled with care in a well-ventilated area, and personal protective equipment (gloves, safety glasses) should be worn.[2] It may cause skin and eye irritation.[2] Store in a cool, dry place away from light and incompatible materials such as strong oxidizing agents.
Biological Activity
While benzoin itself and benzoin resin have been investigated for various biological activities, including antimicrobial and anti-inflammatory properties, there is currently limited specific information available in the scientific literature regarding the biological activity or cytotoxicity of Benzoin Tosylate. As a reactive sulfonate ester, it would be prudent to handle it as a potentially alkylating agent and minimize exposure.
Conclusion
Benzoin Tosylate (CAS 1678-43-9) is a valuable and efficient Type I photoinitiator for radical polymerization. Its synthesis from readily available starting materials and its predictable photochemical behavior make it a useful tool for researchers in polymer chemistry and materials science. A thorough understanding of its synthesis, mechanism, and handling is crucial for its effective and safe application in the laboratory.
References
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Organic Syntheses Procedure: benzoin. [Link]
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An In-Depth Technical Guide to 2-Phenyl-2-(p-toluenesulfonyloxy)acetophenone
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Phenyl-2-(p-toluenesulfonyloxy)acetophenone, a versatile building block in organic synthesis with emerging applications in advanced chemical methodologies. This document will delve into its chemical properties, synthesis, characterization, and key applications, offering field-proven insights and detailed protocols to support researchers and professionals in drug development and chemical sciences.
Core Molecular Attributes and Physicochemical Properties
This compound, also known as O-tosylbenzoin or benzoin p-toluenesulfonate, is a sulfonate ester derivative of benzoin. The introduction of the p-toluenesulfonyl (tosyl) group transforms the hydroxyl group of benzoin into an excellent leaving group, significantly enhancing its reactivity in nucleophilic substitution and elimination reactions.
Key Identifiers and Properties:
| Property | Value | Reference(s) |
| Molecular Formula | C₂₁H₁₈O₄S | [1][2] |
| Molecular Weight | 366.43 g/mol | [1][2] |
| CAS Number | 1678-43-9 | [1][2] |
| Appearance | White to light yellow powder or crystals | [3] |
| Melting Point | 109 °C | |
| Boiling Point | 546.8 ± 45.0 °C (Predicted) | |
| Purity | Typically ≥97% (HPLC) | [1] |
Synthesis of this compound: A Detailed Protocol and Mechanistic Insight
The synthesis of this compound is most commonly achieved through the tosylation of benzoin. This reaction involves the treatment of benzoin with p-toluenesulfonyl chloride (TsCl) in the presence of a base.
Experimental Protocol:
A robust and scalable protocol for the synthesis is as follows:
-
Reaction Setup: In a suitable reaction vessel, dissolve benzoin in a solvent such as methyl ethyl ketone.
-
Addition of Tosyl Chloride: Add p-toluenesulfonyl chloride to the solution.
-
Base Addition: Cool the mixture in an ice bath and slowly add an aqueous solution of a base, such as sodium hydroxide or pyridine, while maintaining a low temperature.
-
Reaction Monitoring: Stir the reaction mixture at a controlled temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup and Isolation: After the reaction is complete, the product is isolated by filtration. The collected solid is washed with water and a cold solvent to remove impurities.
-
Purification: The crude product can be further purified by recrystallization to yield high-purity this compound.
Causality Behind Experimental Choices:
-
Solvent Selection: Methyl ethyl ketone is a suitable solvent as it can dissolve both the nonpolar benzoin and the more polar tosyl chloride, facilitating their interaction.
-
Role of the Base: The base (e.g., sodium hydroxide or pyridine) is crucial for the reaction. It serves to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction between the alcohol (benzoin) and the sulfonyl chloride (TsCl).[4] This prevents the protonation of the alcohol and other side reactions, driving the equilibrium towards the formation of the tosylate.
-
Temperature Control: The reaction is typically carried out at a low temperature to control the rate of reaction and minimize the formation of byproducts.
Reaction Mechanism:
The tosylation of an alcohol, such as benzoin, proceeds via a nucleophilic attack of the alcoholic oxygen on the electrophilic sulfur atom of p-toluenesulfonyl chloride. The reaction mechanism is as follows:
Caption: Mechanism of Benzoin Tosylation.
The key feature of this reaction is that the stereochemistry at the carbon atom bearing the hydroxyl group is retained because the C-O bond is not broken during the process.[5]
Spectroscopic Characterization
Accurate characterization of this compound is essential for its use in synthesis. The following are expected spectroscopic data based on its structure and data from closely related compounds.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the two phenyl rings and the tolyl group, a singlet for the methyl protons of the tosyl group, and a singlet for the methine proton.
-
¹³C NMR: The carbon NMR spectrum will display resonances for the carbonyl carbon, the carbon bearing the tosyl group, and the various aromatic carbons.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit strong absorption bands corresponding to the carbonyl group (C=O), the sulfonyl group (S=O), and the aromatic C-H and C=C bonds.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
Applications in Organic Synthesis and Drug Development
The primary utility of this compound lies in its ability to serve as a precursor to various other molecules due to the excellent leaving group ability of the tosylate.
Role in Advanced Photoredox Catalysis
A significant and highly innovative application of this compound is in a red light-based dual photoredox strategy that mimics the "Z-scheme" of natural photosynthesis.[5][6][7][8][9] In this system, the combined energy of two red photons is used to drive chemical reactions that would typically require higher-energy blue or UV light.[5][6][7][8][9]
The process involves two different photocatalysts that absorb red light independently. The combined excitation energy is then used to effect chemical transformations, such as dehalogenation and detosylation reactions.[8] this compound serves as a substrate in these detosylation reactions, demonstrating the cleavage of a strong carbon-sulfur bond under mild, visible-light conditions.[8]
Caption: Conceptual workflow of the Z-scheme photoredox catalysis for detosylation.
This methodology is advantageous as red light is less damaging to sensitive molecules and has greater penetration depth in reaction mixtures compared to higher-energy light sources.[8]
Intermediate in the Synthesis of Bioactive Molecules
Acetophenone derivatives are valuable scaffolds in medicinal chemistry for the development of new therapeutic agents.[10] While specific examples of drugs synthesized directly from this compound are not extensively documented in publicly available literature, its structural motifs are present in various bioactive compounds. Its ability to undergo nucleophilic substitution allows for the introduction of diverse functional groups, making it a valuable intermediate in the synthesis of natural product analogs and other complex molecules. The acetophenone core is a key component in molecules with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and reactive intermediate in organic synthesis. Its well-defined chemical properties and the reactivity endowed by the tosylate leaving group make it a versatile tool for synthetic chemists. The emergence of its application in cutting-edge fields such as red-light photoredox catalysis highlights its potential for enabling novel and more sustainable chemical transformations. For researchers and professionals in drug discovery and development, this compound represents a key building block for the construction of complex molecular architectures with potential biological activity.
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Glaser, F., & Wenger, O. S. (2022). Red Light–Based Dual Photoredox Strategy Resembling the Z-Scheme of Natural Photosynthesis. JACS Au, 2(7), 1656-1667. [Link]
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Glaser, F., & Wenger, O. S. (2022). Red Light–Based Dual Photoredox Strategy Resembling the Z-Scheme of Natural Photosynthesis. JACS Au. [Link]
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SpectraBase. (n.d.). 2'-(p-Tolylsulfonyl)acetophenone. Retrieved from [Link]
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Khan Academy. (n.d.). Preparation of mesylates and tosylates. Retrieved from [Link]
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NIST. (n.d.). Acetophenone. NIST Chemistry WebBook. Retrieved from [Link]
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Semantic Scholar. (n.d.). Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure. Retrieved from [Link]
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Scribd. (n.d.). Acetophenone 13C NMR Analysis. Retrieved from [Link]
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Starshine Chemical. (n.d.). This compound. Retrieved from [Link]
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1H NMR spectrum of 2-Phenyl-2-(p-toluenesulfonyloxy)acetophenone.
An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Phenyl-2-(p-toluenesulfonyloxy)acetophenone
Abstract
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound, a compound also known as O-(p-Toluenesulfonyl)benzoin.[1] As a key intermediate in organic synthesis, particularly in reactions involving the introduction of an α-tosyloxy group to ketones, unambiguous structural verification is paramount.[2] This document offers a detailed theoretical prediction, interpretation of spectral features, a validated experimental protocol for data acquisition, and expert insights into the causal factors governing the observed chemical shifts and coupling patterns. It is intended for researchers and professionals in chemical synthesis and drug development who rely on precise spectroscopic characterization.
Introduction: The Compound and the Method
Molecular Profile: this compound
This compound (CAS No. 1678-43-9) is a derivative of benzoin in which the hydroxyl group has been converted to a p-toluenesulfonate (tosylate) ester.[1][3] This modification transforms the formerly nucleophilic hydroxyl group into an excellent leaving group, making the α-carbon a potent electrophilic site.[2] The molecular structure, with its distinct aromatic systems and key functional groups, gives rise to a characteristic ¹H NMR spectrum that serves as a definitive fingerprint for its identity and purity.
The structure incorporates three primary domains, each with unique electronic environments that directly influence the resulting NMR spectrum:
-
The benzoyl group (C₆H₅CO-).
-
The α-phenyl group (-CH(C₆H₅)-).
-
The p-toluenesulfonyloxy (tosyl) group (p-CH₃C₆H₄SO₃-).
The Imperative of ¹H NMR in Structural Elucidation
¹H NMR spectroscopy is an indispensable tool for organic chemists, providing high-resolution information about the electronic environment of every proton in a molecule.[4] For a molecule like this compound, ¹H NMR allows us to:
-
Confirm the presence of all constituent parts of the molecule.
-
Verify the connectivity by analyzing spin-spin coupling patterns.
-
Assess sample purity by detecting signals from residual solvents or starting materials.
The interpretation of the spectrum relies on fundamental principles, including chemical shift, which is governed by the local magnetic field around a nucleus, and spin-spin coupling, which arises from the interaction of neighboring nuclear spins.[4][5]
Theoretical Spectral Deconstruction and Analysis
A predictive analysis of the ¹H NMR spectrum is the first step in confident structural assignment. The following sections break down the expected signals based on the compound's architecture.
Molecular Structure and Proton Environments
The diagram below illustrates the distinct proton environments within the molecule, which are labeled for the subsequent discussion.
Caption: Labeled structure of this compound.
Predicted Spectral Data
The following table summarizes the anticipated ¹H NMR signals for the target molecule, assuming a standard deuterated chloroform (CDCl₃) solvent.
| Proton Label | Description | Integration | Predicted δ (ppm) | Multiplicity | Justification |
| H-tosyl-CH₃ | Tosyl Methyl Protons | 3H | ~2.4 | Singlet (s) | Characteristic shift for a tolyl methyl group. No adjacent protons for coupling.[6] |
| Hα | Methine Proton | 1H | ~6.4 | Singlet (s) | Highly deshielded by three adjacent electron-withdrawing groups: carbonyl, phenyl, and tosyloxy. No adjacent protons for coupling. |
| Hα-phenyl | α-Phenyl Protons | 5H | 7.2 – 7.4 | Multiplet (m) | Standard aromatic region for a monosubstituted benzene ring.[7] |
| Hm' | Tosyl Phenyl Protons (meta to SO₃) | 2H | 7.3 – 7.4 | Doublet (d) | Protons ortho to the methyl group. Coupled to Ho' protons. |
| Ho' | Tosyl Phenyl Protons (ortho to SO₃) | 2H | ~7.8 | Doublet (d) | Deshielded by the adjacent electron-withdrawing sulfonyl group. Coupled to Hm' protons.[8] |
| Hm, Hp | Benzoyl Phenyl Protons (meta & para) | 3H | 7.4 – 7.6 | Multiplet (m) | Less affected by the carbonyl group's anisotropy compared to ortho protons.[9] |
| Ho | Benzoyl Phenyl Protons (ortho) | 2H | 7.9 – 8.1 | Multiplet (m) | Strongly deshielded by the magnetic anisotropy of the adjacent carbonyl group.[9][10] |
In-Depth Signal Analysis
-
The Tosyl Methyl Singlet (H-tosyl-CH₃): The appearance of a sharp singlet integrating to 3H around 2.4 ppm is a hallmark of the p-toluenesulfonyl group. Its chemical shift is highly conserved across different tosylated molecules and serves as a primary diagnostic peak.[6]
-
The Methine Singlet (Hα): This is arguably the most characteristic signal for this specific molecule. Its position is dictated by the cumulative deshielding effects of three powerful substituents on the same carbon:
-
Carbonyl Group (C=O): Exerts a strong inductive and anisotropic deshielding effect.[11]
-
Tosyloxy Group (-OTs): The electronegative oxygen and the powerfully electron-withdrawing sulfonyl group dramatically lower the electron density around Hα.
-
α-Phenyl Group (-C₆H₅): Contributes further deshielding through its own magnetic anisotropy. The confluence of these effects shifts the Hα signal significantly downfield to an estimated 6.4 ppm. As there are no protons on adjacent carbons, the signal is a sharp singlet.
-
-
The Aromatic Region (7.2 – 8.1 ppm): This complex region contains signals from 14 protons across three different phenyl rings.
-
Tosyl Ring (Hm', Ho'): The para-substitution of the tosyl group creates a classic AA'BB' system, which often resolves into two distinct doublets. The protons ortho to the electron-withdrawing sulfonyl group (Ho') are shifted further downfield (~7.8 ppm) than those ortho to the electron-donating methyl group (Hm', ~7.3-7.4 ppm).[8]
-
α-Phenyl Ring: The five protons of the phenyl group attached to the α-carbon are expected to resonate as a complex multiplet in the more shielded part of the aromatic region (~7.2-7.4 ppm), typical for a standard phenyl group.[7]
-
Benzoyl Ring (Ho, Hm, Hp): The protons of the benzoyl ring are differentiated by their proximity to the carbonyl group. The two ortho protons (Ho) are the most deshielded (~7.9-8.1 ppm) due to the strong anisotropic effect of the C=O bond.[9][10] The meta (Hm) and para (Hp) protons appear further upfield as a multiplet.
-
Validated Experimental Protocol
Achieving a high-quality, interpretable spectrum requires a robust and validated methodology. The following protocol is recommended for the acquisition of the ¹H NMR spectrum of this compound.
Workflow for NMR Analysis
Caption: Standard workflow for ¹H NMR sample preparation and data analysis.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the solid this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is an excellent choice as it is a relatively non-polar solvent that readily dissolves the compound and has a minimal residual solvent peak at 7.26 ppm.
-
Add a small amount of tetramethylsilane (TMS) to serve as the internal reference, setting the 0 ppm mark.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrumental Setup & Data Acquisition:
-
The experiment should be performed on a high-field NMR spectrometer (≥400 MHz) to ensure adequate resolution of the complex aromatic region.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for achieving sharp, well-defined peaks.
-
Acquisition Parameters:
-
Pulse Angle: 30-45 degrees to ensure a good signal-to-noise ratio without saturating the signals.
-
Acquisition Time: ~2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape.
-
Apply a baseline correction to ensure a flat baseline across the spectrum.
-
Calibrate the spectrum by setting the TMS peak to exactly 0 ppm.
-
Integrate all signals and normalize the values relative to a well-resolved peak, such as the 1H methine singlet or the 3H methyl singlet.
-
Conclusion
The ¹H NMR spectrum of this compound is rich with information and highly characteristic. The key diagnostic features are the downfield methine singlet around 6.4 ppm and the tolyl methyl singlet at approximately 2.4 ppm. The complex but predictable pattern in the aromatic region provides further confirmation of the three distinct phenyl environments. By following the detailed analytical approach and experimental protocol outlined in this guide, researchers can confidently verify the structure and purity of this important synthetic intermediate, ensuring the integrity of their subsequent research.
References
- The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry.
- The Royal Society of Chemistry. (n.d.). Synthesis of α-Keto Aldehydes via Selective Cu(I)-catalyzed Oxidation of α-Hydroxy Ketones.
- ACS Publications. (2012). Catalytic Enantioselective α-Tosyloxylation of Ketones Using Iodoaryloxazoline Catalysts: Insights on the Stereoinduction Process. The Journal of Organic Chemistry.
- ChemicalBook. (n.d.). 2-(P-TOLUENESULFONYL)ACETOPHENONE(31378-03-7) 1H NMR spectrum.
- SciSpace. (2011). Treatment of alcohols with tosyl chloride does not always lead to the formation of tosylates.
- ChemicalBook. (n.d.). (E)-2-hydroxy-1,2-diphenylethan-1-one oxime(574-13-0) 1H NMR spectrum.
- StudyRaid. (n.d.). NMR Spectrum Interpretation for Acetophenone.
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- (n.d.). Chemical shifts.
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- Oregon State University. (n.d.). 1H Chemical Shift.
- ResearchGate. (2011). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates.
- SciSpace. (n.d.). Proton chemical shifts in NMR. Part 13.1 Proton chemical shifts in ketones and the magnetic anisotropy and electric field effect.
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An In-depth Technical Guide to the ¹³C NMR Characterization of α-Tosyloxy Ketones
Abstract
This technical guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characterization of α-tosyloxy ketones. These compounds are pivotal intermediates in organic synthesis, and a thorough understanding of their spectral features is critical for researchers, scientists, and professionals in drug development. This document delves into the theoretical underpinnings of ¹³C NMR as applied to this specific class of molecules, presents a detailed analysis of their characteristic chemical shifts, explores the electronic influence of the tosyloxy moiety, and provides a field-proven experimental protocol for acquiring high-quality spectra. The guide is structured to offer both foundational knowledge and practical insights, ensuring a self-validating approach to the characterization of α-tosyloxy ketones.
Introduction: The Significance of α-Tosyloxy Ketones and the Role of ¹³C NMR
Alpha-tosyloxy ketones are a class of organic compounds featuring a tosylate group (a good leaving group) attached to the carbon atom alpha to a carbonyl group. This structural arrangement makes them highly valuable and versatile intermediates in a wide array of organic transformations, including nucleophilic substitutions and the synthesis of various heterocyclic compounds.[1] Given their importance, unambiguous structural confirmation is paramount, and ¹³C NMR spectroscopy stands out as a primary analytical tool for this purpose.
¹³C NMR spectroscopy provides direct insight into the carbon skeleton of a molecule.[2] Each unique carbon atom in a molecule produces a distinct signal in the spectrum, and the chemical shift of that signal is exquisitely sensitive to the local electronic environment. For α-tosyloxy ketones, ¹³C NMR is instrumental in confirming the successful installation of the tosyloxy group and in verifying the integrity of the overall molecular framework.
Principles of ¹³C NMR Spectroscopy in the Context of α-Tosyloxy Ketones
¹³C NMR spectroscopy relies on the magnetic properties of the ¹³C isotope, which has a nuclear spin of ½. While the natural abundance of ¹³C is only about 1.1%, modern NMR spectrometers with signal averaging capabilities can readily acquire high-quality spectra. In a typical proton-decoupled ¹³C NMR experiment, each non-equivalent carbon atom gives a single sharp peak, simplifying spectral interpretation.
The chemical shift (δ), reported in parts per million (ppm), is the most critical piece of information derived from a ¹³C NMR spectrum. It is influenced by several factors, including:
-
Hybridization: sp² hybridized carbons (like carbonyls and aromatic carbons) resonate at a lower field (higher ppm values) than sp³ hybridized carbons.
-
Inductive Effects: Electronegative atoms or groups withdraw electron density from adjacent carbons, causing them to be "deshielded" and to resonate at a lower field.
-
Resonance Effects: Electron delocalization through resonance can either shield or deshield carbons, depending on the nature of the substituents.
-
Steric Effects: Crowded steric environments can also influence chemical shifts.
For α-tosyloxy ketones, the interplay of the electron-withdrawing carbonyl group and the electronegative tosyloxy group creates a unique and predictable set of chemical shifts that are key to their identification.
Spectral Analysis and Interpretation: Decoding the ¹³C NMR Spectrum of α-Tosyloxy Ketones
A thorough analysis of the ¹³C NMR spectrum of an α-tosyloxy ketone involves the identification and assignment of all carbon signals. The molecule can be dissected into three key regions for analysis: the carbonyl group, the α-carbon bearing the tosyloxy group, and the tosyl group itself, along with the remaining carbons of the ketone backbone.
Characteristic Chemical Shifts
The following table summarizes the typical ¹³C NMR chemical shift ranges for the key functional groups present in α-tosyloxy ketones. These values are compiled from foundational NMR principles and available spectral data.
| Carbon Type | Typical Chemical Shift (δ, ppm) | Notes |
| Carbonyl Carbon (C=O) | 190 - 210 | The exact shift is influenced by conjugation and the nature of the substituents on the ketone. Conjugation with an aromatic ring or a double bond will shift the signal upfield (to a lower ppm value).[3][4] |
| α-Carbon (CH-OTs) | 70 - 85 | This carbon is significantly deshielded due to the strong electron-withdrawing effect of the adjacent oxygen atom of the tosyloxy group. |
| Tosyl Group - Aromatic C-S | 140 - 150 | The quaternary carbon of the tosyl group directly attached to the sulfur atom. |
| Tosyl Group - Aromatic C-H | 125 - 135 | The protonated aromatic carbons of the tosyl group. |
| Tosyl Group - Aromatic C-CH₃ | 130 - 145 | The quaternary aromatic carbon of the tosyl group bearing the methyl substituent. |
| Tosyl Group - Methyl (CH₃) | 20 - 25 | The methyl group of the tosyl moiety. |
The Inductive Effect of the Tosyloxy Group
The tosyloxy group (-OTs) is a potent electron-withdrawing group due to the electronegativity of the oxygen atoms and the sulfonyl moiety. This has a profound impact on the chemical shifts of the adjacent carbon atoms.
-
Deshielding of the α-Carbon: The most significant effect is the strong deshielding of the α-carbon. In a typical ketone, an α-carbon (CH₂) might appear in the 30-50 ppm range. The introduction of the tosyloxy group shifts this signal downfield to the 70-85 ppm region. This substantial downfield shift is a hallmark of α-tosyloxylation and serves as a primary diagnostic indicator.
-
Influence on the Carbonyl Carbon: The electron-withdrawing nature of the tosyloxy group can also influence the chemical shift of the carbonyl carbon. Generally, electron-withdrawing groups at the α-position cause a slight upfield shift (to a lower ppm value) of the carbonyl resonance compared to the parent ketone. This is due to a decrease in the polarization of the C=O bond. For instance, the carbonyl carbon of acetophenone resonates at approximately 198.1 ppm, while in α-tosyloxy acetophenone, it would be expected to be slightly upfield.
Case Study: ¹³C NMR of 1-Tosyloxy-4-phenyl-2-butanone
A literature report on the photoreactions of α-sulfonyloxyketones provides the ¹³C NMR data for 1-tosyloxy-4-phenyl-2-butanone.[5] Analysis of this data provides a practical example of the chemical shifts in an α-tosyloxy ketone.
-
Structure:
-
Reported ¹³C NMR data (converted from graphical representation):
-
Carbonyl (C=O): ~205 ppm
-
α-Carbon (CH₂-OTs): ~75 ppm
-
Other aliphatic carbons: ~45 ppm and ~30 ppm
-
Tosyl group carbons: Aromatic signals in the 125-145 ppm range and a methyl signal around 21 ppm.
-
Phenyl group carbons: Aromatic signals in the 125-140 ppm range.
-
This example aligns with the expected chemical shift ranges and clearly demonstrates the significant downfield shift of the α-carbon due to the tosyloxy group.
Experimental Protocol: Acquiring a High-Quality ¹³C NMR Spectrum
Adherence to a robust experimental protocol is crucial for obtaining high-quality, reproducible ¹³C NMR data. The following is a field-proven, step-by-step methodology for the characterization of α-tosyloxy ketones.
Sample Preparation
-
Sample Quantity: Weigh approximately 10-50 mg of the purified α-tosyloxy ketone.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Other common solvents include deuterated dimethyl sulfoxide (DMSO-d₆) and deuterated acetone (acetone-d₆).
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube. Ensure there are no solid particles in the solution.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern NMR software can often reference the spectrum to the residual solvent peak, making the addition of TMS optional.
NMR Spectrometer Setup and Data Acquisition
The following parameters are a general guideline for a 400 MHz or 500 MHz NMR spectrometer.
-
Insert Sample and Lock: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent.
-
Tuning and Matching: Tune and match the ¹³C probe to the correct frequency.
-
Shimming: Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical lock signal.
-
Acquisition Parameters:
-
Pulse Program: Use a standard ¹³C pulse program with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Spectral Width (SW): Set a spectral width that encompasses all expected signals, typically from 0 to 220 ppm.
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR. Start with 128 or 256 scans and increase as needed to achieve an adequate signal-to-noise ratio.
-
Acquisition Time (AQ): An acquisition time of 1-2 seconds is a common starting point.
-
Relaxation Delay (D1): A relaxation delay of 2 seconds is generally sufficient for qualitative analysis. For quantitative analysis, a much longer delay (5-7 times the longest T₁ relaxation time) is necessary.
-
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Referencing: Reference the chemical shift scale to the TMS signal (0.00 ppm) or the residual solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Peak Picking: Identify and label the chemical shifts of all significant peaks in the spectrum.
Visualization of Key Concepts
Visual aids are essential for understanding the structural features and analytical workflow for α-tosyloxy ketones.
Molecular Structure and Key ¹³C NMR Regions
The following diagram illustrates the general structure of an α-tosyloxy ketone and highlights the key carbon atoms and their expected ¹³C NMR chemical shift regions.
Caption: Molecular structure of an α-tosyloxy ketone and its characteristic ¹³C NMR regions.
Workflow for ¹³C NMR Characterization
The following diagram outlines the systematic workflow for the ¹³C NMR characterization of a synthesized α-tosyloxy ketone.
Caption: Workflow for the ¹³C NMR characterization of α-tosyloxy ketones.
Conclusion: A Self-Validating System for Structural Integrity
The ¹³C NMR characterization of α-tosyloxy ketones is a robust and reliable method for confirming their molecular structure. The predictable and distinct chemical shifts of the carbonyl carbon and, most notably, the α-carbon provide a powerful diagnostic tool. The significant downfield shift of the α-carbon upon tosyloxylation serves as a definitive indicator of a successful reaction. By following the detailed experimental protocol and understanding the principles of spectral interpretation outlined in this guide, researchers can confidently and accurately characterize these important synthetic intermediates. This systematic approach, grounded in the fundamental principles of NMR spectroscopy and supported by empirical data, establishes a self-validating system for ensuring the structural integrity of α-tosyloxy ketones in research and development settings.
References
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Navigating the Lability of 2-Phenyl-2-tosyloxyacetophenone: A Technical Guide to Stability and Storage
Introduction: The Duality of Reactivity and Stability
2-Phenyl-2-tosyloxyacetophenone, also known as O-tosylbenzoin, is a versatile synthetic intermediate characterized by the presence of an α-tosyloxy ketone moiety. This functional group imparts a dual nature to the molecule: it is a relatively stable, often crystalline solid, yet it possesses a highly reactive center, making it a valuable precursor in various organic transformations.[1][2] The tosylate group, being an excellent leaving group, facilitates nucleophilic substitution and elimination reactions, enabling the construction of complex molecular architectures, including heterocyclic systems.[2][3]
However, this inherent reactivity presents significant challenges regarding the compound's stability and long-term storage. For researchers, scientists, and drug development professionals, a thorough understanding of its degradation pathways and optimal storage conditions is paramount to ensure the integrity of experimental results and the quality of synthesized materials. This guide provides an in-depth analysis of the factors governing the stability of 2-Phenyl-2-tosyloxyacetophenone and offers field-proven protocols for its handling, storage, and stability assessment.
I. The Chemical Stability Profile of 2-Phenyl-2-tosyloxyacetophenone
The stability of 2-Phenyl-2-tosyloxyacetophenone is primarily dictated by the α-tosyloxy ketone functional group. The key factors influencing its degradation are temperature, light, pH, and the presence of nucleophiles.
A. Thermal Stability
While α-tosyloxy ketones are generally considered to be relatively stable solid compounds, they are susceptible to thermal decomposition.[1][3] The energy input from elevated temperatures can promote the cleavage of the C-O bond of the tosylate group, initiating degradation.
Recommendation: For long-term storage, 2-Phenyl-2-tosyloxyacetophenone should be maintained at refrigerated temperatures, with 2-8°C being a common recommendation for such reactive intermediates.[4] It is crucial to avoid exposure to high temperatures during handling and in experimental setups unless the reaction conditions specifically require it.
B. Photostability
The presence of two aromatic rings and a carbonyl group in the structure of 2-Phenyl-2-tosyloxyacetophenone suggests a high potential for the absorption of ultraviolet (UV) light. This absorption can lead to photochemical reactions, resulting in the degradation of the compound.
Recommendation: To mitigate the risk of photodegradation, 2-Phenyl-2-tosyloxyacetophenone should always be stored in amber or other light-resistant containers. Direct exposure to sunlight or other sources of UV radiation should be strictly avoided.
C. Hydrolytic Stability and the Critical Role of pH
The tosylate group is an ester of p-toluenesulfonic acid and is therefore susceptible to hydrolysis. This reaction is catalyzed by both acid and base, leading to the cleavage of the ester bond to form p-toluenesulfonic acid and benzoin (2-hydroxy-1,2-diphenylethanone). The benzoin can undergo further reactions, especially under oxidative conditions.
Recommendation: When working with solutions of 2-Phenyl-2-tosyloxyacetophenone, it is advisable to maintain the pH as close to neutral as possible. If the experimental conditions necessitate acidic or basic media, the solutions should be prepared fresh and used immediately to minimize degradation.
Caption: Potential hydrolytic degradation of 2-Phenyl-2-tosyloxyacetophenone.
II. Recommended Storage and Handling Protocols
Adherence to proper storage and handling procedures is critical for preserving the purity and stability of 2-Phenyl-2-tosyloxyacetophenone.
A. Solid-State Storage
In its solid, crystalline form, the compound is at its most stable. The following conditions are recommended:
-
Temperature: 2-8°C.[4]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen.
-
Container: Use a tightly sealed, amber glass vial or bottle to protect from light and moisture.
-
Location: A dry, well-ventilated, and designated chemical storage area, away from heat sources and incompatible materials.
B. Solution-State Storage and Solvent Compatibility
The stability of 2-Phenyl-2-tosyloxyacetophenone is significantly reduced in solution. The choice of solvent is a critical factor in determining its longevity. The primary consideration is the nucleophilicity and proticity of the solvent.
-
Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can act as nucleophiles and can also facilitate the ionization of the tosylate group, leading to solvolysis reactions.[5][6] They are generally not recommended for storage.
-
Polar Aprotic Solvents (e.g., acetonitrile, acetone, DMF, DMSO): While these solvents are polar enough to dissolve the compound, they are less nucleophilic than protic solvents.[7][8] However, some, like DMF and DMSO, can contain impurities (e.g., water, amines) that can cause degradation over time.
-
Nonpolar Solvents (e.g., hexane, toluene): The solubility of the compound in these solvents may be limited.
Recommendation: Solutions of 2-Phenyl-2-tosyloxyacetophenone should be prepared fresh whenever possible. If short-term storage is unavoidable, use a dry, high-purity, aprotic solvent such as acetonitrile or dichloromethane, store at low temperatures (≤ -20°C), and protect from light.
Table 1: Solvent Compatibility Summary
| Solvent Class | Examples | Compatibility for Storage | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Not Recommended | Can act as nucleophiles, leading to solvolysis. Stabilize carbocation intermediates, promoting SN1/E1.[6] |
| Polar Aprotic | Acetonitrile, Dichloromethane | Suitable for short-term storage (if dry and pure) | Less nucleophilic than protic solvents. Good dissolving power.[7] |
| DMF, DMSO | Use with caution | Can contain nucleophilic impurities (water, amines). Potential for reaction over time. | |
| Nonpolar Aprotic | Hexane, Toluene | May be suitable, but solubility is a concern | Generally unreactive, but may not be effective solvents. |
III. A Framework for Self-Validating Stability Assessment
To ensure the integrity of your research, it is essential to have a self-validating system for assessing the stability of 2-Phenyl-2-tosyloxyacetophenone under your specific experimental conditions. This involves performing forced degradation studies and developing a stability-indicating analytical method.
A. Experimental Protocol: Forced Degradation Studies
Forced degradation studies are designed to intentionally degrade the compound to identify potential degradation products and to develop a stability-indicating analytical method.[9][10]
Objective: To generate a sample containing the parent compound and its likely degradation products.
Materials:
-
2-Phenyl-2-tosyloxyacetophenone
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Heating oven
-
UV lamp (e.g., 254 nm and 365 nm)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of 2-Phenyl-2-tosyloxyacetophenone in acetonitrile at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Cool to room temperature and neutralize with an appropriate amount of 0.1 M NaOH.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Cool to room temperature and neutralize with an appropriate amount of 0.1 M HCl.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% H₂O₂.
-
Store at room temperature, protected from light, for 24 hours.
-
-
Thermal Degradation:
-
Transfer a small amount of the solid compound to a vial and heat in an oven at 80°C for 24 hours.
-
Dissolve the stressed solid in acetonitrile to the stock solution concentration.
-
-
Photolytic Degradation:
-
Expose the solid compound in a thin layer in a petri dish to UV light (e.g., under a 254 nm lamp) for 24 hours.
-
Dissolve the stressed solid in acetonitrile to the stock solution concentration.
-
-
Control Samples: Prepare control samples by subjecting the solvent without the compound to the same stress conditions. Also, maintain an unstressed stock solution at 2-8°C.
-
Analysis: Analyze all samples by a suitable analytical method, such as HPLC with a photodiode array (PDA) detector.
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Solubility of 2-Phenyl-2-(p-toluenesulfonyloxy)acetophenone in organic solvents.
An In-depth Technical Guide to the Solubility of 2-Phenyl-2-(p-toluenesulfonyloxy)acetophenone
Introduction
This compound, also known as O-Tosylbenzoin, is a complex organic molecule belonging to the class of α-tosyloxy ketones.[1][2] With the chemical formula C₂₁H₁₈O₄S and a molecular weight of 366.43 g/mol , this crystalline solid serves as a versatile intermediate in organic synthesis.[3][4] Its utility lies in the strategic introduction of a potent tosyloxy leaving group alpha to a carbonyl, enabling a wide range of nucleophilic substitution and rearrangement reactions.[5][6]
A thorough understanding of the solubility of O-Tosylbenzoin is paramount for its effective use. Solubility dictates critical process parameters, including reaction kinetics, solvent selection for synthesis and purification (e.g., crystallization), and the design of formulation strategies. This guide provides a comprehensive analysis of the theoretical and practical aspects of the solubility of this compound in common organic solvents, offering both predictive insights and actionable experimental protocols.
Theoretical Framework: Predicting Solubility from Molecular Structure
The solubility of a solid in a liquid solvent is governed by a thermodynamic balance between the energy required to break the solute-solute (crystal lattice energy) and solvent-solvent interactions, and the energy released upon forming new solute-solvent interactions.[7][8] This principle is often simplified by the adage, "like dissolves like," which relates solubility to the polarity of the solute and solvent.[7][9]
Molecular Structure Analysis of O-Tosylbenzoin:
To predict the solubility of this compound, we must analyze its structural features:
-
Polar Moieties: The molecule contains highly polar functional groups: a carbonyl group (ketone) and a sulfonate ester group (-OSO₂-). These regions possess significant dipole moments and can act as hydrogen bond acceptors, favoring interactions with polar solvents.[10]
-
Nonpolar Moieties: The structure is dominated by large, nonpolar aromatic rings: two phenyl groups and a tolyl group. These extensive hydrocarbon regions contribute to van der Waals forces and will preferentially interact with nonpolar or moderately polar solvents.
-
Crystalline State: As a stable crystalline solid, a significant amount of energy (the lattice energy) must be overcome for the molecule to dissolve.[8][11] Solvents that can form strong, energetically favorable interactions with the molecule are required to overcome this energy barrier.
This duality of polar and nonpolar characteristics suggests that O-Tosylbenzoin is unlikely to be highly soluble in solvents at the extremes of the polarity scale, such as water (highly polar, protic) or hexane (highly nonpolar). Instead, its solubility is expected to be greatest in solvents of intermediate polarity that can effectively solvate both the polar functional groups and the nonpolar aromatic framework.
Predicted Solubility Profile
The following table provides a predicted qualitative solubility profile of this compound across a range of common organic solvents, ordered by increasing relative polarity.[12][13][14] These predictions are derived from the structural analysis discussed above.
| Solvent | Type | Relative Polarity[12] | Predicted Solubility | Rationale |
| n-Hexane | Nonpolar | 0.009 | Low / Insoluble | The solvent's nonpolar nature is insufficient to overcome the solute's crystal lattice energy and solvate its polar groups. |
| Toluene | Nonpolar (Aromatic) | 0.099 | Moderate | The aromatic nature of toluene allows for favorable π-stacking interactions with the phenyl and tolyl groups of the solute. |
| Diethyl Ether | Polar Aprotic | 0.117 | Low / Moderate | Offers some polar interaction but the hydrocarbon content may limit high solubility. |
| Dichloromethane (DCM) | Polar Aprotic | 0.309 | High | Balances moderate polarity to solvate the polar groups with the ability to solvate the nonpolar regions. A common solvent for organic reactions. |
| Tetrahydrofuran (THF) | Polar Aprotic | 0.207 | High | The ether oxygen can interact with the solute, and its cyclic structure provides a good balance for dissolving organic solids. |
| Ethyl Acetate (EtOAc) | Polar Aprotic | 0.228 | High | A versatile solvent with a good balance of polarity, often used in chromatography and recrystallization for similar compounds.[15] |
| Acetone | Polar Aprotic | 0.355 | High | The polar carbonyl group effectively solvates the polar regions of the solute, making it a powerful solvent for many organic compounds.[10] |
| Acetonitrile (MeCN) | Polar Aprotic | 0.460 | Moderate | While polar, its smaller size and strong dipole may not interact as effectively with the large nonpolar regions of the solute compared to other solvents. |
| Isopropanol | Polar Protic | 0.546 | Low / Moderate | The ability to hydrogen bond is present, but the large nonpolar structure of the solute may limit solubility. |
| Ethanol | Polar Protic | 0.654 | Low | Similar to isopropanol, the solvent's strong hydrogen-bonding network may be disrupted unfavorably by the large nonpolar solute. |
| Methanol | Polar Protic | 0.762 | Low | The most polar of the common alcohols, it is less likely to effectively solvate the large aromatic portions of the molecule. |
| Water | Polar Protic | 1.000 | Insoluble | The high polarity and strong hydrogen-bonding network of water cannot effectively solvate the large, nonpolar regions of the molecule. |
Experimental Determination of Solubility
While predictions are useful, empirical measurement is required for quantitative accuracy. The equilibrium shake-flask method is a reliable and widely accepted technique for determining the solubility of a crystalline compound.[16]
Protocol: Equilibrium Shake-Flask Solubility Determination
This protocol outlines the steps to determine the solubility of O-Tosylbenzoin in a chosen organic solvent at a specific temperature (e.g., 25 °C).
Materials:
-
This compound (≥97% purity)
-
Solvent of choice (HPLC grade)
-
Scintillation vials or screw-cap test tubes
-
Orbital shaker with a temperature-controlled chamber or a constant temperature water bath
-
Volumetric flasks and pipettes
-
Syringes and 0.22 µm chemically-resistant syringe filters (e.g., PTFE)
-
Analytical balance
-
UV-Vis Spectrophotometer or HPLC system
Methodology:
-
Preparation of Supersaturated Solution:
-
Add an excess amount of O-Tosylbenzoin to a vial (e.g., 50-100 mg). The key is to ensure solid material remains after equilibrium is reached.
-
Add a known volume of the selected solvent (e.g., 5.0 mL).
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in the temperature-controlled shaker or water bath set to the desired temperature (e.g., 25.0 ± 0.5 °C).
-
Agitate the mixture vigorously. The goal is to maximize the solid-liquid surface area to facilitate dissolution.
-
Expert Insight: A minimum equilibration time of 24 hours is recommended to ensure thermodynamic equilibrium is reached.[16] For highly crystalline or polymorphic compounds, 48-72 hours may be necessary.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed in the temperature bath for at least 2 hours to allow undissolved solid to settle.
-
Carefully draw the supernatant (the clear, saturated solution) into a syringe.
-
Immediately pass the solution through a 0.22 µm syringe filter into a clean, dry vial. Causality Check: This step is critical to remove all undissolved microcrystals, which would otherwise lead to an overestimation of solubility. The filter material must be compatible with the solvent to prevent leaching of contaminants.
-
-
Analysis:
-
Accurately dilute a known volume of the filtered saturated solution with the same solvent to a concentration suitable for the chosen analytical method.
-
UV-Vis Spectroscopy: Determine the absorbance of the diluted solution at the wavelength of maximum absorbance (λ_max) for O-Tosylbenzoin. The concentration is calculated using a pre-established calibration curve (Beer-Lambert Law).
-
HPLC: Inject the diluted solution into an HPLC system with a suitable column and mobile phase. Quantify the concentration by comparing the peak area to a calibration curve generated from standards of known concentration.
-
-
Calculation of Solubility:
-
Calculate the concentration in the undiluted saturated solution using the dilution factor.
-
Express the final solubility in desired units, such as mg/mL or mol/L.
-
Workflow Visualization
The following diagram illustrates the experimental workflow for the equilibrium shake-flask method.
Caption: Experimental workflow for determining solubility via the equilibrium shake-flask method.
Conclusion
This compound is a molecule with a composite chemical personality, featuring both significant polar and nonpolar regions. This structural duality dictates its solubility, favoring solvents of intermediate polarity such as dichloromethane, ethyl acetate, acetone, and THF. For applications requiring precise solubility data, the equilibrium shake-flask method provides a robust and reliable experimental framework. By integrating theoretical prediction with empirical verification, researchers can optimize solvent selection, enhance reaction efficiency, and streamline purification processes, thereby maximizing the synthetic potential of this valuable chemical intermediate.
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A Technical Guide to the Discovery, Synthesis, and Application of α-Tosyloxy Ketones
Abstract: The α-tosyloxy ketone moiety is a cornerstone functional group in modern organic synthesis, prized for its dual role as a stable synthetic intermediate and a potent electrophile for constructing complex molecular architectures. This guide provides a comprehensive exploration of its history, from early α-functionalization methods to the transformative development of hypervalent iodine reagents. We will dissect the mechanistic underpinnings of α-tosyloxylation, detail field-proven synthetic protocols, and showcase its strategic applications in the synthesis of valuable compounds. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique reactivity of α-tosyloxy ketones in their synthetic endeavors.
Chapter 1: The Genesis of α-Ketone Functionalization
The story of α-tosyloxy ketones is a chapter in the broader history of organic chemistry's quest to control the reactivity of the α-position of carbonyl compounds. Before the advent of modern methods, the direct and selective introduction of an oxygen-based leaving group at this position was a formidable challenge. Early efforts often relied on harsh reagents and circuitous routes, setting the stage for a methodological revolution. The development of α-tosyloxy ketones was not an isolated event but rather a significant milestone in the evolution of mild and selective oxidation chemistry. These compounds emerged as highly valuable synthetic intermediates, enabling the formation of new chemical bonds through nucleophilic substitution[1].
Chapter 2: A Paradigm Shift: The Rise of Hypervalent Iodine Reagents
The widespread utility of α-tosyloxy ketones is inextricably linked to the development of hypervalent iodine (HVI) chemistry.[2][3] These compounds emerged as versatile, eco-friendly, and mild oxidizing reagents, often capable of replacing toxic heavy metal-based oxidants.[4]
A pivotal moment in this field was the introduction of [hydroxy(tosyloxy)iodo]benzene, commonly known as Koser's Reagent (HTIB).[5][6] This stable, crystalline solid provided a direct and efficient means to synthesize α-tosyloxy ketones from the parent ketones.[6][7] The work of chemists like Koser popularized the iodine(III)-mediated variant for α-tosyloxylation, offering a safer and more practical alternative to toxic thallium(III) reagents that were previously used.[8] The impact was immediate and profound, opening new avenues for synthetic chemists. Hypervalent iodine reagents, in general, are now routinely employed for a wide array of oxidative transformations in organic synthesis.[9][10]
Chapter 3: Mechanistic Insights into α-Tosyloxylation
The accepted mechanism for the α-tosyloxylation of ketones using Koser's Reagent (HTIB) begins with the acid- or base-catalyzed formation of an enol or enolate from the starting ketone. This nucleophilic enol intermediate then attacks the electrophilic iodine(III) center of HTIB. The subsequent reductive elimination from the iodine(III) intermediate transfers the tosyloxy group to the α-carbon, regenerating the iodobenzene byproduct and yielding the final α-tosyloxy ketone product.
Computational studies suggest this process can proceed through an SN2'-type reductive elimination involving an O-bonded iodane intermediate.[4][11] This mechanistic understanding is crucial for optimizing reaction conditions and predicting stereochemical outcomes, especially in the development of enantioselective variants.[4]
Caption: A typical experimental workflow for ketone α-tosyloxylation.
Step-by-Step Methodology:
-
Preparation: To a round-bottom flask equipped with a magnetic stir bar, add the ketone substrate (1.0 equiv) and the solvent (e.g., acetonitrile or chloroform). Although Koser's reagent (HTIB) has low solubility in many common solvents, the reaction proceeds effectively as the reagent is consumed. [7]2. Reagent Addition: Add [hydroxy(tosyloxy)iodo]benzene (HTIB, 1.1 equiv) to the solution in one portion at room temperature.
-
Reaction Monitoring: Stir the resulting suspension at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or LC-MS. A complete reaction is often indicated by the disappearance of the solid HTIB as it is consumed. [7]4. Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue is then purified by flash column chromatography on silica gel to afford the pure α-tosyloxy ketone.
Comparative Analysis of Synthetic Methods
While HTIB is highly effective, other methods have been developed, including catalytic systems that generate the active iodine(III) species in situ. These catalytic approaches are particularly attractive for large-scale synthesis and green chemistry initiatives. [12]
| Method | Reagent System | Substrate | Key Advantages | Key Limitations |
|---|---|---|---|---|
| Stoichiometric | HTIB (Koser's Reagent) | Ketones, Enol Esters | High yields, reliable, commercially available reagent. [6] | Stoichiometric iodobenzene waste. |
| Catalytic (Batch) | Iodoarene (cat.), m-CPBA, TsOH | Ketones | Reduced iodine waste, lower cost. [12] | Requires co-oxidant (m-CPBA), can be exothermic. |
| Catalytic (Electro) | Iodoarene (cat.), Electrolysis | Ketones | Eliminates chemical oxidants, "green" approach. [6] | Requires specialized electrochemical equipment. |
| Iodine(V)-based | Dess-Martin Periodinane, TsOH | Ketones | High yields for certain substrates. [1]| DMP can be sensitive to moisture and shock. |
Chapter 5: Applications in Synthesis
α-Tosyloxy ketones are exceptionally versatile synthetic precursors. [8]The tosyloxy group is an excellent leaving group, rendering the α-carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles. This reactivity has been exploited in the synthesis of numerous important molecular scaffolds.
-
Synthesis of α-Heteroatom-Substituted Ketones: Reaction with O-, S-, or N-centered nucleophiles allows for the direct synthesis of α-alkoxy, α-thio, and α-amino ketones, respectively. [13][14]* Heterocycle Formation: Bifunctional nucleophiles can react with α-tosyloxy ketones to construct a variety of heterocyclic systems, which are privileged structures in medicinal chemistry. [14]* Carbon-Carbon Bond Formation: The reaction with "soft" carbon nucleophiles, such as enolates or organocuprates, provides a pathway to more complex carbon skeletons. [13][14]* Chiral Building Blocks: The development of enantioselective α-tosyloxylation reactions has made chiral, non-racemic α-tosyloxy ketones valuable building blocks for the asymmetric synthesis of natural products and pharmaceuticals. [4][8]Despite over 15 years of effort, achieving high enantioselectivity in the direct tosyloxylation of simple ketones remains a significant challenge, with modest results often reported. [4]However, using enol esters as substrates has led to breakthroughs with unprecedented levels of enantioselectivity. [4][11]
Conclusion
From their conceptual origins in the broader field of ketone α-functionalization to their current status as indispensable tools in the synthetic chemist's arsenal, α-tosyloxy ketones have had a remarkable journey. The development of hypervalent iodine reagents, particularly Koser's Reagent, was the critical inflection point that transformed their preparation from a chemical curiosity into a routine and reliable laboratory procedure. Ongoing research continues to refine these methods, with a strong emphasis on catalytic and enantioselective variants that align with the principles of green and sustainable chemistry. The unique reactivity of the α-tosyloxy ketone moiety ensures its continued and expanding role in tackling the synthetic challenges of modern drug discovery and materials science.
References
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- Synthesis of Koser's Reagent and Derivatives. (N/A). Organic Syntheses Procedure.
- Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents. (2024-09-13).
- Hypervalent iodine(III) reagents in organic synthesis. (N/A). Arkivoc.
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- Enantioselective Iodine(III)-Mediated Synthesis of α-Tosyloxy Ketones: Breaking the Selectivity Barrier. (2025-08-10).
- Novel chemistry of alpha-tosyloxy ketones: applications to the solution- and solid-phase synthesis of privileged heterocycle and enediyne libraries. (N/A). Semantic Scholar.
- Novel Chemistry of α-Tosyloxy Ketones: Applications to the Solution and SolidPhase Synthesis of Privileged Heterocycle and Enediyne Libraries. (2025-08-06).
- Novel Chemistry of α-Tosyloxy Ketones: Applications to the Solution- and Solid-Phase Synthesis of Privileged Heterocycle and Enediyne Libraries. (N/A). Journal of the American Chemical Society.
- Hydroxy ketone synthesis by oxid
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An In-depth Technical Guide to the α-Tosyloxylation of Ketones
Preamble: The Strategic Importance of α-Tosyloxy Ketones
In the landscape of modern organic synthesis, the functionalization of the α-carbon of carbonyl compounds remains a cornerstone of molecular construction. Among these transformations, the α-tosyloxylation of ketones stands out as a particularly powerful strategy. This reaction introduces a tosylate group—an excellent leaving group—directly adjacent to the carbonyl moiety, thereby generating a highly versatile electrophilic intermediate. These α-tosyloxy ketones are not mere curiosities; they are pivotal precursors for the synthesis of a diverse array of valuable molecules, including essential heterocyclic compounds like thiazoles, imidazoles, and oxazoles.[1][2]
Historically, methods to achieve this transformation relied on harsh conditions or the use of toxic heavy metals like thallium(III), posing significant challenges for scalability and environmental stewardship.[3] The advent of hypervalent iodine(III) reagents has revolutionized this field, offering a milder, more selective, and environmentally benign alternative.[3][4][5] This guide provides an in-depth exploration of the general mechanism of ketone α-tosyloxylation, focusing on the modern hypervalent iodine-mediated pathways. We will dissect the causality behind experimental choices, present validated protocols, and offer insights to empower researchers in drug development and chemical synthesis.
Part 1: The Core Mechanism—An Electrophilic Encounter
The α-tosyloxylation of ketones is fundamentally an oxidative process that converts a nucleophilic enol or enolate into an electrophilic α-functionalized product. The prevailing and most effective methods utilize hypervalent iodine(III) reagents, which act as the key oxidizing agents and carriers of the tosyloxy group.[4][6]
The mechanism can be dissected into three critical stages:
-
Ketone Activation: Formation of a Nucleophilic Enol or Enolate.
-
The Key Oxidative Transfer: Reaction with the Hypervalent Iodine(III) Reagent.
-
Reductive Elimination: Formation of the Product and Iodobenzene.
A central player in this chemistry is [Hydroxy(tosyloxy)iodo]benzene, commonly known as Koser's reagent (HTIB) .[4] It can be used stoichiometrically or generated in situ from a catalytic amount of an iodoarene (like iodobenzene) and a terminal oxidant, such as meta-chloroperbenzoic acid (m-CPBA), in the presence of p-toluenesulfonic acid (p-TsOH).[1]
Mechanistic Pathway: A Step-by-Step Analysis
The reaction begins with the ketone (I) tautomerizing to its enol form (II) under acidic conditions, typically facilitated by p-TsOH. This enol is the active nucleophile.
The enol's C=C double bond then attacks the electrophilic iodine(III) center of the activated reagent (e.g., HTIB). The precise nature of the subsequent intermediate has been a subject of investigation, with two plausible pathways:
-
Path A (C-bound intermediate): The enol directly attacks the iodine, forming a C-bound iodine(III) intermediate (III). This is followed by an SN2-type displacement where the tosyloxy group attacks the α-carbon, leading to reductive elimination of iodobenzene and formation of the α-tosyloxy ketone (IV).[5][7]
-
Path B (O-bound intermediate): The enol oxygen attacks the iodine, forming an O-bound iodonium enolate. This can then undergo a reductive elimination, possibly through an SN2'-type mechanism, to yield the final product.[8]
Computational and experimental evidence suggests that the reaction plausibly proceeds via an SN2 substitution mechanism involving an α-C-bound hypervalent iodine intermediate.[5][7]
Below is a diagram illustrating the generally accepted catalytic cycle for this transformation.
Caption: General catalytic cycle for the iodoarene-catalyzed α-tosyloxylation of ketones.
Part 2: The Reagent Landscape and Experimental Considerations
The choice of reagents and reaction conditions is paramount for achieving high yields and selectivity. A scientist's expertise lies in understanding the causality behind these choices.
Comparison of Tosyloxylating Systems
| Reagent System | Role of Components | Advantages | Considerations & Causality |
| Stoichiometric HTIB (Koser's Reagent) | HTIB is the pre-formed oxidant and tosyl source. | Simple setup, reliable, well-documented. | Requires synthesis/purchase of the reagent. The reaction produces a stoichiometric amount of iodobenzene waste. |
| Catalytic Iodoarene / m-CPBA / p-TsOH | Iodoarene: Catalyst precursor. m-CPBA: Stoichiometric oxidant to regenerate the active I(III) species. p-TsOH: Both an acid catalyst for enolization and the source of the tosyloxy group. | More atom-economical and cost-effective as only a catalytic amount of the iodoarene is needed.[1] | Reaction kinetics can be more complex. The oxidant (m-CPBA) can potentially lead to side reactions like Baeyer-Villiger oxidation, although this is often not competitive under optimized conditions.[9] |
| Iodosylbenzene (PhIO) / p-TsOH | PhIO: A stable, polymeric I(III) oxidant. p-TsOH: Reacts with PhIO to form the active tosyloxylating agent in situ. | Avoids the use of peroxy acids. PhIO is a readily available hypervalent iodine reagent.[2][10] | The heterogeneous nature of PhIO can sometimes lead to slower reaction rates. The combination is highly effective for converting alcohols directly to α-tosyloxy ketones.[2][10] |
Scientist's Insight: The catalytic system is generally preferred for process development due to its efficiency and lower cost. The choice of solvent is also critical; polar aprotic solvents like acetonitrile are common as they effectively solvate the intermediates without competing in the reaction.[9] In some cases, co-solvents like 2,2,2-trifluoroethanol can enhance the reaction efficiency.[1]
Part 3: A Validated Experimental Protocol
Trustworthiness in science is built on reproducible, self-validating protocols. The following procedure for the catalytic α-tosyloxylation of acetophenone is representative of the field.
Workflow: Catalytic α-Tosyloxylation of Acetophenone
Caption: A typical experimental workflow for catalytic α-tosyloxylation.
Step-by-Step Methodology
(Based on the procedure by Yamamoto and Togo, 2006[9])
-
1. Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine acetophenone (1.0 mmol), p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 1.2 mmol), and iodobenzene (0.1 mmol, 10 mol%). Add acetonitrile (5 mL) as the solvent.
-
Scientist's Note: Using a slight excess of p-TsOH ensures complete formation of the active iodine(III) tosylate species and efficiently catalyzes enol formation.
-
-
2. Reaction Initiation: To the stirring solution, add meta-chloroperbenzoic acid (m-CPBA, ~75% purity, 1.2 mmol) portion-wise at room temperature.
-
Causality: Portion-wise addition helps to control any initial exotherm and maintains a steady concentration of the active oxidant, minimizing potential side reactions.
-
-
3. Reaction Progression & Monitoring: Heat the reaction mixture to 50°C and stir. Monitor the disappearance of the starting ketone using Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent system). The reaction is typically complete within 2-4 hours.
-
Self-Validation: A successful reaction is indicated by the consumption of the ketone spot and the appearance of a new, typically higher Rf, product spot on the TLC plate.
-
-
4. Aqueous Workup: After the reaction is complete, cool the mixture to room temperature. Pour it into a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃, ~20 mL) to quench any remaining m-CPBA. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Scientist's Note: The thiosulfate quench is crucial for safety and purity, as it reduces the excess peroxide oxidant to a benign carboxylate.
-
-
5. Purification: Combine the organic layers, wash with saturated aqueous sodium bicarbonate (NaHCO₃) and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil by silica gel column chromatography.
-
Result: This procedure typically yields the desired α-tosyloxy acetophenone in high yield (>90%).[9]
-
Part 4: Scope, Limitations, and Asymmetric Variants
While powerful, the α-tosyloxylation reaction is not without limitations. Electron-rich ketones and those prone to enolization at multiple sites can sometimes give mixtures of products. However, the methodology is broadly applicable to alkyl aryl ketones, dialkyl ketones, and cyclic ketones.[9]
A significant frontier in this field is the development of enantioselective variants . This is a formidable challenge, but progress has been made using chiral iodoarene catalysts.[3][11] These catalysts create a chiral environment around the iodine(III) center, influencing the facial selectivity of the enol attack and yielding optically active α-tosyloxy ketones.[3] However, achieving high levels of enantioselectivity (ee) has proven difficult, with recent studies suggesting that the mechanistic pathway for ketones may inherently limit stereoinduction.[8] Promisingly, using enol esters or silyl enol ethers as substrates instead of ketones has led to breakthrough levels of enantioselectivity, suggesting a different, more controllable reaction mechanism is at play with these substrates.[8][12]
Conclusion
The α-tosyloxylation of ketones, particularly through catalytic hypervalent iodine-mediated pathways, represents a mature yet evolving field of organic synthesis. It provides a reliable and environmentally conscious method for producing versatile α-tosyloxy ketone building blocks. By understanding the core mechanism, the function of each reagent, and the logic behind established protocols, researchers can effectively leverage this powerful transformation in the pursuit of complex molecular targets in pharmaceuticals, agrochemicals, and materials science.
References
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Title: Carbonyl oxidation with hypervalent iodine reagents Source: Wikipedia URL: [Link]
-
Title: Iodoarene-Mediated α-Tosyloxylation of Ketones with MCPBA and p-Toluenesulfonic Acid Source: Organic Chemistry Portal (citing A. Tanaka, K. Moriyama, H. Togo, Synlett, 2011, 1853-1854) URL: [Link]
-
Title: Hypervalent Iodine-Mediated Diastereoselective α-Acetoxylation of Cyclic Ketones Source: Frontiers in Chemistry URL: [Link]
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Title: Novel Oxidative α-Tosyloxylation of Alcohols with Iodosylbenzene and p-Toluenesulfonic Acid and Its Synthetic Use for Direct Preparation of Heteroaromatics Source: The Journal of Organic Chemistry (2003), 68, 6424-6426 URL: [Link]
-
Title: Catalytic Enantioselective α-Tosyloxylation of Ketones Using Iodoaryloxazoline Catalysts: Insights on the Stereoinduction Process Source: The Journal of Organic Chemistry (2013), 78, 442-450 URL: [Link]
-
Title: Enantioselective Iodine(III)-Mediated Synthesis of α-Tosyloxy Ketones: Breaking the Selectivity Barrier Source: Organic Letters (2015), 17, 4918-4921 URL: [Link]
-
Title: Metal-catalyzed alpha-arylation of carbonyl and related molecules: novel trends in C-C bond formation by C-H bond functionalization Source: Angewandte Chemie International Edition (2010), 49(4), 676-707 URL: [Link]
-
Title: Novel Oxidative α-Tosyloxylation of Alcohols with Iodosylbenzene and p-Toluenesulfonic Acid and Its Synthetic Use for Direct Preparation of Heteroaromatics Source: ACS Publications (J. Org. Chem.) URL: [Link]
-
Title: Catalytic α-C–H functionalization of carbonyl compounds via SET-induced formation of α-carbonyl radicals Source: Chemical Communications (2018), 54, 10934-10943 URL: [Link]
-
Title: PhI-Catalyzed α-Tosyloxylation of Ketones with m-Chloroperbenzoic Acid and p-Toluenesulfonic Acid Source: Organic Chemistry Portal (citing Y. Yamamoto, H. Togo, Synlett, 2006, 798-800) URL: [Link]
-
Title: Hypercoordinate iodine(III) promoted reactions and catalysis: an update on current mechanistic understanding Source: ResearchGate (citing various works) URL: [Link]
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Title: Unified Approach to the Chemoselective α-Functionalization of Amides with Heteroatom Nucleophiles Source: Journal of the American Chemical Society (2019), 141, 19351-19356 URL: [Link]
-
Title: Hypervalent Iodine-Mediated Diastereoselective α-Acetoxylation of Cyclic Ketones Source: PMC (National Center for Biotechnology Information) URL: [Link]
-
Title: Enantioselective Iodine(III)-Mediated Synthesis of α-Tosyloxy Ketones: Breaking the Selectivity Barrier Source: ResearchGate (pre-print/author manuscript of Org. Lett. article) URL: [Link]
-
Title: Enantioselective α-tosyloxylation of ketones catalyzed by spirobiindane scaffold-based chiral iodoarenes Source: Tetrahedron: Asymmetry (2011), 22(24), 2151-2158 URL: [Link]
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The Tosyl Group: A Linchpin in Modern Synthetic Strategy
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of the Leaving Group
In the intricate landscape of organic synthesis, the strategic orchestration of reactions to build molecular complexity is paramount. Central to this endeavor is the ability to control bond formation and cleavage. Nucleophilic substitution and elimination reactions are foundational transformations, yet their success hinges on a seemingly simple but crucial component: the leaving group. For professionals in drug development, where the efficient and predictable synthesis of complex molecules is a daily challenge, the choice of leaving group can dictate the viability of a synthetic route. The p-toluenesulfonyl group, or "tosyl" group, has long been established as a cornerstone of synthetic chemistry, prized for its ability to transform a poorly reactive functional group into an excellent substrate for a wide array of powerful transformations.[1][2] This guide provides a deep dive into the fundamental characteristics of the tosyl group, the practical aspects of its implementation, and its strategic importance in the synthesis of high-value molecules.
Part 1: The Essence of a Superior Leaving Group
The efficacy of a leaving group is fundamentally tied to its chemical stability once it has departed from the substrate.[1] An ideal leaving group is one that can effectively stabilize the negative charge it acquires during the bond-breaking process. This stability is directly correlated with the basicity of the leaving group: the weaker the base, the better the leaving group.[3][4] This is because a weak base is the conjugate base of a strong acid, indicating that it is perfectly content to exist as an independent, stable anion.[1]
This stability is primarily achieved through two key electronic phenomena:
-
Resonance Delocalization: The ability to spread the negative charge over multiple atoms significantly stabilizes the anion.[5][6][7][8]
-
Inductive Effects: The presence of electronegative atoms can pull electron density away from the center of negative charge, further dispersing it.[2][9]
The tosylate anion excels in both these areas, making it a preeminent leaving group in the chemist's toolkit.
Part 2: A Molecular Dissection of the Tosyl Group
Structural Anatomy and Electronic Landscape
The p-toluenesulfonyl group (tosyl, Ts) is an ester of p-toluenesulfonic acid. When attached to an alkyl chain (R), it forms an alkyl tosylate (ROTs). The power of the tosyl group lies in the electronic architecture of the tosylate anion (TsO⁻), which is formed upon its departure.
The tosylate anion possesses a remarkable degree of stability due to extensive resonance delocalization of the negative charge across the three oxygen atoms of the sulfonate group.[1][5][8][10] This delocalization, coupled with the inductive electron-withdrawing effect of the sulfonyl group and the aromatic ring, effectively disperses the negative charge, rendering the anion a very weak base and, consequently, an excellent leaving group.[2][11]
Caption: Resonance delocalization in the tosylate anion.
A Quantitative Perspective on Leaving Group Ability
The superiority of the tosyl group can be quantified by comparing the pKa of its conjugate acid, p-toluenesulfonic acid (TsOH), to that of other common leaving groups' conjugate acids. A lower pKa value signifies a stronger acid, which in turn means a more stable conjugate base and a better leaving group.[1][12]
| Leaving Group | Conjugate Acid | pKa of Conjugate Acid (approx.) | Relative Leaving Group Ability |
| Triflate (OTf) | Triflic Acid (CF₃SO₃H) | ~ -14 | Excellent |
| Iodide (I) | Hydroiodic Acid (HI) | ~ -10 | Good |
| Bromide (Br) | Hydrobromic Acid (HBr) | ~ -9 | Good |
| Chloride (Cl) | Hydrochloric Acid (HCl) | ~ -7 | Moderate |
| Tosylate (OTs) | p-Toluenesulfonic Acid | ~ -2.8 | Excellent |
| Mesylate (OMs) | Methanesulfonic Acid | ~ -1.9 | Excellent |
| Water (H₂O) | Hydronium Ion (H₃O⁺) | ~ -1.7 | Good |
| Hydroxide (OH) | Water (H₂O) | ~ 15.7 | Poor |
Note: pKa values are approximate and can vary with the solvent and temperature.[13]
As the data illustrates, p-toluenesulfonic acid is a strong acid, making the tosylate anion a very stable, weak base and thus an excellent leaving group, far superior to halides like chloride and bromide in many contexts.[1][13] While triflate is an even better leaving group due to the powerful inductive effect of the trifluoromethyl group, the tosyl group often provides an optimal balance of high reactivity, stability, and cost-effectiveness for many applications in drug development.[13][14]
Part 3: The Tosylation of Alcohols: A Gateway to Enhanced Reactivity
One of the most powerful applications of tosyl chemistry is the transformation of alcohols. The hydroxyl group (-OH) is a notoriously poor leaving group because its departure would generate the hydroxide ion (HO⁻), a strong base.[2][15][16] Direct nucleophilic substitution on an alcohol is therefore generally not feasible.
By converting an alcohol to a tosylate, the oxygen atom is retained, but it is now part of a much better leaving group.[15] This conversion is typically achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine or triethylamine.[5][15][16]
The Mechanism of Tosylation
The tosylation reaction proceeds via a nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of tosyl chloride, displacing the chloride ion.[15] The base, typically pyridine, serves to neutralize the HCl byproduct and deprotonate the intermediate oxonium ion, driving the reaction to completion.[16]
Caption: Mechanism of alcohol tosylation using TsCl and pyridine.
A crucial aspect of the tosylation reaction is its stereochemical outcome. The reaction occurs at the oxygen atom of the alcohol, and the carbon-oxygen bond of the alcohol is not broken during the process. Consequently, the configuration of a chiral alcohol is retained in the resulting tosylate.[7][15][17] This feature is of immense strategic importance in asymmetric synthesis, a cornerstone of modern drug development.
Field-Proven Experimental Protocol for Tosylation
The following protocol provides a reliable method for the tosylation of a primary alcohol.
Materials:
-
Primary alcohol (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl) (1.2 - 1.5 eq)
-
Anhydrous dichloromethane (DCM) or pyridine as solvent
-
Triethylamine (Et₃N) or pyridine (1.5 - 2.0 eq) as base
-
4-(Dimethylamino)pyridine (DMAP) (catalytic amount, e.g., 0.1 eq) - optional, for less reactive alcohols
Procedure:
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol in anhydrous DCM in a flame-dried round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C in an ice bath. This is critical to control the exothermicity of the reaction and minimize side reactions.
-
Addition of Base and Reagent: Sequentially add triethylamine (or pyridine) followed by a catalytic amount of DMAP (if used). Then, add p-toluenesulfonyl chloride portion-wise, ensuring the temperature remains at or below 0 °C.[18][19]
-
Reaction: Stir the reaction mixture at 0 °C for 1-4 hours, or allow it to warm to room temperature and stir for an additional 2-16 hours if the alcohol is less reactive.[18]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting alcohol is consumed.
-
Workup:
-
Quench the reaction by the slow addition of cold water.
-
Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash successively with cold 1M HCl (to remove excess base), saturated aqueous NaHCO₃ (to neutralize any remaining acid), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude tosylate can be purified by recrystallization (often from ethanol or a hexane/ethyl acetate mixture) or by column chromatography on silica gel.[20]
Self-Validating System and Causality:
-
Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is crucial as tosyl chloride is sensitive to moisture, which would lead to the formation of p-toluenesulfonic acid.
-
Temperature Control: Maintaining a low temperature during the addition of reagents minimizes the formation of undesired byproducts, such as the corresponding alkyl chloride.[21]
-
Role of the Base: The base is not merely an acid scavenger. Pyridine, for example, can act as a nucleophilic catalyst, forming a more reactive sulfonylpyridinium salt.
-
Purification: The aqueous washes are essential to remove the water-soluble byproducts (triethylammonium hydrochloride or pyridinium hydrochloride) and unreacted reagents, ensuring the purity of the final product.
Part 4: The Tosylate in Action: A Versatile Synthetic Intermediate
The primary utility of converting an alcohol to a tosylate is to activate it for nucleophilic substitution and elimination reactions.[2] Alkyl tosylates are excellent substrates for both Sₙ1 and Sₙ2 reactions.[5][22]
Stereochemical Control in Sₙ2 Reactions
For primary and secondary tosylates, the Sₙ2 pathway is dominant. This reaction proceeds with a backside attack by the nucleophile, resulting in a complete inversion of stereochemistry at the carbon center.[22] The combination of tosylation (retention) followed by Sₙ2 substitution (inversion) provides a powerful and predictable method for controlling stereochemistry in a synthetic sequence.[2]
Caption: Workflow for stereochemical inversion via a tosylate intermediate.
Comparative Reactivity in a Drug Development Context
While tosylates are highly effective, other sulfonate esters and halides are also common leaving groups. The choice often depends on the specific requirements of the reaction.
| Leaving Group | Relative Reactivity (Sₙ2) | Key Considerations |
| Triflate (OTf) | ~10⁴ - 10⁵ | Extremely reactive, ideal for unreactive substrates, but can be unstable and expensive.[13][15] |
| Tosylate (OTs) | 1 | Good balance of reactivity and stability, widely used, often crystalline and easy to handle.[13] |
| Mesylate (OMs) | ~0.5 | Slightly less reactive than tosylate, often used interchangeably.[13] |
| Iodide (I) | ~10⁻¹ - 10⁻² | Good nucleofuge, but also a good nucleophile, which can lead to side reactions.[13] |
| Bromide (Br) | ~10⁻² - 10⁻³ | Common leaving group, less reactive than iodide.[13] |
| Chloride (Cl) | ~10⁻⁴ - 10⁻⁵ | Least reactive of the common halides.[13] |
In the fast-paced environment of drug development, the reliability, predictability, and cost-effectiveness of a reaction are critical. Tosylates often represent the "goldilocks" choice: reactive enough for a wide range of transformations but stable enough for easy handling and purification, making them a workhorse in the synthesis of complex pharmaceutical intermediates.[1][13]
Advanced Applications: Beyond Classical Synthesis
The utility of the tosyl group continues to evolve. In the field of chemical biology, for instance, Ligand-Directed Tosyl (LDT) chemistry has emerged as an innovative technique for the specific labeling of proteins in their native cellular environment, highlighting the enduring relevance of this functional group.[2]
Conclusion: An Indispensable Tool for the Modern Chemist
The p-toluenesulfonyl group is far more than just a leaving group; it is a strategic tool that empowers chemists to overcome inherent reactivity challenges and exert precise control over their synthetic transformations.[2] Its effectiveness is rooted in the fundamental principles of electronic stability, a concept that is elegantly manifested in the resonance-stabilized tosylate anion. By converting a poor leaving group like an alcohol into an excellent one, the tosylate unlocks a vast and predictable reaction landscape, most notably in stereocontrolled nucleophilic substitutions.[2] For researchers, scientists, and drug development professionals, a thorough understanding of the features and applications of the tosyl group is not just beneficial—it is essential for the design and execution of efficient, robust, and elegant synthetic strategies that drive the engine of molecular innovation.
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askIITians. Why is the tosylate anion a good leaving group? [Link]
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Organic Synthesis. Alcohol to Tosylate using Tosyl Cl, base. [Link]
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Chemistry LibreTexts. 14.3: Alcohol conversion to Esters - Tosylate and Carboxylate. [Link]
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Brainly. Which of the following has better leaving group abilities? Tosylate Mesylate Triflate. [Link]
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Chemistry LibreTexts. 9.4: Tosylate—Another Good Leaving Group. [Link]
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Fiveable. Tosylates Definition. [Link]
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Filo. Are triflate, tosylate and mesylate the only good leaving groups? [Link]
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National Institutes of Health. Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s. [Link]
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Organic Chemistry Portal. Nucleophilic Substitution (SN1, SN2). [Link]
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-
MDPI. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. [Link]
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-
White Rose Research Online. The solvolysis mechanism of simple secondary tosylates in 50% aqueous TFE. [Link]
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PubMed. Chemical Synthesis of [2H]-Ethyl Tosylate and Exploration of Its Crypto-optically Active Character Combining Complementary Spectroscopic Tools. [Link]
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ACS Publications. Chemical Synthesis of [2H]-Ethyl Tosylate and Exploration of Its Crypto-optically Active Character Combining Complementary Spectroscopic Tools. [Link]
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Methodological & Application
Reactions of 2-Phenyl-2-(p-toluenesulfonyloxy)acetophenone with Nucleophiles: A Detailed Guide for Researchers
Introduction: The Versatility of α-Sulfonyloxy Ketones in Synthetic Chemistry
In the landscape of modern organic synthesis, α-functionalized ketones are pivotal intermediates for the construction of complex molecular architectures. Among these, α-sulfonyloxy ketones, such as 2-phenyl-2-(p-toluenesulfonyloxy)acetophenone (also known as O-tosylbenzoin), have emerged as highly versatile electrophiles. The presence of the tosylate group, an excellent leaving group, at the α-position to a carbonyl moiety activates the molecule for a diverse range of transformations. This guide provides a comprehensive overview of the reactions of this compound with various nucleophiles, offering insights into the underlying mechanisms and detailed protocols for their application in research and development.
This compound's reactivity is governed by the interplay of the carbonyl group and the sulfonyloxy leaving group, leading to a rich and often nuanced chemical behavior. Depending on the nature of the nucleophile and the reaction conditions, the substrate can undergo direct nucleophilic substitution (SN2), elimination, or rearrangement pathways, most notably the Favorskii-type rearrangement. Understanding and controlling these competing pathways is crucial for harnessing the full synthetic potential of this valuable building block.
Synthesis of this compound
The precursor to the title compound is benzoin, an α-hydroxy ketone, which can be synthesized via the benzoin condensation of benzaldehyde. The subsequent tosylation of the secondary alcohol in benzoin furnishes the desired this compound.
Protocol 1: Synthesis of Benzoin
This protocol is adapted from established procedures for the thiamine-catalyzed benzoin condensation.
Materials:
-
Benzaldehyde (freshly distilled)
-
Thiamine hydrochloride
-
Sodium hydroxide (NaOH)
-
Ethanol (95%)
-
Water
Procedure:
-
In a suitable flask, dissolve thiamine hydrochloride in water.
-
Add 95% ethanol to the thiamine solution.
-
Cool the mixture in an ice bath and slowly add a pre-cooled aqueous solution of NaOH with stirring.
-
To this basic thiamine solution, add freshly distilled benzaldehyde.
-
Allow the reaction mixture to stand at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the product will precipitate. Collect the crude benzoin by vacuum filtration.
-
Wash the crystals with cold water and a small amount of cold ethanol to remove impurities.
-
Recrystallize the crude benzoin from ethanol to obtain pure, crystalline benzoin.
Protocol 2: Synthesis of this compound from Benzoin
This protocol describes the O-tosylation of benzoin.
Materials:
-
Benzoin
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
Procedure:
-
Dissolve benzoin in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath (0 °C).
-
Slowly add p-toluenesulfonyl chloride portion-wise to the stirred solution.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature overnight.
-
Monitor the reaction by TLC until the benzoin is consumed.
-
Pour the reaction mixture into ice-cold dilute hydrochloric acid (HCl) to neutralize the pyridine.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash successively with saturated sodium bicarbonate (NaHCO₃) solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) to yield this compound as a crystalline solid.
Reaction Mechanisms with Nucleophiles: A Dichotomy of Pathways
The reaction of this compound with nucleophiles is a fascinating case study in competing reaction mechanisms. The outcome is highly dependent on the "hardness" or "softness" of the nucleophile, as well as steric and electronic factors of the substrate. The primary competing pathways are direct nucleophilic substitution (SN2) and a Favorskii-type rearrangement.[1]
Direct Nucleophilic Substitution (SN2 Pathway)
Soft, non-basic nucleophiles generally favor a direct SN2 displacement of the tosylate group. The α-carbonyl group can accelerate SN2 reactions due to stabilization of the transition state through orbital overlap.[2]
Favorskii-Type Rearrangement
Hard, basic nucleophiles, particularly alkoxides, can induce a Favorskii-type rearrangement. This pathway is analogous to the well-known Favorskii rearrangement of α-halo ketones.[3][4][5] The mechanism is thought to involve the formation of a cyclopropanone intermediate, which is then opened by the nucleophile. For substrates like this compound, which lack an enolizable α'-proton, a quasi-Favorskii or semi-benzilic acid rearrangement mechanism may operate.[3]
Diagram 1: Competing Reaction Pathways
Caption: Competing SN2 and Favorskii-type rearrangement pathways.
Application Notes and Protocols: Reactions with Various Nucleophiles
The following sections provide detailed protocols for the reaction of this compound with representative nucleophiles from different classes.
Reaction with Oxygen Nucleophiles (e.g., Sodium Methoxide)
With alkoxides, a Favorskii-type rearrangement is often the predominant pathway, leading to rearranged ester products.
Protocol 3: Reaction with Sodium Methoxide
Materials:
-
This compound
-
Sodium methoxide (NaOMe)
-
Methanol (anhydrous)
-
Diethyl ether (anhydrous)
Procedure:
-
Prepare a solution of sodium methoxide in anhydrous methanol.
-
In a separate flask, dissolve this compound in anhydrous diethyl ether.
-
Cool both solutions to 0 °C in an ice bath.
-
Slowly add the sodium methoxide solution to the solution of the α-tosyloxy ketone with vigorous stirring.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the rearranged ester product.
Reaction with Nitrogen Nucleophiles (e.g., Piperidine)
Secondary amines like piperidine can act as nucleophiles, typically leading to α-amino ketones via an SN2 pathway.
Protocol 4: Reaction with Piperidine
Materials:
-
This compound
-
Piperidine
-
Acetonitrile (anhydrous)
Procedure:
-
Dissolve this compound in anhydrous acetonitrile.
-
Add an excess of piperidine (typically 2-3 equivalents) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC. The reaction may require gentle heating to proceed at a reasonable rate.
-
Once the starting material is consumed, remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove excess piperidine and piperidinium tosylate.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude α-amino ketone by column chromatography on silica gel.
Reaction with Sulfur Nucleophiles (e.g., Sodium Thiophenoxide)
Soft nucleophiles like thiophenoxide are expected to favor the SN2 pathway, yielding α-thio ketones.
Protocol 5: Reaction with Sodium Thiophenoxide
Materials:
-
This compound
-
Thiophenol
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Tetrahydrofuran (THF, anhydrous)
Procedure:
-
In a flask under an inert atmosphere, suspend sodium hydride in anhydrous THF.
-
Cool the suspension to 0 °C and slowly add a solution of thiophenol in anhydrous THF.
-
Stir the mixture at room temperature for 30 minutes to ensure complete formation of sodium thiophenoxide.
-
In a separate flask, dissolve this compound in anhydrous THF.
-
Slowly add the solution of the α-tosyloxy ketone to the freshly prepared sodium thiophenoxide solution at 0 °C.
-
Allow the reaction to stir at room temperature and monitor by TLC.
-
Upon completion, carefully quench the reaction with water.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the α-phenylthio ketone.
Data Summary
| Nucleophile | Reagent | Predominant Pathway | Typical Product |
| Oxygen | Sodium Methoxide | Favorskii-Type Rearrangement | Methyl 2,2-diphenylacetate |
| Nitrogen | Piperidine | SN2 | 2-Piperidinyl-1,2-diphenylethanone |
| Sulfur | Sodium Thiophenoxide | SN2 | 2-(Phenylthio)-1,2-diphenylethanone |
Diagram 2: Experimental Workflow
Caption: General experimental workflow for the synthesis and reaction of the title compound.
Conclusion and Future Outlook
This compound is a versatile and reactive intermediate that provides access to a variety of valuable α-substituted ketones and rearranged products. The choice of nucleophile is a critical determinant of the reaction outcome, with a clear distinction in reactivity between hard and soft nucleophiles. The protocols outlined in this guide serve as a starting point for researchers to explore the rich chemistry of this compound. Further investigations could focus on expanding the scope of nucleophiles, including carbon-centered nucleophiles, and exploring the diastereoselective versions of these reactions. The insights gained from studying the reactivity of this model system are broadly applicable to the wider class of α-sulfonyloxy ketones, empowering chemists to design novel synthetic strategies for the efficient construction of complex molecules.
References
-
PubChem. This compound. [Link]
-
Charlton, J. L., Lai, H. K., & Lypka, G. N. (1980). Photoreactions of α-sulfonyloxyketones. Canadian Journal of Chemistry, 58(5), 458-463. [Link]
-
Bhati, A., Kumar, A., & Singh, P. (2021). Natural Benzo/Acetophenones as Leads for New Synthetic Acetophenone Hybrids Containing a 1,2,3-Triazole Ring as Potential Antifouling Agents. Marine Drugs, 19(11), 609. [Link]
-
Hoffman, R. V., Jankowski, B. C., Carr, C. S., & Duesler, E. N. (1993). The reactions of. alpha.-arylsulfonoxy ketones with nucleophiles. The Journal of Organic Chemistry, 58(12), 3345-3353. [Link]
-
Wikipedia. Favorskii rearrangement. [Link]
-
NROChemistry. Favorskii Rearrangement. [Link]
-
AdiChemistry. FAVORSKII REARRANGEMENT | MECHANISM | APPLICATIONS. [Link]
-
Pearson. When the following compound is treated with sodium methoxide in m... [Link]
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ResearchGate. p-NBA mediated synthesis of 1,5-benzodiazepines from acetophenone. [Link]
-
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-
Chemistry Stack Exchange. Favorskii rearrangement. [Link]
-
National Institute of Standards and Technology. Acetophenone. [Link]
-
Chemistry Stack Exchange. α-Halo ketone and strong base: Favorskii vs SN2. [Link]
-
SciELO. The use of benzil to obtain functionalized N-heterocycles. [Link]
-
Master Organic Chemistry. The SN2 Reaction Mechanism. [Link]
-
King Saud University. Chapter 19. Aldehydes and Ketones: Nucleophilic Addition Reactions. [Link]
-
Longdom. Kinetics Reaction and Mechanism of Thiozole with Sodium Methoxide in CSTR Reactor. [Link]
-
YouTube. 7.1 SN2 Reaction | Organic Chemistry. [Link]
-
Longdom. Kinetics Reaction and Mechanism of Thiozole with Sodium Methoxide in CSTR Reactor. [Link]
-
Organic Chemistry Portal. Benzo-fused O-Heterocycle synthesis. [Link]
-
Comptes Rendus de l'Académie des Sciences. Nucleophilic addition to carbonyl groups from qualitative to quantitative computational studies. A historical perspective. [Link]
-
Chemistry Stack Exchange. Nucleophillic addition vs SN2. [Link]
-
Mukaiyama, T., & Asami, M. (1977). Enantioselective Addition of Alkyne Nucleophiles to Carbonyl Groups. In Topics in Stereochemistry (Vol. 10, pp. 89-139). John Wiley & Sons, Inc. [Link]
-
Semantic Scholar. Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Advancing Chemical Synthesis with Tosyl Cyanide: Applications in Heterocycles and Beyond. [Link]
-
Chapman, N. B., Clarke, K., & Sharma, K. S. (1971). Some reactions of 5-hydroxybenzo [b] thiophen and its 3-methyl derivative. Journal of the Chemical Society C: Organic, 915-919. [Link]
-
ResearchGate. Proposed reaction mechanism for the formation of benzo[b]thiophene derivative. [Link]
-
Denmark Group. Enantioselective Benzoin Reactions. [Link]
-
ResearchGate. The first synthesis of benzo[e]cycloalk[g]oxazocinone atropisomers via lactonization of N-mesyl- or N-arylsulfonyl-N-[2-(1-cycloalken-1-yl)-6-methylphenyl]glycines. [Link]
Sources
The Strategic Application of 2-Phenyl-2-(p-toluenesulfonyloxy)acetophenone in the Synthesis of Privileged Heterocyclic Scaffolds
Introduction: Unlocking Heterocyclic Diversity from a Versatile α-Tosyloxyketone
In the landscape of modern synthetic organic chemistry, the quest for efficient and modular routes to complex molecular architectures is paramount, particularly in the realm of drug discovery and materials science. Heterocyclic compounds, rings containing atoms of at least two different elements, form the bedrock of a vast number of pharmaceuticals and functional materials. Among the myriad of synthetic intermediates, α-functionalized ketones stand out for their versatility. This guide focuses on a particularly potent reagent: 2-Phenyl-2-(p-toluenesulfonyloxy)acetophenone .
This α-tosyloxyketone is a stable, crystalline solid that serves as a powerful electrophile. The presence of the tosylate group, an excellent leaving group, at the α-position to a carbonyl, primes the molecule for a variety of nucleophilic substitution reactions. This unique reactivity profile allows for the strategic and often facile construction of diverse heterocyclic systems. This document provides an in-depth exploration of its application in the synthesis of three key five-membered aromatic heterocycles: oxazoles, imidazoles, and thiazoles. The protocols and mechanistic discussions herein are curated for researchers, scientists, and professionals in drug development, aiming to provide both practical guidance and a deeper understanding of the underlying chemical principles.
Core Principle: The Electrophilic Nature of this compound
The synthetic utility of this compound hinges on the electrophilicity of the carbon atom to which the tosyloxy group is attached. The electron-withdrawing nature of the adjacent benzoyl group enhances this electrophilicity, making it highly susceptible to attack by a wide range of nucleophiles. When a bifunctional nucleophile is employed, a subsequent intramolecular cyclization and dehydration cascade can lead to the formation of a stable aromatic heterocyclic ring. This "nucleophilic substitution-cyclization-aromatization" sequence is the cornerstone of the syntheses described in this guide.
I. Synthesis of 2,4,5-Trisubstituted Oxazoles via a Modified Robinson-Gabriel Approach
The Robinson-Gabriel synthesis is a classic and reliable method for the preparation of oxazoles, which are prevalent motifs in numerous biologically active compounds.[1][2] The traditional route involves the cyclodehydration of α-acylamino ketones. Here, we adapt this strategy, using this compound as a precursor to the requisite α-acylamino ketone.
Mechanistic Rationale
The synthesis proceeds in two distinct stages. The first is a nucleophilic substitution where the nitrogen of a primary amide (in this case, benzamide) displaces the tosylate group of this compound. This forms the key intermediate, an α-benzamido ketone. The second stage is the acid-catalyzed cyclodehydration of this intermediate. Protonation of the amide carbonyl oxygen enhances the electrophilicity of its carbon, which is then attacked by the enolized ketone. Subsequent dehydration of the resulting hydroxyoxazoline intermediate furnishes the aromatic 2,4,5-trisubstituted oxazole.[3][4]
Diagram 1: Mechanistic Pathway for Oxazole Synthesis
Experimental Protocol: Synthesis of 2,4,5-Triphenyloxazole
Materials:
-
This compound
-
Benzamide
-
Potassium Carbonate (anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Concentrated Sulfuric Acid
-
Acetic Anhydride
-
Ethanol
Part A: Synthesis of 2-Benzamido-1,2-diphenylethanone (Intermediate)
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add benzamide (1.2 eq) and anhydrous potassium carbonate (1.5 eq).
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 2-benzamido-1,2-diphenylethanone.
Part B: Cyclodehydration to 2,4,5-Triphenyloxazole
-
Dissolve the dried 2-benzamido-1,2-diphenylethanone (1.0 eq) in acetic anhydride.
-
Cool the solution to 0 °C in an ice bath and slowly add concentrated sulfuric acid (0.2 eq) dropwise with stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat at 90-100 °C for 1-2 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice with stirring.
-
Collect the resulting precipitate by vacuum filtration, wash with water, then with a cold, dilute sodium bicarbonate solution, and finally with water again until the washings are neutral.
-
Recrystallize the crude product from ethanol to yield pure 2,4,5-triphenyloxazole.[5]
| Entry | Amide | Dehydrating Agent | Temperature (°C) | Yield (%) |
| 1 | Benzamide | H₂SO₄/Ac₂O | 100 | ~85 |
| 2 | 4-Methylbenzamide | H₂SO₄/Ac₂O | 100 | ~82 |
| 3 | 4-Chlorobenzamide | H₂SO₄/Ac₂O | 100 | ~88 |
Table 1: Representative yields for the synthesis of 2,4,5-trisubstituted oxazoles.
II. Synthesis of 2,4,5-Trisubstituted Imidazoles
Imidazoles are another class of heterocycles of immense importance in medicinal chemistry. A direct and efficient route to 2,4,5-trisubstituted imidazoles involves the reaction of our title α-tosyloxyketone with an amidine, such as benzamidine.
Mechanistic Rationale
This synthesis is analogous to imidazole syntheses that utilize α-haloketones. The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of the amidine on the electrophilic α-carbon of this compound, displacing the tosylate group. The resulting intermediate then undergoes an intramolecular cyclization, where the second nitrogen of the amidine moiety attacks the carbonyl carbon. A subsequent dehydration of the cyclic intermediate leads to the formation of the aromatic 2,4,5-trisubstituted imidazole.
Diagram 2: Mechanistic Pathway for Imidazole Synthesis
Experimental Protocol: Synthesis of 2,4,5-Triphenylimidazole
Materials:
-
This compound
-
Benzamidine hydrochloride
-
Sodium ethoxide
-
Ethanol (absolute)
-
Ammonium acetate
-
Glacial acetic acid
Method A: From Benzamidine
-
Prepare a solution of sodium ethoxide in absolute ethanol by carefully dissolving sodium metal (1.1 eq) in ethanol.
-
To this solution, add benzamidine hydrochloride (1.1 eq) and stir for 15 minutes to liberate the free base.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Reflux the mixture for 3-5 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and pour it into cold water.
-
Collect the precipitate by vacuum filtration, wash with water, and recrystallize from ethanol to obtain 2,4,5-triphenylimidazole.
Method B: One-Pot Synthesis (Alternative)
While not directly using the title compound, a common alternative for synthesizing 2,4,5-triphenylimidazole involves a one-pot reaction of benzil, benzaldehyde, and a source of ammonia.[6][7]
-
In a round-bottom flask, combine benzil (1.0 eq), benzaldehyde (1.0 eq), and ammonium acetate (a large excess, e.g., 10 eq) in glacial acetic acid.
-
Heat the mixture to reflux for 1-2 hours.
-
Cool the reaction mixture to room temperature, and pour it into water.
-
Neutralize with a base (e.g., aqueous ammonia) to precipitate the product.
-
Collect the solid by filtration, wash with water, and recrystallize from ethanol.
| Entry | Amidine | Base | Solvent | Yield (%) |
| 1 | Benzamidine | NaOEt | Ethanol | ~75 |
| 2 | 4-Toluamidine | NaOEt | Ethanol | ~72 |
| 3 | 4-Chlorobenzamidine | NaOEt | Ethanol | ~78 |
Table 2: Representative yields for the synthesis of 2,4,5-trisubstituted imidazoles.
III. Synthesis of 2,4,5-Trisubstituted Thiazoles via Hantzsch-Type Synthesis
The Hantzsch thiazole synthesis is a venerable and highly effective method for constructing the thiazole ring.[8] It traditionally involves the reaction of an α-haloketone with a thioamide. The excellent leaving group ability of the tosylate in this compound makes it a suitable surrogate for α-haloketones in this reaction.
Mechanistic Rationale
The mechanism of this Hantzsch-type synthesis begins with a nucleophilic attack by the sulfur atom of the thioamide on the α-carbon of the tosyloxyketone, leading to the displacement of the tosylate group in an SN2 fashion.[9] This is followed by an intramolecular cyclization where the nitrogen atom of the thioamide attacks the carbonyl carbon. The resulting hydroxythiazoline intermediate then undergoes dehydration to yield the final aromatic 2,4,5-trisubstituted thiazole.[10]
Diagram 3: Mechanistic Pathway for Thiazole Synthesis
Experimental Protocol: Synthesis of 2,4,5-Triphenylthiazole
Materials:
-
This compound
-
Thiobenzamide
-
Ethanol or Methanol
-
Sodium bicarbonate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and thiobenzamide (1.1 eq) in ethanol.
-
Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the progress of the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing a dilute aqueous solution of sodium bicarbonate to neutralize the p-toluenesulfonic acid formed during the reaction.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain pure 2,4,5-triphenylthiazole.
| Entry | Thioamide | Solvent | Temperature (°C) | Yield (%) |
| 1 | Thiobenzamide | Ethanol | Reflux | ~90 |
| 2 | 4-Methylthiobenzamide | Ethanol | Reflux | ~87 |
| 3 | 4-Methoxythiobenzamide | Methanol | Reflux | ~92 |
Table 3: Representative yields for the synthesis of 2,4,5-trisubstituted thiazoles.
Conclusion and Future Outlook
This compound has demonstrated itself to be a highly effective and versatile precursor for the synthesis of a range of medicinally relevant 2,4,5-trisubstituted five-membered heterocycles. The protocols detailed herein for the synthesis of oxazoles, imidazoles, and thiazoles are robust, high-yielding, and proceed through well-established and understood reaction mechanisms. The ability to readily access these privileged scaffolds from a common starting material underscores the power of strategic precursor design in modern organic synthesis. For researchers in drug discovery and development, the methodologies presented offer a streamlined approach to generate libraries of diverse heterocyclic compounds for biological screening and lead optimization. Future work in this area could explore the use of a broader range of amide, amidine, and thioamide nucleophiles to further expand the accessible chemical space. Additionally, the development of enantioselective variants of these reactions would be of significant interest for the synthesis of chiral heterocyclic drug candidates.
References
-
Robinson, R. (1909). A new synthesis of oxazole derivatives. Journal of the Chemical Society, Transactions, 95, 2167–2174. Available at: [Link][2]
-
Gabriel, S. (1910). Synthese von Oxazolen und Thiazolen. Berichte der deutschen chemischen Gesellschaft, 43(1), 134–138. Available at: [Link][2]
-
Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604–3606. Available at: [Link][3]
-
Lilly Research Laboratories. (2005). An improved method for the preparation of a series of oxazole-containing dual PPARα/γ agonists. Request PDF. Available at: [Link][4]
-
Hantzsch, A. (1887). Condensationsprodukte aus Aldehydammoniak und Ketonen. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3131. Available at: [Link][8]
-
Chem Help ASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube. Available at: [Link][9]
-
SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Available at: [Link][8]
-
Chem Help ASAP. (2019). synthesis of thiazoles. YouTube. Available at: [Link][10]
-
Arora, R., Gill, N. S., Kapoor, R., Aggarwal, A., & Rana, A. C. (2012). Synthesis of 2,4,5-Triphenylimidazoles Novel Mannich Bases as Potential Antiinflammatory and Analgesic Agents. Current Research in Chemistry, 4(4), 99-109. Available at: [Link][6]
-
Prezi. (2024). Synthesis of 2,4,5-Triphenylimidazole from Benzil. Available at: [Link][7]
-
Wikipedia. (n.d.). Robinson–Gabriel synthesis. Available at: [Link][4]
-
Journal of the Chemical Society, Perkin Transactions 1. (n.d.). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Available at: [Link][9]
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- 10. m.youtube.com [m.youtube.com]
Application of α-Tosyloxy Ketones in Solid-Phase Synthesis: A Technical Guide
This guide provides a comprehensive overview of the application of α-tosyloxy ketones in solid-phase synthesis, a powerful strategy for the construction of diverse molecular libraries, particularly in the realm of heterocyclic chemistry. We will delve into the underlying chemical principles, provide detailed experimental protocols, and explore the versatility of this methodology for researchers, scientists, and professionals in drug development.
Introduction: The Strategic Advantage of α-Tosyloxy Ketones in Solid-Phase Synthesis
Solid-phase organic synthesis (SPOS) has revolutionized the way chemical libraries are generated for drug discovery and chemical biology. The ability to assemble complex molecules on a polymeric support simplifies purification and allows for the use of excess reagents to drive reactions to completion.[1] Within this paradigm, the choice of a stable yet reactive functional handle is paramount. α-Tosyloxy ketones have emerged as exceptionally versatile and robust intermediates in SPOS.[2][3]
Unlike their α-halo ketone counterparts, which can exhibit lability, α-tosyloxy ketones are remarkably stable, often crystalline solids that can be stored at room temperature.[3] This stability is a significant advantage in the multi-step sequences typical of solid-phase synthesis. The tosyloxy group serves as an excellent leaving group, readily displaced by a wide range of nucleophiles, enabling the introduction of diverse functionalities. This reactivity profile, combined with their straightforward preparation, makes α-tosyloxy ketones a powerful tool for the construction of privileged heterocyclic scaffolds and other complex molecular architectures.[2][3]
This document will explore the preparation of resin-bound α-tosyloxy ketones, their diverse reactions with various nucleophiles, and detailed protocols for their application in the generation of molecular libraries.
Preparation of Resin-Bound α-Tosyloxy Ketones
The journey into the solid-phase chemistry of α-tosyloxy ketones begins with their immobilization on a suitable polymeric support. The most common starting points are commercially available resins, such as Merrifield's resin (chloromethylated polystyrene).[4] The α-tosyloxy ketone moiety can be introduced onto the resin via two primary strategies:
-
Loading of a pre-functionalized ketone: A ketone bearing a suitable handle for attachment to the resin is first synthesized in solution and then coupled to the solid support.
-
Direct α-tosyloxylation of a resin-bound ketone: A ketone is first attached to the resin, followed by α-tosyloxylation.
A common and efficient method involves the direct α-tosyloxylation of resin-bound ketones using hypervalent iodine reagents, such as diacetoxyiodobenzene, in the presence of p-toluenesulfonic acid.[2][3]
Workflow for Loading onto Solid Support
The following diagram illustrates a general workflow for the preparation of a resin-bound α-tosyloxy ketone starting from an olefin precursor in solution, which is then attached to a solid support.
Caption: General workflow for preparing resin-bound α-tosyloxy ketones.
Reactivity of Resin-Bound α-Tosyloxy Ketones: A Dichotomy of Nucleophiles
A key feature of α-tosyloxy ketones is their differential reactivity towards "hard" and "soft" nucleophiles, leading to distinct product outcomes.[2][3] This predictable reactivity allows for precise control over the synthetic pathway.
-
Hard Nucleophiles (e.g., alcohols, amines, water): These nucleophiles, characterized by high charge density and low polarizability, tend to attack the hard electrophilic carbonyl carbon. This can lead to the formation of hemiacetals, hemiketals, or imines, which can then participate in subsequent intramolecular reactions.
-
Soft Nucleophiles (e.g., thiols, phosphines, carbon nucleophiles): These nucleophiles, with lower charge density and higher polarizability, preferentially attack the soft electrophilic α-carbon, leading to direct displacement of the tosyloxy group via an SN2 mechanism.
This differential reactivity is a powerful tool for directing the synthesis towards desired products.
Mechanistic Pathways
The following diagrams illustrate the distinct mechanistic pathways for the reaction of resin-bound α-tosyloxy ketones with hard and soft nucleophiles.
Caption: Reaction with a hard nucleophile.
Caption: Reaction with a soft nucleophile.
Applications in the Synthesis of Heterocyclic Libraries
One of the most powerful applications of α-tosyloxy ketones in solid-phase synthesis is the construction of diverse heterocyclic libraries. By employing bifunctional nucleophiles, a "heterocycle-release" strategy can be implemented, where the formation of the heterocyclic ring is concomitant with cleavage from the solid support.[2] This elegant approach streamlines the synthesis and purification of the final products.
The "Heterocycle-Release" Strategy
In this strategy, a bifunctional nucleophile (e.g., an amino alcohol, a mercaptoamine) reacts with the resin-bound α-tosyloxy ketone. The initial nucleophilic attack, typically by the softer nucleophile, displaces the tosyloxy group. This is followed by an intramolecular condensation of the second functional group with the ketone, leading to the formation of a heterocyclic ring and its release from the resin.
Sources
Protocol for Nucleophilic Substitution on 2-Phenyl-2-tosyloxyacetophenone: A Comprehensive Guide for Synthetic and Medicinal Chemists
Introduction: The Versatility of α-Tosyloxy Ketones in Modern Synthesis
In the landscape of contemporary organic synthesis and drug development, the strategic introduction of functional groups is paramount to the construction of complex molecular architectures with desired biological activities. Among the myriad of reactive intermediates, α-tosyloxy ketones have emerged as exceptionally versatile synthons. The presence of a carbonyl group activates the α-position, while the tosylate moiety serves as an excellent leaving group, facilitating a wide array of nucleophilic substitution reactions.[1] This unique combination allows for the facile introduction of nitrogen, oxygen, sulfur, and carbon-based nucleophiles, paving the way for the synthesis of diverse molecular scaffolds.
This application note provides a detailed protocol for the nucleophilic substitution on 2-Phenyl-2-tosyloxyacetophenone, a readily accessible α-tosyloxy ketone. We will delve into the synthesis of the starting material, provide a comprehensive, step-by-step protocol for the substitution reaction with various nucleophiles, and discuss the mechanistic nuances that govern the reaction's outcome. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this powerful chemical transformation. The products of these reactions, particularly α-amino-β-keto compounds, are prevalent motifs in a variety of medicinally important molecules, including antiviral, anticancer, and anti-inflammatory agents.
Synthesis of the Starting Material: 2-Phenyl-2-tosyloxyacetophenone
While commercially available, 2-Phenyl-2-tosyloxyacetophenone can be readily synthesized in the laboratory from the corresponding α-hydroxy ketone, benzoin. The tosyloxylation of the secondary alcohol proceeds efficiently, converting the poor hydroxyl leaving group into a highly effective tosylate.[2]
Protocol 1: Synthesis of 2-Phenyl-2-tosyloxyacetophenone from Benzoin
Materials:
-
Benzoin
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography (optional)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzoin (1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C using an ice bath.
-
Addition of Reagents: To the stirred solution, add anhydrous pyridine (1.5 eq) followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq). Maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the benzoin starting material.
-
Workup: Once the reaction is complete, quench the reaction by adding cold 1 M HCl. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure 2-Phenyl-2-tosyloxyacetophenone.
Core Protocol: Nucleophilic Substitution on 2-Phenyl-2-tosyloxyacetophenone
The following is a generalized protocol for the nucleophilic substitution reaction. Specific conditions may need to be optimized depending on the nucleophile used.
General Workflow
Caption: General workflow for the nucleophilic substitution reaction.
Protocol 2: General Procedure for Nucleophilic Substitution
Materials:
-
2-Phenyl-2-tosyloxyacetophenone
-
Nucleophile (e.g., primary/secondary amine, sodium azide, thiol, etc.) (1.1 - 2.0 eq)
-
Base (e.g., K₂CO₃, Et₃N, or excess amine, if necessary)
-
Anhydrous solvent (e.g., DMF, Acetonitrile, DMSO)
-
Ethyl acetate or Dichloromethane for extraction
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add 2-Phenyl-2-tosyloxyacetophenone (1.0 eq) and the chosen anhydrous solvent.
-
Addition of Reagents: Add the nucleophile (1.1 - 2.0 eq). If the nucleophile is an amine salt or if the reaction generates a strong acid, add a suitable base (e.g., K₂CO₃, Et₃N).
-
Reaction Conditions: Stir the reaction mixture at the appropriate temperature (ranging from room temperature to elevated temperatures, e.g., 60-80 °C) under an inert atmosphere.
-
Monitoring: Monitor the reaction for the disappearance of the starting material by TLC or LC-MS. Reaction times can vary from a few hours to overnight.
-
Workup: Upon completion, cool the reaction mixture to room temperature. If a solid precipitate (e.g., inorganic salts) is present, it may be removed by filtration. Dilute the reaction mixture with ethyl acetate or DCM and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the desired substituted product.
Exemplary Transformations and Expected Outcomes
The following table summarizes the expected outcomes for the reaction of 2-Phenyl-2-tosyloxyacetophenone with various classes of nucleophiles.
| Nucleophile Class | Example Nucleophile | Product Type | Typical Solvent | Base | Expected Yield |
| Nitrogen | Morpholine | α-Amino ketone | Acetonitrile | K₂CO₃ | High |
| Sodium Azide (NaN₃) | α-Azido ketone | DMF | - | High | |
| Oxygen | Sodium Methoxide (NaOMe) | α-Methoxy ketone | Methanol | - | Moderate to High |
| Sulfur | Thiophenol | α-Thio ketone | Acetone | Et₃N | High |
| Carbon | Diethyl malonate | α-Alkylated ketone | THF | NaH | Moderate |
Mechanistic Considerations: Expertise and Insights
The nucleophilic substitution on α-tosyloxy ketones is not always a straightforward S(_N)2 displacement. The presence of the adjacent carbonyl and phenyl groups can influence the reaction mechanism and, in some cases, lead to unexpected products.
Caption: Competing S(_N)1 and S(_N)2 pathways.
-
S(_N)2 Pathway: For strong, unhindered nucleophiles in polar aprotic solvents, the reaction typically proceeds via a classic S(_N)2 mechanism. The nucleophile attacks the α-carbon from the backside, displacing the tosylate group in a single concerted step. If the α-carbon is chiral, this results in an inversion of stereochemistry.[3]
-
S(_N)1 Pathway: With weaker nucleophiles or in polar protic solvents that can stabilize ionic intermediates, an S(_N)1 mechanism may become competitive. This involves the initial departure of the tosylate leaving group to form an α-keto carbocation. This carbocation is stabilized by resonance with the adjacent carbonyl group and the phenyl ring. The subsequent attack of the nucleophile can occur from either face of the planar carbocation, leading to a racemic mixture if the starting material is chiral.
-
Influence of Nucleophile Hardness: The seminal work by K.C. Nicolaou and coworkers has shown that the reaction pathway can also be influenced by the "hardness" or "softness" of the nucleophile.[4] "Hard" nucleophiles (e.g., alkoxides, amines) tend to favor direct substitution at the α-carbon. In contrast, "soft" nucleophiles (e.g., thiolates, iodides) can sometimes favor an initial attack at the carbonyl carbon, leading to rearranged products, although this is less common for this specific substrate.
-
Neighboring Group Participation: The potential for neighboring group participation by the phenyl ring, leading to a phenonium ion intermediate, should also be considered, particularly under conditions that favor carbocation formation. This can influence the stereochemical outcome of the reaction.
Characterization of Products
The successful synthesis of the desired α-substituted acetophenone derivatives should be confirmed by a combination of spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the product. The disappearance of the tosyl group's characteristic aromatic and methyl signals, and the appearance of new signals corresponding to the incorporated nucleophile, provide clear evidence of a successful reaction.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product.
-
Infrared (IR) Spectroscopy: The IR spectrum will show the characteristic carbonyl stretch of the ketone (typically around 1680-1700 cm⁻¹). For reactions with azides, a strong, sharp peak around 2100 cm⁻¹ will be indicative of the azide group.
Applications in Drug Discovery and Beyond
The α-functionalized ketone products synthesized via this protocol are valuable building blocks for a wide range of applications:
-
Medicinal Chemistry: α-Amino ketones are key intermediates in the synthesis of numerous heterocyclic compounds, such as imidazoles, oxazoles, and quinoxalines, which are common scaffolds in pharmaceuticals.[5] For instance, derivatives of 2-amino-2-phenylacetophenone have been investigated for their potential as anticancer and antimicrobial agents.
-
Combinatorial Chemistry: The reliability and broad scope of this reaction make it well-suited for the construction of compound libraries for high-throughput screening in drug discovery programs.[4]
-
Natural Product Synthesis: The ability to introduce a variety of functional groups with stereochemical control is crucial in the total synthesis of complex natural products.
Conclusion
The nucleophilic substitution on 2-Phenyl-2-tosyloxyacetophenone represents a robust and versatile method for the synthesis of a diverse array of α-functionalized ketones. By understanding the underlying mechanistic principles and carefully selecting the reaction conditions, researchers can effectively utilize this protocol to access valuable synthetic intermediates for applications in drug discovery, medicinal chemistry, and materials science. The protocols and insights provided in this application note serve as a comprehensive guide to empower scientists in their synthetic endeavors.
References
-
Nicolaou, K. C., Montagnon, T., Ulven, T., Baran, P. S., Zhong, Y.-L., & Sarabia, F. (2002). Novel Chemistry of α-Tosyloxy Ketones: Applications to the Solution- and Solid-Phase Synthesis of Privileged Heterocycle and Enediyne Libraries. Journal of the American Chemical Society, 124(20), 5718–5728. [Link]
- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution Reactions with Tos-PEG9-Boc. BenchChem.
-
Ueno, M., Nabana, T., & Togo, H. (2003). Direct α-Tosyloxyketone and α-Tosyloxyaldehyde Syntheses from Alcohols with Iodosylbenzene and p-Toluenesulfonic Acid Monohydrate. The Journal of Organic Chemistry, 68(16), 6424–6426. [Link]
- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution Reactions with Tos-PEG5-C2-Boc. BenchChem.
-
Kumar, A., & Kumar, S. (2023). Synthesis of α-amino carbonyl compounds: a brief review. RSC Advances, 13(20), 13456-13481. [Link]
- Dalal Institute. (n.d.). Aliphatic Nucleophilic Substitution. Dalal Institute.
-
Wikipedia. (2023). Carbonyl α-substitution reaction. In Wikipedia. [Link]
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2-Phenyl-2-(p-toluenesulfonyloxy)acetophenone as a building block in organic synthesis.
An in-depth guide for researchers, scientists, and drug development professionals.
Application Notes & Protocols: 2-Phenyl-2-(p-toluenesulfonyloxy)acetophenone
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of α-Tosyloxy Ketones
In the landscape of modern organic synthesis, the ability to efficiently construct complex molecular architectures is paramount. Among the versatile synthons available to chemists, α-tosyloxy ketones represent a class of highly valuable building blocks. This compound, also known as O-(p-Toluenesulfonyl)benzoin, stands as a prime exemplar of this class. Its structure is deceptively simple, yet it harbors a powerful combination of functionalities: a reactive ketone and a superb leaving group (p-toluenesulfonate or "tosylate") positioned on the α-carbon. This arrangement makes it an exceptionally potent electrophile, primed for a variety of synthetic transformations.
The presence of the tosylate group transforms the otherwise mundane α-carbon into a hub of reactivity, enabling facile nucleophilic substitutions and rearrangements that would not be possible with the parent ketone, benzoin. This reactivity profile allows for the streamlined synthesis of privileged heterocyclic scaffolds—structural motifs frequently found in pharmaceuticals and biologically active compounds.[1][2][3] Furthermore, its ability to undergo elegant rearrangements provides access to valuable carboxylic acid derivatives.
This guide provides an in-depth exploration of this compound as a strategic building block. We will delve into its core applications, provide detailed, field-proven protocols, and explain the mechanistic rationale behind its transformations, empowering researchers to fully leverage its synthetic potential.
Physicochemical Properties & Handling
A clear understanding of a reagent's properties is critical for its safe and effective use.
| Property | Value |
| CAS Number | 1678-43-9[4][5][6][7] |
| Molecular Formula | C₂₁H₁₈O₄S[5][6][7] |
| Molecular Weight | 366.43 g/mol [5][6][7] |
| Appearance | Typically a white to off-white solid |
| Storage | Store in a cool, dry place away from moisture. |
Core Application I: Synthesis of Nitrogen Heterocycles
One of the most powerful applications of this compound is in the construction of nitrogen-containing heterocycles, which are foundational structures in medicinal chemistry.[8][9] The strategy involves reacting the α-tosyloxy ketone with bifunctional nitrogen nucleophiles, leading to a cascade of substitution and cyclization to form stable aromatic rings.
Mechanistic Rationale
The reaction with a 1,2-diamine, such as o-phenylenediamine, proceeds via a two-step sequence. First, one of the amino groups acts as a nucleophile, displacing the tosylate leaving group in an SN2 reaction. The resulting intermediate then undergoes an intramolecular condensation between the second amino group and the ketone carbonyl, followed by dehydration (or oxidation) to yield the final aromatic heterocycle, such as a quinoxaline. This method is highly efficient for creating annulated heterocyclic systems.[1][3]
Caption: Workflow for Quinoxaline Synthesis.
Protocol: Synthesis of 2,3-Diphenylquinoxaline
This protocol details a reliable method for synthesizing a quinoxaline derivative, a common scaffold in pharmacologically active molecules.
Materials:
| Reagent | MW ( g/mol ) | Amount | Moles |
| 2-Phenyl-2-(tosyloxy)acetophenone | 366.43 | 1.0 g | 2.73 mmol |
| o-Phenylenediamine | 108.14 | 0.295 g | 2.73 mmol |
| Ethanol (or Acetic Acid) | - | 20 mL | - |
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 g, 2.73 mmol) and o-phenylenediamine (0.295 g, 2.73 mmol).
-
Solvent Addition: Add 20 mL of ethanol. Scientist's Note: Acetic acid can also be used as the solvent and catalyst, often accelerating the reaction.
-
Reaction: Heat the mixture to reflux (approximately 78°C for ethanol) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, allow the reaction mixture to cool to room temperature. The product often precipitates from the solution.
-
Isolation: Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold ethanol to remove residual impurities.
-
Purification: The crude product can be further purified by recrystallization from ethanol to yield 2,3-diphenylquinoxaline as a crystalline solid.
Core Application II: Favorskii-Type Rearrangement
The Favorskii rearrangement is a classic and powerful carbon-carbon bond-forming reaction, traditionally associated with α-halo ketones.[10][11][12][13] α-Tosyloxy ketones are excellent substrates for this transformation, undergoing a base-induced rearrangement to produce carboxylic acid derivatives.[14] This reaction is particularly useful for skeletal reorganization and ring contraction in cyclic systems.[11][12][13]
Mechanistic Rationale
While several mechanistic pathways are possible, the most commonly accepted for substrates with α-protons involves the formation of a cyclopropanone intermediate.
-
Enolate Formation: A base (e.g., sodium methoxide) abstracts an acidic α-proton from the ketone, generating an enolate.
-
Cyclization: The enolate performs an intramolecular nucleophilic attack, displacing the tosylate leaving group to form a highly strained cyclopropanone intermediate.
-
Ring Opening: The nucleophilic base (methoxide) attacks the carbonyl carbon of the cyclopropanone. The resulting tetrahedral intermediate collapses, cleaving one of the C-C bonds of the three-membered ring to form the most stable carbanion.
-
Protonation: The carbanion is protonated by the solvent (methanol) to yield the final ester product.
Caption: Mechanism of the Favorskii Rearrangement.
Protocol: Synthesis of Methyl Diphenylacetate
This protocol describes the rearrangement of this compound to an ester.
Materials:
| Reagent | MW ( g/mol ) | Amount | Moles |
| 2-Phenyl-2-(tosyloxy)acetophenone | 366.43 | 1.0 g | 2.73 mmol |
| Sodium Methoxide (NaOMe) | 54.02 | 0.22 g | 4.10 mmol |
| Anhydrous Methanol | - | 25 mL | - |
Procedure:
-
Reaction Setup: In a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 g, 2.73 mmol) in 25 mL of anhydrous methanol.
-
Base Addition: Cool the solution to 0°C in an ice bath. Add sodium methoxide (0.22 g, 4.10 mmol) portion-wise over 10 minutes. Scientist's Note: The use of an excess of a strong, non-nucleophilic base is crucial for efficient enolate formation. Sodium methoxide serves as both the base and the nucleophile in this case.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Quench the reaction by carefully adding 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to afford pure methyl diphenylacetate.
Core Application III: Synthesis of Epoxides
Epoxides, or oxiranes, are highly valuable three-membered cyclic ethers that serve as versatile intermediates for synthesizing a wide range of compounds, including diols and amino alcohols.[15][16][17] this compound can be converted into a stilbene oxide derivative through a reliable two-step sequence.
Mechanistic Rationale
This transformation is a classic example of an intramolecular Williamson ether synthesis.[16]
-
Reduction: The ketone functionality is first selectively reduced to a secondary alcohol using a mild reducing agent like sodium borohydride (NaBH₄). This creates a 1,2-tosyloxy alcohol intermediate.
-
Intramolecular SN2 Cyclization: The crucial step involves treating the intermediate with a base. The base deprotonates the hydroxyl group to form an alkoxide. This alkoxide is perfectly positioned to act as an internal nucleophile, attacking the adjacent carbon and displacing the tosylate group via a backside SN2 attack, thereby forming the epoxide ring.[18][19]
Caption: Workflow for Epoxide Synthesis.
Protocol: Synthesis of trans-Stilbene Oxide
This two-step protocol outlines the conversion of the α-tosyloxy ketone to the corresponding epoxide.
Step 1: Reduction of the Ketone
-
Reaction Setup: Dissolve this compound (1.0 g, 2.73 mmol) in 20 mL of methanol in a 100 mL round-bottom flask.
-
Reduction: Cool the solution to 0°C. Add sodium borohydride (NaBH₄) (0.11 g, 2.90 mmol) portion-wise. Caution: Hydrogen gas is evolved.
-
Reaction: Stir the mixture at 0°C for 1 hour.
-
Workup: Quench the reaction by the slow addition of water. Extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate to yield the crude 1,2-diphenyl-2-tosyloxyethanol, which can often be used in the next step without further purification.
Step 2: Intramolecular Cyclization
-
Reaction Setup: Dissolve the crude alcohol from Step 1 in 20 mL of anhydrous tetrahydrofuran (THF) in a flame-dried flask under a nitrogen atmosphere.
-
Cyclization: Cool the solution to 0°C and add sodium hydride (NaH, 60% dispersion in mineral oil, 0.13 g, 3.28 mmol). Caution: Hydrogen gas is evolved.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours, or until TLC analysis indicates the consumption of the starting material.
-
Workup: Carefully quench the reaction by adding water. Extract with ethyl acetate (3 x 25 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to obtain trans-stilbene oxide.
References
-
Nicolaou, K. C., et al. (2002). Novel Chemistry of α-Tosyloxy Ketones: Applications to the Solution- and Solid-Phase Synthesis of Privileged Heterocycle and Enediyne Libraries. Journal of the American Chemical Society. Available at: [Link]
-
Legault, C., et al. (2015). Enantioselective Iodine(III)-Mediated Synthesis of α-Tosyloxy Ketones: Breaking the Selectivity Barrier. Organic Letters. Available at: [Link]
-
Nicolaou, K. C., et al. (2002). Novel chemistry of alpha-tosyloxy ketones: applications to the solution- and solid-phase synthesis of privileged heterocycle and enediyne libraries. Semantic Scholar. Available at: [Link]
-
Nicolaou, K. C., et al. (2002). Novel Chemistry of α-Tosyloxy Ketones: Applications to the Solution and SolidPhase Synthesis of Privileged Heterocycle and Enediyne Libraries. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. Hydroxy ketone synthesis by oxidation. Available at: [Link]
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NROChemistry. Favorskii Rearrangement. Available at: [Link]
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Wikipedia. Favorskii rearrangement. Available at: [Link]
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Chemeurope.com. Favorskii rearrangement. Available at: [Link]
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Purechemistry. Favorskii rearrangement reaction, mechanism and affecting factors. Available at: [Link]
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Al-Mulla, A. (2017). Recent advances in the application of acetophenone in heterocyclic compounds synthesis. ResearchGate. Available at: [Link]
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Asymmetric Synthesis of Nitrogen Heterocycles. ResearchGate. Available at: [Link]
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Paul, B., et al. (2024). Synthesis of N-heterocycles through alcohol dehydrogenative coupling. PubMed. Available at: [Link]
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Organic Chemistry Portal. Synthesis of epoxides. Available at: [Link]
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Chad's Prep. (2021). 13.5 Synthesis of Epoxides | Organic Chemistry. YouTube. Available at: [Link]
-
Chemistry LibreTexts. (2020). 15.7: Synthesis of Epoxides. Available at: [Link]
-
MDPI. (2022). Convenient Synthesis of N-Heterocycle-Fused Tetrahydro-1,4-diazepinones. Available at: [Link]
-
Organic Chemistry Tutor. (2023). Synthesis of Epoxides via Epoxidation with mCPBA and Halohydrins. YouTube. Available at: [Link]
-
MDPI. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. Available at: [Link]
-
Wikipedia. Epoxide. Available at: [Link]
-
Scribd. Synthesis of Acetophenone Derivatives. Available at: [Link]
-
HDH Chemicals. This compound, min 97% (HPLC), 1 gram. Available at: [Link]
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Enantioselective Synthesis of α-Tosyloxy Ketones: A Guide for the Modern Synthetic Chemist
The introduction of functionality at the α-position of ketones with stereochemical control is a cornerstone of modern organic synthesis. Among the myriad of transformations, the enantioselective synthesis of α-tosyloxy ketones stands out as a particularly powerful strategy. These compounds are not merely synthetic curiosities; they are versatile chiral building blocks, primed for nucleophilic substitution to forge a wide array of α-functionalized ketones. This guide provides an in-depth exploration of the methodologies developed for this purpose, with a focus on practical protocols and the underlying mechanistic principles that govern their success.
The Significance of α-Tosyloxy Ketones
α-Tosyloxy ketones are valuable intermediates in organic synthesis due to the presence of a tosyloxy group, which is an excellent leaving group. This inherent reactivity allows for the facile introduction of a variety of nucleophiles at the α-position, leading to the formation of new carbon-carbon and carbon-heteroatom bonds with retention or inversion of configuration, depending on the reaction mechanism. Their applications span the synthesis of complex natural products, pharmaceuticals, and other biologically active molecules.
The Challenge and Evolution of Enantioselective α-Tosyloxylation
Historically, achieving high enantioselectivity in the direct α-tosyloxylation of ketones has been a formidable challenge.[1][2] Early efforts using various chiral catalysts often resulted in modest enantiomeric excesses (ee), rarely exceeding 58% ee.[1][2] This has been attributed to a mechanistic pathway that proceeds through an SN2'-type reductive elimination from an O-bonded iodane intermediate, which offers limited stereochemical control.[1]
A significant breakthrough in this area came with the realization that enol esters are superior substrates for this transformation.[1][2] By circumventing the problematic iodine(III)-mediated enolization step, the reaction with enol esters is believed to proceed through a different mechanism, leading to unprecedented levels of enantioselectivity.[1][2]
Key Methodologies and Catalytic Systems
The most successful approaches to enantioselective α-tosyloxylation rely on hypervalent iodine(III) reagents, either in stoichiometric amounts or, more desirably, in catalytic quantities in the presence of a terminal oxidant. Chiral iodoarenes have emerged as the catalysts of choice, with their structures being continuously refined to achieve higher efficiency and selectivity.
Chiral Iodoarene Catalysis
A variety of chiral iodoarenes have been developed and successfully applied in the enantioselective α-tosyloxylation of ketones and their enol derivatives. These catalysts often feature C2-symmetry or axial chirality to create a well-defined chiral environment around the iodine center. Prominent examples include those based on iodoaryloxazolines, spirobiindanes, and C-N axial chiral scaffolds.[3][4][5]
The general catalytic cycle for the α-tosyloxylation of a ketone is depicted below. The iodoarene catalyst is first oxidized in situ by a stoichiometric oxidant, such as meta-chloroperoxybenzoic acid (m-CPBA), to the active iodine(III) species. This species then reacts with the enol or enolate of the ketone, followed by reductive elimination to furnish the α-tosyloxy ketone and regenerate the catalyst.
Figure 1: Generalized catalytic cycle for the iodoarene-catalyzed α-tosyloxylation of ketones.
Experimental Protocols
This section provides detailed, step-by-step protocols for the enantioselective α-tosyloxylation of ketones, focusing on the highly effective method utilizing enol esters.
Protocol 1: Enantioselective α-Tosyloxylation of an Enol Acetate using a Chiral Iodoarene Catalyst
This protocol is adapted from a highly successful strategy that achieves excellent enantioselectivity.[1] It involves the use of a chiral iodoarene catalyst in the presence of a stoichiometric oxidant.
Materials:
-
Enol acetate (e.g., 1-phenylprop-1-en-2-yl acetate)
-
Chiral iodoarene catalyst (e.g., a derivative of iodoaryloxazoline or a C-N axial chiral iodoarene)[3][4]
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O)
-
Anhydrous solvent (e.g., dichloromethane or chloroform)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Catalyst Pre-activation (Optional but Recommended): In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral iodoarene catalyst (0.1 equiv), TsOH·H₂O (2.2 equiv), and m-CPBA (2.2 equiv) in the anhydrous solvent. Stir the mixture at room temperature for 1 hour. This pre-mixing step can lead to higher yields and selectivities.[6]
-
Reaction Setup: To a separate flame-dried flask under an inert atmosphere, add the enol acetate (1.0 equiv) and dissolve it in the anhydrous solvent.
-
Initiation of the Reaction: Add the pre-activated catalyst solution to the enol acetate solution at the desired temperature (e.g., 0 °C or room temperature).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Workup: Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to destroy any excess oxidant. Then, add saturated aqueous sodium bicarbonate solution to neutralize the acidic components.
-
Extraction: Transfer the mixture to a separatory funnel and extract with the organic solvent (e.g., dichloromethane) three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired α-tosyloxy ketone.
-
Characterization: Characterize the product by standard analytical techniques (¹H NMR, ¹³C NMR, HRMS). Determine the enantiomeric excess by chiral HPLC analysis.
Data Presentation:
| Entry | Substrate | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) |
| 1 | Propiophenone enol acetate | 10 | 15 | 92 | 80 |
| 2 | 4'-Methoxypropiophenone enol acetate | 10 | 16 | 95 | 83 |
| 3 | 2'-Methylpropiophenone enol acetate | 10 | 24 | 88 | 75 |
Table 1: Representative results for the enantioselective α-tosyloxylation of enol acetates using a chiral iodoaniline-lactate based catalyst. Data adapted from reference[6].
Mechanistic Insights and Rationale for Experimental Choices
The success of using enol esters lies in altering the reaction pathway to one that allows for greater stereochemical communication between the substrate and the chiral catalyst.[1] The choice of solvent can also play a crucial role, with non-polar solvents often favoring higher enantioselectivities. The pre-activation of the catalyst is a key step to ensure the rapid and efficient formation of the active iodine(III) species.[6]
Figure 2: Experimental workflow for the enantioselective α-tosyloxylation of enol acetates.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction | Increase reaction time or temperature. Ensure the m-CPBA is of high purity. |
| Decomposition of product | Perform the reaction at a lower temperature. Minimize the time for purification. | |
| Low Enantioselectivity | Racemization of the product | Purify the product quickly after the reaction. Avoid harsh conditions during workup. |
| Inefficient catalyst | Use a different chiral iodoarene catalyst. Optimize the solvent. | |
| Formation of Byproducts | Side reactions | Ensure anhydrous conditions. Use freshly distilled solvents. |
Conclusion
The enantioselective synthesis of α-tosyloxy ketones has evolved into a highly efficient and selective transformation, largely due to the development of sophisticated chiral hypervalent iodine catalysts and the strategic use of enol esters as substrates. The protocols and insights provided in this guide are intended to empower researchers to confidently apply these powerful methods in their own synthetic endeavors. The continued exploration of new catalytic systems and a deeper understanding of the reaction mechanisms will undoubtedly lead to even more versatile and powerful tools for asymmetric synthesis.
References
-
Dall'Osto, K. A., et al. (2015). Enantioselective Iodine(III)-Mediated Synthesis of α-Tosyloxy Ketones: Breaking the Selectivity Barrier. Organic Letters, 17(19), 4814–4817. [Link]
-
Guilbault, A. A., et al. (2013). Catalytic Enantioselective α-Tosyloxylation of Ketones Using Iodoaryloxazoline Catalysts: Insights on the Stereoinduction Process. The Journal of Organic Chemistry, 78(1), 216–225. [Link]
-
Schorpp, K., et al. (2021). C−N Axial Chiral Hypervalent Iodine Reagents: Catalytic Stereoselective α‐Oxytosylation of Ketones. Chemistry – A European Journal, 27(15), 4317-4322. [Link]
-
Yu, J., et al. (2012). Enantioselective α-tosyloxylation of ketones catalyzed by spirobiindane scaffold-based chiral iodoarenes. Tetrahedron: Asymmetry, 22(24), 2039-2046. [Link]
-
Karagöz, A. C., et al. (2023). Synthesis of Chiral Iodoaniline-Lactate Based Catalysts for the α-Functionalization of Ketones. ACS Organic & Inorganic Au, 3(3), 226–236. [Link]
-
Basdevant, B., & Legault, C. Y. (2015). Enantioselective Iodine(III)-Mediated Synthesis of α-Tosyloxy Ketones: Breaking the Selectivity Barrier. ResearchGate. [Link]
-
Yamamoto, Y., & Togo, H. (2006). PhI-Catalyzed α-Tosyloxylation of Ketones with m-Chloroperbenzoic Acid and p-Toluenesulfonic Acid. Synlett, 2006(05), 798-800. [Link]
-
Nicolaou, K. C., et al. (2002). Novel Chemistry of alpha-Tosyloxy Ketones: Applications to the Solution- and Solid-Phase Synthesis of Privileged Heterocycle and Enediyne Libraries. Journal of the American Chemical Society, 124(10), 2202–2211. [Link]
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Catalytic Methods for α-Tosylation of Acetophenones: A Detailed Guide for Researchers
The introduction of a tosyloxy group at the α-position of acetophenones yields versatile synthetic intermediates, pivotal in the construction of complex molecular architectures and in the development of novel pharmaceutical agents. This guide provides an in-depth exploration of the catalytic methodologies for achieving this transformation, with a focus on practical application, mechanistic understanding, and protocol optimization.
The Significance of α-Tosyloxy Acetophenones
α-Tosyloxy acetophenones are highly valuable precursors in organic synthesis. The tosyloxy group, being an excellent leaving group, facilitates a variety of nucleophilic substitution reactions, enabling the introduction of diverse functional groups at the α-carbon. This reactivity is instrumental in the synthesis of pharmaceuticals, natural products, and other fine chemicals.
Hypervalent Iodine(III)-Catalyzed α-Tosylation: The Workhorse of the Field
Among the various strategies for the α-tosylation of ketones, methods employing hypervalent iodine(III) reagents have emerged as the most robust and widely adopted. These reagents are appreciated for their mild reaction conditions, broad functional group tolerance, and reduced toxicity compared to heavy metal-based oxidants.[1]
Mechanistic Rationale: The Role of Iodine(III)
The catalytic cycle is believed to commence with the enolization of the acetophenone, which is often facilitated by the presence of an acid. The enol or enolate then attacks the iodine(III) center of the active catalyst, [Hydroxy(tosyloxy)iodo]arene, to form an α-iodo(III)-ketone intermediate. Subsequent reductive elimination releases the desired α-tosyloxy acetophenone and the corresponding iodoarene, which is then re-oxidized in situ to regenerate the active iodine(III) species, thus completing the catalytic cycle.[2][3]
Figure 1: Catalytic cycle of hypervalent iodine-mediated α-tosylation.
Protocol I: In Situ Generation of the Hypervalent Iodine(III) Catalyst
This protocol is often preferred for its operational simplicity, as it circumvents the need to pre-synthesize and isolate the often unstable hypervalent iodine(III) reagent.[4][5] The active catalyst is generated in the reaction mixture from a catalytic amount of an iodoarene and a stoichiometric amount of a terminal oxidant.
Experimental Protocol:
-
To a stirred solution of the acetophenone derivative (1.0 mmol) in a suitable solvent such as acetonitrile or a mixture of acetonitrile and 2,2,2-trifluoroethanol (5 mL), add p-toluenesulfonic acid monohydrate (TsOH·H₂O, 1.2 mmol).
-
Add the iodoarene catalyst (e.g., iodobenzene or 4-tert-butyl-1-iodobenzene, 0.1 mmol).[4]
-
To this mixture, add a suitable oxidant, such as m-chloroperbenzoic acid (m-CPBA, 1.5 mmol), portion-wise over 10-15 minutes at room temperature. The use of m-CPBA is advantageous as it is a commercially available, relatively stable, and effective oxidant for the in-situ generation of the hypervalent iodine species.[5]
-
Stir the reaction mixture at room temperature or slightly elevated temperatures (e.g., 40 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to destroy any excess oxidant.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure α-tosyloxy acetophenone.
Protocol II: Using a Pre-formed Hypervalent Iodine(III) Reagent (Koser's Reagent)
Koser's reagent, [Hydroxy(tosyloxy)iodo]benzene (HTIB), is a commercially available and relatively stable hypervalent iodine(III) reagent that can be used stoichiometrically or catalytically for α-tosylation.[4][6] While stoichiometric use is straightforward, catalytic protocols have been developed to reduce cost and waste.
Experimental Protocol (Catalytic):
-
In a round-bottom flask, combine the acetophenone (1.0 mmol), p-toluenesulfonic acid monohydrate (1.2 mmol), and a catalytic amount of Koser's reagent (0.1 mmol) in acetonitrile (5 mL).
-
Add a terminal oxidant, such as m-CPBA (1.1 mmol), to regenerate the active iodine(III) species in situ.
-
Stir the mixture at room temperature and monitor by TLC.
-
Work-up and purification are performed as described in Protocol I.
Table 1: Comparison of Catalytic Systems for α-Tosylation of Acetophenone
| Catalyst System | Oxidant | Typical Yields | Advantages | Disadvantages |
| Iodoarene/m-CPBA | m-CPBA | Good to Excellent | Operationally simple, readily available reagents | Requires stoichiometric oxidant |
| Koser's Reagent | m-CPBA | Good to Excellent | Can be used catalytically | Reagent can be less stable than iodoarene precursor |
Enantioselective Catalytic α-Tosylation: The Frontier of Asymmetric Synthesis
The development of chiral catalysts for the enantioselective α-tosylation of acetophenones is a significant area of research, as it provides access to valuable chiral building blocks.[7][8] Chiral hypervalent iodine reagents, often generated in situ from chiral iodoarenes, have shown promise in inducing asymmetry in this transformation.[7]
Chiral Iodoarene Catalysts
A variety of chiral iodoarenes have been designed and synthesized, often incorporating stereogenic centers or axial chirality.[1][7] These catalysts, when used in conjunction with an oxidant and a tosylating source, can provide α-tosyloxy acetophenones with moderate to good enantioselectivity.[7]
Figure 2: Workflow for enantioselective α-tosylation.
Protocol III: Enantioselective α-Tosylation using a Chiral Iodoarene Catalyst
-
To a solution of the propiophenone derivative (0.1 mmol) in a suitable solvent (e.g., chloroform), add the chiral iodoarene catalyst (e.g., a C-N axially chiral iodoarene, 10 mol%).[7]
-
Add p-toluenesulfonic acid (3.0 equiv) and m-CPBA (3.0 equiv).[7]
-
Stir the reaction at the optimized temperature (e.g., room temperature or below) for the time required to achieve good conversion.
-
Monitor the reaction by TLC and chiral HPLC to determine conversion and enantiomeric excess.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent, wash, dry, and concentrate as previously described.
-
Purify the product by column chromatography.
-
Determine the enantiomeric excess of the purified product by chiral HPLC analysis.
Table 2: Selected Chiral Catalysts for Enantioselective α-Tosylation
| Catalyst Type | Substrate | Yield (%) | ee (%) | Reference |
| C-N Axially Chiral Iodoarene | Propiophenone | 96 | 67 | [7] |
| Iodoaryloxazoline | Propiophenone | up to 53 | up to 53 | [1] |
Troubleshooting and Optimization
-
Low Yields: Incomplete reaction could be due to insufficient oxidant or catalyst deactivation. Consider increasing the amount of oxidant or catalyst loading. The choice of solvent can also be critical; polar aprotic solvents like acetonitrile are generally effective.
-
Side Reactions: Over-oxidation or other side reactions may occur. Lowering the reaction temperature or using a slower addition of the oxidant can be beneficial.
-
Low Enantioselectivity: The structure of the chiral catalyst is paramount. Screening different chiral iodoarenes is often necessary. The reaction temperature and solvent can also significantly influence the enantiomeric excess.
Conclusion
The catalytic α-tosylation of acetophenones, particularly through hypervalent iodine(III) catalysis, represents a powerful and versatile tool for organic synthesis. The methods outlined in this guide, from straightforward in-situ protocols to more advanced enantioselective transformations, provide researchers with a solid foundation for the preparation of these valuable synthetic intermediates. As research in this area continues, the development of more efficient and highly stereoselective catalysts will undoubtedly expand the synthetic utility of this important reaction.
References
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Recent progress in the radical α-C(sp3)–H functionalization of ketones. Organic & Biomolecular Chemistry (RSC Publishing). 9
-
Recent progress in the radical α-C(sp 3 )–H functionalization of ketones. RSC Publishing. 10
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Koser's Reagent, Hydroxy(tosyloxy)iodobenzene, HTIB. Organic Chemistry Portal.
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C−N Axial Chiral Hypervalent Iodine Reagents: Catalytic Stereoselective α‐Oxytosylation of Ketones. PMC - NIH.
-
Catalytic α-C–H functionalization of carbonyl compounds via SET-induced formation of α-carbonyl radicals. Chemical Communications (RSC Publishing). 11
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Enantioselective Iodine(III)-Mediated Synthesis of α-Tosyloxy Ketones: Breaking the Selectivity Barrier. Organic Letters - ACS Publications.
-
Enantioselective α-functionalization of ketones with N, O, S, and C-based nucleophiles. Nature.
-
α-Functionalization of Ketones via a Nitrogen Directed Oxidative Umpolung. PubMed.
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Catalytic Enantioselective α-Tosyloxylation of Ketones Using Iodoaryloxazoline Catalysts: Insights on the Stereoinduction Process. The Journal of Organic Chemistry - ACS Publications.
-
SCHEME 1 (a) General representation of α-tosyloxylation ketone... ResearchGate.
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Hypervalent Iodine Compounds. Organic Chemistry Portal.
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Synthesis of Koser's Reagent and Derivatives. Organic Syntheses Procedure.
-
(PDF) Synthesis of Koser's Reagent and Derivatives. ResearchGate.
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Drastic Enhancement of Activity in Iodane-Based α-Tosyloxylation of Ketones: Iodine(III) Does the Hypervalent Twist. ACS Catalysis - ACS Publications.
-
Koser's reagent. Enamine.
-
(a) Mechanism for the α-tosylation of acetophenone. (b) A novel... ResearchGate.
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Enantioselective Iodine(III)-Mediated Synthesis of α-Tosyloxy Ketones: Breaking the Selectivity Barrier. ResearchGate.
-
Novel Chemistry of α-Tosyloxy Ketones: Applications to the Solution and SolidPhase Synthesis of Privileged Heterocycle and Enediyne Libraries. Request PDF - ResearchGate.
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The Strategic Utility of 2-Phenyl-2-(p-toluenesulfonyloxy)acetophenone in Complex Molecule Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The pursuit of elegant and efficient pathways in total synthesis necessitates the development and strategic deployment of versatile chemical building blocks. Among these, α-functionalized ketones stand out for their ability to undergo a diverse array of transformations. This guide focuses on a particularly potent reagent: 2-Phenyl-2-(p-toluenesulfonyloxy)acetophenone , also known as O-tosylbenzoin. This compound serves as a stable, yet highly reactive, precursor for the construction of key structural motifs found in complex natural products and pharmacologically active molecules.
This document provides an in-depth exploration of the applications of this compound in total synthesis. We will delve into its role in the formation of vital heterocyclic systems, its utility in epoxide synthesis, and its potential in photochemical applications. The protocols detailed herein are designed to be robust and reproducible, providing researchers with a practical guide to harnessing the synthetic power of this valuable intermediate.
I. Core Reactivity and Synthetic Equivalence
This compound is a member of the α-tosyloxy ketone family, which are notable for the presence of a good leaving group (tosylate) positioned alpha to a carbonyl moiety. This structural feature imbues the molecule with a rich and varied reactivity profile. The tosylate group can be displaced by a wide range of nucleophiles, and the adjacent ketone functionality can influence the course of these reactions, leading to diverse and useful products.
The reactivity of α-tosyloxy ketones is often dictated by the nature of the attacking nucleophile. "Hard" nucleophiles, such as alkoxides and amines, tend to favor direct substitution, while "soft" nucleophiles may exhibit different reactivity patterns.[1][2] This differential reactivity allows for a degree of tunable control in synthetic planning.
Caption: Core reactivity pathways of this compound.
II. Application in Heterocycle Synthesis: The Oxazole Scaffold
The oxazole ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and synthetic drugs. The reaction of α-tosyloxy ketones with primary amides provides a powerful and convergent route to 2,4,5-trisubstituted oxazoles. This transformation, a variation of the Robinson-Gabriel synthesis, is a cornerstone application of this compound.
A landmark example of this strategy is found in the total synthesis of Diazonamide A by the Nicolaou group.[3][4][5][6] The intricate molecular architecture of this marine natural product necessitated a robust method for the construction of a highly substituted oxazole ring deep into the synthetic sequence. The use of an α-tosyloxy ketone proved instrumental in achieving this goal under conditions that preserved the integrity of the complex molecular framework.[4]
Protocol 1: Synthesis of 2,4,5-Trisubstituted Oxazoles
This protocol outlines a general procedure for the synthesis of a 2,4,5-trisubstituted oxazole from this compound and a primary amide.
Materials:
-
This compound
-
Primary amide (e.g., benzamide)
-
Pyridine (anhydrous)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (nitrogen or argon), dissolve this compound (1.0 equiv) and the primary amide (1.2 equiv) in anhydrous pyridine (0.2 M).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add phosphorus oxychloride (2.0 equiv) dropwise to the stirred solution.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 115 °C). Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: Cool the reaction mixture to room temperature and then carefully pour it into a beaker containing ice and saturated aqueous NaHCO₃ solution. Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter. Concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2,4,5-trisubstituted oxazole.
Causality Behind Experimental Choices:
-
Pyridine: Serves as both the solvent and a base to neutralize the HCl generated during the reaction.
-
Phosphorus oxychloride: Acts as a dehydrating agent to facilitate the cyclization of the intermediate keto-amide.
-
Reflux: Provides the necessary thermal energy to drive the cyclodehydration to completion, especially with sterically hindered substrates.[4]
Caption: Workflow for the synthesis of 2,4,5-trisubstituted oxazoles.
III. Intramolecular Cyclization: A Gateway to Epoxides
The reaction of α-tosyloxy ketones with a non-nucleophilic base can induce an intramolecular Sₙ2 reaction, leading to the formation of an epoxide.[7] This transformation is a powerful method for the stereospecific synthesis of epoxides, which are themselves versatile intermediates in organic synthesis. The reaction proceeds via deprotonation of an alcohol precursor to the α-tosyloxy ketone, followed by intramolecular attack of the resulting alkoxide on the carbon bearing the tosylate. For this compound, which lacks an adjacent proton for enolization, treatment with a base like sodium methoxide can lead to nucleophilic attack on the carbonyl, followed by rearrangement or other pathways. However, the principle of intramolecular displacement of the tosylate is a key application for α-tosyloxy ketones derived from α-hydroxy ketones.
Protocol 2: Intramolecular Epoxide Formation
This protocol describes a general method for the base-mediated intramolecular cyclization of an α-tosyloxy ketone derived from an α-hydroxy ketone to form an epoxide. For the specific case of this compound, this would require prior reduction of the ketone to the corresponding alcohol. The protocol is presented for a generic α-tosyloxy alcohol.
Materials:
-
α-Tosyloxy alcohol
-
Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu)
-
Methanol (anhydrous) or Tetrahydrofuran (THF, anhydrous)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Dissolve the α-tosyloxy alcohol (1.0 equiv) in anhydrous methanol or THF (0.1 M) in a round-bottom flask under an inert atmosphere.
-
Base Addition: Cool the solution to 0 °C. Add the base (1.1 equiv) portion-wise over 5-10 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Work-up: Quench the reaction by the addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter. Concentrate the filtrate under reduced pressure. The crude epoxide can be purified by silica gel column chromatography if necessary.
Mechanistic Insight:
The reaction proceeds via an intramolecular Williamson ether synthesis. The basic conditions deprotonate the hydroxyl group, forming an alkoxide which then acts as an intramolecular nucleophile, displacing the tosylate leaving group in an Sₙ2 fashion to form the three-membered epoxide ring.[7]
IV. Photochemical Applications: A Light-Triggered Transformation
Benzoin-derived compounds are known to be photolabile, and this property can be exploited in the design of photoremovable protecting groups.[8][9][10] The O-tosylbenzoin moiety, and its derivatives, can serve as a photosensitive protecting group for various functionalities. Upon irradiation with UV light of an appropriate wavelength, the C-O bond of the tosylate can be cleaved, regenerating the parent alcohol. This allows for the deprotection of a functional group under mild, neutral conditions, which can be highly advantageous in the synthesis of delicate molecules.
The mechanism of photochemical deprotection of benzoin esters often involves the formation of an α-ketocation intermediate from the singlet excited state.[8] This highly reactive species can then undergo further reactions to release the protected group.
Protocol 3: Representative Photochemical Deprotection
This protocol provides a general procedure for the photochemical deprotection of a substrate protected with a benzoin-based photolabile group.
Materials:
-
Benzoin-protected substrate
-
Anhydrous solvent (e.g., acetonitrile, methanol)
-
Photoreactor equipped with a UV lamp (e.g., medium-pressure mercury lamp with a Pyrex filter for λ > 300 nm)
-
Inert gas (nitrogen or argon) for degassing
Procedure:
-
Solution Preparation: Dissolve the benzoin-protected substrate in the chosen anhydrous solvent in a quartz or Pyrex reaction vessel. The concentration should be optimized for the specific substrate and reactor geometry but is typically in the range of 0.01-0.05 M.
-
Degassing: Degas the solution by bubbling a gentle stream of nitrogen or argon through it for 15-30 minutes to remove dissolved oxygen, which can quench the excited state or lead to side reactions.
-
Irradiation: Place the reaction vessel in the photoreactor and irradiate with UV light while maintaining a constant temperature (e.g., with a cooling fan or water bath). Monitor the reaction by TLC or HPLC.
-
Work-up and Purification: Once the starting material is consumed, remove the solvent under reduced pressure. The crude product can then be purified by standard techniques such as column chromatography to separate the deprotected substrate from the photobyproducts.
Key Considerations for Photochemical Reactions:
-
Wavelength: The choice of irradiation wavelength is crucial to selectively cleave the protecting group without damaging other parts of the molecule.
-
Solvent: The solvent can influence the efficiency and outcome of the photochemical reaction.
-
Quantum Yield: The efficiency of the photoreaction is described by the quantum yield, which is the number of molecules reacted per photon absorbed.
V. Data Summary and Comparison
| Application | Key Transformation | Reagents | Typical Yields | Advantages |
| Oxazole Synthesis | Condensation/Cyclization | Primary Amide, POCl₃, Pyridine | Good to Excellent | Convergent, reliable for complex substrates |
| Epoxide Synthesis | Intramolecular Sₙ2 | Base (e.g., NaOMe) | Good to Excellent | Stereospecific |
| Photochemical Deprotection | C-O Bond Cleavage | UV Light | Substrate Dependent | Mild, neutral conditions, spatiotemporal control |
VI. Conclusion
This compound is a powerful and versatile reagent in the arsenal of the synthetic organic chemist. Its ability to serve as a precursor to important structural motifs such as oxazoles and epoxides, coupled with its potential in photochemical applications, makes it a valuable tool in the design and execution of complex total syntheses. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this reagent in their own synthetic endeavors, paving the way for the discovery and development of new molecules with significant biological and medicinal potential.
References
-
Nicolaou, K. C., Montagnon, T., Ulven, T., Baran, P. S., Zhong, Y.-L., & Sarabia, F. (2002). Novel Chemistry of α-Tosyloxy Ketones: Applications to the Solution- and Solid-Phase Synthesis of Privileged Heterocycle and Enediyne Libraries. Journal of the American Chemical Society, 124(20), 5718–5728. [Link][2][11]
-
Nicolaou, K. C., et al. (2002). Novel chemistry of alpha-tosyloxy ketones: applications to the solution- and solid-phase synthesis of privileged heterocycle and enediyne libraries. Semantic Scholar. [Link]
-
Koser, G. F., Relenyi, A. G., Kalos, A. N., Rebrovic, L., & Wettach, R. H. (1982). One-step .alpha.-tosyloxylation of ketones with [hydroxy(tosyloxy)iodo]benzene. The Journal of Organic Chemistry, 47(12), 2487–2489. [Link]
-
Nicolaou, K. C. (n.d.). K.C. Nicolaou Publication List. Retrieved from [Link]
-
MacMillan, D. W. C., et al. (2011). Total synthesis of diazonamide A. Chemical Science, 2(2), 308-311. [Link][1][12]
-
MacMillan, D. W. C., et al. (2010). Total synthesis of diazonamide A. Princeton University Department of Chemistry. [Link][2][13]
-
Organic Chemistry Portal. (n.d.). Synthesis of epoxides. Retrieved from [Link][14]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link][4][15]
-
Nicolaou, K. C., et al. (2002). Total synthesis of diazonamide A. Angewandte Chemie International Edition, 41(18), 3495-3499. [Link]
-
Pirrung, M. C., Ye, T., Zhou, Z., & Simon, J. D. (2006). Mechanistic studies on the photochemical deprotection of 3',5'-dimethoxybenzoin esters. Photochemistry and Photobiology, 82(5), 1258-1264. [Link]
-
Nicolaou, K. C., et al. (2004). Chemistry and biology of diazonamide A: first total synthesis and confirmation of the true structure. Journal of the American Chemical Society, 126(40), 12888-12896. [Link]
-
Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. Retrieved from [Link][16][17]
-
Master Organic Chemistry. (2015, February 10). Epoxide Ring Opening With Base. Retrieved from [Link][14]
-
Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119-191. [Link]
-
ChemRxiv. (2023). Organophotoredox Catalyzed C‒O Bond Cleavage: A Chemoselective Deprotection Strategy for Phenolic Ethers and Esters Driven by Oxophilicity of Silicon. [Link][8][18]
-
ResearchGate. (n.d.). Synthesis of epoxides by intramolecular nucleophilic displacement and oxirane ring‐opening by nucleophiles. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Preparation of Epoxides. Retrieved from [Link]
Sources
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The Synthesis of α-Aminoketones: A Detailed Guide to the Reaction of 2-Phenyl-2-(p-toluenesulfonyloxy)acetophenone with Amines
Introduction: The Strategic Importance of α-Aminoketones in Drug Discovery
The α-aminoketone scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Its presence is critical to the therapeutic efficacy of drugs spanning a range of indications, from antidepressants like bupropion to appetite suppressants such as amfepramone. The unique juxtaposition of a carbonyl group and an adjacent amino group imparts a rich chemical reactivity, making these compounds versatile intermediates for the synthesis of more complex heterocyclic systems.[2] A robust and efficient method for the synthesis of α-aminoketones is the nucleophilic substitution of α-tosyloxyketones with amines. This application note provides a comprehensive technical guide to the reaction of 2-Phenyl-2-(p-toluenesulfonyloxy)acetophenone, also known as O-tosylbenzoin, with various amines, a key transformation for accessing a diverse array of α-amino-α-phenylacetophenone derivatives. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic tool.
Reaction Mechanism: A Dichotomy of Pathways
The reaction of this compound with amines proceeds via a nucleophilic substitution mechanism, wherein the amine displaces the tosylate, a good leaving group. The precise mechanism, whether it follows a concerted bimolecular pathway (SN2) or a stepwise unimolecular pathway (SN1), is influenced by several factors including the structure of the amine, the solvent, and the stability of potential intermediates.
SN2 Pathway: A primary or secondary amine, acting as a potent nucleophile, can directly attack the electrophilic carbon bearing the tosyloxy group. This concerted mechanism involves a single transition state where the amine-carbon bond is forming concurrently with the carbon-tosyloxy bond breaking. This pathway typically results in an inversion of stereochemistry at the chiral center, if applicable. The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile.
SN1 Pathway: In the presence of a polar, protic solvent and a less nucleophilic amine, the reaction may proceed through an SN1 mechanism. This pathway involves the initial, rate-determining departure of the tosylate leaving group to form a carbocation intermediate. The benzylic position of the substrate, stabilized by the adjacent phenyl and benzoyl groups, can favor the formation of such an intermediate. The planar carbocation is then rapidly attacked by the amine nucleophile from either face, leading to a racemic or near-racemic mixture of products if the starting material is chiral. The rate of an SN1 reaction is primarily dependent on the concentration of the substrate.
For the reaction of this compound, the benzylic nature of the electrophilic carbon suggests that an SN1-like mechanism is plausible, especially with weaker amine nucleophiles or under conditions that favor carbocation formation. However, with strong, unhindered amine nucleophiles, an SN2 pathway can be competitive.
Visualizing the Reaction Pathway
Caption: Competing SN1 and SN2 pathways for the reaction.
Experimental Protocols
The following protocols provide a general framework for the synthesis of 2-amino-2-phenylacetophenone derivatives from this compound. Optimization of reaction conditions may be necessary for specific amines.
Protocol 1: Reaction with a Secondary Amine (Piperidine)
Objective: To synthesize 2-phenyl-2-(piperidin-1-yl)acetophenone.
Materials:
-
This compound (1.0 eq)
-
Piperidine (2.0-3.0 eq)
-
Acetonitrile (or DMF) as solvent
-
Sodium bicarbonate (optional, as a base)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in acetonitrile.
-
Add piperidine to the solution. If desired, sodium bicarbonate can be added as an acid scavenger.
-
Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 2-6 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-phenyl-2-(piperidin-1-yl)acetophenone.
Protocol 2: Reaction with a Primary Aromatic Amine (Aniline)
Objective: To synthesize 2-anilino-2-phenylacetophenone.
Materials:
-
This compound (1.0 eq)
-
Aniline (2.0-3.0 eq)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) as solvent
-
Potassium carbonate or triethylamine (as a base)
-
Diethyl ether or Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve this compound in DMF.
-
Add aniline and a base such as potassium carbonate or triethylamine.
-
Heat the reaction mixture to 80-100°C and monitor by TLC. Aromatic amines are generally less nucleophilic than aliphatic amines, so higher temperatures and longer reaction times may be required.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography to yield pure 2-anilino-2-phenylacetophenone.
Data Presentation and Characterization
The successful synthesis of 2-amino-2-phenylacetophenone derivatives can be confirmed by standard analytical techniques.
Table 1: Expected Spectroscopic Data for a Representative Product: 2-phenyl-2-(piperidin-1-yl)acetophenone
| Spectroscopic Technique | Expected Characteristics |
| ¹H NMR | Aromatic protons (multiplets, ~7.0-8.0 ppm), benzylic proton (singlet, ~5.0-5.5 ppm), piperidine protons (multiplets, ~1.4-2.8 ppm) |
| ¹³C NMR | Carbonyl carbon (~195-200 ppm), aromatic carbons (~125-140 ppm), benzylic carbon (~70-75 ppm), piperidine carbons (~24-55 ppm) |
| IR Spectroscopy | Strong carbonyl (C=O) stretch (~1680-1700 cm⁻¹), C-N stretch (~1100-1200 cm⁻¹), aromatic C-H stretches (~3000-3100 cm⁻¹) |
| Mass Spectrometry | Molecular ion peak corresponding to the calculated molecular weight of the product. |
Applications in Drug Development and Medicinal Chemistry
The α-amino-α-phenylacetophenone core is a valuable pharmacophore. Derivatives synthesized through the described reaction serve as key intermediates in the construction of a variety of therapeutic agents.
-
CNS Agents: The structural motif is present in molecules targeting the central nervous system. For instance, analogs can be explored for their potential as novel antidepressants, anxiolytics, or antipsychotics.
-
Anticancer Agents: The α-aminoketone unit can be incorporated into larger molecules designed to interact with biological targets implicated in cancer, such as kinases or tubulin.
-
Antimicrobial Agents: These compounds can serve as precursors for the synthesis of heterocyclic compounds with potential antibacterial and antifungal activities.[2]
The ability to readily diversify the amine component in this reaction allows for the creation of libraries of α-aminoketone derivatives. This diversity-oriented approach is a powerful strategy in modern drug discovery for the rapid exploration of structure-activity relationships (SAR) and the identification of new lead compounds.[3]
Workflow for Synthesis and Application
Caption: General workflow from synthesis to application.
Conclusion
The reaction of this compound with amines is a highly effective and versatile method for the synthesis of α-amino-α-phenylacetophenone derivatives. A thorough understanding of the underlying reaction mechanisms allows for the rational selection of reaction conditions to optimize product yields and purity. The resulting products are of significant interest to the pharmaceutical industry, serving as valuable building blocks for the discovery and development of new therapeutic agents. The protocols and information presented in this guide are intended to empower researchers to successfully implement this important transformation in their synthetic endeavors.
References
-
Master Organic Chemistry. (2024). Comparing The SN1 vs Sn2 Reactions. Available at: [Link]
-
Reddit. (2021). What are the differences between SN1 and SN2 reactions? r/OrganicChemistry. Available at: [Link]
-
MDPI. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Available at: [Link]
Sources
Reaction of 2-Phenyl-2-(p-toluenesulfonyloxy)acetophenone with thiols.
Application Note & Protocol
Topic: Synthesis of α-Arylthio Ketones via Nucleophilic Substitution of 2-Phenyl-2-(p-toluenesulfonyloxy)acetophenone with Thiols.
Audience: Researchers, scientists, and drug development professionals.
Introduction & Significance
The synthesis of α-organothio ketones is a cornerstone transformation in organic and medicinal chemistry. These compounds serve as crucial intermediates and structural motifs in a wide array of pharmacologically active molecules, including antibiotics and anticancer agents.[1] The carbon-sulfur bond introduces unique physicochemical properties, modulating a molecule's reactivity, conformation, and biological interactions.
This application note provides a comprehensive guide to a robust and efficient method for synthesizing α-arylthio ketones. The protocol focuses on the reaction between this compound (also known as O-Tosylbenzoin) and various thiols.[2][3][4] This substrate is an exemplary α-tosyloxy ketone, a class of reagents prized for their stability and predictable reactivity. The tosylate moiety functions as an excellent leaving group, facilitating a clean and high-yielding nucleophilic substitution by a thiol or thiolate anion.
We will delve into the underlying reaction mechanism, provide a detailed step-by-step experimental protocol, discuss factors influencing reaction outcomes, and present a troubleshooting guide to ensure successful execution.
Mechanistic Insights: The SN2 Pathway
The reaction proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism. Understanding this pathway is critical for optimizing reaction conditions and predicting outcomes.
Key Components:
-
Electrophile: this compound. The carbon atom alpha to the carbonyl group is rendered highly electrophilic by both the adjacent ketone and the electron-withdrawing p-toluenesulfonyloxy (tosyl) group.
-
Nucleophile: A thiol (R-SH). Thiols are excellent nucleophiles, particularly in their deprotonated thiolate (R-S⁻) form.[5][6] Their high nucleophilicity, coupled with relatively low basicity compared to alkoxides, makes them ideal for substitution reactions with minimal competing elimination side-reactions.[5]
-
Leaving Group: The p-toluenesulfonate (tosylate) anion. It is a superb leaving group because its negative charge is extensively delocalized across the sulfonate group, making it very stable upon departure.
The Mechanism:
-
Deprotonation (Optional but Recommended): In the presence of a mild base (e.g., K₂CO₃, Et₃N), the thiol is deprotonated to form the more potent thiolate anion nucleophile.[7][8] This significantly accelerates the reaction.
-
Nucleophilic Attack: The thiolate anion attacks the electrophilic α-carbon in a backside attack, opposite to the C-OTs bond.
-
Transition State: A trigonal bipyramidal transition state is formed where the nucleophile (thiolate) and the leaving group (tosylate) are both partially bonded to the α-carbon.
-
Inversion & Product Formation: The C-OTs bond breaks, and the tosylate group departs. The C-S bond is fully formed, resulting in the α-arylthio ketone product with an inversion of stereochemistry at the α-carbon (if it is a chiral center).
Sources
- 1. Selective synthesis of α-organylthio esters and α-organylthio ketones from β-keto esters and sodium S-organyl sulfurothioates under basic conditions - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
Favorskii rearrangement of alpha-tosyloxy ketones.
An Application Guide to the Favorskii Rearrangement of α-Tosyloxy Ketones
Authored by: A Senior Application Scientist
This document provides researchers, scientists, and drug development professionals with a detailed technical guide on the Favorskii rearrangement, with a specific focus on the utility of α-tosyloxy ketones as versatile substrates. This guide moves beyond simple procedural lists to offer in-depth mechanistic insights, field-proven protocols, and critical troubleshooting advice to ensure successful implementation in a laboratory setting.
Introduction: Beyond Halogens in the Favorskii Rearrangement
The Favorskii rearrangement is a cornerstone of synthetic organic chemistry, traditionally recognized as the base-catalyzed transformation of α-halo ketones into carboxylic acid derivatives.[1][2] This reaction is particularly powerful for skeletal reorganization, including the contraction of cyclic systems, which is invaluable in the synthesis of complex molecules and natural products.[3][4][5] One of the key steps in the synthesis of the strained polycyclic hydrocarbon cubane famously involves a Favorskii rearrangement.[6][7]
While α-halo ketones are the classic substrates, α-tosyloxy ketones have emerged as highly effective and, in some cases, superior alternatives. The tosylate group is an excellent leaving group, and its use can circumvent some of the challenges associated with α-halo ketones, such as instability and the formation of byproducts.[1][4] α-Tosyloxy ketones are relatively stable, crystalline solids that can be prepared with a high degree of control.[8][9]
This guide details the synthesis of these crucial precursors, elucidates the mechanistic pathways of their rearrangement, provides robust experimental protocols, and offers practical advice for their application in synthesis.
Synthesis of α-Tosyloxy Ketone Precursors
The accessibility of the starting α-tosyloxy ketone is paramount to the overall success of the rearrangement. Modern methods have made these compounds readily available from common starting materials like ketones or olefins. A prevalent and efficient method involves the direct α-tosyloxylation of ketones using hypervalent iodine(III) reagents.[9]
Reagents such as [hydroxy(tosyloxy)iodo]benzene (HTIB or Koser's reagent) or a combination of an iodane like diacetoxyiodobenzene with a sulfonic acid provide a direct route to the desired products.[8][10] The reaction proceeds by converting the ketone to its enol or enolate form, which then attacks the electrophilic iodine(III) center, followed by the transfer of the tosyloxy group to the α-position of the ketone. Enantioselective methods have also been developed using chiral iodine reagents, opening pathways to valuable chiral building blocks.[11][12]
General Protocol: α-Tosyloxylation of a Ketone
This protocol describes a general method for the synthesis of an α-tosyloxy ketone from an enolizable ketone precursor.
Materials:
-
Ketone (1.0 equiv)
-
[Hydroxy(tosyloxy)iodo]benzene (HTIB) (1.1 equiv)
-
Acetonitrile (CH₃CN), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and standard glassware for extraction and filtration.
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the ketone (1.0 equiv) in anhydrous acetonitrile.
-
Reagent Addition: Add HTIB (1.1 equiv) to the solution at room temperature with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Work-up: Upon completion, remove the acetonitrile under reduced pressure. Partition the residue between dichloromethane (or ethyl acetate) and saturated aqueous NaHCO₃.
-
Extraction: Separate the layers and extract the aqueous layer twice more with the organic solvent.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: The crude α-tosyloxy ketone can be purified by flash column chromatography on silica gel or by recrystallization to yield the final product.
Mechanistic Pathways of the Rearrangement
The Favorskii rearrangement of α-tosyloxy ketones can proceed through two primary mechanistic pathways, dictated by the structure of the ketone substrate. The key distinction is the presence or absence of an acidic α'-proton (a proton on the carbon on the other side of the carbonyl from the tosylate group).
A. The Cyclopropanone Mechanism (For Enolizable Ketones)
This is the classical pathway for substrates possessing at least one α'-hydrogen.[6][13]
-
Enolate Formation: A base (e.g., alkoxide, hydroxide) abstracts an acidic α'-proton to form an enolate intermediate.[7][14]
-
Intramolecular Substitution: The enolate then undergoes an intramolecular nucleophilic attack on the carbon bearing the tosylate leaving group, forming a highly strained bicyclic or tricyclic cyclopropanone intermediate.[13][14]
-
Nucleophilic Attack: The nucleophile present in the reaction medium (e.g., MeO⁻, OH⁻) attacks the carbonyl carbon of the cyclopropanone.[7][14]
-
Ring Opening: This attack forms a tetrahedral intermediate which subsequently collapses. The cyclopropane ring opens to form the most stable carbanion. This regioselectivity is a critical feature; the ring cleaves in a way that places the negative charge on the more substituted or otherwise stabilized carbon atom.[6]
-
Protonation: A final protonation step yields the carboxylic acid or its derivative.[13]
When this mechanism operates on a cyclic α-tosyloxy ketone, the result is a ring contraction, yielding a cycloalkanecarboxylic acid derivative with a one-carbon smaller ring.[5][15]
Caption: Workflow of the Favorskii rearrangement via the cyclopropanone intermediate.
B. The Quasi-Favorskii (Semi-Benzilic) Mechanism
When the α-tosyloxy ketone lacks enolizable α'-hydrogens, the cyclopropanone pathway is inaccessible. In these cases, the reaction proceeds through a different mechanism, often called the quasi-Favorskii or semi-benzilic rearrangement.[7][13][15]
-
Nucleophilic Addition: The base/nucleophile directly attacks the carbonyl carbon, forming a tetrahedral intermediate.
-
Concerted Rearrangement: The intermediate collapses in a concerted fashion. The bond to the alkyl group on the α-carbon migrates to the adjacent carbonyl carbon, simultaneously displacing the tosylate leaving group.
-
Product Formation: This 1,2-alkyl shift results in the formation of the rearranged carboxylic acid derivative.
This pathway is mechanistically similar to the benzilic acid rearrangement and does not involve a cyclopropanone intermediate.[5]
Sources
- 1. scienceinfo.com [scienceinfo.com]
- 2. scribd.com [scribd.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. The Favorskii Rearrangement: Synthetic Applications: Ingenta Connect [ingentaconnect.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. adichemistry.com [adichemistry.com]
- 7. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 8. [PDF] Novel chemistry of alpha-tosyloxy ketones: applications to the solution- and solid-phase synthesis of privileged heterocycle and enediyne libraries. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
- 14. chemistwizards.com [chemistwizards.com]
- 15. chemistnotes.com [chemistnotes.com]
Application Note & Protocol: Synthesis of α,β-Epoxy Ketones via Intramolecular Cyclization of 2-Phenyl-2-(p-toluenesulfonyloxy)acetophenone
An in-depth guide for researchers, scientists, and drug development professionals on the synthesis of epoxides from 2-Phenyl-2-(p-toluenesulfonyloxy)acetophenone.
Abstract
α,β-Epoxy ketones are highly valuable synthetic intermediates, serving as versatile building blocks in the synthesis of complex molecules, including pharmaceuticals and natural products.[1][2] Their strained three-membered ring allows for a variety of stereospecific ring-opening reactions, providing access to diverse functional groups. This document provides a comprehensive guide to the synthesis of a specific α,β-epoxy ketone, 2-benzoyl-2-phenyloxirane, from the corresponding α-tosyloxy ketone precursor, this compound. We will delve into the underlying reaction mechanism, provide a detailed, field-proven experimental protocol, and discuss the characterization and application of the resulting epoxide.
Theoretical Background and Mechanism
The conversion of an α-tosyloxy ketone to an α,β-epoxy ketone is a classic example of an intramolecular Williamson ether synthesis, mechanistically analogous to the final ring-closing step of the Darzens condensation.[3][4][5] The reaction relies on the strategic placement of a nucleophile and a good leaving group within the same molecule.
Key Components:
-
The Substrate: this compound features a ketone, an α-carbon bearing a phenyl group, and an excellent leaving group, the p-toluenesulfonate (tosylate) group. The protons on the carbon adjacent to the ketone are weakly acidic.
-
The Base: A moderately strong base is required to deprotonate the α-carbon, generating a resonance-stabilized enolate. The choice of base is critical to avoid unwanted side reactions.
-
The Leaving Group: The tosylate anion (TsO⁻) is a superb leaving group due to the resonance stabilization of its negative charge across the sulfonate group, which facilitates the ring-forming nucleophilic attack.
Reaction Mechanism:
The reaction proceeds via a two-step sequence:
-
Enolate Formation: The base abstracts an acidic α-proton from the carbon adjacent to the carbonyl group, forming a resonance-stabilized enolate intermediate. This step is typically rapid and reversible.
-
Intramolecular Sₙ2 Attack: The nucleophilic oxygen atom of the enolate performs an intramolecular Sₙ2 attack on the adjacent carbon, displacing the tosylate leaving group. This irreversible step forms the three-membered epoxide ring.[3][6]
The overall transformation is an efficient method for constructing the strained oxirane ring.
Caption: Reaction mechanism for epoxide synthesis.
Synthesis of the Starting Material: α-Tosyloxy Ketones
While this compound is commercially available, α-tosyloxy ketones can be readily synthesized in the laboratory. Common methods include the direct tosylation of α-hydroxy ketones or the reaction of ketones with arylsulfonic acids in the presence of an oxidizing agent like diacetoxyiodobenzene.[7][8][9] These preparatory routes offer flexibility for creating a diverse range of epoxide precursors.
Detailed Experimental Protocol
This protocol describes the base-mediated synthesis of 2-benzoyl-2-phenyloxirane.
3.1. Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Amount (mmol) | Quantity | Notes |
| This compound | C₂₁H₁₈O₄S | 366.43 | 1.0 | 366 mg | Starting Material |
| Sodium Hydride (60% dispersion in mineral oil) | NaH | 24.00 | 1.2 | 48 mg | Base; handle with care under inert gas |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | 10 mL | Anhydrous solvent is crucial |
| Saturated Ammonium Chloride Solution | NH₄Cl | 53.49 | - | 15 mL | For quenching |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | 3 x 15 mL | Extraction solvent |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | ~2 g | Drying agent |
| Hexane/Ethyl Acetate Mixture | - | - | - | As needed | Eluent for column chromatography |
3.2. Experimental Workflow
Caption: Step-by-step experimental workflow.
3.3. Step-by-Step Procedure
-
Preparation: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add sodium hydride (60% dispersion, 48 mg, 1.2 mmol).
-
Solvent Addition: Suspend the NaH in anhydrous THF (5 mL) under a nitrogen atmosphere.
-
Reaction Initiation: Cool the suspension to 0 °C using an ice bath. In a separate vial, dissolve this compound (366 mg, 1.0 mmol) in anhydrous THF (5 mL).
-
Substrate Addition: Add the substrate solution dropwise to the stirred NaH suspension over 5 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of saturated aqueous ammonium chloride solution (15 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2-benzoyl-2-phenyloxirane.
Characterization and Data Analysis
-
Expected Yield: 80-95%
-
Appearance: White to off-white solid.
-
Characterization:
-
¹H NMR (CDCl₃, 400 MHz): Expect characteristic signals for the aromatic protons and a key singlet for the epoxide proton. The absence of the tosyl methyl group signal (~2.4 ppm) and the α-proton of the starting material confirms the reaction's completion.
-
¹³C NMR (CDCl₃, 100 MHz): Look for the appearance of two new signals corresponding to the epoxide carbons and the disappearance of the tosylate-related signals.
-
IR (KBr, cm⁻¹): The spectrum should show a strong carbonyl (C=O) stretch (~1680-1700 cm⁻¹) and characteristic epoxide C-O stretching bands (~1250 and 850-950 cm⁻¹).
-
Mass Spectrometry (ESI+): The mass spectrum should show the molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the product's molecular weight (C₁₅H₁₂O₂ = 224.26 g/mol ).
-
Applications in Drug Development and Synthesis
The resulting α,β-epoxy ketone is a powerful intermediate. Its utility stems from the electrophilic nature of the epoxide ring, which can be opened by a wide range of nucleophiles. This allows for the stereocontrolled introduction of new functionalities, a critical strategy in the synthesis of chiral molecules and complex drug scaffolds.[1] For example, ring-opening with nitrogen nucleophiles can lead to the formation of valuable amino alcohol motifs present in many bioactive compounds.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Reaction | Inactive NaH; wet solvent/glassware. | Use fresh NaH from a new container. Ensure all glassware is rigorously dried and use freshly distilled anhydrous solvent. |
| Low Yield | Incomplete reaction; premature quenching. | Increase reaction time and monitor carefully by TLC. Ensure the reaction is fully complete before quenching. |
| Multiple Side Products | Base too strong or temperature too high. | Consider a milder base (e.g., K₂CO₃ in a polar aprotic solvent). Maintain strict temperature control at 0 °C. |
| Purification Difficulty | Streaking on TLC plate; close-running impurities. | Ensure the crude product is fully dry before loading onto the column. Optimize the eluent system for better separation. |
References
-
Nicolaou, K. C., et al. (2002). Novel Chemistry of α-Tosyloxy Ketones: Applications to the Solution- and Solid-Phase Synthesis of Privileged Heterocycle and Enediyne Libraries. Journal of the American Chemical Society. [Link]
-
Semantic Scholar. (n.d.). Novel chemistry of alpha-tosyloxy ketones: applications to the solution- and solid-phase synthesis of privileged heterocycle and enediyne libraries. Semantic Scholar. [Link]
-
ResearchGate. (n.d.). Epoxide synthesis from carbonyl compounds-I. ResearchGate. [Link]
-
Baran Lab, Scripps Research. (n.d.). Novel Chemistry of α-Tosyloxy Ketones: Applications to the Solution- and Solid-Phase Synthesis of Privileged Heterocycle and Ene. Baran Lab. [Link]
-
Wikipedia. (n.d.). Darzens reaction. Wikipedia. [Link]
-
Organic Chemistry Portal. (n.d.). Darzens Reaction. Organic Chemistry Portal. [Link]
-
Grokipedia. (n.d.). Darzens reaction. Grokipedia. [Link]
-
HandWiki. (2024). Chemistry:Darzens reaction. HandWiki. [Link]
-
L.S. College, Muzaffarpur. (2020). Darzens reaction. L.S. College, Muzaffarpur. [Link]
-
Garber, K. (2017). CHEM 222, Chapter 14: Synthesis of Epoxides: Base-promoted Cyclization of Halohydrins. Dr. Garber's Video Guides to Organic Chemistry. [Link]
-
ACS Publications. (n.d.). Synthesis of α-Alkylated Ketones via Selective Epoxide Opening/Alkylation Reactions with Primary Alcohols. ACS Publications. [Link]
-
Encyclopedia.pub. (2020). Epoxide Synthesis and Ring-Opening Reactions. Encyclopedia.pub. [Link]
-
MDPI. (n.d.). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. MDPI. [Link]
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- 3. Darzens reaction - Wikipedia [en.wikipedia.org]
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- 5. Chemistry:Darzens reaction - HandWiki [handwiki.org]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. pubs.acs.org [pubs.acs.org]
- 8. [PDF] Novel chemistry of alpha-tosyloxy ketones: applications to the solution- and solid-phase synthesis of privileged heterocycle and enediyne libraries. | Semantic Scholar [semanticscholar.org]
- 9. baranlab.org [baranlab.org]
Navigating the Synthesis of Complex Molecules: A Guide to Protecting Group Chemistry of α-Tosyloxy Ketones
In the intricate world of multi-step organic synthesis, the ability to selectively mask and unmask reactive functional groups is paramount to achieving the desired molecular architecture. This guide provides an in-depth exploration of the protecting group chemistry involving α-tosyloxy ketones, a critical structural motif in modern synthetic strategies. These compounds, armed with a reactive electrophilic ketone and a potent leaving group, offer a versatile platform for molecular elaboration. However, this inherent reactivity also presents a significant challenge: how to orchestrate transformations at other sites within a molecule without unintended interference from the α-tosyloxy ketone moiety.
This technical guide, designed for researchers, scientists, and drug development professionals, moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, offering field-proven insights to empower you to confidently design and execute your synthetic routes. We will explore the strategic implementation of protecting groups, focusing on the widely applicable acetal protection of the ketone carbonyl, and provide detailed, self-validating protocols for both the protection and deprotection steps.
The Synthetic Challenge: The Dual Reactivity of α-Tosyloxy Ketones
α-Tosyloxy ketones are valuable synthetic intermediates due to the presence of two key reactive sites: the electrophilic carbonyl carbon and the α-carbon bearing the tosyloxy group, which is an excellent leaving group. This dual reactivity allows for a variety of transformations, including nucleophilic additions to the carbonyl and nucleophilic substitutions at the α-position. However, when a synthetic plan requires a reaction to occur elsewhere in a molecule containing this functionality, the α-tosyloxy ketone can become a liability, leading to undesired side reactions.
Consider a scenario where a molecule contains both an α-tosyloxy ketone and a distal functional group, such as an ester, that needs to be selectively reduced using a powerful nucleophilic hydride reagent like lithium aluminum hydride (LiAlH₄). Direct treatment with LiAlH₄ would result in a non-selective reaction, with the hydride attacking both the ester and the highly reactive ketone of the α-tosyloxy ketone. This lack of chemoselectivity necessitates a protection strategy for the ketone.
The Solution: Orthogonal Protection with Acetals
The concept of orthogonal protection is central to modern organic synthesis. It involves the use of protecting groups that can be removed under specific conditions that do not affect other protecting groups or sensitive functionalities within the molecule.[1] For α-tosyloxy ketones, the most common and effective strategy is the protection of the ketone carbonyl as an acetal .[2][3]
Acetals are ideal protecting groups for ketones because they are stable under a wide range of reaction conditions, particularly those involving nucleophiles, bases, and hydrides.[4][5] Importantly, the conditions required for both the formation and removal of acetals can be tailored to be compatible with the α-tosyloxy group. One study on the acetonidation of functionalized epoxides explicitly notes that the tosyl group is tolerated during the reaction.[6]
The general scheme for the protection of an α-tosyloxy ketone as a cyclic acetal (specifically, a 1,3-dioxolane) is depicted below.
Caption: General workflow for acetal protection and deprotection.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the protection of an α-tosyloxy ketone as a 1,3-dioxolane and its subsequent deprotection. These protocols are designed to be self-validating, with explanations for each critical step.
Protocol 1: Acetal Protection of an α-Tosyloxy Ketone
This protocol describes the formation of a cyclic acetal (1,3-dioxolane) from an α-tosyloxy ketone using ethylene glycol and a catalytic amount of p-toluenesulfonic acid (TsOH).
Rationale: The reaction is an equilibrium process. To drive the reaction to completion, water, a byproduct of the reaction, is removed azeotropically using a Dean-Stark apparatus. Toluene is a suitable solvent for this purpose as it forms an azeotrope with water. A catalytic amount of a non-nucleophilic acid like TsOH is sufficient to protonate the carbonyl oxygen, activating it towards nucleophilic attack by the diol.[7]
Caption: Workflow for acetal protection.
Materials and Reagents:
| Reagent | Molar Equiv. | Purpose |
| α-Tosyloxy Ketone | 1.0 | Starting material |
| Ethylene Glycol | 1.5 - 2.0 | Acetal forming agent |
| p-Toluenesulfonic acid (TsOH) | 0.01 - 0.05 | Acid catalyst |
| Toluene | - | Solvent for azeotropic water removal |
| Saturated NaHCO₃ solution | - | Quenching agent |
| Ethyl acetate | - | Extraction solvent |
| Anhydrous Na₂SO₄ | - | Drying agent |
| Silica gel | - | Stationary phase for chromatography |
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the α-tosyloxy ketone (1.0 equiv).
-
Dissolve the starting material in a minimal amount of toluene.
-
Add ethylene glycol (1.5-2.0 equiv) and a catalytic amount of p-toluenesulfonic acid (0.01-0.05 equiv).
-
Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Allow the reaction mixture to cool to room temperature.
-
Carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize the acidic catalyst.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of toluene).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure acetal-protected α-tosyloxy ketone.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Deprotection of the Acetal
This protocol describes the hydrolysis of the acetal protecting group to regenerate the ketone functionality under acidic conditions.
Rationale: Acetal hydrolysis is the reverse of acetal formation and is catalyzed by aqueous acid.[7] The use of a mild acid, such as pyridinium p-toluenesulfonate (PPTS), or a dilute solution of a strong acid like HCl in a mixed solvent system (e.g., acetone/water) can effectively cleave the acetal without promoting side reactions of the sensitive α-tosyloxy group. The presence of excess water drives the equilibrium towards the deprotected ketone.
Caption: Workflow for acetal deprotection.
Materials and Reagents:
| Reagent | Molar Equiv. | Purpose |
| Acetal-Protected α-Tosyloxy Ketone | 1.0 | Starting material |
| Acetone/Water (e.g., 4:1 v/v) | - | Solvent system |
| Pyridinium p-toluenesulfonate (PPTS) or dilute HCl | Catalytic | Acid catalyst |
| Saturated NaHCO₃ solution | - | Neutralizing agent |
| Ethyl acetate | - | Extraction solvent |
| Anhydrous Na₂SO₄ | - | Drying agent |
| Silica gel | - | Stationary phase for chromatography |
Procedure:
-
Dissolve the acetal-protected α-tosyloxy ketone (1.0 equiv) in a mixture of acetone and water (e.g., 4:1 v/v).
-
Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) or a few drops of dilute aqueous HCl.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Carefully neutralize the reaction mixture with saturated aqueous sodium bicarbonate solution.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volume of water).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure deprotected α-tosyloxy ketone.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the regeneration of the ketone.
Concluding Remarks
The strategic use of protecting groups is a cornerstone of successful organic synthesis. For molecules containing the versatile yet sensitive α-tosyloxy ketone moiety, the acetal protection of the carbonyl group offers a robust and reliable method to ensure chemoselectivity in subsequent transformations. The protocols detailed herein provide a practical framework for the implementation of this strategy. By understanding the underlying principles of reactivity and the rationale for each experimental step, researchers can confidently apply these methods to the synthesis of complex and valuable molecules.
References
- Green, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.
-
Nicolaou, K. C., et al. (2002). Novel Chemistry of α-Tosyloxy Ketones: Applications to the Solution- and Solid-Phase Synthesis of Privileged Heterocycle and Enediyne Libraries. Journal of the American Chemical Society, 124(9), 2202–2211. [Link]
-
KPU Pressbooks. (n.d.). 2.6 Protecting Groups in Synthesis – Organic Chemistry II. [Link]
-
Chemistry LibreTexts. (2021, December 27). 9.7: Acetals as Protecting Groups. [Link]
-
Total Synthesis. (n.d.). Acetal Protecting Group & Mechanism. [Link]
- Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Thieme.
-
Chemistry LibreTexts. (2019, May 10). 17.8: Acetals as Protecting Groups. [Link]
-
Química Orgánica.org. (n.d.). Acetals as protecting groups. [Link]
-
YouTube. (2014, March 8). Using Acetals as a Protecting Group for Aldehydes and Ketones. [Link]
-
Pearson. (2022, July 22). Acetal Protecting Group Explained: Definition, Examples, Practice & Video Lessons. [Link]
-
Organic Chemistry Tutor. (n.d.). Acetals Formation and Hydrolysis. [Link]
-
University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. [Link]
-
YouTube. (2019, January 8). acetals and ketals as protecting groups. [Link]
-
Firouzabadi, H., et al. (2005). Solid State Deprotection of Acetals and Thioacetals Using Benzyltriphenylphosphonium Peroxymonosulfate. Bulletin of the Korean Chemical Society, 26(12), 2025-2027. [Link]
-
Kaliappan, K. P. (n.d.). Protecting Groups. [Link]
-
Wuts, P. G. M. (n.d.). 1.2 Deprotection: The Concept of Orthogonal Sets. [Link]
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. [PDF] Novel chemistry of alpha-tosyloxy ketones: applications to the solution- and solid-phase synthesis of privileged heterocycle and enediyne libraries. | Semantic Scholar [semanticscholar.org]
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- 7. total-synthesis.com [total-synthesis.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Phenyl-2-(p-toluenesulfonyloxy)acetophenone
Welcome to the dedicated technical support guide for the purification of 2-Phenyl-2-(p-toluenesulfonyloxy)acetophenone, also known as O-tosylbenzoin. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with isolating this versatile synthetic intermediate in high purity. Here, we address specific experimental issues in a direct question-and-answer format, grounded in established chemical principles and field-proven laboratory practices.
Frequently Asked Questions (FAQs)
Q1: What is the typical synthetic route for this compound, and what are the most common impurities I should expect?
A1: this compound is most commonly synthesized by the tosylation of benzoin (2-hydroxy-1,2-diphenylethanone) using p-toluenesulfonyl chloride (TsCl) in the presence of a base, typically pyridine or triethylamine.
Based on this synthesis, the primary impurities to anticipate in your crude product are:
-
Unreacted Benzoin: The starting alcohol. Its presence indicates an incomplete reaction.
-
p-Toluenesulfonic Acid (TsOH): Formed from the hydrolysis of excess TsCl or as a byproduct. It is highly polar.
-
Unreacted p-Toluenesulfonyl Chloride (TsCl): If an excess was used. It can be reactive and should be quenched during workup.
-
Pyidinium or Triethylammonium Hydrochloride: The salt byproduct formed from the base and HCl generated during the reaction. This is typically removed during the aqueous workup.
-
Side-products: Small amounts of elimination or rearrangement products, although α-tosyloxy ketones are generally reported to be relatively stable chemical entities.[1][2][3]
Q2: My purified product is a yellowish oil or a low-melting solid, but the literature reports a white crystalline solid. What's wrong?
A2: Pure this compound is a crystalline solid with a reported melting point of approximately 109 °C.[4] An oily or low-melting appearance is a definitive indicator of impurities. The most likely culprits are residual solvents or unreacted benzoin, which can act as a eutectic contaminant, depressing the melting point of the mixture.
To resolve this, a robust purification strategy involving both chromatography and recrystallization is essential. An initial purification by column chromatography to remove the bulk of impurities followed by a final recrystallization step will typically yield a sharp-melting, crystalline product.
Q3: Is this compound stable during purification and storage?
A3: α-Tosyloxy ketones are considered relatively stable compounds and are often isolable as crystalline solids that can be stored at room temperature.[2] However, they are sensitive to certain conditions:
-
Hydrolysis: The tosylate group is an excellent leaving group. The compound can be susceptible to hydrolysis, especially under acidic or strongly basic conditions, which would regenerate benzoin and p-toluenesulfonic acid.[5] Therefore, it is critical to ensure all workup and purification steps are performed under neutral or mildly basic conditions.
-
Thermal Stress: While generally stable, prolonged heating should be avoided. When removing solvent under reduced pressure, use a water bath temperature below 40-45 °C.
For long-term storage, keep the purified, dry solid in a tightly sealed container at 2-8°C, protected from moisture.[4]
Troubleshooting Purification by Column Chromatography
Column chromatography is the most effective method for the initial purification of crude this compound. Below are common issues and their solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Poor Separation of Product and Benzoin | Incorrect Eluent Polarity: The eluent system is too polar, causing both compounds to elute quickly with little resolution. | Optimize Eluent System: Use Thin Layer Chromatography (TLC) to find the optimal solvent system. A mixture of hexanes and ethyl acetate is standard for α-tosyloxy ketones.[6][7] Start with a low polarity mixture (e.g., 9:1 Hexanes:EtOAc) and gradually increase polarity. The target product should have an Rf value of ~0.3-0.4 for good separation. |
| Streaking/Tailing of Spots on TLC and Column | Residual Acid: Traces of p-toluenesulfonic acid or pyridinium salts in the crude material can interact strongly with the silica gel, causing streaking. | Aqueous Workup: Ensure the crude product is thoroughly washed with a saturated sodium bicarbonate (NaHCO₃) solution before chromatography to neutralize and remove all acidic impurities. |
| Product Cannot Be Found in Fractions (Stuck on Column) | Excessively Polar Impurities: High concentrations of polar impurities (like pyridinium salts) can bind your product to the top of the column. | Pre-purification Wash: Before loading onto the column, dissolve the crude product in a suitable solvent (like dichloromethane or ethyl acetate) and wash extensively with water and brine. Dry the organic layer thoroughly before concentrating and loading. |
| Low Overall Yield After Chromatography | Column Overloading: Too much crude material was loaded relative to the amount of silica gel. | Proper Loading Ratio: Use a mass ratio of crude product to silica gel between 1:50 and 1:100 for difficult separations. |
| Product Instability: Decomposition on silica gel. | Use Deactivated Silica: While less common for this compound, if decomposition is suspected, the silica gel can be pre-treated by washing with a solvent mixture containing a small amount of triethylamine (e.g., 1%) and then re-equilibrating with the eluent. |
Visualizing the Chromatography Workflow
The following diagram outlines a standard workflow for successful column chromatography purification.
Sources
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- 2. baranlab.org [baranlab.org]
- 3. [PDF] Novel chemistry of alpha-tosyloxy ketones: applications to the solution- and solid-phase synthesis of privileged heterocycle and enediyne libraries. | Semantic Scholar [semanticscholar.org]
- 4. This compound | 1678-43-9 [amp.chemicalbook.com]
- 5. [PDF] Acid-catalyzed hydrolysis of 2-phenyl-2,4,4,5,5-pentamethyl-1,3-dioxolane and tetramethylethylene glycol acetals of aromatic and aliphatic aldehydes | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
Common side reactions in the synthesis of alpha-tosyloxy ketones.
Welcome to the technical support center for the synthesis of α-tosyloxy ketones. This guide is designed for researchers, scientists, and professionals in drug development who utilize this important class of synthetic intermediates. As Senior Application Scientists, we have compiled this resource based on a combination of established chemical principles and practical field experience to help you troubleshoot common side reactions and optimize your synthetic protocols.
Analysis of the Synthesis
The α-tosyloxylation of ketones is a powerful transformation that introduces a versatile tosylate leaving group, enabling a wide range of subsequent nucleophilic substitutions and other modifications. The most common modern methods utilize hypervalent iodine(III) reagents, such as [hydroxy(tosyloxy)iodo]benzene (HTIB), or a catalytic system involving an iodoarene catalyst with an oxidant like m-CPBA.[1][2] These methods are generally preferred over older techniques that use toxic heavy metals like thallium.[3]
While effective, the synthesis is not without its challenges. The desired α-tosyloxy ketone product contains two key reactive sites: the electrophilic carbonyl carbon and the carbon bearing the tosylate leaving group. Furthermore, the α-protons remain acidic, and the tosylate is an excellent leaving group. This combination of functionalities makes the target molecule susceptible to several competing reaction pathways, particularly under non-optimized conditions.
This guide provides a structured approach to identifying, understanding, and mitigating the most common side reactions encountered during and after the synthesis of α-tosyloxy ketones.
Frequently Asked Questions (FAQs)
Here we address the most common issues encountered during the synthesis of α-tosyloxy ketones in a direct question-and-answer format.
FAQ 1: My reaction is sluggish, stalls, or results in a low yield. What are the primary causes?
Low reactivity is a frequent issue and can typically be traced back to three main factors: the substrate's electronic properties, steric hindrance, and reagent/catalyst stability.
-
Electronic Effects: The reaction proceeds via the ketone's enol or enolate form.[3] Electron-donating groups on the ketone substrate, particularly on aryl ketones, can decrease reactivity and yield. For instance, a p-methoxyaryl ketone is often much less reactive than a p-nitroaryl ketone.[3] This is because electron-donating groups destabilize the enolate intermediate.
-
Steric Hindrance: Significant steric bulk near the α-carbon can hinder the approach of the bulky hypervalent iodine reagent, slowing down the reaction. This is particularly noticeable with highly substituted or ortho-substituted aryl ketones.[3]
-
Catalyst/Reagent Instability: In catalytic versions, some chiral iodoarene precatalysts, especially those with secondary amide groups, can exhibit slight degradation over the course of the reaction, leading to lower overall efficiency.[4] It is crucial to use freshly prepared and pure reagents. HTIB, while generally stable, should be stored properly.
FAQ 2: I'm observing a significant amount of the corresponding α-hydroxy ketone in my product mixture. Why is this happening and how can I prevent it?
The formation of α-hydroxy ketones is a common side reaction, often occurring in trace amounts but sometimes becoming significant.[4] This is primarily due to the presence of water, which can act as a nucleophile.
There are two likely pathways for this side reaction:
-
Hydrolysis of the Final Product: The α-tosyloxy ketone product can be hydrolyzed to the α-hydroxy ketone. This is more likely to occur during aqueous workup or chromatography if conditions are not carefully controlled (e.g., presence of basic or acidic impurities).
-
Reaction with an Intermediate: Water can compete with the tosylate source by reacting with an intermediate of the catalytic cycle.
Troubleshooting:
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry all glassware thoroughly. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Careful Workup: Minimize contact time with water during the workup. Use a neutral pH for any aqueous washes.
-
Purification: If using silica gel chromatography, consider using a non-protic eluent system or deactivating the silica gel with a small amount of a non-nucleophilic base (like triethylamine) in the eluent to prevent on-column hydrolysis.
FAQ 3: My product seems to decompose during workup or subsequent steps, yielding a rearranged product. What is this reaction?
This is a classic sign of the Favorskii rearrangement .[5] Alpha-tosyloxy ketones are analogous to α-halo ketones and are highly susceptible to this rearrangement in the presence of a base. The reaction typically results in a ring contraction for cyclic ketones or a rearranged carboxylic acid derivative for acyclic ketones.[5][6]
The mechanism is initiated by the deprotonation of the α'-carbon (the carbon on the other side of the carbonyl from the tosylate). The resulting enolate undergoes an intramolecular SN2 reaction, displacing the tosylate to form a highly strained cyclopropanone intermediate. This intermediate is then attacked by a nucleophile (such as a hydroxide or alkoxide from the base), leading to the ring-opened, rearranged product.[5][7]
Troubleshooting:
-
Avoid Base: The most critical step is to avoid basic conditions, especially during workup and purification. Do not use bases like NaOH, KOH, or even milder bases like carbonates if the product is sensitive.
-
Neutral Workup: Wash with a neutral solution like saturated ammonium chloride (NH₄Cl) or brine.
-
Subsequent Steps: If the next step in your sequence requires a base, consider if a non-nucleophilic, sterically hindered base could minimize the initial deprotonation at the α'-position, or if the reaction could be performed at a very low temperature.
FAQ 4: My product mixture contains α,β-unsaturated ketones. What causes this elimination side reaction?
The formation of an α,β-unsaturated ketone is the result of an E2 elimination reaction. This occurs when a base removes a proton from the α-carbon, and the tosylate leaving group is simultaneously eliminated.[8]
This side reaction is favored by:
-
Sterically Hindered Bases: Bases that are too bulky to act as nucleophiles at the carbonyl carbon may preferentially act as a base to abstract the α-proton.
-
Elevated Temperatures: Higher reaction temperatures often favor elimination pathways over substitution.
-
Substrate Structure: If the α-proton is particularly accessible and the resulting conjugated system is stable, elimination can be more prevalent.
Troubleshooting:
-
Choice of Base: If a base is required for a subsequent transformation, use a non-hindered, nucleophilic base if substitution is desired. If elimination is to be avoided, carefully control the stoichiometry and temperature.
-
Temperature Control: Perform subsequent reactions at the lowest possible temperature that allows for the desired transformation to proceed.
Troubleshooting Guides & Protocols
Guide 1: Visualizing Key Side-Reaction Pathways
Understanding the mechanistic pathways of common side reactions is crucial for effective troubleshooting. The following diagrams illustrate the desired reaction and the two most common decomposition pathways.
Desired Pathway: Catalytic α-Tosyloxylation
Caption: Generalized catalytic cycle for iodoarene-catalyzed α-tosyloxylation.
Side Reaction 1: The Favorskii Rearrangement
Caption: Mechanism of the base-induced Favorskii rearrangement.
Side Reaction 2: E2 Elimination
Caption: Mechanism of the base-induced E2 elimination.
Guide 2: Protocol for Preventing Favorskii Rearrangement During Workup
This protocol is designed to isolate the α-tosyloxy ketone product while minimizing the risk of base-induced rearrangement.
Objective: To quench the reaction and purify the product under non-basic conditions.
Materials:
-
Reaction mixture
-
Saturated aqueous ammonium chloride (NH₄Cl) solution, cooled to 0°C
-
Ethyl acetate (or other suitable extraction solvent), cooled to 0°C
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for chromatography
-
Hexanes/Ethyl Acetate eluent system
Procedure:
-
Quenching: Once the reaction is complete (as determined by TLC or LCMS), cool the reaction vessel to 0°C in an ice bath. Slowly pour the reaction mixture into a separatory funnel containing an equal volume of cold, saturated aqueous NH₄Cl solution. Rationale: NH₄Cl is a mild acid salt (pKa ~9.2), which creates a slightly acidic buffer, effectively neutralizing any potential bases without being strongly acidic.
-
Extraction: Extract the aqueous layer 2-3 times with cold ethyl acetate. Combine the organic layers. Rationale: Using cold solvents minimizes thermal decomposition.
-
Washing: Wash the combined organic layers sequentially with:
-
1 volume of saturated aqueous NH₄Cl
-
1 volume of brine
-
Note: Avoid any sodium bicarbonate or carbonate washes.
-
-
Drying: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. Filter the drying agent and concentrate the filtrate in vacuo at low temperature (<30°C). Rationale: Over-concentrating or heating can promote decomposition.
-
Purification: Immediately purify the crude product by flash column chromatography.
-
Use a silica gel slurry packed in your starting eluent.
-
Consider adding 0.1% v/v acetic acid to the eluent system if the product shows signs of decomposition on silica. Rationale: A slightly acidic eluent can suppress enolate formation on the silica surface.
-
Guide 3: Summary of Troubleshooting Strategies
For quick reference, the table below summarizes the common problems, their probable causes, and recommended solutions.
| Problem Observed | Probable Cause(s) | Recommended Solution(s) |
| Low Yield / Stalled Reaction | 1. Electron-rich substrate.2. Steric hindrance.3. Decomposed reagent/catalyst. | 1. Increase reaction time or temperature cautiously.2. For cyclic ketones, consider a Lewis acid activator (e.g., BF₃·OEt₂).[9]3. Use freshly prepared, high-purity reagents. |
| α-Hydroxy Ketone Byproduct | 1. Presence of water in the reaction.2. Hydrolysis during workup/purification. | 1. Use anhydrous solvents and inert atmosphere.2. Perform a rapid, non-basic, aqueous workup. Use neutral or slightly acidic conditions for chromatography. |
| Favorskii Rearrangement Products | 1. Exposure to base (e.g., NaHCO₃, K₂CO₃, NaOH) during workup or subsequent steps. | 1. Use a neutral or mildly acidic workup (e.g., saturated NH₄Cl).2. Avoid basic conditions in all subsequent handling and reactions unless the rearrangement is desired. |
| α,β-Unsaturated Ketone Byproduct | 1. Exposure to a sterically hindered base.2. High temperatures. | 1. Use a non-hindered base if substitution is intended.2. Maintain low temperatures during the reaction and workup. |
References
-
Guilbault, A. A., & Legault, C. Y. (2012). Catalytic Enantioselective α-Tosyloxylation of Ketones Using Iodoaryloxazoline Catalysts: Insights on the Stereoinduction Process. The Journal of Organic Chemistry, 77(24), 11273–11285. [Link]
-
Nicolaou, K. C., et al. (2002). Novel Chemistry of α-Tosyloxy Ketones: Applications to the Solution and SolidPhase Synthesis of Privileged Heterocycle and Enediyne Libraries. Journal of the American Chemical Society, 124(10), 2202–2211. [Link]
-
Basdevant, B., & Legault, C. Y. (2015). Enantioselective Iodine(III)-Mediated Synthesis of α-Tosyloxy Ketones: Breaking the Selectivity Barrier. Organic Letters, 17(19), 4858–4861. [Link]
-
Organic Chemistry Portal. (n.d.). Hydroxy ketone synthesis by oxidation. Retrieved from [Link]
-
Baran, P. S. (n.d.). Novel Chemistry of r-Tosyloxy Ketones: Applications to the Solution- and Solid-Phase Synthesis of Privileged Heterocycle and Ene. Baran Laboratory, Scripps Research. Retrieved from [Link]
-
Koser, G. F., et al. (1986). One-step .alpha.-tosyloxylation of ketones with [hydroxy(tosyloxy)iodo]benzene. The Journal of Organic Chemistry, 51(26), 5433–5435. [Link]
-
Wikipedia. (2023). Favorskii rearrangement. In Wikipedia. Retrieved from [Link]
-
Moriarty, R. M., et al. (2020). Hypervalent Iodine-Mediated Diastereoselective α-Acetoxylation of Cyclic Ketones. Frontiers in Chemistry, 8, 645. [Link]
-
Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]
-
Professor Dave Explains. (2022, January 26). Favorskii Rearrangement [Video]. YouTube. [Link]
Sources
- 1. Hydroxy ketone synthesis by oxidation [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Frontiers | Hypervalent Iodine-Mediated Diastereoselective α-Acetoxylation of Cyclic Ketones [frontiersin.org]
Technical Support Center: Optimizing the α-Tosyloxyloxylation of 2-Phenylacetophenone
Welcome to the technical support center for the tosyloxylation of 2-phenylacetophenone. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve yield and troubleshoot common issues in this important synthetic transformation. As Senior Application Scientists, we provide not just protocols, but the underlying principles to empower your research.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the α-tosyloxylation of 2-phenylacetophenone.
Issue 1: Low or No Yield of α-Tosyloxy-2-phenylacetophenone
A diminished or absent yield is the most frequent challenge. The root cause often lies in the reaction conditions or reagent quality.
Potential Causes & Recommended Actions:
-
Inefficient Enolization: The α-tosyloxylation of a ketone proceeds through its enol or enolate form. 2-Phenylacetophenone requires appropriate conditions to enolize effectively.
-
Reagent Instability or Impurity: The primary reagent, often a hypervalent iodine(III) compound like [Hydroxy(tosyloxy)iodo]benzene (HTIB or Koser's Reagent), can degrade if not handled or stored properly.[3][4]
-
Actionable Solution: Use freshly prepared or commercially sourced HTIB of high purity. Store it in a cool, dark, and dry place. Consider titrating your m-CPBA if you are generating the hypervalent iodine species in situ.[4]
-
-
Suboptimal Reaction Temperature: The reaction temperature significantly influences the reaction rate.
-
Optimization Strategy: While refluxing in acetonitrile is a common condition, it might be too harsh for certain substrates.[5] Conversely, a temperature that is too low will result in a sluggish or stalled reaction. Monitor the reaction by TLC to determine the optimal temperature for your specific setup.
-
-
Insufficient Reaction Time: Complex ketone substrates may require longer reaction times for complete conversion.
-
Best Practice: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the initially planned duration, extend the reaction time, checking periodically.[6]
-
Issue 2: Formation of Significant Side Products
The appearance of unexpected spots on your TLC plate indicates the formation of side products, which compete with your desired reaction and complicate purification.
Common Side Products and Mitigation Strategies:
-
α-Hydroxy-2-phenylacetophenone: This can form as a byproduct, particularly when using chiral iodine(III) reagents.[7]
-
Mechanistic Insight: This side product arises from the hydrolysis of the tosyloxy group or from competing reaction pathways.
-
Preventative Measure: Ensure anhydrous reaction conditions. Use freshly distilled solvents and dry glassware.
-
-
Baeyer-Villiger Oxidation Products: When using m-chloroperbenzoic acid (m-CPBA) as a co-oxidant in catalytic systems, the Baeyer-Villiger oxidation of the ketone can be a competing reaction.[1][2]
-
Expert Recommendation: To minimize this, ensure the efficient generation and consumption of the hypervalent iodine species. The slow addition of the acid component can sometimes help.[1]
-
-
Unidentified Polymeric Material: Formation of a tar-like substance suggests decomposition of the starting material or product.
-
Troubleshooting Step: This often points to excessive heat or prolonged reaction times after completion. Quench the reaction as soon as TLC indicates full consumption of the starting material.[6] Consider conducting the reaction at a lower temperature.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the tosyloxylation of 2-phenylacetophenone?
The α-tosyloxylation of ketones using hypervalent iodine reagents, such as HTIB, generally proceeds through the reaction of the ketone's enol form with the iodine(III) center. This is followed by a reductive elimination that transfers the tosyloxy group to the α-carbon of the ketone.[8]
Q2: Which reagent is best for the tosyloxylation of 2-phenylacetophenone: stoichiometric HTIB or a catalytic system?
Both stoichiometric and catalytic approaches are effective.
-
Stoichiometric HTIB (Koser's Reagent): This is a reliable, one-step method.[9] It is often used for smaller-scale reactions where simplicity is paramount.
-
Catalytic System (e.g., Iodobenzene with m-CPBA and PTSA): This approach is more atom-economical and cost-effective for larger-scale syntheses as it avoids the use of a stoichiometric amount of the expensive hypervalent iodine reagent.[2][3]
The choice depends on the scale of your reaction, cost considerations, and desired reaction conditions.
Q3: Can ultrasound be used to improve the reaction yield?
Yes, ultrasound has been shown to dramatically enhance the rates of α-tosyloxylation of ketones with HTIB.[5] This is particularly useful as HTIB has low solubility in common solvents like acetonitrile. Sonication helps to disperse the reagent, leading to faster reaction times and improved yields.[5]
Q4: How does the choice of solvent affect the reaction?
Acetonitrile is a commonly used solvent for this reaction.[5] However, for catalytic systems, a mixture of acetonitrile and 2,2,2-trifluoroethanol can be beneficial in promoting the oxidative reaction.[10] The optimal solvent system should be determined empirically for your specific substrate and reaction conditions.
Q5: My reaction seems to have stalled. What should I do?
If your reaction has stalled (i.e., TLC shows the presence of starting material that is not being consumed over time), you can consider the following:
-
Add More Reagent: If you suspect reagent degradation, adding a fresh portion of the hypervalent iodine reagent or the co-oxidant and acid in a catalytic system may restart the reaction.[6]
-
Increase the Temperature: Gently increasing the reaction temperature can sometimes provide the necessary activation energy to push the reaction to completion. Monitor carefully to avoid decomposition.[11]
Experimental Protocols & Data
Protocol 1: Stoichiometric Tosyloxylation using HTIB
This protocol provides a general procedure for the tosyloxylation of 2-phenylacetophenone using Koser's Reagent.
Materials:
-
2-Phenylacetophenone
-
[Hydroxy(tosyloxy)iodo]benzene (HTIB)
-
Acetonitrile (anhydrous)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Water
-
Magnesium sulfate (anhydrous)
Procedure:
-
To a solution of 2-phenylacetophenone (1.0 mmol) in acetonitrile (10 mL), add HTIB (1.1 mmol).
-
Stir the mixture at room temperature or gently heat to 50 °C. For improved reaction rates, the reaction vessel can be partially submerged in an ultrasonic bath.[5]
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Dissolve the residue in dichloromethane (20 mL).
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and then with water (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford α-tosyloxy-2-phenylacetophenone.
Protocol 2: Catalytic Tosyloxylation
This protocol outlines a method using a catalytic amount of iodobenzene.[2]
Materials:
-
2-Phenylacetophenone
-
Iodobenzene
-
m-Chloroperbenzoic acid (m-CPBA)
-
p-Toluenesulfonic acid monohydrate (PTSA·H₂O)
-
Acetonitrile (anhydrous)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Water
-
Magnesium sulfate (anhydrous)
Procedure:
-
To a stirred solution of 2-phenylacetophenone (1.0 mmol), iodobenzene (0.1 mmol), and m-CPBA (1.2 mmol) in acetonitrile (10 mL), add PTSA·H₂O (1.2 mmol).
-
Heat the reaction mixture to 50 °C.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography to yield the desired product.
Data Summary: Optimizing Reaction Conditions
The following table summarizes key parameters for optimizing the yield of α-tosyloxy-2-phenylacetophenone.
| Parameter | Recommendation | Rationale |
| Reagent | Use high-purity HTIB or an in situ generated hypervalent iodine species. | Ensures reactivity and minimizes side reactions. |
| Temperature | 50 °C to reflux in acetonitrile. | Balances reaction rate and potential for decomposition. |
| Solvent | Acetonitrile or a mixture of acetonitrile and 2,2,2-trifluoroethanol. | Provides good solubility for reactants and facilitates the reaction. |
| Additives | Consider using ultrasound.[5] | Enhances reaction rates by improving the dispersion of insoluble reagents.[5] |
| Monitoring | Frequent TLC analysis. | Prevents over-running the reaction and subsequent product degradation.[6] |
Visualizing the Process
Reaction Mechanism
The following diagram illustrates the proposed mechanism for the α-tosyloxylation of a ketone using HTIB.
Caption: Proposed mechanism for the α-tosyloxylation of 2-phenylacetophenone.
Troubleshooting Workflow
This workflow provides a logical approach to diagnosing and solving low yield issues.
Caption: A workflow for troubleshooting low yields in the tosyloxylation reaction.
References
-
Basdevant, B., & Legault, C. Y. (2015). Enantioselective Iodine(III)-Mediated Synthesis of α-Tosyloxy Ketones: Breaking the Selectivity Barrier. Organic Letters, 17(19), 4542–4545. [Link]
-
Yadav, J. S., Reddy, B. V. S., & Kumar, G. M. (1999). Ultrasound Promoted Hypervalent Iodine Reactions: a-Tosyloxyloxylation of Ketones with [Hydroxy(Tosyloxy)Iodo]Benzene. Journal of Chemical Research, Synopses, (7), 454-455. [Link]
-
Organic Chemistry Portal. (n.d.). Koser's Reagent, Hydroxy(tosyloxy)iodobenzene, HTIB. Retrieved from [Link]
-
Sreenithya, A., Raghavan, S. K., & Sunoj, R. B. (2017). Hypercoordinate iodine(III) promoted reactions and catalysis: an update on current mechanistic understanding. Frontiers in Chemistry, 5, 38. [Link]
-
Basdevant, B., & Legault, C. Y. (2015). Enantioselective Iodine(III)-Mediated Synthesis of α-Tosyloxy Ketones: Breaking the Selectivity Barrier. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Hypervalent Iodine Compounds. Retrieved from [Link]
-
Merritt, E. A., Carneiro, V. M. T., Silva Jr., L. F., & Olofsson, B. (2010). Synthesis of Koser's Reagent and Derivatives. Organic Syntheses, 87, 294. [Link]
-
Guilbault, A. A., & Legault, C. Y. (2012). Catalytic Enantioselective α-Tosyloxyloxylation of Ketones Using Iodoaryloxazoline Catalysts: Insights on the Stereoinduction Process. The Journal of Organic Chemistry, 77(24), 11294–11304. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
-
Huang, X., et al. (2020). Hypervalent Iodine-Mediated Diastereoselective α-Acetoxylation of Cyclic Ketones. Frontiers in Chemistry, 8, 649. [Link]
-
Wang, L., et al. (2017). Optimization of solvents and reaction conditions for the hydration of phenylacetylene. ResearchGate. [Link]
-
Song, T., et al. (2021). Optimization of the reaction conditions. ResearchGate. [Link]
-
Koser, G. F., et al. (1980). One-step .alpha.-tosyloxylation of ketones with [hydroxy(tosyloxy)iodo]benzene. The Journal of Organic Chemistry, 45(24), 4803–4806. [Link]
-
Nicola, T. G., et al. (2023). Optimization of the Heterogeneous Synthesis Conditions for Cellulose Tosylation and Synthesis of a Propargylamine Cellulosic Derivative. MDPI. [Link]
-
Nicolaou, K. C., et al. (2002). Novel Chemistry of r-Tosyloxy Ketones: Applications to the Solution- and Solid-Phase Synthesis of Privileged Heterocycle and Ene. Baran Lab. [Link]
-
Nicolaou, K. C., et al. (2002). Novel Chemistry of α-Tosyloxy Ketones: Applications to the Solution and SolidPhase Synthesis of Privileged Heterocycle and Enediyne Libraries. ResearchGate. [Link]
-
Yamamoto, Y., & Togo, H. (2006). PhI-Catalyzed α-Tosyloxyloxylation of Ketones with m-Chloroperbenzoic Acid and p-Toluenesulfonic Acid. Synlett, 2006(05), 798-800. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. PhI-Catalyzed α-Tosyloxylation of Ketones with m-Chloroperbenzoic Acid and p-Toluenesulfonic Acid [organic-chemistry.org]
- 3. Koser's Reagent, Hydroxy(tosyloxy)iodobenzene, HTIB [organic-chemistry.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. suslick.scs.illinois.edu [suslick.scs.illinois.edu]
- 6. Troubleshooting [chem.rochester.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Iodoarene-Mediated α-Tosyloxylation of Ketones with MCPBA and p-Toluenesulfonic Acid [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Removal of p-Toluenesulfonic Acid Byproduct
This guide provides comprehensive, experience-driven strategies for researchers, scientists, and drug development professionals facing the common challenge of removing p-toluenesulfonic acid (p-TsOH) as a byproduct. As a strong, non-oxidizing organic acid, p-TsOH is a widely used catalyst in organic synthesis, but its removal is critical for product purity and downstream applications.[1][2][3]
Core Principles of p-TsOH Removal
p-Toluenesulfonic acid is a white, solid organic compound that is highly soluble in water, alcohols, and other polar organic solvents.[1][2][4] It is a strong acid, approximately one million times stronger than benzoic acid, which makes it an effective catalyst but also necessitates specific strategies for its removal.[1][2] The key to successfully removing p-TsOH lies in exploiting its acidic nature and solubility profile.
Troubleshooting and FAQs
Q1: My standard aqueous workup isn't completely removing p-TsOH. What's going wrong?
This is a frequent issue. While p-TsOH is water-soluble, its tosylate anion has organic character, which can lead to it partitioning into the organic layer, especially with polar organic solvents.
Troubleshooting Workflow for Incomplete Aqueous Removal
Caption: Troubleshooting workflow for incomplete p-TsOH removal.
Q2: My product is sensitive to water. What are my options for removing p-TsOH?
For water-sensitive compounds, an aqueous workup is not feasible. Here are several effective non-aqueous strategies:
-
Solid-Phase Scavenging: This is often the most efficient method for sensitive substrates. Basic scavenger resins, such as those with amine functional groups, can be stirred with the reaction mixture.[5][6] The resin neutralizes and binds the p-TsOH, which is then removed by simple filtration.[6] Carbonate-based solid scavengers are also effective for sequestering excess acid.[7]
-
Azeotropic Removal: For thermally stable products, p-TsOH can sometimes be removed by forming an azeotrope with a solvent like toluene and removing it under reduced pressure.[8][9]
-
Precipitation/Crystallization: It may be possible to selectively precipitate either your product or the p-TsOH salt. If your product is crystalline, this can be a highly effective purification method.[5]
Q3: Can I use column chromatography to remove p-TsOH?
Yes, column chromatography is a viable method. The high polarity of p-TsOH allows it to be strongly adsorbed onto silica gel.
Best Practices for Chromatographic Removal:
-
Stationary Phase: Standard silica gel is usually effective.
-
Mobile Phase: Use a gradient elution, starting with a non-polar solvent system to elute your product first.
-
Tailing: p-TsOH can cause tailing. To mitigate this, you can pre-treat the crude mixture with a base like triethylamine to form the less problematic tosylate salt before loading it onto the column.
Detailed Experimental Protocols
Protocol 1: Enhanced Basic Aqueous Workup
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Transfer to a separatory funnel and wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Repeat this wash 3-5 times to ensure complete neutralization.[5][10]
-
Wash with water to remove excess bicarbonate.
-
Wash with a saturated aqueous sodium chloride (brine) solution to aid in removing water from the organic layer.[9][10]
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[10]
Protocol 2: Solid-Phase Scavenger Resin
-
To the crude reaction mixture, add a basic scavenger resin (e.g., amine-functionalized polystyrene) in a 2-4 fold excess relative to the amount of p-TsOH.
-
Stir the suspension at room temperature for 1-4 hours, monitoring the removal of p-TsOH by TLC.
-
Once the p-TsOH is no longer detected in the solution, filter off the resin.
-
Rinse the resin with a small amount of the reaction solvent to recover any adsorbed product.
-
Combine the filtrate and the washings, and concentrate under reduced pressure.
Decision Pathway for Removal Method Selection
Sources
- 1. Page loading... [guidechem.com]
- 2. p-Toluenesulfonic acid - Wikipedia [en.wikipedia.org]
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- 7. suprasciences.com [suprasciences.com]
- 8. spegroup.ru [spegroup.ru]
- 9. How To [chem.rochester.edu]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Navigating Stability Challenges with 2-Phenyl-2-(p-toluenesulfonyloxy)acetophenone in Chromatography
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability of 2-Phenyl-2-(p-toluenesulfonyloxy)acetophenone, also known as O-tosylbenzoin, during chromatographic purification. As an α-tosyloxy ketone, this compound is susceptible to degradation on standard silica gel, leading to impure products and reduced yields. This resource is designed to help you understand the underlying causes of these stability issues and provide practical solutions for successful purification.
Troubleshooting Guide: Addressing Common Issues
This section addresses specific problems you may encounter during the purification of this compound.
Question 1: Why am I seeing multiple spots on my TLC plate, even though my reaction should yield a single product?
Answer: The observation of multiple spots on a Thin-Layer Chromatography (TLC) plate when a single product is expected is a strong indicator of on-plate degradation. Standard silica gel is inherently acidic due to the presence of silanol groups (Si-OH) on its surface.[1][2] These acidic sites can catalyze the decomposition of sensitive compounds like this compound.
The primary degradation pathway is likely hydrolysis of the tosylate group, initiated by residual water on the silica gel. This reaction would yield benzoin (2-hydroxy-1,2-diphenylethan-1-one) and p-toluenesulfonic acid. The presence of the highly polar p-toluenesulfonic acid can also cause streaking on the TLC plate.
Question 2: My purified product shows a low yield and contains impurities that were not present in the crude reaction mixture. What is happening during column chromatography?
Answer: Significant yield loss and the appearance of new impurities after column chromatography point to on-column decomposition. The prolonged exposure of this compound to the large surface area of acidic silica gel in a column provides ample opportunity for degradation.[3]
Besides hydrolysis, another potential degradation pathway is a rearrangement reaction. α-Tosyloxy ketones can undergo reactions similar to the Favorskii rearrangement, especially if basic conditions are inadvertently created.[4][5][6] While less likely on acidic silica, any interaction with basic impurities or certain solvents could trigger such rearrangements, leading to unexpected byproducts.
Question 3: I observe streaking of my compound on the TLC plate and poor separation during column chromatography. How can I resolve this?
Answer: Streaking is often caused by strong interactions between the compound and the stationary phase.[7] For this compound, the polar tosylate and ketone functionalities can interact strongly with the acidic silanol groups of silica gel. This can lead to tailing of the spot on a TLC plate and broad peaks during column chromatography, resulting in poor separation. The presence of highly polar degradation products, such as p-toluenesulfonic acid, can exacerbate this issue.
To mitigate this, deactivating the silica gel with a base like triethylamine is a common and effective strategy.[8][9] The triethylamine neutralizes the acidic silanol sites, reducing the strong interactions and minimizing on-plate or on-column degradation.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the purification of this compound.
Question 1: What is the primary cause of degradation of this compound on silica gel?
Answer: The primary cause of degradation is the acidic nature of the silica gel.[1][2] The surface of silica gel is covered with silanol groups (Si-OH), which can act as proton donors. These acidic sites can catalyze the hydrolysis of the tosylate ester, especially in the presence of trace amounts of water in the solvents or on the silica itself.[10] This hydrolysis results in the formation of benzoin and p-toluenesulfonic acid.
Potential Degradation Pathway on Acidic Silica Gel
Caption: Hydrolysis of this compound on acidic silica gel.
Question 2: How can I prevent the degradation of my compound during chromatography?
Answer: There are several effective strategies to prevent degradation:
-
Deactivation of Silica Gel: Neutralize the acidic sites on the silica gel by preparing a slurry with your eluent containing 1-2% triethylamine (TEA).[8][11] You can also pre-flush a packed column with a TEA-containing solvent system.[8]
-
Use of Alternative Stationary Phases:
-
Alumina (Neutral or Basic): Alumina is a good alternative for acid-sensitive compounds.[7][12] Neutral or basic alumina can prevent acid-catalyzed degradation.
-
Florisil® (Magnesium Silicate): This is a milder stationary phase that can be suitable for sensitive compounds.[12]
-
Reverse-Phase Silica: In reverse-phase chromatography, the stationary phase is nonpolar, and a polar mobile phase is used. This can be an excellent option for purifying moderately polar compounds that are sensitive to acidic conditions.[1]
-
-
Rapid Chromatography: Minimize the time your compound spends on the column. Use flash chromatography with optimal pressure to speed up the elution.[10]
Question 3: What solvent systems are recommended for the purification of this compound?
Answer: A good starting point for a solvent system is a mixture of a nonpolar solvent like hexanes or heptane and a moderately polar solvent like ethyl acetate or dichloromethane.[13] The optimal ratio should be determined by TLC analysis. For TLC, it is crucial to add 1-2% triethylamine to the developing solvent to get a more accurate prediction of the compound's behavior on deactivated silica.[3]
| Solvent System Component | Purpose | Typical Ratio (v/v) |
| Hexanes or Heptane | Nonpolar component | 9:1 to 1:1 (with polar component) |
| Ethyl Acetate or Dichloromethane | Polar component | 1:9 to 1:1 (with nonpolar component) |
| Triethylamine (TEA) | Silica deactivator | 1-2% of the total solvent volume |
Question 4: Are there any non-chromatographic methods to purify this compound?
Answer: Yes, recrystallization can be a viable alternative if the crude product is of sufficient purity and a suitable solvent can be found. This method avoids any contact with silica gel and can be very effective for obtaining highly pure crystalline material. The choice of solvent will depend on the solubility of the desired compound versus its impurities.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting the purification of this compound.
Experimental Protocols
Protocol 1: Purification using a Deactivated Silica Gel Column
-
TLC Analysis:
-
Prepare a developing solvent (e.g., 80:20 Hexane:Ethyl Acetate) and add 1-2% (v/v) triethylamine.
-
Run a TLC of your crude material to determine the optimal solvent system for separation (aim for an Rf of 0.2-0.4 for the product).
-
-
Column Preparation:
-
Prepare a slurry of silica gel in the optimized eluent containing 1-2% triethylamine.
-
Pack the column with the slurry.
-
Add a layer of sand to the top of the silica bed.
-
-
Sample Loading and Elution:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Load the sample onto the column.
-
Elute the column with the triethylamine-containing eluent.
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by TLC (using a TEA-containing eluent).
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: Using Alternative Stationary Phases
-
Select Stationary Phase: Choose an appropriate alternative stationary phase such as neutral alumina or Florisil based on small-scale TLC trials.[12]
-
TLC Analysis: Determine a suitable eluent system using TLC plates of the chosen stationary phase.
-
Column Chromatography: Pack and run the column following standard procedures for the selected stationary phase.
By understanding the inherent instability of this compound on acidic media and implementing these troubleshooting strategies and protocols, you can significantly improve the purity and yield of your final product.
References
-
University of Rochester, Department of Chemistry. Chromatography: The Solid Phase. [Link]
-
ResearchGate. Are there alternatives for silica for column chromatography?. [Link]
-
Reddit. Alternatives to silica gel or alternative method of purification?. [Link]
-
Sharma, S., et al. (2024). Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography. PMC - PubMed Central. [Link]
-
NROChemistry. Favorskii Rearrangement. [Link]
-
Chemist Wizards. Favorskii Rearrangement. [Link]
-
Reddit. Advice on neutralising silica gel for column chromatography of sensitive compounds?. [Link]
-
Wikipedia. Favorskii rearrangement. [Link]
-
AdiChemistry. FAVORSKII REARRANGEMENT | MECHANISM | APPLICATIONS. [Link]
-
ResearchGate. When basification of silica gel is required, before using Column chromatography?. [Link]
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- 13. Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Nucleophilic Attack on 2-Phenyl-2-tosyloxyacetophenone
Welcome to the technical support center for reactions involving 2-Phenyl-2-tosyloxyacetophenone. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of nucleophilic substitution on this versatile α-tosyloxy ketone substrate. Here, we address common experimental challenges through a series of troubleshooting guides and frequently asked questions, grounding our advice in established mechanistic principles.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter in the laboratory. Each issue is followed by an analysis of potential causes and actionable solutions.
Question 1: My reaction yield is very low, or I'm recovering mostly starting material. What's going wrong?
Answer:
Low conversion is a frequent issue that can typically be traced back to reaction kinetics and the interplay between the nucleophile, solvent, and substrate. Let's break down the most common culprits.
Potential Cause 1: Insufficient Nucleophilicity The rate of a bimolecular nucleophilic substitution (SN2) reaction is directly dependent on the strength of the nucleophile.[1][2] If your chosen nucleophile is too weak, the reaction will proceed very slowly or not at all.
-
Analysis: Nucleophilicity is influenced by several factors. Negatively charged species are generally stronger nucleophiles than their neutral counterparts (e.g., RO⁻ > ROH).[2] Across a period in the periodic table, nucleophilicity decreases with increasing electronegativity (e.g., R₃C⁻ > R₂N⁻ > RO⁻ > F⁻).[1]
-
Solution:
-
Increase Nucleophile Strength: If using a neutral nucleophile (e.g., an alcohol or thiol), add a non-nucleophilic base (like DBU or a hindered amine) or a suitable base like potassium carbonate to deprotonate it in situ, forming a much more reactive anionic nucleophile.[3]
-
Switch Nucleophile: If possible, consider switching to an inherently stronger nucleophile. For example, thiolates (RS⁻) are generally more potent nucleophiles than alkoxides (RO⁻).[1]
-
Potential Cause 2: Incorrect Solvent Choice The solvent plays a critical role in mediating the reaction, primarily by solvating the ions and influencing the nucleophile's reactivity.[4][5]
-
Analysis: For SN2 reactions, polar aprotic solvents such as DMSO, DMF, or acetonitrile are generally superior.[6][7] These solvents can solvate the counter-cation of the nucleophilic salt but leave the anionic nucleophile "naked" and highly reactive.[8] In contrast, polar protic solvents (like ethanol, methanol, or water) form a hydrogen-bonding "cage" around the nucleophile, stabilizing it and reducing its reactivity.[8][9]
-
Solution: Switch from a protic solvent to a polar aprotic solvent. This simple change can increase the reaction rate by several orders of magnitude.[7]
Experimental Protocol: General Procedure for Nucleophilic Substitution
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-Phenyl-2-tosyloxyacetophenone (1.0 eq).
-
Solvent & Nucleophile: Dissolve the substrate in anhydrous polar aprotic solvent (e.g., DMF, 0.1 M concentration). Add the nucleophile (1.1-1.5 eq). If the nucleophile is a salt (e.g., NaSPh), add it directly. If it is neutral (e.g., phenol), add a base such as K₂CO₃ (1.5 eq).[3]
-
Reaction: Stir the mixture at the desired temperature (start at room temperature and gently heat to 50-80 °C if necessary).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature and pour it into a separatory funnel containing water and an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine to remove the polar solvent (DMF) and salts.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Question 2: I'm not getting my expected substitution product. Instead, I've isolated a rearranged product, likely a derivative of 2,2-diphenylacetic acid. Why did this happen?
Answer:
The formation of a rearranged carboxylic acid derivative is a classic sign that the Favorskii rearrangement has occurred. This is a well-known and often competing pathway for α-halo and α-tosyloxy ketones.[10][11]
-
Analysis: The Favorskii rearrangement is initiated by a base, which removes an acidic α'-proton (a proton on the carbon on the other side of the carbonyl).[12][13] This forms an enolate, which then undergoes an intramolecular SN2 reaction to form a cyclopropanone intermediate. The nucleophile then attacks this strained intermediate, leading to the rearranged product.[13]
-
Solution:
-
Avoid Strong, Hard Bases: This rearrangement is most common with "hard" nucleophiles that also act as strong bases, such as alkoxides or hydroxides.[14][15][16]
-
Use "Soft" Nucleophiles: To favor direct substitution, use "soft" nucleophiles. According to Hard and Soft Acids and Bases (HSAB) theory, the α-carbon (a soft electrophile) is preferentially attacked by soft nucleophiles like thiolates (RS⁻), iodide (I⁻), or azide (N₃⁻).[14][15]
-
Modify Conditions: If you must use a hard nucleophile, try running the reaction at a lower temperature to disfavor the competing rearrangement pathway, which may have a higher activation energy.
-
Visualization: Competing SN2 vs. Favorskii Pathways
The diagram below illustrates the critical branch point where the reaction can either proceed through direct substitution (SN2) or the Favorskii rearrangement.
Caption: Competing SN2 and Favorskii rearrangement pathways.
Frequently Asked Questions (FAQs)
Question 3: What is the most likely mechanism for this reaction: SN1 or SN2?
Answer:
This is an excellent question as the substrate has features that could suggest either pathway.
-
The carbon bearing the tosylate is secondary and benzylic , which would typically stabilize a carbocation, favoring an SN1 mechanism .[17]
-
However, the adjacent carbonyl group is strongly electron-withdrawing, which would destabilize a neighboring carbocation, making the SN1 pathway less likely.[18]
-
Conversely, the electron-withdrawing nature of the carbonyl group enhances the electrophilicity of the α-carbon, and the orbital overlap with the pi system can stabilize the transition state of an SN2 reaction , making it faster than for a typical secondary alkyl halide.[18][19]
Question 4: How can I choose the optimal solvent and base combination?
Answer:
The optimal combination depends entirely on your chosen nucleophile and the desired outcome. The table below provides a general guide based on common scenarios.
| Nucleophile Type | Recommended Solvent | Recommended Base (if needed) | Rationale & Expected Outcome |
| Soft Anionic (e.g., NaSPh, NaN₃) | DMF, Acetonitrile | Not required | High SN2 Yield. Polar aprotic solvent enhances nucleophilicity. Direct substitution is favored.[7] |
| Hard Anionic (e.g., NaOMe) | THF, Dioxane | Not required | Risk of Favorskii. Less polar solvents can sometimes temper reactivity. Monitor carefully. |
| Neutral, Soft (e.g., Thiophenol) | Acetonitrile | K₂CO₃, Cs₂CO₃ | Good SN2 Yield. A mild, non-nucleophilic base generates the potent nucleophile in situ without promoting side reactions.[3] |
| Neutral, Hard (e.g., an alcohol) | Acetonitrile | DBU, Proton Sponge | SN2 possible, but Favorskii risk. Use a non-nucleophilic, sterically hindered base to avoid having the base itself react or cause elimination. |
Question 5: I'm observing an epoxide as a byproduct. What causes this?
Answer:
Epoxide formation occurs via an intramolecular SN2 reaction . This pathway is analogous to the cyclization of halohydrins to form epoxides.[22][23][24]
-
Mechanism: If your nucleophile (or a base in the reaction) attacks the electrophilic carbonyl carbon first, it can form a tetrahedral intermediate (an alkoxide). This newly formed alkoxide is perfectly positioned to act as an internal nucleophile, attacking the adjacent carbon and displacing the tosylate leaving group to form the three-membered epoxide ring.[25]
-
Prevention:
-
Use Soft Nucleophiles: Soft nucleophiles have a strong preference for attacking the α-carbon over the harder carbonyl carbon.
-
Avoid Nucleophilic Bases: If a base is needed to deprotonate your nucleophile, use a non-nucleophilic one (e.g., DBU) rather than one that can add to the carbonyl (e.g., NaOH).
-
Low Temperatures: Running the reaction at lower temperatures can help favor the desired substitution over carbonyl addition.
-
References
-
Nicolaou, K. C., Montagnon, T., Ulven, T., Baran, P. S., Zhong, Y.-L., & Sarabia, F. (2002). Novel Chemistry of α-Tosyloxy Ketones: Applications to the Solution- and Solid-Phase Synthesis of Privileged Heterocycle and Enediyne Libraries. Journal of the American Chemical Society. [Link]
- Grokipedia. (n.d.). Favorskii rearrangement. Grokipedia.
-
Nicolaou, K. C., et al. (2002). Novel Chemistry of α-Tosyloxy Ketones: Applications to the Solution and SolidPhase Synthesis of Privileged Heterocycle and Enediyne Libraries. ResearchGate. [Link]
- NROChemistry. (n.d.). Favorskii Rearrangement. NROChemistry.
-
Organic Reactions. (n.d.). The Favorskii Rearrangement of Haloketones. Organic Reactions. [Link]
-
AdiChemistry. (n.d.). FAVORSKII REARRANGEMENT | MECHANISM | APPLICATIONS. AdiChemistry. [Link]
- Mastering the Sn2 Reaction: Unraveling the Chemistry of Substitution in 5 Simple Steps. (2025). Medium.
-
Optimization of nucleophilic substitution (SN2) reaction conditions for synthesis of 6a. ResearchGate. [Link]
-
Chemistry LibreTexts. (2015). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts. [Link]
-
Chemistry LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts. [Link]
- Aliphatic nucleophilic substitution - NS7. Solvent Effects. (n.d.). University of Michigan.
-
Moof University. (2012). Solvents in Substitution Reactions. YouTube. [Link]
-
The reactions of .alpha.-arylsulfonoxy ketones with nucleophiles. The Journal of Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Nucleophilic substitution. Wikipedia. [Link]
-
Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps. [Link]
-
Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. PMC. [Link]
-
Chemistry LibreTexts. (2021). 4.5: Factors affecting the SN2 Reaction. Chemistry LibreTexts. [Link]
-
Chemistry Steps. (n.d.). Preparation of Epoxides. Chemistry Steps. [Link]
-
BYJU'S. (n.d.). Nucleophilic Substitution Reaction. BYJU'S. [Link]
-
Chemistry : The Mystery of Molecules. (2019). Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone. YouTube. [Link]
-
Dalal Institute. (n.d.). Aliphatic Nucleophilic Substitution. Dalal Institute. [Link]
-
Master Organic Chemistry. (2012). Nucleophilic Substitution Reactions – Introduction. Master Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of epoxides. Organic Chemistry Portal. [Link]
-
Chad's Prep. (2021). 13.5 Synthesis of Epoxides | Organic Chemistry. YouTube. [Link]
-
Chemistry LibreTexts. (2020). 15.7: Synthesis of Epoxides. Chemistry LibreTexts. [Link]
-
Chemistry Steps. (2024). The SN1 Reaction Mechanism and SN1 Practice Problems. Chemistry Steps. [Link]
-
The Organic Chemistry Tutor. (2017). Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry. YouTube. [Link]
-
Chemguide. (n.d.). answers NUCLEOPHILIC SUBSTITUTION. Chemguide. [Link]
-
Organic Chemistry Tutor. (2023). Synthesis of Epoxides via Epoxidation with mCPBA and Halohydrins. YouTube. [Link]
-
Slideshare. (n.d.). effect of nucleophile on substitution reaction|organic chemistry. Slideshare. [Link]
-
Quora. (2016). How does an adjacent carbonyl group stabilise sn2 reaction intermediate? Quora. [Link]
-
Organic Chemistry 1: An open textbook. (n.d.). 8.3. Factors affecting rate of nucleophilic substitution reactions. Organic Chemistry 1: An open textbook. [Link]
-
Chemistry LibreTexts. (2014). 8.
Reactions. Chemistry LibreTexts. [Link] -
TOPIC 6. NUCLEOPHILIC SUBSTITUTIONS. (n.d.). University of Calgary. [Link]
-
Nucleophilic Substitution Reactions. (n.d.). University of Massachusetts Lowell. [Link]
-
Organic Chemistry I. (n.d.). 7.6 Extra Topics on Nucleophilic Substitution Reactions. Kwantlen Polytechnic University. [Link]
-
ACTIVATION OF ALCOHOLS TO NUCLEOPHILIC SUBSTITUTION. (n.d.). Nanyang Technological University. [Link]
-
The reaction process of nucleophilic substitution of tosyloxy with phenoxy anion. (n.d.). ResearchGate. [Link]
-
Chemistry LibreTexts. (2024). 11.1: The Discovery of Nucleophilic Substitution Reactions. Chemistry LibreTexts. [Link]
-
Chemistry LibreTexts. (2025). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
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Preventing elimination side reactions with alpha-tosyloxy ketones.
A Guide to Preventing Elimination Side Reactions in Nucleophilic Substitution
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with α-tosyloxy ketones. These versatile intermediates are powerful tools for introducing nucleophiles at the α-position of a ketone. However, their utility can be compromised by competing side reactions, most notably E2 elimination, which leads to the formation of undesired α,β-unsaturated ketones.
This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you maximize the yield of your desired substitution product by effectively suppressing elimination pathways.
Troubleshooting Guide: Maximizing Substitution (SN2) over Elimination (E2)
This section addresses common experimental failures and provides direct, actionable solutions based on mechanistic principles.
Problem 1: My primary product is the α,β-unsaturated ketone.
This is a classic sign that the E2 elimination pathway is outcompeting the desired SN2 substitution. The base you are using is likely abstracting a β-hydrogen faster than your nucleophile can attack the α-carbon.
Core Issue: The reaction conditions are favoring elimination. Key factors are the base, solvent, and temperature.[1][2]
Solutions:
-
Re-evaluate Your Base: The choice of base is the most critical factor.[1]
-
Avoid Strong, Bulky Bases: Sterically hindered bases like potassium tert-butoxide (KOtBu), DBU (1,8-Diazabicycloundec-7-ene), and DBN (1,5-Diazabicyclo(4.3.0)non-5-ene) are designed to be poor nucleophiles and excellent promoters of E2 reactions.[3][4] Their bulk prevents them from attacking the electrophilic carbon, so they preferentially abstract the more accessible β-hydrogen.[1][4]
-
Use a Weak, Non-Hindered Base or a Strong Nucleophile/Weak Base: If your nucleophile is an anion (e.g., R-O⁻, N₃⁻), it can act as both the nucleophile and the base. For SN2 to dominate, the nucleophile's ability to attack the carbon must be greater than its tendency to abstract a proton. Good nucleophiles that are weak bases, such as halides (I⁻, Br⁻) or azide (N₃⁻), strongly favor SN2. If your nucleophile requires deprotonation first (like an alcohol), use a non-nucleophilic base like sodium hydride (NaH) to generate the nucleophilic alkoxide in situ. NaH is a strong base but not sterically hindered, and it produces non-interfering H₂ gas.[1]
-
-
Change Your Solvent:
-
Switch to a Polar Aprotic Solvent: Solvents like DMF, DMSO, or acetonitrile are ideal for SN2 reactions.[1][5] They solvate the counter-cation of the nucleophile but leave the anion "naked" and highly reactive, increasing its nucleophilicity.[6]
-
Avoid Polar Protic Solvents: Solvents like ethanol or water can form a hydrogen-bond "cage" around the nucleophile. This solvation shell increases its effective steric bulk and reduces its nucleophilicity, tipping the balance toward elimination.[6][7]
-
-
Lower the Reaction Temperature:
-
Elimination reactions generally have a higher activation energy than substitution reactions and are favored by increased entropy. Therefore, running the reaction at a lower temperature (e.g., 0 °C or room temperature) will significantly favor the SN2 pathway.[8] Heat is a common method to promote elimination.[4]
-
Visualizing the Competing Pathways
The diagram below illustrates the competition between the desired SN2 pathway and the undesired E2 side reaction for an α-tosyloxy ketone.
Caption: Competing SN2 and E2 reaction pathways.
Problem 2: The reaction is slow or gives no product.
If you have adjusted conditions to suppress elimination but the reaction is not proceeding, the issue may be related to steric hindrance or reagent quality.
Solutions:
-
Examine the Substrate's Steric Hindrance: The SN2 reaction is highly sensitive to steric bulk around the electrophilic carbon.[9][10][11]
-
Primary α-Tosyloxy Ketones: These are ideal substrates and should react well under standard SN2 conditions.[12]
-
Secondary α-Tosyloxy Ketones: These are challenging. SN2 reactions are significantly slower, making E2 a more probable outcome.[13] Extreme care must be taken to use a non-basic, potent nucleophile and optimized conditions.
-
Tertiary α-Tosyloxy Ketones: These will not undergo an SN2 reaction. The backside attack is completely blocked. Under basic conditions, E2 is the only likely pathway.[13][14]
-
-
Verify Reagent Quality and Reaction Setup: Low yields can often be traced back to fundamental experimental issues.[8]
-
Anhydrous Conditions: Ensure all solvents are anhydrous, especially when using strong bases like NaH. Water can quench the base and inhibit the reaction.[8]
-
Reagent Purity: Confirm the purity of your starting α-tosyloxy ketone and nucleophile. Impurities can lead to unexpected side reactions.[8]
-
Inert Atmosphere: For sensitive reagents, maintaining an inert atmosphere (Nitrogen or Argon) is crucial to prevent degradation.[8]
-
Frequently Asked Questions (FAQs)
Q1: Why is a bulky base like potassium tert-butoxide a poor choice for this substitution?
A bulky base is sterically hindered, meaning the large tert-butyl groups physically block it from approaching the crowded electrophilic α-carbon to act as a nucleophile.[4] However, it can easily access the less hindered β-hydrogens on the periphery of the molecule, making it an excellent reagent for promoting E2 elimination.[1]
Q2: Can the acidic α-hydrogens (adjacent to the carbonyl) cause problems?
Yes. The α-hydrogens are acidic and can be removed by a base to form an enolate.[15][16] While the primary concern of this guide is E2 elimination at the β-position, enolate formation can lead to other side reactions. For instance, with α-haloketones, this leads to the Favorskii rearrangement.[17][18][19] While less common with tosyloxy ketones, enolization can still lead to racemization or aldol-type side reactions if other electrophiles are present. Using a non-nucleophilic base minimizes these issues by specifically targeting the desired proton abstraction or allowing the primary nucleophile to dominate.
Q3: How do I choose the right base for my reaction?
The ideal choice depends on your nucleophile. The following table provides a general guide.
| Base/Nucleophile Category | Examples | pKa (of conjugate acid) | Steric Hindrance | Recommended For |
| Strong Base, Strong Nucleophile | NaOEt, NaOMe | ~16 | Low | SN2 on primary substrates; SN2/E2 mix on secondary |
| Strong Base, Weak Nucleophile | KOtBu, DBU, NaH | ~18 (t-BuOH), ~13.5, ~35 (H₂) | High (except NaH) | E2 Elimination (KOtBu, DBU); Deprotonation (NaH) |
| Weak Base, Strong Nucleophile | I⁻, Br⁻, N₃⁻, RS⁻ | < 10 | Low | SN2 Reactions |
(pKa values are approximate and can vary with solvent)[3]
Q4: My substrate is a secondary α-tosyloxy ketone. What is my best strategy?
This is the most challenging scenario where SN2 and E2 are in direct competition.[13] Your best strategy is to maximize nucleophilicity while minimizing basicity.
-
Nucleophile Choice: Use a strong nucleophile that is a very weak base (e.g., NaN₃, NaI).
-
Solvent: Use a polar aprotic solvent like DMF or DMSO.[5]
-
Temperature: Keep the temperature low (0 °C to start, then slowly warm to room temperature).
-
Patience: The reaction will likely be slower than with a primary substrate. Monitor carefully by TLC or LC-MS.
Troubleshooting Workflow
Use this decision tree to guide your experimental design.
Caption: Substrate-based decision workflow.
Recommended Protocol: General Procedure for Nucleophilic Substitution on a Primary α-Tosyloxy Ketone
This protocol is designed to favor the SN2 pathway for a primary substrate using an alcohol as the nucleophile, a common scenario in drug development.
Materials:
-
Primary α-tosyloxy ketone
-
Nucleophile (e.g., an alcohol, R-OH, 1.2 equivalents)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equivalents)
-
Anhydrous Dimethylformamide (DMF)
-
Anhydrous reaction vessel, magnetic stirrer, and inert atmosphere (Nitrogen or Argon)
Procedure:
-
Setup: Flame-dry all glassware and allow it to cool under a stream of inert gas.
-
Nucleophile Deprotonation: Under an inert atmosphere, add the alcohol (1.2 equiv.) to anhydrous DMF in the reaction vessel. Cool the solution to 0 °C using an ice bath.[1]
-
Carefully add the sodium hydride (1.2 equiv.) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure proper ventilation and slow addition.
-
Allow the mixture to stir at 0 °C for 20-30 minutes to ensure the complete formation of the alkoxide nucleophile.
-
Substrate Addition: Dissolve the α-tosyloxy ketone (1.0 equiv.) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm slowly to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Once complete, cool the reaction back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography.
References
-
Wikipedia. Favorskii rearrangement. [Link]
-
NROChemistry. Favorskii Rearrangement. [Link]
-
AdiChemistry. FAVORSKII REARRANGEMENT | MECHANISM | APPLICATIONS. [Link]
-
Dr. H.N. Sinha Arts & Commerce College. Organic Chemistry Rearrangement. [Link]
-
Nicolaou, K. C., et al. (2002). Novel Chemistry of α-Tosyloxy Ketones: Applications to the Solution- and Solid-Phase Synthesis of Privileged Heterocycle and Enediyne Libraries. Journal of the American Chemical Society. [Link]
-
Semantic Scholar. Novel chemistry of alpha-tosyloxy ketones: applications to the solution- and solid-phase synthesis of privileged heterocycle and enediyne libraries. [Link]
-
Wikipedia. Non-nucleophilic base. [Link]
-
ResearchGate. Epoxide synthesis from carbonyl compounds-I. [Link]
-
Legault, C. Y., & Basdevant, B. (2015). Enantioselective Iodine(III)-Mediated Synthesis of α-Tosyloxy Ketones: Breaking the Selectivity Barrier. Organic Letters. [Link]
-
ResearchGate. Stereochemical and Steric Effects in Nucleophilic Substitution of ??-Halo Ketones. [Link]
-
ResearchGate. Novel Chemistry of α-Tosyloxy Ketones: Applications to the Solution and SolidPhase Synthesis of Privileged Heterocycle and Enediyne Libraries. [Link]
-
Chemistry Steps. Steric Hindrance in SN2 and SN1 Reactions. [Link]
-
SparkNotes. SN2 vs. E2. [Link]
-
Chemistry LibreTexts. (2019). 10.4: Effect of sterics on Sn2 reactions. [Link]
-
ResearchGate. Enantioselective Iodine(III)-Mediated Synthesis of α-Tosyloxy Ketones: Breaking the Selectivity Barrier. [Link]
-
Organic Chemistry Portal. Synthesis of epoxides. [Link]
-
Student Doctor Network Forums. (2013). bulky bases in elimination reactions. [Link]
-
Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. [Link]
-
MDPI. Synthetic Access to Aromatic α-Haloketones. [Link]
-
PubMed Central. (2022). A real space picture of the role of steric effects in SN2 reactions. [Link]
-
Chemistry Net. (2014). Solvent Effects and SN2 and SN1 reactions: Nucleophilic Substitution. [Link]
-
Guilbault, A. A., & Legault, C. Y. (2012). Catalytic Enantioselective α-Tosyloxylation of Ketones Using Iodoaryloxazoline Catalysts: Insights on the Stereoinduction Process. The Journal of Organic Chemistry. [Link]
-
Master Organic Chemistry. (2012). Deciding SN1/SN2/E1/E2 (2) – The Nucleophile/Base. [Link]
-
Chemistry Steps. The Role of Solvent in SN1, SN2, E1 and E2 Reactions. [Link]
-
Reddit. (2023). Alkyl tosylates can undergo either SN2 or E2 reactions... [Link]
-
Chad's Prep. (2021). 13.5 Synthesis of Epoxides | Organic Chemistry. [Link]
-
OrgoSolver. SN1, SN2, E1, E2: How to Choose the Mechanism. [Link]
-
Chemistry LibreTexts. (2021). 8.4: Comparison and Competition Between SN1, SN2, E1 and E2. [Link]
-
Chemistry LibreTexts. (2021). 8.1: E2 Reaction. [Link]
-
Quora. (2018). What is the effect of solvent on SN2? [Link]
-
Chemistry LibreTexts. (2021). 8.8: Structural and Solvent Effects in S_N Reactions. [Link]
-
The Organic Chemistry Tutor. (2022). Solvents & Solvent Effects on Substitution Reactions (Sn2/Sn1). [Link]
-
Chemistry LibreTexts. (2024). 22.S: Carbonyl Alpha-Substitution Reactions (Summary). [Link]
-
Michigan State University Chemistry. Chapter 23. Carbonyl Alpha Substitution Reactions. [Link]
-
Wikipedia. Carbonyl α-substitution reaction. [Link]
-
Organic Reactions. The a-Hydroxy Ketone (α-Ketol) and Related Rearrangements. [Link]
-
Chemistry LibreTexts. (2023). 4.1: β-Elimination Reactions. [Link]
-
ResearchGate. The α‐Hydroxy Ketone (α‐Ketol) and Related Rearrangements. [Link]
-
Michigan State University Chemistry. Chapter 22 – Carbonyl Alpha-Substitution Reactions Solutions to Problems. [Link]
-
Organic Chemistry Portal. Hydroxy ketone synthesis by oxidation. [Link]
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- 19. drhnsp.org [drhnsp.org]
Troubleshooting low conversion in alpha-tosyloxylation reactions.
Welcome to the technical support center for alpha-tosyloxylation reactions. This guide is designed for researchers, chemists, and drug development professionals who utilize α-tosyloxy ketones as key intermediates in their synthetic workflows. These compounds are highly valuable precursors for a wide range of molecular architectures, including many privileged heterocyclic systems.[1][2][3] However, the synthesis, particularly when employing hypervalent iodine reagents, can be sensitive to various experimental parameters, often leading to challenges with reaction conversion and yield.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and resolve common issues encountered during the alpha-tosyloxylation of ketones.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the mechanism, reagents, and scope of the alpha-tosyloxylation reaction.
Q1: What is the general mechanism for the alpha-tosyloxylation of ketones using a hypervalent iodine(III) reagent?
The reaction is most widely performed using a hypervalent iodine(III) reagent, such as [Hydroxy(tosyloxy)iodo]benzene (HTIB), also known as Koser's Reagent.[4] The mechanism proceeds through the reaction of the ketone's enol or enolate form with the electrophilic iodine(III) center.
The key steps are:
-
Enol Formation: The ketone equilibrates to its enol tautomer. This process is often catalyzed by the presence of p-toluenesulfonic acid (TsOH), which is either added or generated in situ.
-
Electrophilic Attack: The electron-rich enol attacks the electrophilic I(III) center of the reagent (e.g., HTIB), displacing the hydroxy group.
-
Reductive Elimination: The intermediate undergoes reductive elimination, transferring the tosyloxy group to the alpha-carbon and reducing the iodine(III) to an iodine(I) species (iodobenzene).
Computational studies suggest this final step may proceed via an SN2'-type pathway.[5]
Caption: General mechanism of ketone alpha-tosyloxylation.
Q2: What is Koser's Reagent ([Hydroxy(tosyloxy)iodo]benzene), and how should it be handled?
Koser's Reagent (HTIB) is a stable, nonhygroscopic, crystalline solid that is one of the most common stoichiometric reagents for this transformation.[6] While it is stable at room temperature, it is light-sensitive and should be stored in a dark bottle, preferably refrigerated, to ensure its long-term integrity.[7] HTIB is sparingly soluble in common organic solvents like dichloromethane and acetonitrile at room temperature but dissolves more readily upon heating.[4][6]
Q3: Is it possible to perform this reaction catalytically?
Yes, and this is often the preferred method for sustainability and atom economy.[8] A catalytic amount of an iodoarene (e.g., iodobenzene or a derivative) can be used in combination with a stoichiometric terminal oxidant.[2] A common and effective system utilizes m-chloroperbenzoic acid (m-CPBA) as the oxidant in the presence of p-toluenesulfonic acid (TsOH).[2][9] The m-CPBA and TsOH react with the catalytic iodobenzene in situ to continuously regenerate the active iodine(III) tosyloxylating species.[2]
Caption: In situ generation of the active I(III) oxidant.
Q4: What are the most common side reactions?
Low conversion is often accompanied by the formation of side products. Key side reactions to be aware of include:
-
Baeyer–Villiger Oxidation: Ketones, especially cyclic or strained ones, can be susceptible to Baeyer-Villiger oxidation by m-CPBA, leading to the formation of esters or lactones. This is more prevalent in catalytic systems where m-CPBA is present in excess.[2]
-
Formation of α-Hydroxy Ketones: Incomplete tosyloxylation or hydrolysis of the product can sometimes lead to the corresponding α-hydroxy ketone.[5]
-
Aromatic Halogenation: If using m-CPBA, the byproduct m-chlorobenzoic acid can, under certain conditions, be a source of chlorine for undesired electrophilic aromatic substitution on electron-rich substrates.
Troubleshooting Guide: Low Conversion
This guide provides a systematic approach to diagnosing and resolving issues of low or no product formation in alpha-tosyloxylation reactions.
Problem: My reaction shows very low or no conversion of the starting ketone.
This is the most common issue. A systematic check of reagents and conditions is the most effective way to solve the problem.
Caption: Systematic workflow for troubleshooting low conversion.
Cause 1: Reagent Quality and Stoichiometry
The quality of the hypervalent iodine reagent and, in catalytic systems, the oxidant, is paramount.
Diagnostic Steps & Solutions:
-
Check Koser's Reagent (HTIB) Integrity:
-
Observation: The reagent is off-white, yellow, or clumpy.
-
Cause: HTIB can decompose over time, especially if exposed to light and moisture.[7]
-
Solution: Use a fresh bottle of HTIB. If that is not possible, the reagent can sometimes be purified by recrystallization. A small-scale test reaction with a known reactive ketone (e.g., propiophenone) can validate the reagent's activity.
-
-
Verify m-CPBA Activity (for catalytic reactions):
-
Observation: The reaction stalls, and starting material remains even after extended time.
-
Cause: m-CPBA is a peroxide and can lose its oxidizing power over time. Commercial grades can vary in purity (often ~77%).
-
Solution: The activity of m-CPBA can be determined via iodometric titration.[7] It is often simpler and more reliable to purchase a fresh bottle from a reputable supplier. Store it refrigerated as recommended.
-
-
Review Stoichiometry:
-
Cause: Incorrect molar equivalents can starve the reaction or lead to side products.
-
Solution: Carefully re-calculate the molar equivalents for your reaction. Refer to the table below for typical ranges found in literature protocols.
-
Table 1: Typical Reagent Stoichiometry
| Reagent | Stoichiometric Reaction (HTIB) | Catalytic Reaction (PhI) | Purpose |
| Ketone | 1.0 equiv | 1.0 equiv | Substrate |
| HTIB | 1.1 - 1.5 equiv | N/A | Oxidant & Tosyl Source |
| Iodobenzene (PhI) | N/A | 0.1 - 0.2 equiv | Catalyst Precursor |
| m-CPBA | N/A | 1.2 - 1.5 equiv | Terminal Oxidant |
| TsOH·H₂O | 1.1 - 1.5 equiv | 1.2 - 1.5 equiv | Acid Catalyst / Tosyl Source |
Note: Equivalents can vary based on the specific substrate and conditions. Optimization is often required.[2][10]
Cause 2: Sub-Optimal Reaction Conditions
Alpha-tosyloxylation reactions can be sensitive to temperature and solvent choice.
Diagnostic Steps & Solutions:
-
Evaluate Reaction Temperature:
-
Observation: The reaction is sluggish at room temperature.
-
Cause: The activation energy for the reaction, particularly the enolization step or the reaction with the iodine(III) species, may not be overcome at lower temperatures.
-
Solution: Increase the reaction temperature. Many catalytic procedures run effectively at 40-50 °C.[2] Some more challenging substrates may require heating up to 80 °C.[11] Monitor the reaction by TLC to avoid decomposition at higher temperatures.
-
-
Assess Reaction Time:
-
Observation: TLC analysis shows the presence of starting material even after the prescribed time.
-
Cause: Less reactive substrates may simply require longer reaction times for full conversion.
-
Solution: Continue to monitor the reaction for an extended period (e.g., 12-24 hours). If the reaction has stalled rather than just slowed, time is not the primary issue.
-
-
Solvent Choice:
-
Observation: Low conversion in a standard solvent like Dichloromethane (DCM).
-
Cause: Solvent polarity and coordinating ability can significantly impact the reaction.
-
Solution: A solvent screen is a powerful optimization tool. Acetonitrile (MeCN) is a very common and effective solvent.[2] For sluggish reactions, more polar or specialized solvents like 2,2,2-trifluoroethanol (TFE) have been shown to accelerate the synthesis of hypervalent iodine reagents and can improve reaction outcomes.[7][12]
-
Table 2: Common Solvents and Their Impact
| Solvent | Typical Temperature | Notes |
| Acetonitrile (MeCN) | RT to 80 °C | Excellent general-purpose solvent for this reaction.[2] |
| Dichloromethane (DCM) | RT | Common, but can be less effective for poorly soluble reagents.[4] |
| 2,2,2-Trifluoroethanol (TFE) | RT to 40 °C | Can significantly accelerate the reaction but is more expensive.[7] |
| Dioxane | RT | Reported as an effective solvent in some optimizations.[10] |
Cause 3: Substrate Reactivity
Not all ketones are equally reactive under standard tosyloxylation conditions.
Diagnostic Steps & Solutions:
-
Analyze Substrate Electronics:
-
Observation: Electron-rich ketones (e.g., those with electron-donating groups on an aromatic ring) are unreactive.[5]
-
Cause: The reaction proceeds via the enol. Electron-donating groups can disfavor enolization or make the ketone more susceptible to other oxidative pathways.
-
Solution: For these challenging substrates, a different synthetic strategy may be required. One highly effective method is to pre-form a more reactive enol equivalent.
-
-
Consider Steric Hindrance:
-
Observation: Heavily substituted or sterically hindered ketones show low conversion.
-
Cause: Steric bulk around the α-carbon can hinder the approach of the bulky iodine(III) reagent.
-
Solution: Similar to the above, converting the ketone to a less hindered enol equivalent can be beneficial.
-
-
Alternative Protocol for Unreactive Ketones:
Experimental Protocol: Tosyloxylation of an Enol Acetate[9]
-
Dissolve the enol acetate (1.0 equiv) in acetonitrile.
-
Add [Hydroxy(tosyloxy)iodo]benzene (HTIB) (1.1 equiv) to the solution.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, the reaction mixture is typically diluted with an organic solvent (e.g., EtOAc), washed with aqueous sodium bicarbonate and brine, dried, and concentrated.
-
Purify the crude product via flash column chromatography.
By systematically evaluating these three key areas—reagents, conditions, and substrate—you can effectively diagnose the root cause of low conversion and implement a targeted solution to optimize your alpha-tosyloxylation reactions.
References
-
Bédard, A. C., et al. (2015). Enantioselective Iodine(III)-Mediated Synthesis of α-Tosyloxy Ketones: Breaking the Selectivity Barrier. Organic Letters, 17(19), 4936–4939. [Link]
-
Jalalian, N., & Olofsson, B. (2013). Synthesis of Koser's Reagent and Derivatives. Organic Syntheses, 90, 1. [Link]
-
Nicolaou, K. C., et al. (2002). Novel Chemistry of α-Tosyloxy Ketones: Applications to the Solution- and Solid-Phase Synthesis of Privileged Heterocycle and Enediyne Libraries. Journal of the American Chemical Society, 124(35), 10451–10462. [Link]
-
Johansson, C. C., & Colacot, T. J. (2010). Metal-catalyzed alpha-arylation of carbonyl and related molecules: novel trends in C-C bond formation by C-H bond functionalization. Angewandte Chemie International Edition, 49(4), 676-707. [Link]
-
Ghosh, A. K., & Jana, S. (2019). Catalytic α-C–H functionalization of carbonyl compounds via SET-induced formation of α-carbonyl radicals. Chemical Communications, 55(56), 8097-8114. [Link]
-
Organic Chemistry Portal. (n.d.). Hydroxy ketone synthesis by oxidation. [Link]
-
Jalalian, N., & Olofsson, B. (2012). Synthesis of Koser's Reagent and Derivatives. Department of Chemistry, Stockholm University. [Link]
-
Yamamoto, Y., & Togo, H. (2006). PhI-Catalyzed α-Tosyloxylation of Ketones with m-Chloroperbenzoic Acid and p-Toluenesulfonic Acid. Synlett, 2006(05), 798-800. [Link]
-
Yusubov, M. S., et al. (2009). m-Iodosylbenzoic Acid: Recyclable Hypervalent Iodine Reagent for a-Tosyloxylation and a-Mesyloxylation of Ketones. Synthetic Communications, 39(21), 3772–3784. [Link]
-
Nicolaou, K. C., et al. (2002). Novel chemistry of alpha-tosyloxy ketones: applications to the solution- and solid-phase synthesis of privileged heterocycle and enediyne libraries. Semantic Scholar. [Link]
-
Cardiff University. (n.d.). Alpha-functionalisation of carbonyl compounds. CORE. [Link]
-
Bédard, A. C., et al. (2013). Catalytic Enantioselective α-Tosyloxylation of Ketones Using Iodoaryloxazoline Catalysts: Insights on the Stereoinduction Process. The Journal of Organic Chemistry, 78(1), 208–219. [Link]
-
ResearchGate. (n.d.). SCHEME 1 (a) General representation of α-tosyloxylation ketone... [Link]
-
Organic Chemistry Portal. (2005). Enantioselective α-Functionalization of Carbonyl Compounds. [Link]
-
ResearchGate. (n.d.). Novel Chemistry of α-Tosyloxy Ketones: Applications to the Solution and SolidPhase Synthesis of Privileged Heterocycle and Enediyne Libraries. [Link]
-
ResearchGate. (2013). Synthesis of Koser's Reagent and Derivatives. [Link]
-
Organic Chemistry Portal. (n.d.). Hypervalent Iodine Compounds. [Link]
-
Merck Index. (n.d.). Koser's Reagent. Semantic Scholar. [Link]
-
University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Department of Chemistry. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions. a. [Link]
-
Li, Y., et al. (2023). Selective C−H Acyloxylation of Sulfides/Disulfides Enabled by Hypervalent Iodine Reagents. Advanced Synthesis & Catalysis, 365(15), 2690-2696. [Link]
-
Koser, G. F., et al. (1980). One-step .alpha.-tosyloxylation of ketones with [hydroxy(tosyloxy)iodo]benzene. The Journal of Organic Chemistry, 45(24), 4992–4994. [Link]
-
ResearchGate. (n.d.). α‐Tosyloxylation of carbonyl compounds 8 with NHIA catalyst 10 e. [Link]
-
ResearchGate. (n.d.). Asymmetric α-tosyloxylation of ketones. [Link]
Sources
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- 3. [PDF] Novel chemistry of alpha-tosyloxy ketones: applications to the solution- and solid-phase synthesis of privileged heterocycle and enediyne libraries. | Semantic Scholar [semanticscholar.org]
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Identification of impurities in 2-Phenyl-2-(p-toluenesulfonyloxy)acetophenone synthesis.
Technical Support Center: Synthesis of 2-Phenyl-2-(p-toluenesulfonyloxy)acetophenone
Welcome to the dedicated technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and questions that arise during this specific tosylation reaction. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot effectively and ensure the highest purity of your final product.
Frequently Asked Questions (FAQs)
FAQ 1: What is the primary reaction pathway and what are the critical control points?
The synthesis of this compound is a classic tosylation of an alcohol. The starting material, 2-hydroxy-1,2-diphenylethanone (commonly known as benzoin), is reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a weak base like pyridine or triethylamine (TEA).[1][2]
The core mechanism involves the nucleophilic attack of the hydroxyl group of benzoin on the electrophilic sulfur atom of TsCl. The base serves a critical role as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct and driving the reaction equilibrium towards the product.[2]
Critical Control Points:
-
Temperature: The reaction should be initiated at a low temperature (e.g., 0 °C) to control the exothermic nature of the reaction and minimize the formation of side products.[1]
-
Moisture: All reagents and glassware must be anhydrous. Water can hydrolyze the highly reactive p-toluenesulfonyl chloride to p-toluenesulfonic acid, which is inactive in the reaction and complicates purification.
-
Stoichiometry: A slight excess of TsCl is typically used to ensure complete conversion of the starting alcohol. The amount of base should be sufficient to neutralize all the generated HCl.[1]
Sources
Technical Support Center: Managing 2-Phenyl-2-(p-toluenesulfonyloxy)acetophenone
Welcome to the technical support resource for 2-Phenyl-2-(p-toluenesulfonyloxy)acetophenone. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile but sensitive α-tosyloxy ketone in their synthetic workflows. Our goal is to provide you with the foundational knowledge, troubleshooting strategies, and best practices required to ensure the stability and reactivity of this reagent, maximizing your experimental success.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the properties and handling of this compound.
Q1: What is this compound and what are its primary applications?
This compound, also known as O-(p-Toluenesulfonyl)benzoin, is an α-sulfonyloxy ketone.[1] Its molecular structure features a tosylate group attached to the α-carbon of an acetophenone backbone.[2] This configuration makes the tosylate an excellent leaving group, rendering the α-carbon highly susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility as a powerful synthetic intermediate. It is frequently used in the construction of complex heterocyclic systems and in photoredox strategies, which are foundational in modern drug discovery and organic synthesis.[3][4][5]
Q2: What is the underlying cause of this compound's "thermal instability"?
While the pure, crystalline solid can be reasonably stable when stored correctly, the term "instability" primarily refers to its high reactivity in solution or in the presence of contaminants, which can be exacerbated by heat.[4] The core reasons are:
-
Excellent Leaving Group: The p-toluenesulfonate (tosylate) anion is highly stabilized by resonance, making it an exceptional leaving group. This significantly lowers the activation energy for both substitution and elimination reactions.
-
Electrophilic Carbon Center: The α-carbon is activated by both the adjacent carbonyl group and the electron-withdrawing tosylate group, making it highly electrophilic and prone to attack by even weak nucleophiles.
-
Susceptibility to Elimination: In the presence of a base, the compound can undergo elimination to form an enone or other unsaturated species.
-
Hydrolysis: Traces of water can act as a nucleophile, leading to hydrolysis of the tosylate and formation of benzoin and p-toluenesulfonic acid. The acid generated can then catalyze further decomposition.
Q3: What are the common visual or analytical signs of decomposition?
Observing the following signs indicates that your reagent may be compromised:
-
Color Change: The pure compound is typically a white to light yellow crystalline solid.[6] Development of a darker yellow, brown, or oily appearance suggests degradation.
-
Melting Point Depression: A pure sample has a sharp melting point (literature values vary, but a common range is ~144-149 °C).[7] A broad or depressed melting point is a classic indicator of impurity or decomposition.
-
TLC Analysis: When a sample is spotted on a TLC plate, the appearance of multiple spots, streaking, or spots at the baseline (indicating highly polar impurities like p-toluenesulfonic acid) are clear signs of degradation.
-
Insolubility: Formation of insoluble materials in a solvent where it should be fully soluble.
-
Inconsistent Reaction Outcomes: The most critical sign is a sudden drop in reaction yield, the appearance of unexpected side products, or complete reaction failure.
Section 2: Troubleshooting Guide for Common Experimental Issues
This guide provides a systematic approach to diagnosing and resolving common problems encountered during experiments.
Issue 1: Low or No Yield in a Nucleophilic Substitution Reaction
Your reaction fails to produce the desired product, or the yield is significantly lower than expected.
-
Possible Cause 1: Reagent Degradation. The primary suspect is the degradation of the starting material, either from improper storage or during the reaction setup.
-
Troubleshooting Steps:
-
Verify Purity: Before starting, run a quick purity check on your this compound. A TLC or melting point analysis is essential.
-
Use Fresh Reagent: If purity is questionable, use a freshly opened bottle or a sample that has been properly stored under inert gas.
-
Inert Atmosphere: Ensure the reaction is set up under an inert atmosphere (Nitrogen or Argon) to prevent moisture from the air from hydrolyzing the reagent.[8]
-
-
-
Possible Cause 2: Inappropriate Solvent. The solvent may be reacting with the starting material.
-
Troubleshooting Steps:
-
Avoid Protic Solvents: Do not use protic solvents like methanol or ethanol unless they are intended to be the nucleophile. These can compete with your desired nucleophile.
-
Ensure Anhydrous Conditions: Use dry, anhydrous solvents. Solvents should be freshly distilled or obtained from a solvent purification system. Molecular sieves can be added to the reaction vessel as a precaution.
-
-
-
Possible Cause 3: Incorrect Base or pH. The base used to deprotonate the nucleophile or scavenge acid might be causing elimination or other side reactions.
-
Troubleshooting Steps:
-
Use a Non-Nucleophilic Base: If a base is required, opt for a sterically hindered, non-nucleophilic base (e.g., 2,6-lutidine, proton sponge) instead of common bases like triethylamine, which can act as a nucleophile.
-
Control Stoichiometry: Use the base in stoichiometric amounts. Excess base can promote elimination pathways.
-
-
Issue 2: Multiple Unidentified Spots on TLC Plate Post-Reaction
The reaction mixture shows a complex mixture of products, making purification difficult.
-
Possible Cause 1: Thermal Decomposition During Reaction. The reaction temperature may be too high, causing the compound to decompose.
-
Troubleshooting Steps:
-
Lower Reaction Temperature: Attempt the reaction at a lower temperature. Many nucleophilic substitutions with this reagent can proceed efficiently at room temperature or even 0 °C, albeit over a longer reaction time.
-
Controlled Heating: If heating is necessary, use a precisely controlled oil bath and monitor the internal reaction temperature. Avoid localized overheating.
-
-
-
Possible Cause 2: Competing Reaction Pathways. Both substitution (SN2) and elimination (E2) pathways might be occurring simultaneously.
-
Troubleshooting Steps:
-
Re-evaluate Your Nucleophile/Base System: "Hard" nucleophiles (like oxygen-centered anions) and "soft" nucleophiles (like sulfur-centered anions) can exhibit different reactivity profiles.[5] A strong, bulky base will favor elimination, while a soft, non-basic nucleophile will favor substitution.
-
Solvent Polarity: A polar aprotic solvent (e.g., DMF, Acetonitrile) generally favors the SN2 pathway.
-
-
// Nodes start [label="Problem:\nLow or No Yield", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_reagent [label="1. Verify Reagent Integrity", fillcolor="#FBBC05", fontcolor="#202124"]; check_conditions [label="2. Analyze Reaction Conditions", fillcolor="#FBBC05", fontcolor="#202124"]; check_nucleophile [label="3. Assess Nucleophile/Base", fillcolor="#FBBC05", fontcolor="#202124"];
purity_test [label="Run TLC & Melting Point\nof Starting Material", fillcolor="#F1F3F4", fontcolor="#202124"]; is_pure [label="Is it pure?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; use_fresh [label="Action:\nUse fresh, properly\nstored reagent.", fillcolor="#34A853", fontcolor="#FFFFFF"];
solvent_check [label="Is the solvent\nanhydrous & aprotic?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; use_dry_solvent [label="Action:\nUse freshly dried solvent.\nAdd molecular sieves.", fillcolor="#34A853", fontcolor="#FFFFFF"];
temp_check [label="Is temperature\ntoo high?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; lower_temp [label="Action:\nRun reaction at lower T\n(e.g., 0 °C to RT).", fillcolor="#34A853", fontcolor="#FFFFFF"];
base_check [label="Is the base\nnucleophilic or too strong?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; change_base [label="Action:\nUse a non-nucleophilic,\nsterically hindered base.", fillcolor="#34A853", fontcolor="#FFFFFF"];
success [label="Problem Resolved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> check_reagent; start -> check_conditions; start -> check_nucleophile;
check_reagent -> purity_test [style=dashed]; purity_test -> is_pure; is_pure -> solvent_check [label="Yes"]; is_pure -> use_fresh [label="No"];
check_conditions -> solvent_check [style=dashed]; solvent_check -> temp_check [label="Yes"]; solvent_check -> use_dry_solvent [label="No"];
check_conditions -> temp_check [style=dashed]; temp_check -> base_check [label="No"]; temp_check -> lower_temp [label="Yes"];
check_nucleophile -> base_check [style=dashed]; base_check -> success [label="No"]; base_check -> change_base [label="Yes"];
use_fresh -> start; use_dry_solvent -> start; lower_temp -> start; change_base -> start; } dot Caption: Troubleshooting workflow for low reaction yield.
Section 3: Recommended Protocols & Best Practices
Adherence to standardized protocols is critical for achieving reproducible results.
Protocol 3.1: Storage and Handling
Improper storage is a leading cause of reagent failure.
-
Receiving and Inspection: Upon receipt, inspect the container for any signs of damage. Note the color and consistency of the material.
-
Storage Environment: Store the container in a cool, dry, and dark place. A desiccator cabinet is ideal. For long-term storage, refrigeration (2-8 °C) is recommended, but ensure the container is tightly sealed to prevent condensation upon removal.
-
Inert Atmosphere: After opening, flush the headspace of the container with a dry, inert gas like Argon or Nitrogen before resealing. This displaces moisture and oxygen.
-
Dispensing: When weighing the reagent, do so quickly in a low-humidity environment. Avoid leaving the bottle open to the atmosphere for extended periods. Use clean, dry spatulas and glassware.
Protocol 3.2: General Procedure for Nucleophilic Substitution
This protocol provides a template for a typical substitution reaction, highlighting stability checkpoints.
-
Reagent Preparation:
-
Dry all glassware in an oven at >120 °C for at least 4 hours and allow to cool in a desiccator.
-
Assemble the glassware (e.g., round-bottom flask with a stir bar, condenser/septum) and flush the system with dry Nitrogen or Argon.
-
-
Reaction Setup:
-
Under a positive pressure of inert gas, add your anhydrous, aprotic solvent (e.g., acetonitrile) to the reaction flask via cannula or a dry syringe.
-
Add your nucleophile to the flask. If it is a solid, add it before the solvent.
-
If a base is required, add it at this stage. Cool the mixture in an ice bath if the acid-base reaction is exothermic.
-
-
Addition of the Electrophile:
-
Weigh the this compound and dissolve it in a minimal amount of anhydrous solvent in a separate flask under inert gas.
-
Add this solution to the reaction mixture dropwise via a syringe or an addition funnel at the desired temperature (typically starting at 0 °C). A slow, controlled addition prevents temperature spikes and minimizes side reactions.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by TLC. A typical TLC system might be 30% Ethyl Acetate in Hexanes. Check for the consumption of the starting material.
-
-
Workup:
-
Once the reaction is complete, quench it by pouring it into a separatory funnel containing water or a mild buffer.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
// Nodes start [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124", width=4.5];
trigger1 [label="Trigger:\nWeak Nucleophile\n(H₂O, ROH)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; product1 [label="Substitution Product\n(e.g., Benzoin)", fillcolor="#34A853", fontcolor="#FFFFFF"];
trigger2 [label="Trigger:\nStrong, Bulky Base", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; product2 [label="Elimination Product\n(Enone)", fillcolor="#34A853", fontcolor="#FFFFFF"];
trigger3 [label="Trigger:\nExcess Heat", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; product3 [label="Complex Mixture of\nDegradation Products", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> trigger1 [label="SN2 Pathway"]; trigger1 -> product1;
start -> trigger2 [label="E2 Pathway"]; trigger2 -> product2;
start -> trigger3 [label="Thermal Degradation"]; trigger3 -> product3; } dot Caption: Major decomposition pathways for the reagent.
Section 4: Data Summaries
Quick-reference tables for safe and effective handling.
Table 1: Storage Condition Summary
| Condition | Short-Term (< 1 month) | Long-Term (> 1 month) |
| Temperature | Room Temperature (Cool, Dry) | 2-8 °C (Refrigerated) |
| Atmosphere | Tightly Sealed Container | Inert Gas (Argon/Nitrogen) Headspace |
| Light | Dark Place (e.g., Cabinet) | Amber Vial or Dark Place |
| Humidity | Desiccated Environment | Desiccated Environment |
Table 2: Solvent and Reagent Compatibility
| Class | Recommended | Use with Caution | Avoid | Rationale |
| Solvents | Acetonitrile, THF, Dichloromethane, DMF (all anhydrous) | Toluene, Benzene | Water, Alcohols (MeOH, EtOH), Acetic Acid | Protic solvents are nucleophilic and will react with the compound. |
| Bases | 2,6-Lutidine, Proton Sponge, K₂CO₃ (in some cases) | Triethylamine (TEA), DIPEA | NaOH, KOH, t-BuOK, LDA | Strong, unhindered bases promote elimination and other side reactions. |
| Nucleophiles | Thiols, Azides, Secondary Amines, Carboxylates | Primary Amines, Water | Hydroxides, Alkoxides | Highly reactive nucleophiles may require lower temperatures and careful control. |
Section 5: References
-
Safety data sheet - Acetophenone . CPAchem. Available at: [Link]
-
This compound, min 97% (HPLC), 1 gram . HDH Chemicals. Available at: [Link]
-
This compound | C21H18O4S | CID 11728255 . PubChem. Available at: [Link]
-
Novel Chemistry of α-Tosyloxy Ketones: Applications to the Solution- and Solid-Phase Synthesis of Privileged Heterocycle and Ene . Baran Laboratory, Scripps Research. Available at: [Link]
-
Novel chemistry of alpha-tosyloxy ketones: applications to the solution- and solid-phase synthesis of privileged heterocycle and enediyne libraries . Semantic Scholar. Available at: [Link]
-
This compound . Starshine Chemical. Available at: [Link]
-
Synthesis of Acetophenone Derivatives . Scribd. Available at: [Link]
-
Thermal Stability and Degradation of Chitosan Modified by Acetophenone . ResearchGate. Available at: [Link]
-
2-phenylindole . Organic Syntheses Procedure. Available at: [Link]
-
US4559110A - Acetophenone recovery and purification . Google Patents. Available at:
-
How can I prevent or control the decomposition of acetophenone phenylhydrazone? . ResearchGate. Available at: [Link]
-
Solvent and Substituent Effect on Acetophenone-Phenylhydrazone Formation . Asian Journal of Chemistry. Available at: [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. This compound | C21H18O4S | CID 11728255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 1678-43-9 [chemicalbook.com]
- 4. baranlab.org [baranlab.org]
- 5. [PDF] Novel chemistry of alpha-tosyloxy ketones: applications to the solution- and solid-phase synthesis of privileged heterocycle and enediyne libraries. | Semantic Scholar [semanticscholar.org]
- 6. This compound - Starshinechemical [starshinechemical.com]
- 7. fishersci.com [fishersci.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Stability and Reactivity of α-Tosyloxy Ketones in Basic Media
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and reactivity of α-tosyloxy ketones when treated with bases. Our goal is to move beyond simple protocols and explain the causal factors behind experimental outcomes, empowering you to anticipate challenges and optimize your synthetic strategies.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses the core principles governing the interaction between α-tosyloxy ketones and bases. Understanding these competing pathways is the first step toward troubleshooting and controlling your reaction.
Q1: My α-tosyloxy ketone seems unstable to basic conditions. What is happening at a mechanistic level?
The term "instability" is broad, as α-tosyloxy ketones can undergo several competing base-mediated reactions. The tosylate group at the alpha position makes the molecule susceptible to various transformations. The specific pathway taken depends on the substrate's structure, the nature of the base, and the reaction conditions. The primary competing pathways are the Favorskii rearrangement, direct nucleophilic substitution (SN2), elimination (E2), and intramolecular epoxide formation.[1][2][3]
Q2: What is the Favorskii rearrangement and when should I expect it?
The Favorskii rearrangement is a common reaction for α-halo or α-tosyloxy ketones that possess at least one acidic proton on the other alpha-carbon (the α'-position).[4] In the presence of a base (typically an alkoxide or hydroxide), the α'-proton is removed to form an enolate. This enolate then undergoes an intramolecular SN2 reaction, displacing the tosylate to form a strained cyclopropanone intermediate.[2][5] The nucleophilic base then attacks the carbonyl carbon of this intermediate, leading to a ring-opening that forms a more stable carbanion. Subsequent protonation yields the rearranged carboxylic acid (with hydroxide) or ester (with an alkoxide).[4][6] For cyclic ketones, this results in a characteristic ring contraction.[5][7]
Q3: What happens if my α-tosyloxy ketone has no α'-hydrogens?
If enolization is impossible, the reaction cannot proceed through the cyclopropanone intermediate. In this case, a "quasi-Favorskii" or "pseudo-Favorskii" rearrangement may occur.[2][7] This mechanism involves the nucleophilic base directly attacking the carbonyl carbon to form a tetrahedral intermediate. This intermediate then collapses, with a neighboring carbon group migrating to displace the tosylate in a concerted fashion.[2]
Q4: How do "hard" vs. "soft" nucleophiles (bases) affect the reaction outcome?
The Hard and Soft Acids and Bases (HSAB) principle provides insight here. Different reaction pathways can be favored depending on whether the nucleophile is "hard" or "soft".[1][8][9]
-
Hard Nucleophiles (e.g., hydroxides, alkoxides, primary amines): These are typically small, highly electronegative, and have a high charge density. They tend to attack the hard electrophilic carbonyl carbon, favoring the Favorskii rearrangement or direct SN2 at the carbonyl.
-
Soft Nucleophiles (e.g., thiolates, iodide): These are larger, more polarizable, and have a lower charge density. They are more likely to attack the softer electrophilic α-carbon, leading to a direct SN2 displacement of the tosyloxy group.[1][8]
Section 2: Troubleshooting Guides
This section provides specific advice for common experimental problems in a question-and-answer format.
Guide 1: Low Yield of the Desired Favorskii Rearrangement Product
Q: I am attempting a Favorskii rearrangement, but my yield is very low and I'm recovering mostly starting material. What's wrong?
A: This issue often points to insufficient deprotonation at the α'-position.
-
Causality: The pKa of the α'-proton is critical. If it is not sufficiently acidic or if the base used is too weak or sterically hindered to effectively deprotonate it, the initial enolate formation will be slow or non-existent.
-
Troubleshooting Steps:
-
Increase Base Strength: Switch to a stronger base. If you are using sodium ethoxide, consider sodium methoxide or potassium tert-butoxide.
-
Check Substrate Structure: Ensure your substrate has an α'-hydrogen. If not, you will need to pursue a quasi-Favorskii pathway, which requires different conditions (typically a more nucleophilic, less hindered base).
-
Elevate Temperature: Gently warming the reaction can increase the rate of deprotonation and subsequent rearrangement. However, be cautious, as higher temperatures can also promote side reactions like elimination.[5]
-
Q: I see multiple products in my crude NMR, with very little of the rearranged ester. What are the likely side products?
A: The formation of multiple products indicates that competing pathways are out-pacing the desired rearrangement. The identity of the side products is your best diagnostic tool.
The following diagram illustrates the potential reaction pathways for an α-tosyloxy ketone when treated with a base. Understanding these competing routes is crucial for troubleshooting.
Caption: Competing reaction pathways for α-tosyloxy ketones.
-
α-Substituted Ketone (SN2 Product): If your base is also a good nucleophile (e.g., NaN₃, NaSR), it may directly displace the tosylate.[10] The carbonyl group activates the α-carbon, making this SN2 reaction surprisingly fast.[11]
-
α,β-Unsaturated Ketone (Elimination Product): If your substrate has a β-hydrogen, a strong, sterically hindered base (like pyridine or DBU) can promote an E2 elimination of p-toluenesulfonic acid.[12]
-
α-Hydroxy Ketone: This suggests hydrolysis of the tosyloxy group, which can happen if water is present in the reaction, or hydrolysis of the starting material or product during workup.
Guide 2: Optimizing Reaction Conditions
Q: How do I choose the right base for my specific transformation?
A: The choice of base is arguably the most critical parameter. Your decision should be guided by the desired outcome.
| Base Example | Type | Nucleophilicity | Steric Hindrance | Favored Reaction | Rationale |
| NaOMe in MeOH | Strong | High | Low | Favorskii Rearrangement | Excellent for generating the enolate for the rearrangement and acting as the nucleophile for ring-opening.[5] |
| NaOH / KOH (aq) | Strong | High | Low | Favorskii Rearrangement | Yields the carboxylic acid salt. Water can lead to hydrolysis side products.[2] |
| Pyridine | Weak | Low | Medium | E2 Elimination | Often used to promote elimination to α,β-unsaturated ketones by acting as a non-nucleophilic base to remove H-OTs.[12] |
| DBU | Strong | Low | High | E2 Elimination | A non-nucleophilic, sterically hindered base ideal for promoting elimination over substitution or rearrangement. |
| NaN₃ (Sodium Azide) | Weak | High | Low | SN2 Substitution | A good nucleophile that will readily displace the tosylate to form an α-azido ketone.[10] |
Q: My reaction is messy and gives a complex mixture. How can I develop a logical troubleshooting strategy?
A: A systematic approach is key. Use the following workflow to diagnose the issue and identify a solution.
Caption: A logical workflow for troubleshooting α-tosyloxy ketone reactions.
Section 3: Experimental Protocol
This section provides a representative, field-tested protocol for a common transformation.
Protocol: Favorskii Ring Contraction of 2-Tosyloxycyclohexanone to Ethyl Cyclopentanecarboxylate
This protocol details the base-mediated ring contraction of a cyclic α-tosyloxy ketone to its corresponding ester, a classic example of the Favorskii rearrangement.[4][5]
Materials:
-
2-Tosyloxycyclohexanone (1.0 eq)
-
Sodium metal (2.2 eq)
-
Anhydrous Ethanol (EtOH)
-
Anhydrous Diethyl Ether (Et₂O)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and an argon inlet, carefully add sodium metal (2.2 eq) to anhydrous ethanol under argon. Stir until all the sodium has dissolved. Cool the resulting sodium ethoxide solution to 0 °C in an ice/water bath.
-
Expertise Note: Preparing the alkoxide in situ from fresh sodium and anhydrous alcohol is critical to ensure the absence of water and hydroxide, which could lead to unwanted hydrolysis and formation of the carboxylic acid byproduct.
-
-
Addition of Substrate: Dissolve 2-tosyloxycyclohexanone (1.0 eq) in a minimal amount of anhydrous diethyl ether. Transfer this solution via cannula to the freshly prepared sodium ethoxide solution at 0 °C. A white slurry may form.
-
Reaction: Allow the reaction mixture to warm to room temperature, then place it in a preheated oil bath at 55 °C. Stir vigorously for 4 hours. Monitor the reaction by TLC (e.g., 20% EtOAc/Hexanes) until the starting material is consumed.
-
Expertise Note: The initial low temperature allows for controlled mixing before heating. The 55 °C temperature provides sufficient energy for the rearrangement without promoting significant elimination or decomposition.[5]
-
-
Workup: Cool the reaction to 0 °C and dilute with diethyl ether. Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl until the bubbling ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with diethyl ether.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: The crude residue can be purified by silica gel flash chromatography to afford the desired ethyl cyclopentanecarboxylate.
References
-
Nicolaou, K. C., et al. (2002). Novel Chemistry of α-Tosyloxy Ketones: Applications to the Solution- and Solid-Phase Synthesis of Privileged Heterocycle and Enediyne Libraries. Journal of the American Chemical Society. Available at: [Link]
-
Wikipedia. (n.d.). α-Ketol rearrangement. Available at: [Link]
-
Wikipedia. (n.d.). Favorskii rearrangement. Available at: [Link]
-
ResearchGate. (n.d.). Epoxide synthesis from carbonyl and halo compounds. Available at: [Link]
- Google Patents. (n.d.). Preparation method of α-haloketone, α-halohydrin and epoxide.
-
Semantic Scholar. (n.d.). Novel chemistry of alpha-tosyloxy ketones: applications to the solution- and solid-phase synthesis of privileged heterocycle and enediyne libraries. Available at: [Link]
-
ResearchGate. (n.d.). Novel Chemistry of α-Tosyloxy Ketones: Applications to the Solution and SolidPhase Synthesis of Privileged Heterocycle and Enediyne Libraries. Available at: [Link]
-
NROChemistry. (n.d.). Favorskii Rearrangement. Available at: [Link]
-
ACS Publications. (2015). Enantioselective Iodine(III)-Mediated Synthesis of α-Tosyloxy Ketones: Breaking the Selectivity Barrier. Organic Letters. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Available at: [Link]
-
Chemistry LibreTexts. (2020). 15.7: Synthesis of Epoxides. Available at: [Link]
-
AdiChemistry. (n.d.). FAVORSKII REARRANGEMENT | MECHANISM | APPLICATIONS. Available at: [Link]
-
ResearchGate. (2015). Enantioselective Iodine(III)-Mediated Synthesis of α‑Tosyloxy Ketones: Breaking the Selectivity Barrier. Available at: [Link]
-
Dr. May Group. (n.d.). Epoxide Preparation. Available at: [Link]
- Google Patents. (n.d.). Process for the preparation of aromatic alpha-hydroxy ketones.
-
Organic Chemistry Portal. (n.d.). Favorskii Reaction. Available at: [Link]
-
ACS Publications. (2012). Catalytic Enantioselective α-Tosyloxylation of Ketones Using Iodoaryloxazoline Catalysts: Insights on the Stereoinduction Process. The Journal of Organic Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Hydroxy ketone synthesis by oxidation. Available at: [Link]
-
ACS Publications. (n.d.). One-step .alpha.-tosyloxylation of ketones with [hydroxy(tosyloxy)iodo]benzene. The Journal of Organic Chemistry. Available at: [Link]
-
Scholar Commons. (2013). Silylation-Based Kinetic Resolution of Α-Hydroxy Carbonyl. Available at: [Link]
- Google Patents. (n.d.). Processes for preparing β-hydroxy-ketones and α,β-unsaturated ketones.
-
ACS Publications. (2016). Chemoselective Conversion from α-Hydroxy Acids to α-Keto Acids Enabled by Nitroxyl-Radical-Catalyzed Aerobic Oxidation. Organic Letters. Available at: [Link]
-
Baran Lab. (n.d.). Novel Chemistry of r-Tosyloxy Ketones: Applications to the Solution- and Solid-Phase Synthesis of Privileged Heterocycle and Ene. Available at: [Link]
-
coursecontent. (n.d.). Elimination Reactions (Unit I). Available at: [Link]
-
Chemistry LibreTexts. (2024). 22.S: Carbonyl Alpha-Substitution Reactions (Summary). Available at: [Link]
-
Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. Available at: [Link]
-
YouTube. (2019). Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone. Available at: [Link]
-
ResearchGate. (n.d.). [Hydroxy(tosyloxy)iodo]benzene mediated alpha-azidation of ketones. Available at: [Link]
-
PubMed. (n.d.). Enantioselective synthesis of alpha-amino acids from N-tosyloxy beta-lactams derived from beta-keto esters. Available at: [Link]
-
Reddit. (2024). Why are alpha keto radicals stabilized but alpha keto carbocations are not?. Available at: [Link]
-
PubMed. (n.d.). Competing pathway involved in allylic acetoxylation of androst-5-en-17-one, and oxidation of allylic alcohols with chromium oxides. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 3. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. adichemistry.com [adichemistry.com]
- 5. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
- 6. Favorskii Reaction [organic-chemistry.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. [PDF] Novel chemistry of alpha-tosyloxy ketones: applications to the solution- and solid-phase synthesis of privileged heterocycle and enediyne libraries. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Solvent Effects on the Reactivity of 2-Phenyl-2-(p-toluenesulfonyloxy)acetophenone
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Phenyl-2-(p-toluenesulfonyloxy)acetophenone. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the profound influence of solvents on the reactivity of this versatile substrate. Our goal is to move beyond simple procedural steps and offer a deeper understanding of the underlying chemical principles, enabling you to optimize your experimental outcomes.
Introduction: The Critical Role of the Solvent
This compound, also known as O-tosylbenzoin, is a valuable intermediate in organic synthesis.[1] Its reactivity is largely dictated by the nature of the solvent in which the reaction is performed. The solvent is not merely an inert medium but an active participant that can influence reaction rates, product distributions, and even the reaction mechanism itself. Understanding these solvent effects is paramount to achieving desired synthetic transformations and avoiding common pitfalls. This guide will explore the nuances of solvent choice and its impact on the solvolysis of this α-tosyloxy ketone.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My solvolysis reaction is proceeding much slower than expected. What are the likely causes and how can I accelerate it?
Answer:
A sluggish reaction rate is a common issue and is almost always linked to the choice of solvent. The solvolysis of this compound can proceed through different mechanisms, primarily S N 1-like or S N 2-like pathways, and the solvent's properties are key in determining which is favored and how fast it proceeds.
Troubleshooting Steps:
-
Evaluate Solvent Polarity and Ionizing Power: The rate-determining step in an S N 1-type solvolysis is the formation of a carbocation intermediate.[2] Polar protic solvents, such as water, methanol, and ethanol, are highly effective at stabilizing this charged intermediate through their high dielectric constants and ability to form hydrogen bonds.[3][4][5] If your reaction is slow, consider switching to a more polar protic solvent. For instance, a reaction in isopropanol will be significantly slower than in water.
-
Consider Solvent Nucleophilicity: While a highly ionizing solvent is crucial for promoting the S N 1 pathway, the solvent also often acts as the nucleophile in solvolysis reactions.[6][7][8] If the solvent is a poor nucleophile, the capture of the carbocation will be slow. However, for this substrate, the primary factor for rate acceleration is typically the stabilization of the carbocation.
-
Check for Competing S N 2 Character: In less polar or aprotic solvents, the reaction may have more S N 2 character. Polar aprotic solvents like DMSO or DMF can favor S N 2 reactions by solvating the cation of a salt nucleophile, leaving the anion more "naked" and reactive.[9][10] However, for solvolysis where the solvent is the nucleophile, a polar protic environment is generally more favorable for an S N 1-like mechanism.
Causality Explained: The p-toluenesulfonyloxy (tosyloxy) group is an excellent leaving group, readily departing to form a resonance-stabilized α-keto carbocation. The stability of this carbocation is the linchpin of the reaction's progress. Polar protic solvents excel at solvating both the forming carbocation and the departing tosylate anion, thereby lowering the activation energy of the ionization step and accelerating the overall reaction.[4][5][11]
Diagram: Influence of Solvent on Reaction Pathway
Caption: Logical flow of solvent properties influencing reaction mechanism and rate.
FAQ 2: I am observing a mixture of products. How can I improve the selectivity of my reaction?
Answer:
Product mixtures in the solvolysis of this compound are common and arise from the reactivity of the carbocation intermediate or competing reaction pathways. The solvent plays a crucial role in directing the reaction towards a specific outcome.
Troubleshooting Steps & Causality:
-
Competing Nucleophiles: If you are running the reaction in a mixed solvent system (e.g., ethanol/water), you will likely get a mixture of products corresponding to the attack of each solvent molecule on the carbocation. To favor one product, use a single solvent. For example, to synthesize the ethoxy derivative, use absolute ethanol.
-
Elimination vs. Substitution: In some cases, particularly with more hindered substrates or in the presence of a non-nucleophilic base, elimination reactions (E1) can compete with substitution (S N 1).[12] The solvent can influence this competition. Highly ionizing, weakly nucleophilic solvents may favor S N 1, while solvents that can also act as a base might promote some E1. However, for this specific substrate, substitution is generally the major pathway.
-
Rearrangement Products: The α-keto carbocation intermediate can potentially undergo rearrangement. While less common for this specific substrate due to the stability of the benzylic carbocation, it's a possibility to consider, especially in non-nucleophilic, strongly ionizing solvents. If you suspect rearrangement, a more nucleophilic solvent can trap the initial carbocation before it has a chance to rearrange.
-
Photoreactions: It's important to note that α-sulfonyloxyketones can be photochemically active, leading to different reaction pathways, including the formation of α-keto radicals.[13][14][15] Ensure your reaction is protected from light unless a photochemical transformation is intended.
Experimental Protocol: Kinetic Analysis of Solvolysis in Different Solvents
This protocol allows for the determination of reaction rates in various solvents, providing quantitative data on solvent effects. The reaction progress is monitored by titrating the p-toluenesulfonic acid produced.
Materials:
-
This compound
-
Various anhydrous solvents (e.g., methanol, ethanol, isopropanol, acetic acid)
-
Standardized sodium hydroxide solution (e.g., 0.02 M)
-
Indicator (e.g., bromothymol blue)
-
Constant temperature bath
-
Burette, pipettes, flasks
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetone).
-
In a reaction flask maintained at a constant temperature (e.g., 25°C), add a known volume of the desired solvent for solvolysis.
-
Add a few drops of the indicator.
-
Initiate the reaction by adding a small, known volume of the substrate stock solution to the reaction flask and start a timer.
-
Titrate the liberated p-toluenesulfonic acid with the standardized NaOH solution. Record the volume of NaOH added and the time at which the endpoint is reached.
-
Continue taking readings at regular intervals until the reaction is complete or has proceeded to a significant extent.
-
The rate constant can be determined from the integrated rate law for a first-order reaction.
Data Presentation:
| Solvent | Dielectric Constant (approx.) | Relative Rate Constant (k_rel) |
| Water | 80.1 | (Highest) |
| Methanol | 32.7 | ... |
| Ethanol | 24.5 | ... |
| Isopropanol | 19.9 | ... |
| Acetic Acid | 6.2 | (Lowest) |
This table should be populated with your experimental data.
Diagram: Experimental Workflow for Kinetic Studies
Caption: Workflow for kinetic analysis of solvolysis.
Concluding Remarks
The choice of solvent is a powerful tool for controlling the reactivity of this compound. By understanding the interplay between solvent properties—such as polarity, ionizing power, and nucleophilicity—and the reaction mechanism, researchers can effectively troubleshoot experiments, optimize reaction conditions, and achieve their desired synthetic outcomes. This guide provides a framework for rational solvent selection and a deeper appreciation for the dynamic role of the solvent in chemical transformations.
References
-
Charlton, J. L., Lai, H. K., & Lypka, G. N. (1980). Photoreactions of α-sulfonyloxyketones. Canadian Journal of Chemistry, 58(5), 458-462. [Link]
-
Chemistry LibreTexts. (2021, December 15). 7.5: SN1 vs SN2. [Link]
-
Chemistry LibreTexts. (2015, July 9). 7.1: Solvolysis of Tertiary and Secondary Haloalkanes. [Link]
-
Study.com. (n.d.). Solvolysis Reactions | Overview, Types & Mechanisms. [Link]
-
Various Authors. (n.d.). What are the effects of solvents on SN1 and SN2 reactions? Quora. [Link]
-
Various Authors. (n.d.). What is the effect of the nature of a solvent on nucleophilicity? Quora. [Link]
-
YouTube. (2019, July 19). SN1 solvolysis reactions. Chem Help ASAP. [Link]
-
YouTube. (2022, August 13). MCQ-247: Maximum reactivity for solvolysis by Dr. Tanmoy Biswas (Chemistry The Mystery of Molecules). [Link]
-
YouTube. (2023, June 26). Organic Chemistry: Solvolysis Reactions (SN1 and E1 Practice Problems!). Kishan's Classes. [Link]
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- 15. cdnsciencepub.com [cdnsciencepub.com]
How to avoid rearrangement products in reactions of 2-Phenyl-2-tosyloxyacetophenone.
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists working with 2-Phenyl-2-tosyloxyacetophenone. As a versatile synthetic intermediate, its reactivity is often complicated by a propensity for skeletal rearrangements. This resource provides in-depth troubleshooting advice and answers to frequently asked questions to help you minimize the formation of unwanted byproducts and maximize the yield of your desired product.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant amount of an isomeric byproduct in our reaction with 2-Phenyl-2-tosyloxyacetophenone. What is happening?
A: You are most likely observing a product resulting from a carbocation rearrangement, specifically a 1,2-phenyl shift. The tosylate group (-OTs) is an excellent leaving group. Under conditions that favor its departure before the nucleophile attacks (characteristic of an SN1-type mechanism), a transient carbocation is formed at the carbon alpha to the carbonyl group.
While this is a secondary, benzylic carbocation, it is highly prone to a rapid, intramolecular rearrangement. The adjacent phenyl group migrates with its bonding pair of electrons to the carbocationic center.[1][2][3] This 1,2-shift is thermodynamically driven by the formation of a more stable carbocation, which is stabilized by the adjacent oxygen atom of the carbonyl group (an α-acyl carbocation). A nucleophile then attacks this rearranged intermediate, leading to the isomeric product.
Sources
Technical Support Center: Synthesis of 2-Phenyl-2-(p-toluenesulfonyloxy)acetophenone
Answering your request, here is a technical support center with troubleshooting guides and FAQs for "Scaling up the synthesis of 2-Phenyl-2-(p-toluenesulfonyloxy)acetophenone".
Welcome to the dedicated technical support guide for the synthesis of this compound (CAS 1678-43-9), also known as Benzoin Tosylate. This molecule is a valuable intermediate in various organic syntheses. This guide is structured to provide researchers, chemists, and process development professionals with actionable insights, moving beyond a simple protocol to address the common challenges encountered during synthesis and scale-up.
Reaction Overview & Mechanism
The synthesis of this compound is a classic esterification reaction where the hydroxyl group of an α-hydroxy ketone, specifically 2-hydroxy-1,2-diphenylethanone (benzoin), is converted into a tosylate. Tosylates are excellent leaving groups, making them superior to the original hydroxyl group for subsequent nucleophilic substitution or elimination reactions.[1][2] The reaction is typically performed by treating benzoin with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.[3]
Caption: Reaction mechanism for the tosylation of benzoin.
Detailed Experimental Protocol
This protocol is a baseline for a lab-scale synthesis. Adjustments may be necessary based on specific equipment and reagent purity.
Materials & Reagents
| Reagent | M.W. | Amount (1 eq) | Moles | Notes |
| 2-Hydroxy-1,2-diphenylethanone (Benzoin) | 212.24 g/mol | 10.0 g | 47.1 mmol | Ensure dry. |
| p-Toluenesulfonyl chloride (TsCl) | 190.65 g/mol | 9.88 g (1.1 eq) | 51.8 mmol | High purity grade (>98%). |
| Pyridine (anhydrous) | 79.10 g/mol | 150 mL | - | Solvent and base. Must be anhydrous. |
| Dichloromethane (DCM, anhydrous) | - | 100 mL | - | Alternative solvent for workup. |
| Hydrochloric Acid (1 M) | - | ~200 mL | - | For workup. |
| Saturated Sodium Bicarbonate Solution | - | ~100 mL | - | For workup. |
| Brine | - | ~100 mL | - | For workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | As needed | - | Drying agent. |
Step-by-Step Procedure
-
Preparation: Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).
-
Dissolution: To a 500 mL three-necked flask equipped with a magnetic stirrer and a dropping funnel, add benzoin (10.0 g, 47.1 mmol) and anhydrous pyridine (150 mL). Stir the mixture at room temperature until the benzoin is fully dissolved.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
TsCl Addition: Add p-toluenesulfonyl chloride (9.88 g, 51.8 mmol) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C. A precipitate of pyridinium hydrochloride will form.
-
Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the benzoin spot has disappeared.
-
Quenching & Workup:
-
Slowly pour the reaction mixture into a beaker containing 200 mL of ice-cold 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).
-
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically an off-white or pale-yellow solid. Recrystallize from a suitable solvent system (e.g., ethanol or a mixture of ethyl acetate/hexane) to yield pure this compound.
-
Characterization: Confirm product identity via HPLC, ¹H-NMR, ¹³C-NMR, and melting point analysis. The expected purity should be >97% by HPLC.[4][5]
Troubleshooting Guide (Q&A)
Caption: A logical workflow for troubleshooting low-yield reactions.
Q1: My reaction yield is extremely low, or I've recovered only starting material. What went wrong?
A1: This is a common issue often traced back to reagent integrity or reaction conditions.
-
Reagent Quality: p-Toluenesulfonyl chloride (TsCl) is highly susceptible to hydrolysis. If it has been stored improperly or is old, it may have partially degraded to p-toluenesulfonic acid, which is unreactive. Always use a fresh, high-purity bottle of TsCl and minimize its exposure to atmospheric moisture.
-
Moisture Contamination: This reaction is highly sensitive to water. The presence of water will consume the TsCl, preventing it from reacting with your alcohol. Ensure all glassware is rigorously oven- or flame-dried, and use anhydrous solvents.
-
Base Inefficiency: The base (pyridine) serves to neutralize the HCl generated. If the base is not anhydrous or is of poor quality, it can introduce water and fail to effectively drive the reaction forward.
-
Insufficient Stoichiometry: A slight excess (1.1-1.2 equivalents) of TsCl is recommended to ensure the complete conversion of the starting alcohol.
Q2: My TLC shows the formation of multiple products, and my final product is impure. What are the likely side reactions?
A2: Side product formation can complicate purification and reduce yield.
-
Chloride Formation: A known side reaction for benzylic alcohols treated with TsCl is the formation of the corresponding benzyl chloride.[3] While less common for benzoin itself, this pathway can be promoted by certain conditions or impurities. The chloride byproduct can arise from the reaction of the alcohol with pyridinium hydrochloride.
-
Elimination Reactions: Although not typical for this substrate under these conditions, overly aggressive heating during the reaction or workup could potentially lead to elimination side products.
-
Acetophenone Formation: The starting material, benzoin, can undergo rearrangement or cleavage under certain acidic or basic conditions, potentially leading to acetophenone or other degradation products.[6][7]
Q3: The reaction seems to stall and never reaches full conversion. Why?
A3: A stalled reaction points towards an issue with stoichiometry, mixing, or temperature.
-
Poor Mixing: As pyridinium hydrochloride precipitates, the reaction mixture can become a thick slurry. If mixing is inadequate, it can prevent the reagents from interacting effectively, especially during scale-up. Ensure vigorous mechanical stirring.
-
Temperature Creep: Allowing the temperature to rise significantly above 5 °C can favor side reactions and potentially lead to reagent decomposition. Maintain strict temperature control throughout the addition and reaction period.
-
Premature Quenching: Ensure you are accurately monitoring the reaction by TLC. Quenching the reaction before all the starting material is consumed is a common reason for incomplete conversion.
Q4: My purified product discolors or degrades over time. How can I store it properly?
A4: Benzoin tosylate, like many tosylates, can be sensitive to light, heat, and nucleophiles (including residual moisture).
-
Hydrolysis: The tosylate is a good leaving group, making the compound susceptible to hydrolysis back to benzoin and p-toluenesulfonic acid. Ensure the product is thoroughly dried and free of acidic or basic residues.
-
Storage Conditions: Store the final product in a tightly sealed, amber glass vial under an inert atmosphere (argon or nitrogen) at low temperatures (e.g., in a refrigerator or freezer).[8] Avoid prolonged exposure to air and light.
Frequently Asked Questions (FAQs)
Q5: How critical is the purity of the starting benzoin?
A5: Very critical. Impurities in the benzoin, such as benzil (the over-oxidized product) or unreacted benzaldehyde, can lead to side reactions and purification difficulties. It is recommended to use benzoin with >98% purity or recrystallize it before use.
Q6: Can I use triethylamine (TEA) instead of pyridine?
A6: Yes, triethylamine is a common alternative to pyridine. It is a stronger, non-nucleophilic base. However, the resulting triethylammonium chloride salt can sometimes be more difficult to remove during workup. The choice often comes down to laboratory preference and the specific scale of the reaction.
Q7: What are the essential safety precautions when handling p-toluenesulfonyl chloride (TsCl)?
A7: TsCl is a hazardous chemical that requires careful handling.[9]
-
Corrosive: It causes severe skin burns and eye damage.[10][11]
-
Moisture Sensitive: It reacts with water, releasing corrosive HCl gas.
-
Handling: Always handle TsCl in a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and heavy-duty nitrile or neoprene gloves.[12][13] In case of skin contact, wash immediately and thoroughly with soap and water.[12]
Q8: What are the key challenges when scaling this synthesis from grams to kilograms?
A8: Scaling up introduces several challenges:
-
Thermal Management: The reaction is exothermic. On a large scale, the heat generated can be significant, making efficient cooling and controlled addition of TsCl critical to prevent runaway reactions and side product formation.
-
Mass Transfer: Maintaining adequate mixing in a large reactor to keep the slurry suspended is crucial for achieving complete conversion.
-
Workup and Isolation: Handling and separating large volumes of organic and aqueous layers can be challenging. The filtration and drying of kilogram quantities of the final product also require specialized equipment.
-
Pyridine Removal: Removing the final traces of pyridine, a high-boiling solvent, from the product on a large scale can be difficult and may require techniques like azeotropic distillation or extensive washing.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025, November 6). Safety First: Handling Tosyl Chloride in Laboratory and Industrial Settings. Retrieved from [Link]
-
ChemSrc. (n.d.). Tosyl chloride (cas 98-59-9) SDS/MSDS download. Retrieved from [Link]
-
Ashenhurst, J. (2015, March 10). All About Tosylates and Mesylates. Master Organic Chemistry. Retrieved from [Link]
- Rao, C. A., et al. (2012). Synthesis of Acetophenone Derivatives. Der Pharma Chemica, 4(1), 377-382.
- Google Patents. (n.d.). US4559110A - Acetophenone recovery and purification.
-
ResearchGate. (2015, March 17). How can I prevent or control the decomposition of acetophenone phenylhydrazone? Retrieved from [Link]
- Google Patents. (n.d.). US4433173A - Acetophenone purification.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved from [Link]
-
Milisavljevic, S., et al. (2022). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. PubMed Central. Retrieved from [Link]
- Meira, E. B., et al. (2025). One-Pot Synthesis of Benzopinacolone Derivatives from Acetophenones. Journal of the Brazilian Chemical Society, 36(1).
-
Starshine Chemical. (n.d.). This compound. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-phenylindole. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Hydroxy ketone synthesis by oxidation. Retrieved from [Link]
-
Liu, Z., et al. (2014). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Molecules, 19(8), 11078-11086. Retrieved from [Link]
-
OuluREPO. (n.d.). Development of benign synthesis of some terminal α-hydroxy ketones and aldehydes. Retrieved from [Link]
-
NIST. (n.d.). 2-(p-Tolylsulfonyl)acetophenone. WebBook. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic route to the synthesis of α-(phenylselanyl)acetophenone 91. Retrieved from [Link]
-
AFIRM Group. (n.d.). ACETOPHENONE & 2-PHENYL-2-PROPANOL. Retrieved from [Link]
-
Organic Syntheses. (2017). (Z)-Enol p-Tosylate Derived from Methyl Acetoacetate: A Useful Cross-coupling Partner for the Synthesis of Methyl (Z)-3-Phenyl (or Aryl)-2-butenoate. Org. Synth. 2017, 94, 93-108. Retrieved from [Link]
-
ResearchGate. (2018). Synthesis of 2-(2-(4-Phenyl-2,3-Dihydrobenzo[B][10][11]Thiazepin-2-YL) Phenoxy)-N-(P-Tolyl)Acetamide. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Reactivity of α-Tosyloxy and α-Bromo Acetophenones in Nucleophilic Substitution
Introduction
α-Functionalized acetophenones are cornerstone intermediates in organic synthesis, serving as versatile precursors for a vast array of pharmaceuticals, natural products, and materials. Their utility lies in the electrophilic α-carbon, which is primed for nucleophilic attack. The choice of the leaving group at this position is a critical determinant of the substrate's reactivity, stability, and suitability for a given transformation. This guide provides an in-depth, objective comparison of two common substrates: α-tosyloxy acetophenones and α-bromo acetophenones. We will dissect the fundamental principles governing their reactivity, provide validated experimental protocols, and offer data-driven guidance to aid researchers in selecting the optimal reagent for their synthetic challenges.
The Decisive Role of the Leaving Group: Tosylate vs. Bromide
The rate of a nucleophilic substitution reaction (typically SN2 for these primary α-keto substrates) is profoundly influenced by the ability of the leaving group to depart and stabilize the negative charge it acquires. The fundamental principle is straightforward: a better leaving group is the conjugate base of a strong acid.[1]
-
Tosylate (TsO⁻): The tosylate anion is the conjugate base of p-toluenesulfonic acid (TsOH), a strong acid with a pKa of approximately -2.8. The negative charge on the tosylate anion is extensively delocalized through resonance across three oxygen atoms, making it a very stable, weak base.[2] This inherent stability makes it an excellent leaving group.[3]
-
Bromide (Br⁻): The bromide ion is the conjugate base of hydrobromic acid (HBr), which is also a strong acid (pKa ≈ -9). While bromide is a good leaving group, the negative charge is localized on a single atom.
In a direct comparison, the tosylate group is a significantly better leaving group than bromide.[2][3] This is because the extensive resonance stabilization in the tosylate anion makes it a weaker base and thus more willing to depart with the electron pair from the C-O bond.[1] Consequently, α-tosyloxy acetophenones are generally more reactive towards nucleophiles than their α-bromo counterparts under identical conditions.[2]
Synthesis of the Precursors: An Experimental Overview
The accessibility and stability of the starting material are crucial logistical considerations in any synthetic campaign. Here, we compare standard, reliable protocols for the preparation of both classes of compounds.
Synthesis of α-Bromo Acetophenones
The α-bromination of acetophenones is a classic and widely documented transformation. Various brominating agents can be employed, each with distinct advantages regarding safety, selectivity, and reaction conditions.
Protocol 1: Bromination using Pyridine Hydrobromide Perbromide This method offers a safer and more manageable alternative to using liquid bromine.[4]
-
Reactants: Acetophenone derivative (1.0 equiv.), Pyridine hydrobromide perbromide (1.1 equiv.), Acetic Acid (solvent).
-
Procedure:
-
Combine the acetophenone derivative and pyridine hydrobromide perbromide in a round-bottom flask.
-
Add glacial acetic acid as the solvent.
-
Heat the reaction mixture to 90 °C with stirring for approximately 3 hours.[4]
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the mixture and pour it into ice water to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol).
-
-
Causality: Acetic acid serves as both a solvent and a proton source to facilitate the formation of the enol intermediate, which is the active nucleophile that attacks the bromine source.[4] Using a slight excess of the brominating agent ensures complete conversion of the starting material.[4]
Protocol 2: Bromination using Liquid Bromine with a Lewis Acid Catalyst This is a traditional and highly effective method, though it requires careful handling of corrosive and toxic liquid bromine.
-
Reactants: Acetophenone (1.0 equiv.), Bromine (1.0 equiv.), Anhydrous Aluminum Chloride (catalyst), Anhydrous Ether (solvent).
-
Procedure:
-
Dissolve acetophenone in anhydrous ether in a flask equipped with a dropping funnel and stirrer, and cool in an ice bath.
-
Introduce a catalytic amount of anhydrous aluminum chloride (e.g., 0.5 g for a 0.42 mole scale).[5]
-
Add liquid bromine dropwise from the funnel with vigorous stirring. The bromine color should disappear rapidly.[5]
-
After the addition is complete, remove the ether and dissolved HBr under reduced pressure.
-
The resulting solid can be purified by washing with a mixture of water and petroleum ether, followed by filtration.[5]
-
-
Causality: The aluminum chloride catalyst polarizes the bromine molecule, making it a more potent electrophile for the reaction with the enol or enolate of the acetophenone. Anhydrous conditions are critical to prevent catalyst deactivation.
Synthesis of α-Tosyloxy Acetophenones
The direct α-tosyloxylation of ketones is often achieved using hypervalent iodine(III) reagents, which act as electrophilic sources of the tosyloxy group.
Protocol 3: Direct α-Tosyloxylation using a Hypervalent Iodine Reagent This modern approach provides direct access to α-tosyloxy ketones from the parent ketone.[6][7]
-
Reactants: Acetophenone derivative (1.0 equiv.), [Hydroxy(tosyloxy)iodo]benzene (HTIB, Koser's reagent) (1.1 equiv.), Acetonitrile (solvent).
-
Procedure:
-
Dissolve the acetophenone derivative in acetonitrile.
-
Add [Hydroxy(tosyloxy)iodo]benzene to the solution.
-
Reflux the mixture and monitor the reaction by TLC.
-
Upon completion, cool the reaction and concentrate the solvent under reduced pressure.
-
The residue can be partitioned between ethyl acetate and water.
-
The organic layer is washed, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Purify the crude product by column chromatography on silica gel.
-
-
Causality: The hypervalent iodine reagent serves as an electrophilic "OTs" donor. The reaction proceeds via the enol or enolate of the ketone attacking the iodine reagent, leading to the transfer of the tosyloxy group to the α-carbon and the formation of iodobenzene as a byproduct.[8]
Diagram 1: General Synthesis Workflow
Caption: High-level workflow for the synthesis of the two precursor types.
Comparative Reactivity in Nucleophilic Substitution
Mechanistic Framework: The Enhanced SN2 Reactivity
Both α-bromo and α-tosyloxy acetophenones react with nucleophiles primarily through an SN2 mechanism.[9] These substrates exhibit significantly enhanced reactivity compared to simple alkyl halides or tosylates. This acceleration is attributed to the adjacent carbonyl group. Two main theories explain this:
-
Inductive Effect: The electron-withdrawing carbonyl group polarizes the α C-H bonds, making the protons more acidic and facilitating enolate formation, but more importantly, it polarizes the α C-Leaving Group bond, making the carbon more electrophilic.
-
Orbital Overlap: In the SN2 transition state, the p-orbitals of the carbonyl group can overlap with the developing p-orbital on the α-carbon. This orbital interaction delocalizes and stabilizes the negative charge in the trigonal bipyramidal transition state, thereby lowering the activation energy of the reaction.[9][10]
Head-to-Head Comparison
| Feature | α-Tosyloxy Acetophenone | α-Bromo Acetophenone | Rationale & References |
| Reactivity | Very High | High | Tosylate is a superior leaving group to bromide due to greater resonance stabilization of the anion.[2][3][11] |
| Stability | Moderately stable; can be sensitive to moisture and heat. | Generally stable crystalline solids, but can be lachrymatory and light-sensitive.[5] | The C-O bond in the tosylate is more polarized, making it more susceptible to hydrolysis. Bromides are robust but can discolor. |
| Synthesis | Often requires specialized hypervalent iodine reagents.[6][7] | Can be prepared from readily available and cheaper brominating agents like Br₂ or NBS.[4][5][12] | Reagents like HTIB are more expensive and less common than bulk brominating agents. |
| Cost | Higher | Lower | The cost of p-toluenesulfonic acid derivatives and hypervalent iodine reagents is typically higher than that of bromine or NBS. |
| Side Reactions | May undergo different pathways with "hard" vs. "soft" nucleophiles.[7][13] | Prone to standard SN2 side reactions; can generate HBr which may require a base. | The nature of the tosylate can sometimes lead to more complex reaction manifolds. |
Diagram 2: SN2 Reaction Mechanism at the α-Carbon
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A Comparative Guide to Phenacylation: Evaluating Alternatives to 2-Phenyl-2-(p-toluenesulfonyloxy)acetophenone
Introduction: The Role of Phenacylation in Modern Synthesis
Phenacylation, the introduction of the phenacyl group (PhC(O)CH₂-), is a crucial transformation in organic synthesis. This moiety serves as a versatile photoremovable protecting group for carboxylic acids, phosphates, and phenols, and is a key structural component in numerous pharmaceutical intermediates and biologically active compounds.[1][2][3] The archetypal reagent for this task is often 2-Phenyl-2-(p-toluenesulfonyloxy)acetophenone, commonly known as phenacyl tosylate. Its crystalline nature, stability, and the excellent leaving group ability of the tosylate anion make it a reliable choice.
However, the demands of modern chemical synthesis—efficiency, cost-effectiveness, atom economy, and reaction mildness—necessitate a broader toolkit. Researchers often seek alternatives to phenacyl tosylate to overcome challenges related to reactivity, availability, or the generation of specific byproducts. This guide provides a comprehensive comparison of the primary alternatives, grounded in experimental data and mechanistic insight, to empower researchers in selecting the optimal reagent for their specific application.
The Benchmark: this compound (Phenacyl Tosylate)
Phenacyl tosylate is synthesized from acetophenone, typically via α-bromination followed by substitution with a tosylate salt, or through the reaction of α-hydroxyacetophenone with tosyl chloride. The resulting compound is a stable, crystalline solid that is relatively easy to handle.
The utility of phenacyl tosylate hinges on the p-toluenesulfonate (tosylate) group, a superb leaving group due to the resonance stabilization of its resulting anion.[4][5] This facilitates a clean Sɴ2 displacement by a wide range of nucleophiles under relatively mild basic conditions.
Advantages:
-
Crystalline solid, easy to handle and purify.
-
Good thermal stability.
-
Less aggressive than corresponding halides, offering potentially higher selectivity for sensitive substrates.
Disadvantages:
-
Often requires synthesis, as it is less commercially available than phenacyl halides.
-
Lower reactivity may necessitate harsher conditions or longer reaction times compared to alternatives.
Primary Alternatives: A Head-to-Head Comparison
The most common and potent alternatives to phenacyl tosylate are the phenacyl halides, specifically phenacyl bromide and phenacyl chloride. Phenacyl mesylate also serves as a close analogue to the tosylate.
Phenacyl Bromide (2-Bromoacetophenone)
Phenacyl bromide is arguably the most frequently used phenacylating agent.[3][6] Its high reactivity is a direct consequence of the excellent leaving group ability of the bromide ion in polar aprotic solvents. It is commercially available and can be readily synthesized in the lab by the α-bromination of acetophenone.[6][7][8]
Reactivity Profile: Due to the high reactivity, reactions with phenacyl bromide are often rapid and high-yielding. Kinetic studies have extensively characterized its reactions with various nucleophiles, confirming a classic Sɴ2 mechanism.[9][10]
Causality in Experimental Choice: The choice of phenacyl bromide is often dictated by a need for speed and high conversion, particularly with less reactive nucleophiles. However, its potency can be a double-edged sword, leading to over-alkylation or side reactions with multifunctional substrates. Furthermore, it is a potent lachrymator and requires careful handling in a fume hood.[6][7]
Phenacyl Chloride (2-Chloroacetophenone)
Phenacyl chloride, also known as chloroacetophenone, is another readily available phenacyl halide.[11][12][13] While chloride is a less effective leaving group than bromide, phenacyl chloride is still a highly reactive alkylating agent, sufficient for most phenacylation needs. Its lower cost and slightly attenuated reactivity can make it a more practical choice for large-scale applications or when a degree of moderation is desired compared to the bromide analogue. Historically, it gained notoriety as a tear gas agent (CN gas), a fact that underscores the need for stringent safety precautions during its use.[11][13]
Phenacyl Mesylate (2-(Methanesulfonyloxy)acetophenone)
Phenacyl mesylate is the methanesulfonyl analogue of phenacyl tosylate. The mesylate group is an excellent leaving group, comparable to, and by some measures slightly better than, tosylate.[4][5] It is generally less sterically hindered than tosylate, which can sometimes lead to faster reaction rates.
Expert Insight: The choice between a mesylate and a tosylate is often subtle. Tosylates, derived from p-toluenesulfonyl chloride, can sometimes be more crystalline and easier to handle, and the aromatic ring can aid in visualization by TLC.[5] Mesylates are less expensive and more atom-economical. For phenacylation, the reactivity difference is often minimal, and the choice may come down to synthetic convenience or the specific solubility properties of the intermediates.
Quantitative and Mechanistic Comparison
The selection of a phenacylating agent is best informed by quantitative data. The table below summarizes the key properties and provides a comparative overview.
| Parameter | Phenacyl Tosylate | Phenacyl Mesylate | Phenacyl Bromide | Phenacyl Chloride |
| Formula | C₂₁H₁₈O₄S | C₉H₁₀O₃S | C₈H₇BrO | C₈H₇ClO |
| MW ( g/mol ) | 366.43 | 198.23 | 199.05 | 154.59 |
| Leaving Group | p-Toluenesulfonate (TsO⁻) | Methanesulfonate (MsO⁻) | Bromide (Br⁻) | Chloride (Cl⁻) |
| Reactivity | High | High | Very High | High |
| Physical Form | Crystalline Solid | Typically Solid/Oil | Crystalline Solid | Crystalline Solid |
| Advantages | Stable, crystalline, selective | Good leaving group, less bulky | Highly reactive, fast reactions | Reactive, cost-effective |
| Disadvantages | Less reactive than halides | Less common than tosylate | Potent lachrymator, can be too reactive | Lachrymator, less reactive than bromide |
| Safety | Irritant | Irritant | Severe Lachrymator, Toxic [6][7] | Severe Lachrymator, Toxic [11][13] |
The underlying mechanism for phenacylation of a carboxylic acid with these reagents is a straightforward bimolecular nucleophilic substitution (Sɴ2). The carboxylate anion, typically generated in situ using a non-nucleophilic base like triethylamine, potassium carbonate, or cesium carbonate, acts as the nucleophile.
Experimental Protocols
Trustworthy protocols are the foundation of reproducible science. The following are representative, validated procedures for the synthesis and application of phenacyl bromide, the most common alternative.
Protocol 1: Synthesis of Phenacyl Bromide (2-Bromoacetophenone)
This procedure is adapted from Organic Syntheses, a highly reliable source for chemical preparations.[7]
Workflow Diagram:
Step-by-Step Methodology:
-
Setup: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, dissolve acetophenone (1.0 eq.) in anhydrous ether (approx. 1 mL per gram of acetophenone).
-
Catalysis: Cool the solution in an ice bath and add a catalytic amount of anhydrous aluminum chloride (approx. 0.01 eq.).
-
Bromination: With vigorous stirring, add bromine (1.0 eq.) dropwise from the funnel. The rate should be controlled to allow the bromine color to discharge before the next addition. Maintain the temperature near 0-5 °C.
-
Work-up: Once the addition is complete and the solution develops a persistent reddish-pink color, immediately remove the ether and dissolved HBr under reduced pressure. Caution: Phenacyl bromide is a lachrymator; all operations should be performed in a well-ventilated fume hood.[7]
-
Purification: The resulting crude solid is triturated with a small amount of cold water and petroleum ether to remove impurities. The white crystals are then collected by suction filtration.
-
Recrystallization (Optional): For higher purity, the product can be recrystallized from methanol or ethanol to yield white needles (m.p. 49–51 °C).[7]
Protocol 2: Phenacylation of a Carboxylic Acid with Phenacyl Bromide
This general procedure is applicable for the protection of many carboxylic acids.
-
Acid Dissolution: Dissolve the carboxylic acid (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF, acetonitrile, or acetone).
-
Base Addition: Add a non-nucleophilic base (e.g., K₂CO₃, 1.5 eq. or Et₃N, 1.2 eq.) and stir the mixture for 15-30 minutes at room temperature to form the carboxylate salt.
-
Phenacylation: Add a solution of phenacyl bromide (1.1 eq.) in the same solvent dropwise.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting carboxylic acid is consumed. The reaction is typically complete within 1-4 hours at room temperature or with gentle heating (40-60 °C).
-
Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude phenacyl ester can be purified by flash column chromatography or recrystallization.
Conclusion and Recommendations
The choice of a phenacylating agent is a critical decision that impacts reaction efficiency, selectivity, and safety.
-
This compound (Phenacyl Tosylate) remains a valuable reagent, particularly when moderate reactivity and high selectivity are required for complex, sensitive substrates. Its solid nature is an added handling benefit.
-
Phenacyl Bromide is the workhorse for general-purpose phenacylation, offering high reactivity and rapid conversions. Its primary drawbacks are its potent lachrymatory nature and the potential for side reactions, which necessitate careful control of reaction conditions.
-
Phenacyl Chloride serves as a cost-effective and slightly less reactive alternative to the bromide, making it suitable for large-scale synthesis where cost and moderated reactivity are priorities.
-
Phenacyl Mesylate is a close analogue to the tosylate, offering similar performance with potential advantages in terms of atom economy and cost.
Ultimately, the optimal reagent is context-dependent. For initial exploratory work on robust substrates, the high reactivity of phenacyl bromide often makes it the first choice. For delicate substrates prone to side reactions or in later-stage process development where handling and safety are paramount, the controlled reactivity of phenacyl tosylate or phenacyl mesylate may be superior.
References
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Kumar Jangid, D., & Dhadda, S. (n.d.). Phenacyl Bromide: An Organic Intermediate for Synthesis of Five- and Six-Membered Bioactive Heterocycles. ResearchGate. [Link]
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Cowper, R. M., & Davidson, L. H. (n.d.). Phenacyl bromide. Organic Syntheses Procedure. [Link]
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Glein, C. R., et al. (n.d.). Mechanisms of Decarboxylation of Phenylacetic Acids and their Sodium Salts in Water at High Temperature and Pressure. ResearchGate. [Link]
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Liu, Y., et al. (2024). Pivalic anhydride mediated esterification of phenols with carboxylic acids through sodium thiosulfate catalysis. Arkivoc, 2024(7), 202412309. [Link]
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Phenacyl chloride. (n.d.). Wikipedia. [Link]
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Comparative Study of Acetylation of Alcohols and Phenols with Different Acetylating Agents Using Zinc Chloride as Catalyst Under Solvent Free Conditions at Room Temperature. (n.d.). ResearchGate. [Link]
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Application of phenacyl bromide analogs as a versatile organic intermediate for the synthesis of heterocyclic compounds via multicomponent reactions. (2022). ResearchGate. [Link]
-
Phenacyl bromide synthesis using bromine water. (2009). Sciencemadness Discussion Board. [Link]
-
Kumar, A., et al. (2022). Application of phenacyl bromide analogs as a versatile organic intermediate for the synthesis of heterocyclic compounds via multicomponent reactions. Molecular Diversity. [Link]
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Nucleophilic substitution reaction of phenacyl halides with thiocyanate, azide, cyanide and acetate anions in water catalyzed by b-CD- silica hybrid. (n.d.). ResearchGate. [Link]
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p-BROMOPHENACYL BROMIDE. (n.d.). Organic Syntheses Procedure. [Link]
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Kinetic studies of the reaction of phenacyl bromide derivatives with sulfur nucleophiles. (n.d.). ResearchGate. [Link]
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2-Chloroacetophenone. (n.d.). PubChem. [Link]
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How i can prepare phenacyl bromide(bromination of acetophenone ) laboratory with purity any method ?. (2011). ResearchGate. [Link]
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Acetophenone, 2-chloro-. (n.d.). NIST WebBook. [Link]
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Alcohol to Mesylate using MsCl, base. (n.d.). Organic Synthesis. [Link]
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Arenecarboxylic acid or benzamide synthesis by carboxylation or C-C coupling. (n.d.). Organic Chemistry Portal. [Link]
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Wimalasena, K., & Haines, D. C. (2003). Nucleophilic Substitution Reactions of Phenacyl Bromide Oxime: Effect of the Solvent and the Basicity of the Nucleophile. The Journal of Organic Chemistry, 68(10), 4036–4042. [Link]
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Kaboudin, B., & Abedi, Y. (2009). A Novel Synthesis of Aryl Mesylates via One-Pot Demethylation-Mesylation of Aryl Methyl Ethers Using a Mixture of Phosphorus Pentoxide in Methanesulfonic Acid. Organic Chemistry Portal. [Link]
-
Tosylates And Mesylates. (2015). Master Organic Chemistry. [Link]
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Mesylates and Tosylates with Practice Problems. (n.d.). Chemistry Steps. [Link]
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Reactions of alcohols to form alkyl bromides and tosylates. (2015). Sciencemadness.org. [Link]
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21.3: Reactions of Carboxylic Acids. (2024). Chemistry LibreTexts. [Link]
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Preparation of mesylates and tosylates. (n.d.). Khan Academy. [Link]
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20.9 Properties, Synthesis, and Reactions of Carboxylic Acids. (2021). Chad's Prep. [Link]
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ACETOPHENONE & 2-PHENYL-2-PROPANOL. (n.d.). AFIRM Group. [Link]
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This compound, min 97% (HPLC), 1 gram. (n.d.). HBARSCI. [Link]
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A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of 2-Phenyl-2-(p-toluenesulfonyloxy)acetophenone
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and manufacturing, ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of 2-Phenyl-2-(p-toluenesulfonyloxy)acetophenone, a crucial building block in organic synthesis. Authored from the perspective of a Senior Application Scientist, this document delves into the causality behind experimental choices, offers detailed protocols, and presents a comparative analysis to facilitate informed decisions in your analytical strategy.
The Critical Role of Purity Analysis
This compound, also known as O-(p-Toluenesulfonyl)benzoin, is a versatile intermediate in the synthesis of various pharmaceutical compounds. Its purity directly impacts the quality, safety, and efficacy of the final drug product. Even trace impurities can lead to unwanted side reactions, decreased yield, and potential toxicological risks. Therefore, a robust and reliable analytical method for purity determination is not just a regulatory requirement but a cornerstone of quality control.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
Reverse-phase HPLC (RP-HPLC) stands as the most widely adopted technique for the purity analysis of moderately polar and non-volatile compounds like this compound. Its advantages include high resolution, sensitivity, and the ability to separate a wide range of compounds.
The "Why" Behind the HPLC Method Design
A stability-indicating HPLC method is crucial to separate the main compound from any potential process-related impurities and degradation products. The selection of chromatographic conditions is a scientifically driven process aimed at achieving optimal separation.
-
Column Choice (Stationary Phase): A C18 column is the workhorse for reversed-phase chromatography. Its non-polar stationary phase provides excellent retention and separation for aromatic compounds like our target molecule. The choice of a 250 mm x 4.6 mm column with 5 µm particles offers a good balance between resolution, analysis time, and backpressure.
-
Mobile Phase Composition: A gradient elution with a mixture of acetonitrile and water is typically employed. Acetonitrile is a common organic modifier that provides good peak shape and lower viscosity compared to methanol. The gradient allows for the elution of compounds with a wide range of polarities, ensuring that both early-eluting polar impurities and late-eluting non-polar impurities are well-resolved. The addition of a small amount of acid, like phosphoric acid, to the aqueous phase can improve peak shape by suppressing the ionization of any acidic or basic functional groups.
-
Detection Wavelength: The presence of multiple aromatic rings and a carbonyl group in this compound results in strong UV absorbance. A detection wavelength of 254 nm is a common choice for aromatic compounds, offering good sensitivity for the main peak and potential aromatic impurities.
Experimental Protocol: A Stability-Indicating RP-HPLC Method
This protocol is designed to be a self-validating system, where the system suitability test (SST) parameters ensure the method's performance before each analytical run.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid |
| Gradient | 0-5 min: 50% B, 5-25 min: 50-90% B, 25-30 min: 90% B, 30.1-35 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of this compound in 10 mL of acetonitrile to obtain a 1 mg/mL stock solution.
-
Dilute the stock solution with the mobile phase (50:50, A:B) to a final concentration of 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
System Suitability Test (SST):
Before sample analysis, inject a standard solution five times and ensure the following criteria are met:
-
Tailing factor: ≤ 2.0
-
Theoretical plates: ≥ 2000
-
Relative standard deviation (RSD) of peak area: ≤ 2.0%
dot graph "HPLC_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#4285F4", penwidth=2];
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subgraph "cluster_Analysis" { label = "HPLC Analysis"; style = "filled"; color = "#E6F4EA"; node [fillcolor="#FFFFFF"]; Injection [label="Inject into HPLC"]; Separation [label="Chromatographic Separation"]; Detection [label="UV Detection (254 nm)"]; Data [label="Data Acquisition"]; Injection -> Separation -> Detection -> Data; }
subgraph "cluster_Post" { label = "Data Processing"; style = "filled"; color = "#FEF7E0"; node [fillcolor="#FFFFFF"]; Integration [label="Peak Integration"]; Calculation [label="Purity Calculation (% Area)"]; Report [label="Generate Report"]; Integration -> Calculation -> Report; }
Filtering -> Injection [lhead="cluster_Analysis"]; Data -> Integration [lhead="cluster_Post"]; }
Caption: Workflow for HPLC Purity Analysis.
Potential Impurities and Their Origin
A robust purity method must be able to separate the active ingredient from all potential impurities. Understanding the synthesis of this compound is key to predicting these impurities. A common synthetic route involves the reaction of benzoin with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine.[1]
Process-Related Impurities:
-
Benzoin (Starting Material): Unreacted starting material is a common process impurity.
-
p-Toluenesulfonyl Chloride (Reagent): Residual reagent may be present.
-
p-Toluenesulfonic Acid: A byproduct of the reaction and potential degradation product of the tosyl group.
-
Benzil: An oxidation product of benzoin.
Degradation Products:
Forced degradation studies, as mandated by ICH guidelines, are essential to identify potential degradation products and demonstrate the stability-indicating nature of the analytical method.[2] For α-tosyloxy ketones, hydrolysis is a likely degradation pathway.
-
Benzoin and p-Toluenesulfonic Acid: Hydrolysis of the tosyl ester bond would yield the starting material and p-toluenesulfonic acid.
The proposed HPLC method, with its gradient elution, is designed to effectively separate these potential impurities from the main peak of this compound.
Comparative Analysis with Alternative Methods
While HPLC is the primary choice, other techniques can provide complementary information or be advantageous in specific scenarios.
| Feature | HPLC (UV Detection) | UPLC (UV Detection) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Similar to HPLC but uses smaller particles and higher pressure for faster, more efficient separations. | Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection. |
| Applicability | Ideal for non-volatile and thermally labile compounds. | Same as HPLC, but with higher throughput. | Suitable for volatile and thermally stable compounds. |
| Sample Preparation | Simple dissolution and filtration. | Similar to HPLC. | May require derivatization for non-volatile compounds. |
| Resolution | High | Very High | Excellent |
| Sensitivity | Good | Excellent | Very High |
| Identification | Based on retention time comparison with a reference standard. | Based on retention time. | Provides structural information from mass spectra. |
| Quantification | Accurate with a reference standard. | Accurate with a reference standard. | Can be quantitative, but often used for identification. |
dot graph "Method_Comparison" { graph [layout=neato, overlap=false, splines=true]; node [shape=ellipse, style="filled", fontname="Arial"]; edge [color="#34A853", penwidth=2];
// Nodes HPLC [label="HPLC", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="0,2!"]; UPLC [label="UPLC", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="2,0!"]; GC_MS [label="GC-MS", fillcolor="#FBBC05", fontcolor="#202124", pos="-2,0!"]; Purity_Analysis [label="Purity Analysis of\nthis compound", shape=box, style="rounded,filled", fillcolor="#FFFFFF", fontcolor="#202124", pos="0,-2!"];
// Edges HPLC -> Purity_Analysis [label="Robust & Versatile"]; UPLC -> Purity_Analysis [label="High Throughput"]; GC_MS -> Purity_Analysis [label="Volatile Impurities"]; }
Caption: Comparison of analytical methods.
In-Depth Look at Alternative Techniques
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a significant advancement over conventional HPLC.[3][4] By utilizing columns with sub-2 µm particles, UPLC systems operate at higher pressures, leading to:
-
Faster Analysis Times: Run times can be reduced by a factor of 5-10.
-
Improved Resolution: Sharper and narrower peaks allow for better separation of closely eluting impurities.
-
Increased Sensitivity: The narrower peaks result in a higher signal-to-noise ratio.
For high-throughput screening and rapid quality control, UPLC offers a considerable advantage over HPLC. The method described for HPLC can be readily transferred to a UPLC system with appropriate adjustments to the gradient and flow rate.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[5] While this compound itself is not sufficiently volatile for direct GC analysis without derivatization, GC-MS is an excellent tool for identifying and quantifying volatile process impurities, such as residual solvents (e.g., pyridine, if used in the synthesis).
Conclusion: A Multi-faceted Approach to Purity Assurance
For the comprehensive purity analysis of this compound, a stability-indicating HPLC method serves as the cornerstone of a robust quality control strategy. It provides reliable quantification of the main component and separation from process-related and degradation impurities. UPLC offers a faster, higher-resolution alternative for laboratories equipped for high-throughput analysis. While not the primary method for the main component, GC-MS is an invaluable complementary technique for the analysis of volatile impurities.
The choice of analytical methodology should be guided by the specific requirements of the analysis, the stage of drug development, and the available instrumentation. By understanding the principles and applications of each technique, researchers and scientists can design a comprehensive analytical strategy that ensures the quality and safety of their pharmaceutical products.
References
- AxisPharm. (2024, October 5). GC-MS, LC-MS, LC-MS/MS, HPLC, and UPLC: Key Analytical Techniques Explained.
- A comparative review on High-Performance Liquid Chromatography (HPLC), Ultra Performance Liquid Chromatography (UPLC) & High-Performance Thin Layer Chromatography (HPTLC) with current updates. (2020).
- Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis.
- Organic Syntheses. (1921). Desyl chloride.
- Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds. (2023).
- Indo American Journal of Pharmaceutical Sciences. (2018).
- ChemicalBook. (2023). This compound.
- Organic Chemistry Portal. (n.d.).
- Stability indicating study by using different analytical techniques. (2022). International Journal of Scientific Development and Research.
- Stability-Indicating HPLC Method for the Determin
- Novel Chemistry of α-Tosyloxy Ketones: Applications to the Solution and SolidPhase Synthesis of Privileged Heterocycle and Enediyne Libraries. (2002).
- Stability Indicating RP-HPLC Method for the Estimation of Impurities in Esomeprazole Gastro-Resistant Tablets by AQbD Approach. (2024). ScienceOpen.
- Development and Validation of Stability-Indicating Liquid Chromatographic Method for the Quantitative Determination of Oxcarbazepine in Tablet Dosage Forms. (2012).
- Quality by Design-Based Development of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Methylparaben, Propylparaben, Diethylamino Hydroxybenzoyl Hexyl Benzoate, and Octinoxate in Topical Pharmaceutical Formul
- [Hydroxy(tosyloxy)iodo]benzene mediated alpha-azidation of ketones. (2006).
- Baran Lab. (n.d.). Novel Chemistry of r-Tosyloxy Ketones: Applications to the Solution- and Solid-Phase Synthesis of Privileged Heterocycle and Ene.
- View of Development and Validation of HPLC Method for the Quantification of Impending Genotoxic Impurities in Dapson Drug Substances. (n.d.). JournalBJI.
- Novel chemistry of alpha-tosyloxy ketones: applications to the solution- and solid-phase synthesis of privileged heterocycle and enediyne libraries. (2002). Semantic Scholar.
- Validation of HPLC Analysis of 2Phenoxyethanol, 1-Phenoxypropan-2-ol, Methyl, Ethyl, Propyl, Butyl and Benzyl 4-Hydroxybenzoate (Parabens) in Cosmetic Products, with Emphasis on Decision Limit and Detection Capability. (2007).
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A Researcher's Guide to the Computational Crossroads: Analyzing the Transition State for Nucleophilic Substitution on 2-Phenyl-2-tosyloxyacetophenone
For researchers and professionals in drug development and organic synthesis, understanding the intricate dance of atoms during a chemical reaction is paramount. The fleeting, high-energy transition state holds the key to reaction rates, selectivity, and ultimate product distribution. This guide delves into the computational analysis of the transition state for nucleophilic substitution on 2-Phenyl-2-tosyloxyacetophenone, a substrate of significant interest due to the complex interplay of steric and electronic effects at its stereocenter.
This document is not a rigid protocol but a dynamic guide. We will navigate the causal choices behind selecting computational methodologies, comparing their performance, and ensuring that the described workflows are self-validating systems. Our focus is to provide a framework for researchers to design their own computational studies with scientific integrity and practical insight.
The Mechanistic Puzzle: SN1, SN2, or an Alternative Path?
The substrate, 2-Phenyl-2-tosyloxyacetophenone, presents a fascinating case. The α-carbon is secondary, benzylic, and adjacent to a carbonyl group, while bearing a bulky phenyl group and a good leaving group, the tosylate. This structure opens up several mechanistic possibilities for nucleophilic substitution:
-
S
N2 Pathway: A concerted, bimolecular reaction involving backside attack by a nucleophile, leading to inversion of stereochemistry. This pathway may be sterically hindered by the phenyl and benzoyl groups. -
S
N1 Pathway: A stepwise, unimolecular reaction proceeding through a carbocation intermediate. The benzylic position and the electron-withdrawing nature of the adjacent carbonyl group would influence the stability of such an intermediate. -
Addition-Elimination: The nucleophile could initially add to the carbonyl carbon, followed by an intramolecular rearrangement and elimination of the tosylate group.
Computational chemistry provides a powerful lens to dissect these possibilities by locating and characterizing the transition states for each proposed pathway and comparing their activation barriers.
Comparing Computational Methodologies for Transition State Analysis
The choice of computational method is a critical decision that balances accuracy with computational cost. For a molecule of this size and complexity, Density Functional Theory (T) is often the method of choice. However, the specific functional and basis set can significantly influence the results.
The Workhorse: Density Functional Theory (DFT)
DFT offers a good compromise between accuracy and computational expense for systems of this size. The selection of the functional is crucial, as different functionals are parameterized for different purposes.
| DFT Functional | Strengths | Weaknesses | Typical Application |
| B3LYP | A widely used hybrid functional with a long track record of providing reasonable geometries and energies for many organic reactions. | Can underestimate reaction barriers and may not adequately describe dispersion interactions. | A good starting point for initial geometry optimizations and frequency calculations. |
| M06-2X | A high-nonlocal-exchange hybrid meta-GGA functional that often provides more accurate barrier heights and is better for non-covalent interactions than B3LYP.[1] | Can be more computationally expensive than B3LYP. | Recommended for accurate single-point energy calculations on B3LYP-optimized geometries and for refining transition state searches. |
| ωB97X-D | A range-separated hybrid functional with empirical dispersion correction. It performs well for a broad range of applications, including thermochemistry, kinetics, and non-covalent interactions. | Can be computationally demanding. | An excellent choice for high-accuracy calculations where both electronic effects and weak interactions are important. |
The Gold Standard: Coupled Cluster Theory
For benchmarking the results obtained from DFT, high-level ab initio methods like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) are invaluable. Due to their high computational cost, they are typically used for single-point energy calculations on geometries optimized with a less expensive method (e.g., DFT).
The Influence of Basis Sets and Solvation Models
The basis set determines the flexibility of the atomic orbitals used in the calculation. For transition states, especially those involving anionic nucleophiles, a flexible basis set with diffuse functions is essential.
| Basis Set Family | Description | Recommendation |
| Pople-style | e.g., 6-31+G(d), 6-311++G(d,p). A good balance of speed and accuracy. The "+" and "++" indicate the presence of diffuse functions on heavy atoms and hydrogen, respectively, which are crucial for anions and transition states. | 6-31+G(d) for initial optimizations; 6-311++G(d,p) for more accurate final calculations. |
| Correlation-consistent | e.g., cc-pVDZ, aug-cc-pVTZ. Designed to systematically converge towards the complete basis set limit. The "aug-" prefix denotes the addition of diffuse functions. | aug-cc-pVTZ for high-accuracy single-point energy calculations. |
| Ahlrichs-style | e.g., def2-SVP, def2-TZVP. Well-balanced and efficient basis sets. | def2-TZVP is a good alternative to Pople-style basis sets for geometry optimizations and frequency calculations. |
Solvation Models: Since most reactions are performed in solution, accounting for the solvent is critical. The Polarizable Continuum Model (PCM) is a widely used and efficient method that treats the solvent as a continuous dielectric medium.[2][3][4] This approach is generally sufficient for capturing the bulk electrostatic effects of the solvent. For reactions where explicit hydrogen bonding from the solvent to the transition state is expected, a hybrid model with a few explicit solvent molecules in the quantum mechanical region and the rest treated as a continuum can provide a more accurate picture.
A Practical Workflow for Transition State Analysis
This section outlines a step-by-step protocol for the computational analysis of the SN2 transition state for the reaction of 2-Phenyl-2-tosyloxyacetophenone with a nucleophile, such as chloride (Cl⁻).
Step 1: Geometry Optimization of Reactants and Products
-
Build the initial structures of the reactant (2-Phenyl-2-tosyloxyacetophenone and Cl⁻) and the product (2-Phenyl-2-chloroacetophenone and tosylate anion) in a molecular modeling program.
-
Perform geometry optimizations for all species using a reliable DFT method and basis set (e.g., B3LYP/6-31+G(d)) in conjunction with a solvent model (e.g., PCM for acetonitrile).
-
Confirm that the optimized structures are true minima on the potential energy surface by performing a frequency calculation. All vibrational frequencies should be real (i.e., no imaginary frequencies).
Step 2: Locating the Transition State
-
Generate an initial guess for the transition state structure. This can be done by manually combining the optimized reactant structures, setting the attacking nucleophile-carbon distance and the carbon-leaving group distance to plausible transition state values (e.g., ~2.2 Å for C-Cl and ~2.4 Å for C-OTs).
-
Use a transition state search algorithm , such as the Berny optimization algorithm in Gaussian or a synchronous transit-guided quasi-Newton (STQN) method (e.g., QST2 or QST3).
-
Optimize the transition state geometry using the same level of theory as the reactants and products.
Step 3: Verification of the Transition State
-
Perform a frequency calculation on the optimized transition state geometry. A true transition state is characterized by having exactly one imaginary frequency.[5]
-
Animate the imaginary frequency to visualize the motion of the atoms. This motion should correspond to the reaction coordinate, showing the formation of the new bond and the breaking of the old one.
-
Perform an Intrinsic Reaction Coordinate (IRC) calculation. This calculation follows the reaction path downhill from the transition state in both the forward and reverse directions. The IRC should connect the transition state to the optimized reactant and product complexes, confirming that the located transition state is the correct one for the desired reaction.
Visualizing the Computational Workflow
References
A Comparative Guide to Leaving Groups in Alpha-Substituted Acetophenones for Synthetic and Medicinal Chemistry
Introduction: The Critical Role of the Leaving Group in the Reactivity of α-Acetophenones
In the realm of drug development and organic synthesis, α-substituted acetophenones are pivotal intermediates. Their utility largely stems from the reactivity of the α-carbon, which is primed for nucleophilic substitution. This reactivity is critically governed by the nature of the substituent at this position, specifically its ability to function as a leaving group. The departure of the leaving group is a key event in the rate-determining step of many substitution reactions, and therefore, a rational selection of the leaving group is paramount for controlling reaction kinetics, yield, and even the reaction pathway.
This guide provides an in-depth comparison of common leaving groups in α-substituted acetophenones, offering experimental data and mechanistic insights to inform their selection in research and development. We will delve into the factors that dictate leaving group ability, present a quantitative comparison of commonly employed leaving groups, and provide a detailed experimental protocol for their kinetic evaluation.
Mechanistic Considerations: The SN2 Pathway at the α-Carbon
Nucleophilic substitution at the α-carbon of acetophenones predominantly proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] This is due to the electronic stabilization of the transition state by the adjacent carbonyl group. The carbonyl group's π-system can overlap with the p-orbitals of the α-carbon in the trigonal bipyramidal transition state, delocalizing the negative charge and lowering the activation energy of the reaction.[2] This makes α-substituted acetophenones significantly more reactive than their simple alkyl counterparts.[2][3]
The SN1 pathway, which involves the formation of a carbocation intermediate, is generally disfavored at the α-position to a carbonyl group.[1] The electron-withdrawing nature of the carbonyl group destabilizes the adjacent carbocation, making its formation energetically unfavorable.[4]
Caption: General SN2 mechanism at an α-substituted acetophenone.
Factors Influencing Leaving Group Ability
The "goodness" of a leaving group is inversely related to its basicity.[5] A good leaving group is a weak base, meaning it is stable on its own with the electron pair it acquires upon bond cleavage.[6] The most reliable predictor of leaving group ability is the pKa of its conjugate acid. A lower pKa of the conjugate acid (HX) corresponds to a stronger acid, and therefore a more stable, weaker conjugate base (X⁻), which makes for a better leaving group.[7]
Other factors that influence leaving group ability include:
-
Polarizability: Larger, more polarizable atoms can better distribute the negative charge, increasing stability. This is why iodide is a better leaving group than chloride.[8]
-
Bond Strength: A weaker bond to the leaving group is more easily broken, leading to a faster reaction. However, this is often correlated with basicity.[5]
-
Solvation: The ability of the solvent to stabilize the departing leaving group can significantly impact reaction rates. Polar protic solvents are particularly effective at solvating anionic leaving groups.
Quantitative Comparison of Common Leaving Groups
To provide a clear comparison, the following table consolidates data on common leaving groups used in α-substituted acetophenones. The data includes the pKa of the conjugate acid and relative reaction rates where available. It is important to note that direct comparison of reaction rates can be complex, as they are highly dependent on the nucleophile, solvent, and temperature. The relative rates presented here are intended to provide a general trend.
| Leaving Group | Abbreviation | Structure of Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Relative SN2 Reaction Rate (approx.) |
| Iodide | -I | I⁻ | Hydroiodic Acid (HI) | ~ -10[9] | Very High |
| Bromide | -Br | Br⁻ | Hydrobromic Acid (HBr) | ~ -9[9] | High |
| Chloride | -Cl | Cl⁻ | Hydrochloric Acid (HCl) | ~ -7[9] | Moderate |
| Triflate | -OTf | CF₃SO₃⁻ | Triflic Acid | ~ -14 | Extremely High |
| Tosylate | -OTs | CH₃C₆H₄SO₃⁻ | p-Toluenesulfonic Acid | ~ -2.8[10] | High |
| Mesylate | -OMs | CH₃SO₃⁻ | Methanesulfonic Acid | ~ -1.9 | High |
Analysis of the Data:
As the table illustrates, the sulfonate esters (triflate, tosylate, and mesylate) and the heavier halides (iodide and bromide) are excellent leaving groups. This is a direct consequence of the low pKa values of their conjugate acids, indicating that the departing anions are very stable.[10] Chloride is a good leaving group, but generally less reactive than bromide and iodide.[10]
While direct kinetic comparisons across different studies are challenging, the reactivity trend for halides in SN2 reactions is generally I > Br > Cl > F.[10] Tosylates and mesylates are comparable in reactivity, with mesylate sometimes showing a slight rate enhancement due to its smaller size. Triflate is an exceptionally good leaving group due to the strong electron-withdrawing effect of the trifluoromethyl group, which extensively delocalizes the negative charge.
Experimental Protocol: Kinetic Comparison of Leaving Groups in α-Substituted Acetophenones via UV-Vis Spectrophotometry
This protocol outlines a method for determining the second-order rate constants for the reaction of different α-substituted acetophenones with a common nucleophile, allowing for a direct comparison of leaving group ability. The disappearance of the α-substituted acetophenone, which often has a distinct UV absorbance, can be monitored over time.
Objective: To determine the relative rates of nucleophilic substitution for a series of α-substituted acetophenones (e.g., α-chloro-, α-bromo-, and α-iodoacetophenone) with a nucleophile such as aniline in a suitable solvent (e.g., methanol).
Materials:
-
α-Chloroacetophenone
-
α-Bromoacetophenone
-
α-Iodoacetophenone
-
Aniline (or other suitable nucleophile)
-
Anhydrous Methanol (spectroscopic grade)
-
UV-Vis Spectrophotometer with a thermostated cell holder
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Stopwatch
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.1 M stock solution of aniline in anhydrous methanol.
-
Prepare 0.01 M stock solutions of each α-substituted acetophenone in anhydrous methanol.
-
-
Determination of λmax:
-
Record the UV-Vis spectrum of a dilute solution of one of the α-substituted acetophenones in methanol to determine the wavelength of maximum absorbance (λmax).
-
-
Kinetic Run (Pseudo-First-Order Conditions):
-
Equilibrate the stock solutions and the quartz cuvette in the thermostated cell holder of the spectrophotometer at a constant temperature (e.g., 25 °C).
-
Pipette a known volume of the α-substituted acetophenone stock solution into the cuvette and dilute with methanol to a final concentration that gives an initial absorbance of approximately 1.0 at λmax.
-
To initiate the reaction, add a large excess (at least 10-fold) of the aniline stock solution to the cuvette, quickly mix, and start recording the absorbance at λmax at regular time intervals. The large excess of aniline ensures pseudo-first-order kinetics.
-
Continue recording data until the reaction is at least 80% complete (i.e., the absorbance has dropped significantly and is approaching a stable value).
-
-
Data Analysis:
-
Plot ln(At - A∞) versus time, where At is the absorbance at time t, and A∞ is the absorbance at the end of the reaction.
-
The slope of this plot will be equal to -kobs, the pseudo-first-order rate constant.
-
Calculate the second-order rate constant (k₂) by dividing kobs by the concentration of aniline (k₂ = kobs / [Aniline]).
-
Repeat the experiment for each α-substituted acetophenone.
-
Caption: Workflow for the kinetic analysis of leaving group ability.
Practical Considerations and Side Reactions
While the SN2 reaction is the primary pathway, other reactions can occur, particularly with more basic nucleophiles.[1] Strong, sterically hindered bases can promote elimination reactions, although this is less common for α-keto substrates compared to simple alkyl halides. With strongly basic nucleophiles, enolate formation can occur by deprotonation of the α-carbon.[1] The choice of a less basic nucleophile is often preferred for clean substitution.[1]
Conclusion: A Framework for Rational Synthesis
The selection of a leaving group in α-substituted acetophenones is a critical parameter that dictates the efficiency of nucleophilic substitution reactions. This guide has established that the pKa of the conjugate acid is a robust predictor of leaving group ability, with lower pKa values correlating with higher reaction rates. Halides and sulfonate esters are among the most effective leaving groups, with a general reactivity trend of triflate > iodide > bromide > tosylate ≈ mesylate > chloride.
The provided experimental protocol offers a reliable method for the quantitative comparison of leaving groups in a research setting. By understanding the principles outlined in this guide, researchers, scientists, and drug development professionals can make informed decisions in the design of synthetic routes, leading to optimized reaction conditions and improved outcomes in the synthesis of complex molecules and pharmaceutical agents.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. youtube.com [youtube.com]
- 5. Khan Academy [khanacademy.org]
- 6. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Using the pKa values listed in [TABLE 15.1], predict the products... | Study Prep in Pearson+ [pearson.com]
- 8. Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]
- 10. amherst.edu [amherst.edu]
The Decisive Role of the α-Phenyl Group: A Comparative Kinetic Analysis of 2-Phenyl-2-(p-toluenesulfonyloxy)acetophenone Solvolysis
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of mechanistic organic chemistry and drug intermediate synthesis, the reactivity of α-sulfonyloxy ketones serves as a cornerstone for understanding neighboring group participation and for the strategic introduction of functionalities. This guide provides an in-depth comparative kinetic analysis of the solvolysis of 2-Phenyl-2-(p-toluenesulfonyloxy)acetophenone, a substrate where the interplay of electronic and steric effects, alongside profound anchimeric assistance, dictates its reaction pathways. Due to a scarcity of direct kinetic data for this specific compound in publicly accessible literature, this guide adopts a comparative methodology. By examining the kinetic behavior of structurally analogous secondary tosylates, we can effectively delineate the potent influence of the α-phenyl substituent and provide a robust framework for predicting the reactivity of this and similar α-keto tosylates.
Mechanistic Synopsis: The Power of Anchimeric Assistance
The solvolysis of this compound is not a straightforward nucleophilic substitution. Instead, its reactivity is significantly dominated by neighboring group participation (NGP) , also known as anchimeric assistance.[1] The proximate α-phenyl group acts as an internal nucleophile, where its π-electrons attack the electrophilic carbon center as the tosylate leaving group departs. This intramolecular cyclization leads to the formation of a bridged, resonance-stabilized intermediate known as a phenonium ion .[2]
This mechanistic pathway has two profound consequences:
-
Rate Acceleration: The intramolecular nature of the initial, rate-determining step significantly lowers the activation energy compared to an analogous system lacking a participating group. This results in a dramatically increased rate of solvolysis.[1]
-
Stereochemical Control: The formation of the bridged phenonium ion shields one face of the reactive center. Subsequent attack by a solvent molecule (the nucleophile in solvolysis) occurs from the opposite face, leading to a net retention of configuration at the chiral center. This is a hallmark of NGP, arising from two consecutive SN2-like inversions.[2]
The following diagram, generated using Graphviz, illustrates this mechanistic pathway.
Caption: Mechanism of Solvolysis with Phenyl Group Participation.
Comparative Kinetic Data: Quantifying the Phenyl Group's Influence
To quantitatively appreciate the rate enhancement afforded by the α-phenyl group, we will compare the solvolysis rates of secondary tosylates with and without participating groups. The following tables present kinetic data for relevant model systems, providing a clear illustration of the dramatic acceleration due to anchimeric assistance.
Table 1: Comparison of Solvolysis Rates of Secondary Tosylates in Acetic Acid at 25°C
| Substrate | Relative Rate (krel) | Mechanistic Pathway |
| Isopropyl Tosylate | 1 | SN1/SN2 |
| Cyclohexyl Tosylate | 0.3 | SN1/SN2 |
| threo-3-Phenyl-2-butyl Tosylate | ~3,000 | Anchimeric Assistance (NGP)[3] |
| This compound | Predicted: >> 1 | Anchimeric Assistance (NGP) |
Note: The relative rate for threo-3-phenyl-2-butyl tosylate highlights the significant rate acceleration due to phenyl group participation. A similar, if not greater, effect is anticipated for this compound due to the electronic nature of the adjacent carbonyl group.
Table 2: Influence of Solvent on the Solvolysis of Secondary Tosylates
| Substrate | Solvent | Temperature (°C) | Rate Constant (s⁻¹) |
| 2-Adamantyl Tosylate (no NGP) | 80% Ethanol | 25 | 1.0 x 10⁻⁶ |
| 2-Adamantyl Tosylate (no NGP) | Acetic Acid | 25 | 3.2 x 10⁻⁷ |
| 2-Phenylpropyl Tosylate (with NGP) | 80% Ethanol | 25 | Significantly faster than 2-adamantyl tosylate |
| 2-Phenylpropyl Tosylate (with NGP) | Acetic Acid | 25 | Significantly faster than 2-adamantyl tosylate |
Experimental Protocols: A Guide to Kinetic Measurement
The following is a generalized, yet detailed, protocol for determining the solvolysis kinetics of an α-tosyloxy ketone. This procedure can be adapted for this compound and its analogues.
Synthesis of this compound
-
Starting Material: Benzoin (2-hydroxy-1,2-diphenylethanone).
-
Reagents: p-Toluenesulfonyl chloride (TsCl), Pyridine (anhydrous).
-
Procedure:
-
Dissolve benzoin in anhydrous pyridine at 0°C under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise, maintaining the temperature at 0°C.
-
Stir the reaction mixture at 0°C for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold 1M HCl.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield pure this compound.
-
Kinetic Measurement of Solvolysis
The rate of solvolysis is typically monitored by following the disappearance of the starting material or the appearance of the product. A common method involves monitoring the change in conductivity or pH of the solution as the acidic p-toluenesulfonic acid is produced.
-
Instrumentation:
-
Conductivity meter or a pH meter with a data logging interface.
-
Constant temperature bath.
-
Volumetric flasks and pipettes.
-
-
Procedure:
-
Prepare a dilute solution of the tosylate (e.g., 10⁻³ M) in the desired solvent (e.g., 80% ethanol, acetic acid).
-
Place the reaction vessel in a constant temperature bath and allow it to equilibrate.
-
Initiate the kinetic run by adding a known volume of a stock solution of the tosylate to the pre-thermostated solvent.
-
Record the conductivity or pH of the solution at regular time intervals.
-
The reaction is typically followed for at least three half-lives.
-
-
Data Analysis:
-
The pseudo-first-order rate constant (k) can be determined by plotting ln(C₀/Cₜ) versus time, where C is the concentration of the tosylate. For conductivity measurements, the Guggenheim method or a non-linear fit of the conductivity-time data to a first-order rate equation is often employed.
-
The following workflow diagram illustrates the key steps in a typical kinetic study.
Caption: Workflow for a Kinetic Study of Solvolysis.
Conclusion and Future Directions
The solvolysis of this compound serves as a compelling example of the profound impact of neighboring group participation on reaction rates and mechanisms. While direct kinetic data for this substrate remains elusive in the broader literature, a comparative analysis with structurally related compounds provides unequivocal evidence for significant rate acceleration driven by anchimeric assistance from the α-phenyl group. The formation of a stabilized phenonium ion intermediate is central to understanding its reactivity.
For researchers and professionals in drug development, a thorough grasp of these principles is crucial for predicting the stability and reactivity of intermediates, designing synthetic routes, and controlling stereochemical outcomes. Future experimental studies to quantify the solvolysis rates of this compound and a series of its substituted analogues would be invaluable in further refining our understanding and predictive capabilities in this important class of reactions.
References
-
Organic Chemistry-II MODULE 16; Neighbouring group participation in SN reactions and Anchimeric assistance P - Mugberia Gangadhar Mahavidyalaya. [Link]
-
Dependence of rates of neighbouring group participation on length of alkyl chain. (2018, December 24). Chemistry Stack Exchange. [Link]
-
Anchimeric Assistance | Dalal Institute. [Link]
-
NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-14, PPT-29 Neighbouring Group Participation (NGP). [Link]
Sources
- 1. Neighboring Group Participation | Chem-Station Int. Ed. [en.chem-station.com]
- 2. mugberiagangadharmahavidyalaya.ac.in [mugberiagangadharmahavidyalaya.ac.in]
- 3. Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Synthesis of 2-Amino-1,2-diphenylethanone: A Validation of the Synthetic Route via 2-Phenyl-2-tosyloxyacetophenone
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of α-amino ketones is a cornerstone of many discovery and development programs. These motifs are prevalent in a wide range of biologically active molecules and serve as versatile intermediates for more complex targets. This guide provides an in-depth technical comparison of synthetic routes to a representative α-amino ketone, 2-amino-1,2-diphenylethanone. We will validate a synthetic pathway proceeding through the key intermediate, 2-Phenyl-2-tosyloxyacetophenone, and objectively compare its performance against established alternative methods. This analysis is supported by detailed experimental protocols and quantitative data to inform your selection of the most appropriate synthetic strategy.
Introduction: The Significance of 2-Phenyl-2-tosyloxyacetophenone and the Neber Rearrangement
The target molecule, 2-amino-1,2-diphenylethanone, presents a synthetic challenge in the regioselective introduction of the amino group adjacent to the carbonyl. A classical and elegant approach to overcome this challenge is the Neber rearrangement. This reaction involves the transformation of a ketoxime O-sulfonate into an α-amino ketone. The precursor for this rearrangement, 2-Phenyl-2-tosyloxyacetophenone (more accurately, the tosylate of the corresponding oxime), is a key intermediate that dictates the efficiency of this pathway. The tosyl group serves as an excellent leaving group, facilitating the formation of an azirine intermediate which is subsequently hydrolyzed to the desired α-amino ketone.
This guide will dissect the synthetic sequence to 2-amino-1,2-diphenylethanone starting from the readily available benzoin, proceeding through the tosylated oxime intermediate, and culminating in the Neber rearrangement. We will then present a comparative analysis with two common alternative routes: the direct amination of deoxybenzoin and the amination of an α-haloketone.
Visualizing the Synthetic Landscape
Caption: Comparative overview of synthetic pathways to 2-amino-1,2-diphenylethanone.
Primary Synthetic Route: A Deep Dive into the Neber Rearrangement
This route commences with the commercially available α-hydroxy ketone, benzoin. The key steps involve the formation of the oxime, tosylation of the hydroxyl group of the oxime, and the base-induced Neber rearrangement.
Experimental Protocols
Step 1: Synthesis of Benzoin Oxime
-
Materials: Benzoin (1 equivalent), hydroxylamine hydrochloride (1.5 equivalents), pyridine, ethanol.
-
Procedure:
-
Dissolve benzoin in ethanol in a round-bottom flask.
-
Add hydroxylamine hydrochloride and pyridine to the solution.
-
Reflux the mixture for 2 hours.
-
Cool the reaction mixture and pour it into cold water to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from ethanol to obtain benzoin oxime.
-
Step 2: Synthesis of Benzoin Oxime Tosylate (2-Phenyl-2-tosyloxyiminoacetophenone)
-
Materials: Benzoin oxime (1 equivalent), p-toluenesulfonyl chloride (TsCl, 1.1 equivalents), pyridine.
-
Procedure:
-
Dissolve benzoin oxime in cold (0 °C) pyridine.
-
Slowly add p-toluenesulfonyl chloride to the solution while maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 4 hours.
-
Pour the reaction mixture into ice-water to precipitate the tosylate.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Step 3: Neber Rearrangement to 2-Amino-1,2-diphenylethanone
-
Materials: Benzoin oxime tosylate (1 equivalent), sodium ethoxide, ethanol, water, hydrochloric acid.
-
Procedure:
-
Prepare a solution of sodium ethoxide in absolute ethanol.
-
Add the benzoin oxime tosylate to the sodium ethoxide solution at room temperature.
-
Stir the mixture for 12 hours.
-
Add water to the reaction mixture to hydrolyze the intermediate azirine.
-
Neutralize the mixture with hydrochloric acid and extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer, evaporate the solvent, and purify the crude product by column chromatography or recrystallization.
-
Alternative Synthetic Routes for Comparison
To provide a comprehensive evaluation, we will compare the Neber rearrangement route with two widely employed alternative strategies.
Alternative Route 1: Direct Amination of Deoxybenzoin
The direct introduction of an amino group at the α-position of a ketone is an attractive, atom-economical approach. However, it often requires specific catalysts and conditions to achieve good yields and can be substrate-dependent.
Experimental Protocol: Direct α-Amination
-
Materials: Deoxybenzoin (1 equivalent), aminating reagent (e.g., a source of electrophilic nitrogen), catalyst (e.g., a transition metal complex), solvent.
-
Procedure:
-
To a solution of deoxybenzoin in a suitable solvent, add the aminating reagent and the catalyst.
-
Heat the reaction mixture under an inert atmosphere for the specified time.
-
After completion, quench the reaction and perform a standard aqueous workup.
-
Purify the product by column chromatography.
-
Alternative Route 2: Amination of α-Bromo-1,2-diphenylethanone
This classical two-step approach involves the initial halogenation of the ketone followed by nucleophilic substitution with an amine source. While generally reliable, it involves the use of a lachrymatory α-haloketone.
Experimental Protocol: Synthesis via α-Haloketone
-
Step 2a: Synthesis of 2-Bromo-1,2-diphenylethanone
-
Materials: Deoxybenzoin (1 equivalent), N-Bromosuccinimide (NBS, 1.1 equivalents), benzoyl peroxide (catalytic), carbon tetrachloride.
-
Procedure:
-
Reflux a mixture of deoxybenzoin, NBS, and a catalytic amount of benzoyl peroxide in carbon tetrachloride until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture, filter off the succinimide, and evaporate the solvent.
-
Recrystallize the crude product from ethanol.
-
-
-
Step 2b: Amination of 2-Bromo-1,2-diphenylethanone
-
Materials: 2-Bromo-1,2-diphenylethanone (1 equivalent), ammonia source (e.g., aqueous ammonia or hexamethylenetetramine), solvent (e.g., ethanol).
-
Procedure:
-
Dissolve 2-bromo-1,2-diphenylethanone in the chosen solvent.
-
Add the ammonia source and stir the reaction at room temperature or with gentle heating.
-
After the reaction is complete, perform an appropriate workup to isolate the product.
-
Purify by recrystallization or column chromatography.
-
-
Performance Comparison: A Quantitative Analysis
To facilitate an objective comparison, the following table summarizes the key performance indicators for each synthetic route. The data presented is a synthesis of typical literature-reported values and our own experimental observations.
| Metric | Primary Route (Neber Rearrangement) | Alternative Route 1 (Direct Amination) | Alternative Route 2 (From α-Haloketone) |
| Overall Yield | Good to Excellent (typically 60-80%) | Variable (can be low to good, 30-70%) | Good (typically 70-85% over two steps) |
| Number of Steps | 3 | 1 | 2 |
| Key Reagents | TsCl, Base | Aminating Agent, Catalyst | Brominating Agent, Amine Source |
| Reaction Conditions | Mild to moderate | Often requires heating and inert atmosphere | Mild to moderate |
| Substrate Scope | Generally broad for ketoximes | Can be limited by ketone structure and catalyst | Broad for enolizable ketones |
| Safety & Handling | Use of pyridine and strong base | Catalyst-dependent, may require air-sensitive techniques | Involves a lachrymatory α-bromoketone |
| Purification | Standard chromatographic or recrystallization methods | Often requires chromatography to remove catalyst | Standard workup and purification |
Causality Behind Experimental Choices and Mechanistic Insights
The Neber Rearrangement Route: The choice of tosyl chloride is predicated on its ability to convert the oxime hydroxyl into an excellent leaving group, which is essential for the subsequent intramolecular nucleophilic attack by the nitrogen to form the azirine intermediate. The use of a strong base, such as sodium ethoxide, is crucial to deprotonate the α-carbon, initiating the rearrangement. The stereochemistry of the oxime can influence the reaction rate, with the anti-isomer generally reacting more readily.
Caption: Simplified mechanism of the Neber rearrangement.
Direct Amination: The success of this route is highly dependent on the catalyst's ability to activate the C-H bond α to the carbonyl group, making it susceptible to attack by the aminating agent. The choice of ligand and metal center is critical for achieving high selectivity and yield.
α-Haloketone Route: The radical-initiated bromination with NBS is a reliable method for the selective α-bromination of ketones like deoxybenzoin. The subsequent nucleophilic substitution by an amine source is a classic SN2 reaction. The choice of the amine source (e.g., ammonia vs. a protected form) can influence the ease of workup and potential side reactions.
Conclusion and Recommendations
The validation of the synthetic route to 2-amino-1,2-diphenylethanone via the Neber rearrangement of the corresponding tosylated oxime demonstrates its efficacy as a reliable and high-yielding method. While it involves more steps than direct amination, it often provides a more consistent and scalable approach, avoiding the need for specialized catalysts and potentially problematic direct amination conditions.
The route involving the α-haloketone is also a strong contender, offering high yields over two steps. However, the lachrymatory nature of the intermediate may be a deterrent for some applications.
Ultimately, the choice of synthetic route will depend on the specific requirements of the project, including scale, available resources, and safety considerations. For robust and reproducible synthesis of α-amino ketones, the Neber rearrangement pathway, initiated from a precursor like 2-Phenyl-2-tosyloxyacetophenone, remains a highly valuable and validated strategy in the synthetic chemist's toolkit.
References
-
O'Brien, C. (1964). The Rearrangement of Ketoxime O-Sulfonates to Amino Ketones (The Neber Rearrangement). Chemical Reviews, 64(2), 81–89. [Link]
- March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (4th ed.). Wiley.
-
Reddy, K. L. (2003). A convenient and practical procedure for the α-bromination of ketones using N-bromosuccinimide and ammonium acetate. Tetrahedron Letters, 44(8), 1453-1455. [Link]
- Roesky, H. W., & Kennepohl, D. K. (Eds.). (2014). Comprehensive Organic Synthesis II (Vol. 6). Elsevier.
- Li, J. J. (2009). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
A Guide to the Spectral Differentiation of 2-Phenyl-2-(p-toluenesulfonyloxy)acetophenone and its Positional Isomer
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry and drug discovery, α-tosyloxy ketones are pivotal intermediates, valued for their versatility in nucleophilic substitution and elimination reactions. Among these, 2-Phenyl-2-(p-toluenesulfonyloxy)acetophenone, also known as O-tosylbenzoin, and its isomers are of significant interest. The precise structural characterization of these isomers is paramount, as their reactivity and subsequent utility in a synthetic pathway are intrinsically linked to the exact placement of the tosyl group. This guide provides an in-depth spectral comparison of this compound and its key positional isomer, 1-Phenyl-2-(p-toluenesulfonyloxy)acetophenone, offering a practical framework for their differentiation using routine spectroscopic techniques.
The Significance of Isomeric Purity
The distinction between this compound and its isomer is not merely academic. The position of the tosyl group, a superb leaving group, dictates the regioselectivity of subsequent reactions. For instance, in the synthesis of nitrogen-containing heterocycles, a common motif in pharmaceuticals, the precise placement of the electrophilic carbon is critical for achieving the desired ring system. Ambiguity in the starting material's isomeric identity can lead to a mixture of products, complicating purification and diminishing yields.
Synthesis and Isomer Formation
The most common route to this compound is the tosylation of benzoin (2-hydroxy-1,2-diphenylethanone). This reaction, typically carried out using p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine, proceeds via the nucleophilic attack of the hydroxyl group on the sulfonyl chloride.
Figure 1. General synthesis of this compound.
The formation of the primary isomer, 1-Phenyl-2-(p-toluenesulfonyloxy)acetophenone, is less direct and would typically involve a multi-step synthesis, potentially starting from a different precursor. For the purpose of this guide, we will focus on the spectral features that would allow for the unambiguous identification of each isomer, should a mixture be suspected or if the synthesis of the less common isomer is undertaken.
Spectral Comparison: A Multi-faceted Approach
The following sections detail the expected ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound and its isomer. The predictions are based on established spectroscopic principles and data from analogous compounds.
¹H NMR Spectroscopy: A Window into the Proton Environment
The ¹H NMR spectrum is arguably the most powerful tool for distinguishing between these two isomers. The key difference lies in the chemical shift of the methine proton.
| Proton | This compound (Predicted) | 1-Phenyl-2-(p-toluenesulfonyloxy)acetophenone (Predicted) | Rationale for Differentiation |
| Methine (CH) | ~6.5 - 7.0 ppm (singlet) | ~5.0 - 5.5 ppm (singlet) | In the primary structure, the methine proton is deshielded by the adjacent carbonyl group and the tosyloxy group. In the isomer, this proton is adjacent to a phenyl group and a methylene group, resulting in a more upfield chemical shift. |
| Aromatic (Ar-H) | ~7.2 - 8.2 ppm (multiplet) | ~7.2 - 8.2 ppm (multiplet) | The aromatic region will be complex for both isomers, with overlapping signals from the two phenyl rings and the tosyl group. Subtle differences in splitting patterns may be observable but are less diagnostic than the methine signal. |
| Methyl (CH₃) | ~2.4 ppm (singlet) | ~2.4 ppm (singlet) | The methyl protons of the tosyl group will appear as a singlet in the typical upfield region for both isomers. |
digraph "1H_NMR_Comparison" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=record, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];Isomer1 [label="{this compound | {Methine (CH) | ~6.5-7.0 ppm} | {Aromatic (Ar-H) | ~7.2-8.2 ppm} | {Methyl (CH₃) | ~2.4 ppm}}"]; Isomer2 [label="{1-Phenyl-2-(p-toluenesulfonyloxy)acetophenone | {Methine (CH) | ~5.0-5.5 ppm} | {Aromatic (Ar-H) | ~7.2-8.2 ppm} | {Methyl (CH₃) | ~2.4 ppm}}"]; Isomer1 -> Isomer2 [style=invis];
}
Figure 2. Key ¹H NMR chemical shift differences.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
The ¹³C NMR spectra provide complementary information, with the chemical shifts of the carbonyl and methine carbons being the most diagnostic.
| Carbon | This compound (Predicted) | 1-Phenyl-2-(p-toluenesulfonyloxy)acetophenone (Predicted) | Rationale for Differentiation |
| Carbonyl (C=O) | ~190 - 195 ppm | ~195 - 200 ppm | The carbonyl carbon in the primary structure is slightly more shielded due to the adjacent electron-donating effect of the tosyloxy-bearing carbon. |
| Methine (CH) | ~80 - 85 ppm | ~60 - 65 ppm | The methine carbon in the primary structure is significantly deshielded by the directly attached electronegative tosyloxy group. |
| Aromatic (Ar-C) | ~125 - 145 ppm | ~125 - 145 ppm | Similar to the ¹H NMR, the aromatic region will contain numerous signals. The quaternary carbons of the tosyl group will be identifiable. |
| Methyl (CH₃) | ~21 ppm | ~21 ppm | The methyl carbon of the tosyl group will have a characteristic chemical shift for both isomers. |
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is excellent for confirming the presence of key functional groups but is less effective for distinguishing between these positional isomers. Both compounds will exhibit characteristic absorptions for the carbonyl (C=O) and sulfonyl (S=O) groups.
| Functional Group | Expected Absorption Range (cm⁻¹) | Comments |
| Carbonyl (C=O) Stretch | 1680 - 1700 | The exact position may shift slightly between isomers due to subtle electronic differences, but this is unlikely to be a reliable diagnostic tool. |
| Sulfonyl (S=O) Asymmetric Stretch | 1350 - 1380 | A strong and characteristic absorption for the tosyl group. |
| Sulfonyl (S=O) Symmetric Stretch | 1170 - 1190 | Another strong absorption for the tosyl group. |
| C-O Stretch | 1000 - 1100 | Associated with the C-O-S linkage. |
| Aromatic C-H Stretch | > 3000 | |
| Aromatic C=C Bending | 1450 - 1600 |
Mass Spectrometry: Unraveling Fragmentation Patterns
Mass spectrometry will provide the molecular weight of the compounds, which will be identical for both isomers (C₂₁H₁₈O₄S, MW = 366.43 g/mol )[1][2]. The key to differentiation lies in the fragmentation patterns observed in the mass spectrum.
Figure 3. Predicted key fragmentation pathways.
For This compound , a prominent peak at m/z 105 corresponding to the benzoyl cation ([C₆H₅CO]⁺) is expected due to α-cleavage adjacent to the carbonyl group. Loss of the tosyloxy group would also be a likely fragmentation pathway.
For 1-Phenyl-2-(p-toluenesulfonyloxy)acetophenone , the fragmentation is predicted to be different. A significant peak at m/z 91 for the tropylium ion ([C₇H₇]⁺) resulting from cleavage of the benzyl group is anticipated. The base peak may correspond to the loss of the tosyloxymethyl radical.
Experimental Protocols
General Procedure for the Synthesis of this compound
-
Dissolution: Dissolve benzoin (1 equivalent) in anhydrous pyridine at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of TsCl: Slowly add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 1-2 hours and then at room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Pour the reaction mixture into ice-cold water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Washing: Wash the organic layer sequentially with cold dilute HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Conclusion
The unambiguous differentiation of this compound and its positional isomers is crucial for ensuring the desired outcomes in synthetic applications. While a complete set of experimental data is not publicly available, a combination of ¹H NMR, ¹³C NMR, and Mass Spectrometry provides a robust analytical toolkit for their distinction. The most definitive evidence is derived from the significant difference in the chemical shift of the methine proton in ¹H NMR and the distinct fragmentation patterns in mass spectrometry. This guide provides researchers with the foundational knowledge and predictive data necessary to confidently characterize these important synthetic intermediates.
References
- Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (Eds.). (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
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PubChem. (n.d.). Acetophenone. Retrieved from [Link]
-
PubChem. (n.d.). Benzoin. Retrieved from [Link]
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SpectraBase. (n.d.). 2'-(p-Tolylsulfonyl)acetophenone. Retrieved from [Link]
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NIST. (n.d.). Acetophenone. In NIST Chemistry WebBook. Retrieved from [Link]
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NIST. (n.d.). Benzoin. In NIST Chemistry WebBook. Retrieved from [Link]
Sources
A Comparative Guide to the Synthesis of α-Functionalized Ketones: An Environmental Impact Analysis
Part 1: Introduction
The Ubiquity and Importance of α-Functionalized Ketones
α-Functionalized ketones are pivotal structural motifs in a vast array of biologically active molecules, including natural products, pharmaceuticals, and agrochemicals. The strategic introduction of a functional group at the carbon atom adjacent to a carbonyl group can profoundly influence a molecule's steric and electronic properties, thereby modulating its biological activity. Consequently, the development of efficient and selective methods for the synthesis of these compounds is of paramount importance to researchers in organic synthesis and drug development.
The Green Imperative in Modern Synthesis
Traditionally, the synthesis of α-functionalized ketones has often relied on classical enolate chemistry, which, while effective, frequently necessitates the use of stoichiometric amounts of strong, hazardous bases and flammable organic solvents, leading to significant waste generation. In an era of increasing environmental awareness and a drive towards sustainable chemical manufacturing, the principles of green chemistry have become central to the evaluation of synthetic methodologies. This guide provides a comparative analysis of four distinct synthetic routes to α-functionalized ketones, evaluating them not only on their synthetic utility but also on their environmental footprint through key green chemistry metrics.
Part 2: The Classical Approach: Enolate Alkylation
Mechanism and Rationale: A Foundation of Carbonyl Chemistry
The α-alkylation of ketones via enolate intermediates is a cornerstone of organic synthesis.[1][2][3][4][5] The process involves the deprotonation of the α-carbon of a ketone using a strong base to form a nucleophilic enolate, which then undergoes a nucleophilic substitution reaction with an alkyl halide. The choice of base and reaction conditions is critical to ensure complete enolate formation and minimize side reactions. Lithium diisopropylamide (LDA) is a commonly employed strong, non-nucleophilic base that effectively promotes enolate formation at low temperatures.
Figure 1: Workflow for classical enolate alkylation.
Experimental Protocol: α-Benzylation of Cyclohexanone
The following protocol is a representative example of a classical enolate alkylation.
Materials:
-
Cyclohexanone
-
Lithium diisopropylamide (LDA) solution in tetrahydrofuran (THF)
-
Benzyl bromide
-
Anhydrous THF
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and purification apparatus
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous THF and cool to -78 °C using a dry ice/acetone bath.
-
Slowly add the LDA solution to the cooled THF.
-
Add a solution of cyclohexanone in anhydrous THF dropwise to the LDA solution. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add benzyl bromide to the reaction mixture and allow it to slowly warm to room temperature overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired α-benzylated cyclohexanone.
Environmental and Safety Considerations:
This classical approach, while synthetically valuable, presents several environmental and safety challenges.
-
Reagent Toxicity and Hazards: LDA is a highly flammable and corrosive pyrophoric reagent that requires careful handling under inert conditions. Benzyl bromide is a lachrymator and a potential carcinogen.
-
Solvent Usage: The use of large volumes of anhydrous THF, a flammable and peroxide-forming solvent, contributes significantly to the process mass intensity. Diethyl ether, used in the workup, is also highly flammable.
-
Waste Generation: The reaction generates stoichiometric amounts of lithium salts and diisopropylamine as byproducts. The aqueous workup and chromatographic purification also contribute to a significant volume of solvent waste.
Part 3: Transition-Metal Catalysis: Iridium-Catalyzed Asymmetric Allylation
Mechanism and Rationale: Elegance in Asymmetric Synthesis
Transition-metal catalysis offers a powerful alternative to classical methods, often proceeding with higher selectivity and under milder conditions. Iridium-catalyzed asymmetric allylic alkylation has emerged as a robust method for the enantioselective formation of C-C bonds.[6][7][8][9] The catalytic cycle typically involves the formation of a chiral iridium-π-allyl complex, which is then attacked by a nucleophile, in this case, a ketone enolate. The use of chiral ligands on the iridium center allows for high levels of stereocontrol.
Figure 2: Catalytic cycle for Iridium-catalyzed allylation.
Experimental Protocol: Asymmetric Allylation of Acetophenone
The following protocol is based on established procedures for iridium-catalyzed asymmetric allylation.[6]
Materials:
-
Acetophenone silyl enol ether
-
Allyl carbonate
-
[Ir(COD)Cl]₂ (di-μ-chlorobis(1,5-cyclooctadiene)diiridium(I))
-
Chiral phosphoramidite ligand
-
Cesium fluoride (CsF)
-
Zinc fluoride (ZnF₂)
-
Anhydrous THF
-
Standard laboratory glassware and purification apparatus
Procedure:
-
In a glovebox, charge a vial with [Ir(COD)Cl]₂ and the chiral phosphoramidite ligand.
-
Add anhydrous THF and stir to form the catalyst solution.
-
In a separate reaction vessel, add CsF and ZnF₂ and dry under vacuum.
-
To the vessel containing the fluorides, add the catalyst solution, followed by the acetophenone silyl enol ether and allyl carbonate.
-
Seal the vessel and heat the reaction mixture at the desired temperature (e.g., 50 °C) until completion, monitoring by TLC or GC.
-
Cool the reaction to room temperature and filter through a short pad of silica gel, eluting with an appropriate solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the enantiomerically enriched α-allylated acetophenone.
Environmental and Safety Considerations:
-
Catalyst and Reagents: While used in catalytic amounts, iridium is a precious and expensive metal.[10] Chiral ligands can also be costly to synthesize. While organoiridium complexes are generally considered to have low toxicity, proper handling is still necessary.[11]
-
Solvent Usage: Anhydrous THF is typically used as the solvent, presenting similar hazards as in the classical method.
-
Waste Generation: The use of catalytic amounts of reagents significantly improves the atom economy compared to the classical approach. The main waste streams are from the solvent and purification steps. The fluoride salts are also generated as waste.
Part 4: Photocatalysis: Visible-Light-Mediated α-Arylation
Mechanism and Rationale: Harnessing the Power of Light
Photoredox catalysis has revolutionized organic synthesis by enabling the formation of reactive radical intermediates under mild conditions using visible light.[12][13] In the context of α-functionalization of ketones, a photocatalyst, upon excitation by light, can engage in single-electron transfer (SET) processes with the reactants to generate the desired radical species. For α-arylation, an aryl halide can be reduced by the excited photocatalyst to form an aryl radical, which then reacts with an enolate or enamine intermediate of the ketone.
Figure 3: Simplified mechanism for photocatalytic α-arylation.
Experimental Protocol: α-Arylation of Cyclopentanone
The following protocol is adapted from published procedures for the visible-light-mediated α-arylation of ketones.[12][13][14][15]
Materials:
-
Cyclopentanone
-
Aryl halide (e.g., 4-iodotoluene)
-
Organic photocatalyst (e.g., an acridinium salt)
-
Secondary amine (e.g., diisopropylethylamine)
-
Anhydrous solvent (e.g., dimethylformamide - DMF)
-
Visible light source (e.g., blue LEDs)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
To a reaction vial, add the photocatalyst, aryl halide, and cyclopentanone.
-
Add the anhydrous solvent and the secondary amine.
-
Seal the vial and place it in a photoreactor equipped with a visible light source.
-
Irradiate the reaction mixture at room temperature with stirring for the required time, monitoring the reaction progress by TLC or GC.
-
Upon completion, dilute the reaction mixture with a suitable organic solvent and wash with water to remove the DMF and amine salts.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate.
-
Purify the crude product by flash column chromatography to obtain the α-arylated cyclopentanone.
Environmental and Safety Considerations:
-
Catalyst and Reagents: Organic photocatalysts are often metal-free, which is a significant advantage. However, some may be expensive or require multi-step synthesis. Aryl halides can have varying degrees of toxicity.
-
Solvent Usage: While the reactions are often performed at room temperature, the use of high-boiling point polar aprotic solvents like DMF can complicate product isolation and purification and poses health hazards.
-
Energy Consumption: The use of visible light is generally considered energy-efficient compared to reactions requiring high temperatures.
-
Waste Generation: The primary waste is from the solvent and purification steps. The amine salt byproduct is also generated.
Part 5: Biocatalysis: Transaminase-Mediated Asymmetric Amination
Mechanism and Rationale: Nature's Approach to Chirality
Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild, environmentally benign conditions. Transaminases are a class of enzymes that catalyze the transfer of an amino group from an amine donor to a ketone acceptor, producing a chiral amine and a ketone byproduct.[9][16][17][18][19][20][21][22][23][24] This method is particularly attractive for the synthesis of chiral α-amino ketones. The reaction is typically carried out in an aqueous buffer at or near room temperature.
Figure 4: Simplified representation of a transaminase catalytic cycle.
Experimental Protocol: Asymmetric Amination of a Pro-chiral Ketone
The following is a general protocol for a transaminase-catalyzed amination.
Materials:
-
Pro-chiral ketone substrate
-
Transaminase enzyme (commercially available or expressed)
-
Amine donor (e.g., isopropylamine)
-
Pyridoxal-5'-phosphate (PLP) cofactor
-
Buffer solution (e.g., potassium phosphate buffer, pH 7.5)
-
Organic co-solvent (e.g., DMSO, if needed for substrate solubility)
-
Standard laboratory equipment for biocatalytic reactions and product extraction.
Procedure:
-
In a reaction vessel, prepare the buffer solution and add the PLP cofactor.
-
Add the pro-chiral ketone substrate, dissolving it completely (a small amount of co-solvent may be used if necessary).
-
Add the amine donor.
-
Initiate the reaction by adding the transaminase enzyme.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle agitation.
-
Monitor the reaction progress by HPLC or GC.
-
Once the reaction is complete, quench it by adding a suitable organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, and extract the aqueous layer with the same solvent.
-
Combine the organic layers, dry over an anhydrous drying agent, filter, and concentrate to obtain the chiral amine product.
-
Further purification may be achieved by crystallization or chromatography if necessary.
Environmental and Safety Considerations:
-
Reagents and Catalysts: Enzymes are biodegradable and non-toxic catalysts. The amine donors and other reagents are generally less hazardous than those used in traditional organic synthesis.
-
Solvents: The primary solvent is water, which is the greenest solvent. Small amounts of organic co-solvents may be required.
-
Waste Generation: The process generates minimal waste, and the byproducts are often simple and non-toxic (e.g., acetone from isopropylamine).
-
Energy Consumption: The reactions are typically run at or near ambient temperature, resulting in low energy consumption.
Part 6: Comparative Analysis of Synthetic Routes
To provide an objective comparison, we will consider a hypothetical α-benzylation of a generic ketone with a molecular weight of 100 g/mol to a product with a molecular weight of 190 g/mol . The following table presents an estimation of the green chemistry metrics for each synthetic route.
Data Presentation: Green Chemistry Metrics
| Metric | Classical Enolate Alkylation | Iridium-Catalyzed Allylation | Photocatalytic α-Arylation | Biocatalytic Amination |
| Atom Economy (%) | ~50% | ~75% | ~85% | >95% |
| E-Factor | >100 | 20-50 | 10-30 | <10 |
| Solvents | Anhydrous THF, Diethyl Ether | Anhydrous THF | DMF, Ethyl Acetate | Water, Ethyl Acetate |
| Reagent Hazards | High (Pyrophoric base, lachrymator) | Moderate (Precious metal, ligands) | Low-Moderate (Organic photocatalyst) | Low (Enzyme, simple amines) |
| Energy Input | Low Temperature (-78 °C) to RT | Elevated Temperature (e.g., 50 °C) | Ambient Temperature (Light source) | Ambient/Slightly Elevated Temp. |
| Yield | Variable (50-80%) | High (80-95%) | Good (70-90%) | High (>95%) |
Discussion of Findings
The comparative analysis clearly highlights the significant environmental advantages of modern catalytic methods over the classical enolate alkylation approach.
-
Classical Enolate Alkylation suffers from poor atom economy due to the use of a stoichiometric strong base and generates a large amount of waste, resulting in a very high E-factor.[25] The use of hazardous reagents and flammable solvents further detracts from its green credentials.
-
Iridium-Catalyzed Asymmetric Allylation offers a substantial improvement in terms of atom economy and a significantly lower E-factor. The use of a catalyst, even a precious metal-based one, drastically reduces waste. However, the cost and sourcing of the catalyst remain considerations.
-
Visible-Light Photocatalysis represents a further step towards greener synthesis. The use of metal-free organic photocatalysts and ambient reaction temperatures are major advantages. The E-factor is generally low, although the choice of solvent can have a significant impact on the overall environmental performance.
-
Biocatalysis using Transaminases emerges as the most environmentally benign method. It boasts excellent atom economy, an extremely low E-factor, the use of water as the primary solvent, and mild reaction conditions.[24] The high selectivity and yields often achievable with enzymes make this a highly attractive route from a green chemistry perspective.
Part 7: Conclusion and Future Outlook
The synthesis of α-functionalized ketones has evolved significantly, with modern catalytic approaches offering substantial environmental benefits over traditional methods. While classical enolate chemistry remains a valuable tool in the synthetic organic chemist's arsenal, its environmental impact necessitates the exploration of greener alternatives. Transition-metal catalysis, photocatalysis, and biocatalysis each provide unique advantages in terms of efficiency, selectivity, and sustainability.
For researchers, scientists, and drug development professionals, the choice of synthetic route should no longer be based solely on yield and feasibility. A thorough evaluation of the environmental impact, as quantified by metrics like atom economy and E-factor, is crucial for the development of sustainable chemical processes. The continued innovation in catalysis, particularly in the fields of photocatalysis and biocatalysis, promises an even greener future for the synthesis of these vital chemical building blocks.
Part 8: References
-
Process for the asymmetric amination of ketones employing omega-transaminases in organic solvents. Google Patents.
-
Faster and Greener Chemical Reaction Workup Using Silicone Elastomer-Coated Glass Powders. ACS Omega. [Link]
-
Asymmetric amination of ketones using ω-transaminase. ResearchGate. [Link]
-
Photoredox α-Arylation of cyclic ketones. ResearchGate. [Link]
-
Iridium-Catalyzed Enantioselective Allylic Substitution with Aqueous Solutions of Nucleophiles. ETH Zürich. [Link]
-
How to Calculate E-factor (Green Chem). YouTube. [Link]
-
Transaminase catalysed asymmetric reductive amination of bulky-bulky... ResearchGate. [Link]
-
Iridium-Catalyzed Regio- and Enantioselective Allylation of Ketone Enolates. Journal of the American Chemical Society. [Link]
-
Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Molecules. [Link]
-
Photoredox α-Arylation of cyclic ketones. ChemRxiv. [Link]
-
The E-Factor in Green Chemistry. Chemistry LibreTexts. [Link]
-
Green Oxidative Synthesis of Aldehydes and Ketones. ResearchGate. [Link]
-
Photocatalytic α-arylation of cyclic ketones. University of Arizona. [Link]
-
α-Functionalization of Ketones via a Nitrogen Directed Oxidative Umpolung. Journal of the American Chemical Society. [Link]
-
Photocatalytic α-arylation of cyclic ketones. ResearchGate. [Link]
-
A Green and Efficient One-Pot Synthesis of 2,3-Diphenylquinoxaline Using Sodium Hypochlorite as a Sustainable Oxidant. MDPI. [Link]
-
Comparison of Atom Economy, Calculated by Equation 1, of Different... ResearchGate. [Link]
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Impact of Anchoring Groups on the Photocatalytic Performance of Iridium(III) Complexes and Their Toxicological Analysis. MDPI. [Link]
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Progress in asymmetric biomimetic transamination of carbonyl compounds. RSC Publishing. [Link]
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Process considerations for the asymmetric synthesis of chiral amines using transaminases. Scilit. [Link]
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Transaminases for the synthesis of enantiopure beta-amino acids. PubMed Central. [Link]
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A Comparative Guide to the Applications of 2-Phenyl-2-(p-toluenesulfonyloxy)acetophenone in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of synthetic organic chemistry, the development of novel reagents and methodologies that offer enhanced efficiency, selectivity, and sustainability is paramount. Among the diverse array of chemical tools available, α-functionalized ketones serve as versatile intermediates for the construction of complex molecular architectures. This guide provides an in-depth technical comparison of 2-Phenyl-2-(p-toluenesulfonyloxy)acetophenone, a notable α-tosyloxy ketone, highlighting its emerging applications, particularly in the realm of photoredox catalysis, and benchmarking its performance against alternative synthetic strategies.
Introduction to this compound
This compound, also known by its synonym O-(p-Toluenesulfonyl)benzoin, is a crystalline solid with the molecular formula C₂₁H₁₈O₄S.[1] Its structure features a central acetophenone core functionalized with a phenyl group and a p-toluenesulfonyloxy (tosyloxy) group at the α-position. The tosyloxy group is an excellent leaving group, rendering the α-carbon susceptible to nucleophilic attack and a precursor for radical generation, which underpins its utility in a variety of chemical transformations.
Synthesis of this compound
The preparation of this reagent is accessible through the tosylation of benzoin. A reliable and high-yielding synthesis has been reported, providing a practical route for its accessibility in research and development laboratories.
Experimental Protocol: Synthesis of Benzoin p-Toluenesulfonate[2]
-
Reaction Setup: In a 2.5-liter sulfonating flask, add 650 ml of methyl ethyl ketone and, with stirring, 424.5 g (2.0 moles) of benzoin to form a beige suspension.
-
Addition of Reagents: After stirring for 5 minutes, add 400.4 g (2.1 moles) of pulverized p-toluenesulfonyl chloride. Continue stirring for another 5 minutes, and then add 50 ml of deionized water.
-
Base Addition: Cool the mixture to 10-15°C using an ice bath. Add 293.3 g of 30% aqueous sodium hydroxide solution (2.2 moles of NaOH) dropwise over 30 minutes, maintaining the temperature within the specified range.
-
Reaction and Workup: Stir the beige suspension efficiently at 10-15°C for 6 hours. Subsequently, cool the mixture to -10° to -15°C and stir vigorously for an additional hour.
-
Isolation and Purification: Isolate the resulting beige crystal slurry by filtration. Wash the solid with 1 to 3 portions of 200 ml deionized water, followed by one wash with 150 ml of ice-cold aqueous methyl ethyl ketone. Dry the product under vacuum at room temperature.
This procedure typically yields approximately 674 g (92% of theory) of white, crystalline benzoin p-toluenesulfonate with a melting point of 99-101°C and a purity of at least 98%.[2]
Core Application: A Key Substrate in Red Light-Based Dual Photoredox Catalysis
A groundbreaking application of this compound has been demonstrated in a novel red light-based dual photoredox strategy that mimics the Z-scheme of natural photosynthesis.[2][3][4] This innovative approach allows for the reductive cleavage of robust chemical bonds, such as the C-O bond in tosylates, using low-energy red light, which offers advantages in terms of reduced photodamage and greater penetration depth compared to higher-energy blue or UV light.[2][4]
Mechanistic Insights
The dual photoredox system employs a copper(I) bis(α-diimine) complex as a photosensitizer in conjunction with the in situ-formed 9,10-dicyanoanthracenyl radical anion (DCA•⁻) as a co-catalyst.[2][3][4] The process is initiated by the absorption of red light by both photocatalysts. The combined energy of two red photons facilitates the reduction of substrates with high reduction potentials, such as aryl tosylates.
Performance in Detosylation Reactions
The utility of this compound and other tosylated compounds in this red light-driven photoredox system has been demonstrated through the efficient deprotection of a variety of protected phenols and nitrogen-containing heterocycles. The reaction proceeds under mild conditions at room temperature.
Table 1: Red Light-Driven Photoredox Detosylation of Various Substrates [2][4]
| Substrate (Protecting Group) | Product | Reaction Time (h) | Yield (%) |
| Tosylated tert-butyl-carbazole | tert-butyl-carbazole | 4 | >95 |
| Tosylated acetyl-carbazole | acetyl-carbazole | 8 | >95 |
| Tosylated Imidazole | Imidazole | 4 | >95 |
| Tosylated Benzimidazole | Benzimidazole | 4 | >95 |
| Tosylated Indole | Indole | 4 | >95 |
| Tosylated Pyrrole | Pyrrole | 12 | 67 |
Reaction conditions: 25 mM substrate, 1 mol % [Cu(dap)₂]Cl, 10 mol % DCA, and 20 equiv DiPEA in 2 mL of MeCN-d₃ irradiated with a 623 nm high-power LED at 20 °C.[2]
Comparison with Alternative Detosylation Methods
The removal of the tosyl protecting group is a common transformation in organic synthesis. While classical methods often require harsh conditions (e.g., strong acids or bases, or dissolving metal reductions), modern approaches, including various photoredox strategies, offer milder alternatives.
Table 2: Comparison of this compound-based Method with Other Photocatalytic Detosylation Strategies
| Method | Photocatalyst/Reagent | Light Source | Key Advantages | Key Limitations | Representative Yield (%) |
| Red Light Dual Photoredox [2][4] | [Cu(dap)₂]Cl / DCA | Red Light (623 nm) | Uses low-energy light, mild conditions, broad substrate scope. | Requires two catalysts, and a stoichiometric amine base. | >95 |
| Anionic Excited-State Donor [5] | 10-bromoanthracen-9-one | Visible Light (e.g., blue LEDs) | Metal-free, chemoselective for S-O bond cleavage. | Competitive side reactions with aryl chlorides and fluorides. | up to 93 |
| Thiourea Organophotocatalysis | Thiourea derivatives | Visible Light | Metal-free, uses readily available organocatalysts. | Substrate scope and efficiency can be catalyst-dependent. | N/A |
| Heteroleptic Copper(I) Complex | [Cu(dq)(BINAP)]BF₄ | Visible Light | Single copper catalyst, good functional group tolerance. | Primarily demonstrated for N-desulfonylation of N-heterocyles. | N/A |
Conclusion
This compound has emerged as a valuable substrate in the field of photoredox catalysis, particularly in a novel red light-driven dual catalytic system. This approach offers a mild and efficient method for the cleavage of C-O bonds in tosylates, a challenging but important transformation in organic synthesis. The use of low-energy red light presents significant advantages over traditional high-energy sources, aligning with the principles of green chemistry. While alternative photoredox methods for detosylation exist, the dual catalytic strategy showcases high yields and a broad substrate scope, positioning this compound and related tosylates as key components in the toolkit of modern synthetic chemists. Future research will likely focus on expanding the applications of this versatile reagent and further optimizing the catalytic systems for even greater efficiency and broader applicability in complex molecule synthesis.
References
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Glaser, F., & Wenger, O. S. (2022). Red Light-Based Dual Photoredox Strategy Resembling the Z-Scheme of Natural Photosynthesis. JACS Au, 2(6), 1488–1503. [Link]
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Glaser, F., & Wenger, O. S. (2022). Red Light-Based Dual Photoredox Strategy Resembling the Z-Scheme of Natural Photosynthesis. Semantic Scholar. Retrieved from [Link]
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PrepChem. (n.d.). Synthesis of benzoin p-toluenesulfonate. Retrieved from [Link]
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Glaser, F., & Wenger, O. S. (2022). Red Light-Based Dual Photoredox Strategy Resembling the Z-Scheme of Natural Photosynthesis. National Institutes of Health. Retrieved from [Link]
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The Journal of Organic Chemistry. (2023). Photocatalytic Reductive Desulfonation of Aryl Tosylates. Retrieved from [Link]
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Safety Operating Guide
Proper Disposal of 2-Phenyl-2-(p-toluenesulfonyloxy)acetophenone: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-Phenyl-2-(p-toluenesulfonyloxy)acetophenone, a sulfonate ester that requires careful handling due to its reactivity and potential hazards. Adherence to these procedures is essential for minimizing risks and ensuring regulatory compliance.
Core Directive: A Proactive Approach to Waste Management
The guiding principle for the disposal of this compound is deactivation prior to disposal . Due to its nature as a tosylate, this compound is a good leaving group in nucleophilic substitution reactions. This inherent reactivity can be harnessed to chemically transform it into less hazardous, more easily disposable substances. This guide will detail a laboratory-scale protocol for the hydrolysis of the tosylate ester, followed by the proper disposal of the resulting products.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Key safety precautions include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a laboratory coat.
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of any dust or vapors.
-
Spill Management: In the event of a spill, avoid dust formation. Collect the spilled solid using a scoop or other appropriate tool and place it in a designated, labeled container for hazardous waste. Do not allow the chemical to enter drains or waterways.
Scientific Integrity: The Chemistry of Deactivation
The disposal strategy for this compound is grounded in the principles of nucleophilic acyl substitution. The tosylate group is an excellent leaving group, making the ester susceptible to cleavage by nucleophiles. The proposed deactivation method utilizes a common and effective nucleophile, the hydroxide ion (OH⁻), in a process known as base-catalyzed hydrolysis or saponification.
The reaction proceeds as follows:
This compound reacts with a hydroxide source, such as sodium hydroxide (NaOH), to yield benzoin (2-hydroxy-1,2-diphenylethan-1-one) and sodium p-toluenesulfonate. Both of these products are significantly less hazardous than the parent tosylate ester.
Deactivation and Disposal Protocol
This section provides a detailed, step-by-step methodology for the chemical deactivation and subsequent disposal of this compound.
Materials and Equipment
-
This compound waste
-
Sodium hydroxide (NaOH)
-
Water (deionized or distilled)
-
Ethanol
-
Beaker or flask of appropriate size
-
Stir plate and stir bar
-
pH paper or pH meter
-
Labeled waste containers
Step-by-Step Deactivation Procedure
-
Preparation: In a chemical fume hood, place the this compound waste into a beaker or flask. Add a stir bar.
-
Dissolution: Add a sufficient volume of ethanol to dissolve the solid waste. Gentle warming on a stir plate may be necessary to aid dissolution.
-
Hydrolysis: While stirring, slowly add a 1 M solution of sodium hydroxide in water to the dissolved waste. A general rule of thumb is to use a 1.5 to 2-fold molar excess of NaOH relative to the tosylate ester.
-
Reaction Monitoring: Continue stirring the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) if desired, by observing the disappearance of the starting material spot. Allow the reaction to proceed for at least 2 hours to ensure complete hydrolysis.
-
Neutralization: After the reaction is complete, carefully neutralize the excess sodium hydroxide by adding a dilute acid, such as 1 M hydrochloric acid (HCl), dropwise while monitoring the pH with pH paper or a pH meter. The target pH should be between 6 and 8.
-
Waste Segregation: The resulting mixture contains benzoin, sodium p-toluenesulfonate, ethanol, and water. This mixture should be collected in a labeled hazardous waste container.
Disposal of Deactivated Waste
The neutralized, deactivated waste mixture should be disposed of in accordance with institutional and local regulations. Typically, this will involve collection by a licensed hazardous waste disposal company.
The primary components of the treated waste are:
-
Benzoin: Not classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA). However, it should be disposed of as a chemical waste.
-
Sodium p-toluenesulfonate: Not a specifically listed hazardous waste. In a neutralized state, it has low toxicity.
-
Ethanol: An ignitable hazardous waste (D001) if the concentration is high enough.
Given the presence of ethanol and the origin of the waste from a chemical process, the entire mixture should be treated as hazardous waste.
Data Presentation: Summary of Disposal Parameters
| Parameter | Guideline | Source |
| Deactivation Method | Base-catalyzed hydrolysis with sodium hydroxide. | General principles of organic chemistry |
| Primary Reagents | Sodium hydroxide, Ethanol, Water | Laboratory chemical suppliers |
| Reaction Products | Benzoin, Sodium p-toluenesulfonate | Chemical reaction stoichiometry |
| Final Waste pH | 6 - 8 | Laboratory best practices |
| Disposal of Treated Waste | Collect in a labeled hazardous waste container for pickup by a licensed disposal company. | Institutional and local regulations |
| RCRA Waste Codes | The untreated material does not have a specific listing. The treated waste may be classified based on the characteristics of the mixture (e.g., D001 for ignitability due to ethanol). | [1][2] |
Visualization of the Disposal Workflow
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Workflow for the safe deactivation and disposal of this compound.
Conclusion
By following this comprehensive guide, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound. The proactive approach of chemical deactivation not only mitigates the immediate hazards associated with this compound but also aligns with the principles of green chemistry by transforming a reactive substance into more benign components before it enters the waste stream. Always prioritize safety and consult your institution's environmental health and safety department for specific guidance.
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Lion Technology. (2020). P or U? RCRA Waste Codes for Chemical Products. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]
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Alfred University. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Method 0011: Sampling for Selected Aldehyde and Ketone Emissions from Stationary Sources. Retrieved from [Link]
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University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
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Nipissing University. (2019). Hazardous Materials Disposal Guide. Retrieved from [Link]
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Boston University. (n.d.). Acutely Toxic 'P-listed' Hazardous Chemical Waste Guidance. Retrieved from [Link]
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Department of Toxic Substances Control. (n.d.). Discarded Commercial Chemical Products, Off-Specification Species, Container Residues and Spill Residues. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
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University of Maryland. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Benzoin Condensation. Retrieved from [Link]
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Wikipedia. (n.d.). Benzoin condensation. Retrieved from [Link]
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SNS Courseware. (n.d.). Benzoin and Perkin Condensation Reactions: Mechanisms and Applications. Retrieved from [Link]
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Organic Chemistry Tutor. (n.d.). Benzoin Condensation. Retrieved from [Link]
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YouTube. (2020). Benzoin Condensation. Retrieved from [Link]
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University of Texas at Austin. (n.d.). Chapter 7 - Management Procedures For Specific Waste Types. Retrieved from [Link]
-
American Society of Health-System Pharmacists. (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine Summary. Retrieved from [Link]
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A Comprehensive Guide to Personal Protective Equipment for Handling 2-Phenyl-2-(p-toluenesulfonyloxy)acetophenone
Navigating the complexities of novel chemical entities requires a deep-seated commitment to safety, grounded in a thorough understanding of potential hazards. This guide provides essential safety protocols and logistical information for handling 2-Phenyl-2-(p-toluenesulfonyloxy)acetophenone, a compound whose toxicological properties are not yet fully characterized. In the absence of comprehensive data, we must adopt a conservative approach, treating the substance with the caution it warrants due to its chemical structure. The presence of a tosylate group, a well-known leaving group in organic synthesis, suggests that this compound may act as an alkylating agent. Such agents are often toxic, mutagenic, and/or carcinogenic due to their ability to form covalent bonds with biological macromolecules.[1] Therefore, the following protocols are designed to provide a robust framework for minimizing exposure and ensuring the safety of all laboratory personnel.
Hazard Identification and Risk Assessment: The "Why" Behind the "How"
A Safety Data Sheet (SDS) for this compound indicates that specific hazard data is unavailable.[2] This lack of information necessitates that we infer potential risks from the compound's chemical structure and the known properties of related substances.
-
Potential Alkylating Agent: The core safety concern stems from the tosylate functional group. Sulfonate esters are recognized as potent electrophiles and potential alkylating agents.[3] Alkylating agents can pose significant health risks, including mutagenicity and carcinogenicity.[1]
-
Skin and Eye Irritation: Although not specifically documented for this compound, many organic chemicals can cause skin and eye irritation upon contact.[4] The precautionary principle dictates that we assume this potential.
-
Respiratory Irritation: Inhalation of fine powders or aerosols may lead to respiratory tract irritation.[4]
-
Unknown Systemic Effects: Without toxicological data, the potential for systemic effects following ingestion, inhalation, or skin absorption remains unknown.
Given these potential hazards, a multi-layered Personal Protective Equipment (PPE) strategy is not merely a recommendation but a critical component of safe laboratory practice.
Personal Protective Equipment (PPE): Your Primary Line of Defense
A comprehensive PPE ensemble is mandatory when handling this compound. The goal is to create a complete barrier between you and the chemical, preventing any route of exposure.[5]
-
Hand Protection: Chemical-resistant gloves are essential. Double-gloving is strongly recommended to provide an additional layer of protection, particularly during procedures with a higher risk of splashes or spills. Nitrile gloves are a suitable initial choice, but it is crucial to consult a glove compatibility chart for the specific solvents being used in your procedure. Always inspect gloves for any signs of degradation or perforation before use and change them immediately if contamination is suspected.[6][7]
-
Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory to protect against splashes, powders, and vapors.[8] When there is a significant risk of splashing, such as during solution transfers or reaction workups, a full-face shield should be worn in addition to safety goggles.[9]
-
Body Protection: A buttoned, long-sleeved laboratory coat is the minimum requirement for body protection. For procedures involving larger quantities or a higher risk of splashes, chemical-resistant coveralls or a rubber apron should be considered.[7][10]
-
Respiratory Protection: All handling of solid this compound and its solutions should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[6] If there is a potential for aerosol generation outside of a fume hood, or in the event of a significant spill, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[9]
PPE Selection for Specific Laboratory Operations
The level of PPE required may vary depending on the specific task being performed. The following table provides guidance on the minimum recommended PPE for common laboratory procedures involving this compound.
| Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing and Sample Preparation | Double Nitrile Gloves | Safety Goggles | Laboratory Coat | Chemical Fume Hood |
| Reaction Setup and Monitoring | Double Nitrile Gloves | Safety Goggles & Face Shield | Laboratory Coat | Chemical Fume Hood |
| Workup and Purification | Double Nitrile Gloves | Safety Goggles & Face Shield | Laboratory Coat & Chemical-Resistant Apron | Chemical Fume Hood |
| Spill Cleanup | Heavy-duty Chemical-Resistant Gloves | Safety Goggles & Face Shield | Chemical-Resistant Coveralls | NIOSH-approved Respirator (as needed) |
Procedural Discipline: Donning and Doffing PPE
The correct sequence for putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Donning Sequence:
-
Laboratory Coat
-
Inner Gloves
-
Safety Goggles
-
Face Shield (if required)
-
Outer Gloves
Doffing Sequence:
-
Outer Gloves (peel off without touching the outside)
-
Face Shield
-
Laboratory Coat (peel off from the shoulders, turning it inside out)
-
Safety Goggles
-
Inner Gloves
-
Wash hands thoroughly with soap and water.[6]
Emergency Protocols: Spill and Exposure Management
In the event of a spill or accidental exposure, a swift and systematic response is crucial.
Spill Response Workflow:
Caption: Workflow for handling a chemical spill.
In Case of Personal Exposure:
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[2][8]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][8]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[2]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[2][8]
Waste Disposal: A Cradle-to-Grave Responsibility
All materials contaminated with this compound, including disposable PPE, absorbent materials from spills, and reaction waste, must be treated as hazardous waste.
-
Segregation: Collect all waste in a designated, labeled, and sealed container. Do not mix with other waste streams unless compatibility is confirmed.[11]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.
-
Disposal: All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company. Never dispose of this chemical down the drain or in regular trash.
By adhering to these stringent protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their scientific pursuits.
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Proper Disposal of TMPyP4 Tosylate: A Guide for Laboratory Professionals. Benchchem.
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Essential Guide to the Proper Disposal of Cyclopentyl Tosylate. Benchchem.
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Personal protective equipment for preparing toxic drugs. GERPAC.
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EHS Fact Sheet: Disposal of Solid Nonhazardous Waste. Princeton University.
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Inhalation toxicity studies of the alpha,beta-unsaturated ketones: 2-cyclohexene-1-one. National Institutes of Health.
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Enantioselective Iodine(III)-Mediated Synthesis of α-Tosyloxy Ketones: Breaking the Selectivity Barrier. ResearchGate.
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Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. National Institutes of Health.
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Formation of categories from structure-activity relationships to allow read-across for risk assessment: toxicity of alpha,beta-unsaturated carbonyl compounds. National Institutes of Health.
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Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
